molecular formula C15H19NO10 B1205335 DIMBOA glucoside

DIMBOA glucoside

Numéro de catalogue: B1205335
Poids moléculaire: 373.31 g/mol
Clé InChI: WTGXAWKVZMQEDA-XFWGRBSCSA-N
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Description

DIMBOA glucoside (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside) is a central benzoxazinoid secondary metabolite that serves as a critical defense compound in grasses such as maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale) . In healthy plants, it is stored stably in the vacuole as an inactive glucosylated precursor, forming part of a two-component chemical defense system . Upon tissue damage caused by herbivory or pathogen attack, this compound is rapidly hydrolyzed by specific β-glucosidases, releasing the toxic aglycone DIMBOA, which functions as a powerful natural antibiotic, pesticide, and allelochemical . Its primary research value lies in studying plant-herbivore and plant-pathogen interactions, as it confers resistance against a broad spectrum of pests including the European corn borer (Ostrinia nubilalis), corn leaf aphids (Rhopalosiphum maidis), and various fungi and bacteria . Furthermore, this compound is a key biosynthetic intermediate; it is hydroxylated by the dioxygenase BENZOXAZINLESS6 (BX6) and subsequently methylated by the O-methyltransferase BX7 to form this compound from DIBOA-glc during the final steps of its biosynthesis in maize . Researchers also utilize this compound to investigate induced defense responses, as its conversion to HDMBOA-glc is triggered by herbivore feeding and influences the deposition of defense-related callose . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C15H19NO10

Poids moléculaire

373.31 g/mol

Nom IUPAC

(2R)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15-/m1/s1

Clé InChI

WTGXAWKVZMQEDA-XFWGRBSCSA-N

SMILES

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O

SMILES isomérique

COC1=CC2=C(C=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

SMILES canonique

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Biosynthesis of DIMBOA-glucoside in Maize

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and its glucosylated form, DIMBOA-glucoside, are key defense compounds in maize (Zea mays). They play a crucial role in protecting the plant against a wide range of herbivores and pathogens. This technical guide provides a comprehensive overview of the discovery and the intricate biosynthetic pathway of DIMBOA-glucoside, detailing the enzymatic reactions, the genetic basis, and the subcellular organization of this critical metabolic route. Furthermore, this guide presents quantitative data on enzyme kinetics and metabolite concentrations, alongside detailed experimental protocols for the analysis of these compounds and the characterization of the involved enzymes. This information is intended to serve as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Discovery and Significance

The discovery of benzoxazinoids, the chemical class to which DIMBOA belongs, dates back to the early 1960s.[1][2] These compounds were identified as secondary metabolites in grasses that function as natural pesticides and exhibit allelopathic properties.[1][2] In maize, DIMBOA is the predominant benzoxazinoid and is primarily stored in its inactive, stable form, DIMBOA-glucoside.[3] Upon tissue damage, for instance during herbivory, the glucoside is hydrolyzed by β-glucosidases, releasing the toxic aglycone, DIMBOA.[1] This activated defense mechanism is effective against a broad spectrum of pests and pathogens.[4]

The Biosynthetic Pathway of DIMBOA-glucoside

The biosynthesis of DIMBOA-glucoside in maize is a well-elucidated pathway that originates from the primary metabolite indole-3-glycerol phosphate (B84403). The pathway involves a series of enzymatic conversions catalyzed by enzymes encoded by a cluster of genes, primarily located on the short arm of chromosome 4.[1]

The key steps in the biosynthesis of DIMBOA-glucoside are as follows:

  • Indole (B1671886) Formation: The pathway branches off from the tryptophan biosynthesis pathway. The enzyme indole-3-glycerol phosphate lyase (BX1) catalyzes the conversion of indole-3-glycerol phosphate to indole.[5][6] This reaction occurs in the plastids.[6]

  • Oxidation of Indole to DIBOA: A series of four cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) sequentially oxidize indole to form 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[1][6] These enzymes are located in the endoplasmic reticulum.[7]

  • Glucosylation of DIBOA: To prevent autotoxicity, the unstable DIBOA is glucosylated in the cytoplasm by UDP-glucosyltransferases (BX8 and BX9) to form the stable DIBOA-glucoside.[1][5]

  • Hydroxylation of DIBOA-glucoside: The enzyme BENZOXAZINLESS6 (BX6), a 2-oxoglutarate-dependent dioxygenase, hydroxylates DIBOA-glucoside at the C-7 position to produce 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one-glucoside (TRIBOA-glucoside).[1][2] This reaction also takes place in the cytoplasm.[1]

  • Methylation to DIMBOA-glucoside: The final step is the O-methylation of TRIBOA-glucoside, catalyzed by the O-methyltransferase BX7, to yield DIMBOA-glucoside.[1][2] This step also occurs in the cytoplasm.[1]

dot

DIMBOA_Glucoside_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm I3GP Indole-3-glycerol phosphate Indole Indole I3GP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2, BX3, BX4, BX5 DIBOA_glc DIBOA-glucoside DIBOA->DIBOA_glc BX8, BX9 TRIBOA_glc TRIBOA-glucoside DIBOA_glc->TRIBOA_glc BX6 DIMBOA_glc DIMBOA-glucoside TRIBOA_glc->DIMBOA_glc BX7 Metabolite_Analysis_Workflow Start Maize Tissue (e.g., leaves, roots) FlashFreeze Flash-freeze in liquid nitrogen Start->FlashFreeze Grind Grind to a fine powder FlashFreeze->Grind Extraction Extract with Methanol:Water:Formic Acid (e.g., 70:29.9:0.1 v/v/v) Grind->Extraction Centrifuge Centrifuge to pellet debris Extraction->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Analysis Analyze by HPLC or LC-MS/MS Supernatant->Analysis Quantification Quantify using standard curves Analysis->Quantification Protein_Purification_Workflow Cloning Clone Bx6 or Bx7 cDNA into pET expression vector (with His-tag) Transformation Transform E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Grow bacterial culture and induce protein expression (e.g., with IPTG) Transformation->Culture Harvest Harvest cells by centrifugation Culture->Harvest Lysis Lyse cells (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Purification Purify His-tagged protein using Ni-NTA affinity chromatography Clarification->Purification Analysis Analyze purity by SDS-PAGE Purification->Analysis

References

The Natural Occurrence of DIMBOA-Glucoside in Poaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that serve as a crucial component of the chemical defense systems in the grass family (Poaceae). A key member of this family is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc), a stable, non-toxic precursor to the biocidal aglycone DIMBOA. This technical guide provides a comprehensive overview of the natural occurrence of DIMBOA-Glc in Poaceae, its biosynthesis, its role in plant defense signaling, and the analytical methodologies used for its quantification. Quantitative data are presented in structured tables, and key pathways and protocols are visualized using diagrams to facilitate understanding and application in research and development.

Introduction to DIMBOA-Glucoside

DIMBOA-glucoside is a prominent benzoxazinoid found in major agricultural crops, including maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[1] In healthy plant tissue, DIMBOA-Glc is stored in its inactive glucosylated form, primarily within the cell vacuole, to prevent autotoxicity.[2][3] Upon tissue disruption caused by herbivore feeding or pathogen invasion, DIMBOA-Glc is exposed to β-glucosidases located in other cellular compartments, such as the plastids.[3][4] This enzymatic hydrolysis rapidly releases the toxic aglycone, DIMBOA, which acts as a potent feeding deterrent and antimicrobial agent.[4] Beyond its direct defensive role, DIMBOA also functions as a signaling molecule, priming and inducing other plant defense responses.[2][4]

Biosynthesis and Regulation

The biosynthesis of DIMBOA-Glc from indole-3-glycerol phosphate (B84403), a derivative of the tryptophan pathway, is a well-elucidated process in maize, involving a series of enzymes encoded by the benzoxazinless (Bx) gene cluster.[5][6]

The pathway can be summarized in the following key stages:

  • Indole (B1671886) Formation: The enzyme BX1, located in the plastid, converts indole-3-glycerol phosphate to indole.[6][7]

  • DIBOA Formation: A series of four cytochrome P450 monooxygenases (BX2 to BX5), anchored in the endoplasmic reticulum membrane, catalyze the conversion of indole to 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[3][7]

  • Glucosylation: To stabilize the reactive DIBOA aglycone, it is glucosylated in the cytoplasm by UDP-glucosyltransferases (BX8 and BX9) to form DIBOA-Glc.[3]

  • Conversion to DIMBOA-Glc: The final steps occur in the cytoplasm, where the dioxygenase BX6 hydroxylates DIBOA-Glc, and the methyltransferase BX7 subsequently methylates the product to yield DIMBOA-Glc.[1]

This biosynthetic pathway is tightly regulated. Bx gene expression is generally highest in young seedlings, which correlates with the observed higher concentrations of DIMBOA-Glc in juvenile tissues.[2][8] Expression of these genes can also be influenced by biotic and abiotic stresses, including herbivory, pathogen attack, and signals from phytohormones like jasmonic acid.[2][9][10]

DIMBOA_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Vacuole Vacuole (Storage) I3GP Indole-3-Glycerol Phosphate BX1 BX1 I3GP->BX1 Indole_p Indole Indole_er Indole Indole_p->Indole_er BX1->Indole_p BX2_5 BX2, BX3, BX4, BX5 Indole_er->BX2_5 DIBOA DIBOA DIBOA_c DIBOA DIBOA->DIBOA_c BX2_5->DIBOA BX8_9 BX8, BX9 DIBOA_c->BX8_9 DIBOA_Glc DIBOA-Glc BX6 BX6 DIBOA_Glc->BX6 TRIBOA_Glc TRIBOA-Glc BX7 BX7 TRIBOA_Glc->BX7 DIMBOA_Glc DIMBOA-Glc DIMBOA_Glc_storage DIMBOA-Glc DIMBOA_Glc->DIMBOA_Glc_storage Transport BX8_9->DIBOA_Glc BX6->TRIBOA_Glc BX7->DIMBOA_Glc

Caption: Biosynthesis pathway of DIMBOA-Glc showing key enzymes and subcellular localizations.

Quantitative Occurrence in Poaceae

The concentration of DIMBOA-Glc varies significantly depending on the species, cultivar, plant age, tissue type, and environmental conditions. Generally, levels are highest in young seedlings and decline as the plant matures.[8][11] Biotic stresses, such as aphid infestation, can induce the conversion of DIMBOA-Glc to the more potent 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc), leading to a decrease in DIMBOA-Glc concentration.[12]

Table 1: Concentration of DIMBOA-Glucoside and Related Benzoxazinoids in Poaceae

Species Cultivar/Variety Tissue Age / Condition DIMBOA-Glc Concentration Related Compounds (Concentration) Reference(s)
Zea mays B73 Leaves Seedling (Control) ~1.5 µmol/g FW HDMBOA-Glc (~0.2 µmol/g FW) [12]
Zea mays B73 Leaves Aphid Infestation Lower than control HDMBOA-Glc (Higher than control) [12]
Zea mays Magda Aerial Parts 2 days ~4.5 mmol/kg FW - [13]
Zea mays Magda Aerial Parts 10 days ~1.5 mmol/kg FW - [13]
Zea mays Magda Roots 2 days ~1.0 mmol/kg FW HDMBOA-Glc (~0.2 mmol/kg FW) [13]
Zea mays Magda Roots 10 days ~0.2 mmol/kg FW HDMBOA-Glc (~0.5 mmol/kg FW) [13]
Zea mays Various Hybrids 1st Leaf 3 days 1.0 - 2.5 mg/g DIBOA (0.1 - 0.5 mg/g) [11]
Zea mays Various Hybrids 1st Leaf 21 days 0.2 - 0.5 mg/g DIBOA (<0.1 mg/g) [11]

| Zea diploperennis | - | Leaves | Seedling | >2x maize inbred K55 | - |[14] |

Role in Plant Defense and Signaling

The defense mechanism involving DIMBOA-Glc is a two-layered system encompassing both direct toxicity and defense signaling.

  • Direct Defense (Activation): When a herbivore chews on plant tissue, the cellular compartmentalization is disrupted. Stored DIMBOA-Glc from the vacuole comes into contact with β-glucosidases from the plastids, leading to the rapid cleavage of the glucose moiety. The resulting aglycone, DIMBOA, is unstable and highly toxic to many insects and pathogens, acting as a feeding deterrent and growth inhibitor.[3][4]

  • Induced Defense and Signaling: In addition to its direct role, DIMBOA acts as a signaling molecule. Apoplastic accumulation of DIMBOA can trigger downstream defense responses, such as the deposition of callose to reinforce cell walls against fungal penetration and aphid stylets.[2][4] Furthermore, herbivore attack or elicitor treatment (e.g., with chitosan) induces the expression of Bx genes like Bx10, Bx11, and Bx12, which catalyze the conversion of the existing DIMBOA-Glc pool into the more reactive HDMBOA-Glc, effectively priming the plant for a more potent and rapid defense response.[5][10][15]

DIMBOA_Signaling herbivore Herbivore Attack / Pathogen Infection disruption Tissue Disruption herbivore->disruption causes jasmonate Jasmonate Signaling herbivore->jasmonate activates dimboa DIMBOA (Aglycone) disruption->dimboa mixes contents storage DIMBOA-Glc (Vacuole) storage->dimboa hydrolysis by hdmboa_glc HDMBOA-Glc (Enhanced Defense) storage->hdmboa_glc converted to glucosidase β-glucosidase (Plastid) direct_defense Direct Defense: - Toxicity - Feeding Deterrence dimboa->direct_defense leads to signaling DIMBOA as Signaling Molecule dimboa->signaling acts as bx_induction Induction of Bx10, Bx11, Bx12 jasmonate->bx_induction triggers callose Callose Deposition signaling->callose induces

Caption: Defense activation and signaling pathways involving DIMBOA-Glucoside in Poaceae.

Experimental Protocols

Accurate quantification of DIMBOA-Glc and related benzoxazinoids is critical for research. The following protocol outlines a standard method for extraction and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Extraction of Benzoxazinoids from Plant Tissue

This protocol is adapted from established methodologies for benzoxazinoid analysis.[12][16][17]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Lyophilizer (optional, for dry weight measurements)

  • Mortar and pestle or bead beater

  • Extraction Solvent: 70:30 Methanol:Water (v/v) with 0.1% Formic Acid (all LC-MS grade)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer

  • Refrigerated centrifuge (capable of >13,000 rpm and 4-10°C)

  • Syringe filters (0.22 µm, PTFE or equivalent)

  • Autosampler vials

Procedure:

  • Harvesting: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench all enzymatic activity.

  • Storage: Store frozen samples at -80°C until extraction.

  • Homogenization: Weigh approximately 100 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a pre-weighed microcentrifuge tube. Add 1 mL of ice-cold Extraction Solvent.

  • Vortexing: Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C to pellet cell debris.[17]

  • Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Dilution: If high concentrations are expected, samples may be diluted (e.g., 1:10) with the extraction solvent prior to analysis.[16]

  • Analysis: Proceed immediately with LC-MS analysis or store vials at -20°C.

UPLC-MS/MS Analysis

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., QTRAP or QTOF) with an electrospray ionization (ESI) source.

LC Parameters (example): [1][17]

  • Column: Reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • Gradient:

    • 0-3 min: linear gradient from 2% to 20% B

    • 3-6 min: linear gradient to 100% B

    • 6-8 min: hold at 100% B

    • 8-10 min: return to 2% B and equilibrate

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically negative mode for benzoxazinoids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions (example for DIMBOA-Glc):

    • Precursor Ion (Q1): m/z 372.1

    • Product Ion (Q3): m/z 210.1 (aglycone fragment)

  • Quantification: Absolute concentrations are determined by comparing peak areas to a standard curve generated from a purified DIMBOA-Glc analytical standard.

Experimental_Workflow harvest 1. Sample Harvesting (Flash-freeze in Liquid N₂) grind 2. Homogenization (Grind to fine powder) harvest->grind extract 3. Extraction (Add 70:30 MeOH:H₂O + 0.1% FA) grind->extract centrifuge 4. Centrifugation (13,000 rpm, 20 min, 10°C) extract->centrifuge filter 5. Filtration & Transfer (0.22 µm filter into vial) centrifuge->filter lcms 6. UPLC-MS/MS Analysis filter->lcms data 7. Data Processing (Quantification against standard curve) lcms->data

Caption: Experimental workflow for the extraction and UPLC-MS/MS analysis of DIMBOA-Glucoside.

Conclusion

DIMBOA-glucoside is a cornerstone of the chemical defense strategy in many vital Poaceae crops. Its concentration and metabolic fate are dynamically regulated by developmental stage and environmental pressures, making it a key indicator of a plant's defensive state. The detailed understanding of its biosynthesis, signaling functions, and robust analytical protocols presented in this guide provides a critical resource for researchers in plant science, pest management, and natural product discovery. Further investigation into the genetic regulation of the Bx pathway and the ecological implications of benzoxazinoid diversity holds significant promise for the development of pest-resistant crops and novel bioactive compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Properties of DIMBOA Glucoside

Abstract

(2R)-4-hydroxy-7-methoxy-2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1,4-benzoxazin-3-one, commonly known as this compound, is a pivotal secondary metabolite in the chemical defense systems of many gramineous plants, including maize, wheat, and rye.[1][2] Stored in its stable, inactive glucoside form within plant vacuoles, it is rapidly converted to its cytotoxic aglycone, DIMBOA, upon tissue damage by herbivores or pathogens.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed summaries of its spectroscopic data, stability, and solubility, along with established experimental protocols for its extraction, analysis, and bioactivity assessment. Furthermore, this guide illustrates the key biosynthetic and signaling pathways associated with this compound, offering valuable insights for researchers in natural product chemistry, plant science, and drug discovery.

Chemical Structure and Identification

This compound is a member of the benzoxazinoid class of natural products.[6][7] Its structure consists of a 1,4-benzoxazin-3-one core, featuring a methoxy (B1213986) group at the 7-position and a hydroxyl group at the 4-position, with a β-D-glucopyranosyl moiety attached via an O-glycosidic bond at the 2-position.[3][6]

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference(s)
IUPAC Name (2R)-4-hydroxy-7-methoxy-2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1,4-benzoxazin-3-one[6]
Molecular Formula C₁₅H₁₉NO₁₀[3]
Molecular Weight 373.31 g/mol [3]
CAS Number 18607-79-9[3]
Canonical SMILES COC1=CC2=C(C=C1)N(C(=O)C(O2)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O[6]
InChI Key WTGXAWKVZMQEDA-XFWGRBSCSA-N[6]
Topological Polar Surface Area 158 Ų[3]
Hydrogen Bond Donors 5[3]
Hydrogen Bond Acceptors 10[3]
XLogP3-AA -1.6[3]

Physicochemical Properties

Solubility

This compound is a polar molecule, rendering it soluble in polar solvents. It is reported to be soluble in water, methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[8] For extraction from plant matrices, mixtures of methanol and water are commonly employed, often with the addition of a small amount of formic acid to enhance stability.[8] Quantitative solubility data is limited, but its polarity suggests good solubility in aqueous and alcoholic solutions.

Stability

As a glucoside, this compound is relatively stable, which allows for its storage in plant cell vacuoles, preventing autotoxicity.[3][9] However, the glycosidic bond is susceptible to hydrolysis under certain conditions.

  • pH: The stability of this compound is pH-dependent. It is most stable in slightly acidic conditions (pH 3-5).[10] Neutral or alkaline conditions can promote hydrolysis to its aglycone, DIMBOA, which is less stable.[9][10] Therefore, for extraction and storage, the use of acidified solvents is recommended.[10]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis. For long-term storage, solutions of this compound should be kept at low temperatures, such as -20°C or -80°C.[10]

  • Enzymatic Degradation: In the presence of β-glucosidases, this compound is rapidly hydrolyzed.[3][5] This enzymatic action is a key component of its biological function in plant defense, occurring upon tissue disruption.[5]

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry is a crucial technique for the identification and quantification of this compound. In negative electrospray ionization mode (ESI-), the fragmentation pattern is characteristic. It typically shows an initial neutral loss of the glucose moiety (162 Da).[11]

Table 2: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Fragmentation DescriptionReference(s)
ESI-371.9149.0115[M-H-162-CO₂-CH₃]⁻[11]
ESI-371.9149.0MRM Transition: 371.9 → 149.0[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Reference ¹H and ¹³C NMR Chemical Shifts for the DIMBOA-Aglycone and First Glucosyl Moiety (derived from DIMBOA-di-glucoside)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference(s)
Aglycone [2][12]
2--
3--
5~7.0-7.2 (d)~110-115
6~6.5-6.7 (dd)~100-105
8~6.4-6.6 (d)~105-110
7-OCH₃~3.7-3.9 (s)~55-60
Glucosyl Moiety
1'~4.5-4.7 (d)~100-105
2'~3.2-3.4 (m)~73-77
3'~3.4-3.6 (m)~76-80
4'~3.3-3.5 (m)~70-74
5'~3.4-3.6 (m)~76-80
6'a~3.8-4.0 (m)~68-72
6'b~3.6-3.8 (m)~68-72

Note: The values are approximate ranges based on published data for structurally similar compounds and are subject to variations based on solvent and experimental conditions.

Biological and Physiological Properties

This compound is the inactive, stored form of the potent antibiotic and insecticidal compound DIMBOA.[1][5] Its biological activity is realized upon enzymatic hydrolysis.

  • Plant Defense: In response to insect feeding or pathogen attack, cellular compartmentalization is disrupted, bringing this compound into contact with β-glucosidases.[3][5] This releases the unstable aglycone, DIMBOA, which is toxic to a wide range of pests and pathogens.[1][13]

  • Signaling Molecule: Beyond its direct defensive role, DIMBOA can also act as a signaling molecule. It has been shown to induce callose deposition in response to fungal elicitors and aphid feeding, indicating a role in priming plant defense responses.[4][14]

  • Allelopathy: Benzoxazinoids released into the soil can affect the growth of neighboring plants and soil microbes, demonstrating allelopathic properties.[15]

Signaling and Biosynthetic Pathways

The biosynthesis of this compound in maize is a well-elucidated pathway involving a series of enzymes encoded by the Bx gene cluster.[3][16] The pathway originates from indole-3-glycerol phosphate, a product of the shikimate pathway.[6][17]

DIMBOA_Glucoside_Biosynthesis cluster_plastid Plastid Indole-3-glycerol-P Indole-3-glycerol-P Indole Indole Indole-3-glycerol-P->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2, BX3, BX4, BX5 (Cytochrome P450s) DIBOA-Glc DIBOA-Glc DIBOA->DIBOA-Glc TRIBOA-Glc TRIBOA-Glc DIBOA-Glc->TRIBOA-Glc BX6 (Dioxygenase) DIMBOA-Glc DIMBOA-Glc TRIBOA-Glc->DIMBOA-Glc BX7 (Methyltransferase) Stored_DIMBOA-Glc DIMBOA-Glc DIMBOA-Glc->Stored_DIMBOA-Glc Transport

Biosynthesis pathway of this compound.

The production of benzoxazinoids is regulated by various signaling molecules, most notably jasmonic acid (JA), which accumulates in response to herbivory and pathogen attack, leading to the upregulation of Bx gene expression.[6][15]

Jasmonic_Acid_Signaling Herbivore/Pathogen Attack Herbivore/Pathogen Attack JA_Biosynthesis JA Biosynthesis Herbivore/Pathogen Attack->JA_Biosynthesis JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ binds to MYC2 MYC2/Transcription Factors COI1_JAZ->MYC2 activates Bx_Genes Bx Gene Expression MYC2->Bx_Genes activates DIMBOA_Glc_Accumulation DIMBOA-Glc Accumulation Bx_Genes->DIMBOA_Glc_Accumulation

Jasmonic acid signaling pathway inducing this compound.

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol is based on methodologies for extracting benzoxazinoids from maize seedlings.[2][8]

  • Harvest and Homogenization: Harvest fresh plant material (e.g., 7-day-old maize seedlings) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.[10] Grind the frozen tissue to a fine powder.

  • Extraction: Suspend the powdered tissue in an acidified methanol/water solution (e.g., 70% MeOH with 0.1% formic acid) at a ratio of 1:10 (w/v).[8][10] Macerate or sonicate the suspension for 30-60 minutes at 4°C.

  • Clarification: Centrifuge the extract at 4,000 x g for 20 minutes at 4°C to pellet cell debris.[10] Collect the supernatant.

  • Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator, ensuring the temperature does not exceed 40°C.

  • Purification (Optional): The resulting aqueous extract can be lyophilized or further purified using Solid-Phase Extraction (SPE) with a C18 cartridge to remove more polar and non-polar impurities.

Extraction_Workflow Start Fresh Plant Material Step1 Flash-freeze in Liquid N₂ & Grind to Powder Start->Step1 Step2 Extract with Acidified Methanol/Water Step1->Step2 Step3 Centrifuge to Pellet Debris Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Concentrate via Rotary Evaporation Step4->Step5 Step6 Lyophilize or Purify with SPE (C18) Step5->Step6 End Purified this compound Step6->End

General workflow for this compound extraction.
Analytical Method: HPLC-MS/MS

This protocol provides a general method for the quantification of this compound.[2][3]

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, linearly increasing to 30-50% B over 5-10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Detection (MS/MS): Electrospray ionization in negative mode (ESI-). Monitor the MRM transition m/z 371.9 → 149.0.[11]

  • Quantification: Use an external calibration curve with a purified this compound standard.

Biological Activity Assay: Antibacterial Activity (MIC/MBC)

This protocol is adapted from methods used to test DIMBOA and its derivatives against bacteria like Ralstonia solanacearum.[13]

  • Bacterial Culture: Grow the target bacterial strain in an appropriate liquid medium to the mid-logarithmic phase.

  • Sample Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the liquid growth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in no colony formation after incubation.

Conclusion

This compound is a well-characterized natural product with a critical role in plant defense. Its chemical properties, particularly its stability as a glucoside and the reactivity of its aglycone, are finely tuned for its biological function. The elucidation of its biosynthetic pathway provides a foundation for metabolic engineering efforts to enhance pest resistance in crops. The detailed methodologies and data presented in this guide offer a valuable resource for researchers exploring the diverse biological activities of benzoxazinoids and their potential applications in agriculture and medicine.

References

enzymatic pathway of DIMBOA glucoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Pathway of DIMBOA-Glucoside Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites predominantly found in members of the grass family (Poaceae), including major crops like maize, wheat, and rye.[1][2] These compounds serve as crucial defense chemicals against a wide array of herbivores and pathogens.[3][4] The most abundant benzoxazinoid in young maize tissues is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc).[5][6] In its glucosylated form, DIMBOA-Glc is stable and stored in the cell vacuole.[1] However, upon tissue damage, it is rapidly hydrolyzed by glucosidases to release the toxic aglucone, DIMBOA, which exerts its defensive properties.[1] This guide provides a detailed technical overview of the core enzymatic pathway responsible for the biosynthesis of DIMBOA-Glc, presenting key quantitative data and experimental methodologies for its study.

Core Enzymatic Pathway of DIMBOA-Glucoside Synthesis

The biosynthesis of DIMBOA-Glc from the primary metabolite indole-3-glycerol phosphate (B84403) is a well-characterized pathway involving a series of enzymes encoded by the Bx gene cluster, primarily located on the short arm of chromosome 4 in maize.[1][7] The pathway proceeds through several key steps localized in different cellular compartments, including the chloroplast, endoplasmic reticulum, and cytoplasm.[8][9]

  • Indole (B1671886) Synthesis (Chloroplast): The pathway branches from primary metabolism with the conversion of indole-3-glycerol phosphate to indole. This initial, committed step is catalyzed by the enzyme BENZOXAZINLESS1 (BX1) , a homolog of the tryptophan synthase α-subunit.[7][10]

  • DIBOA Synthesis (Endoplasmic Reticulum): The newly synthesized indole is then subjected to a series of four successive oxygenation reactions to produce 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA). This cascade is catalyzed by four cytochrome P450-dependent monooxygenases: BX2, BX3, BX4, and BX5 .[1][2][7]

  • Glucosylation of DIBOA (Cytoplasm): The unstable DIBOA aglucone is stabilized through glucosylation. The UDP-glucosyltransferases BX8 and BX9 catalyze the transfer of a glucose moiety from UDP-glucose to DIBOA, forming the more stable DIBOA-glucoside (DIBOA-Glc).[1][5]

  • Hydroxylation of DIBOA-Glc (Cytoplasm): The pathway continues with the hydroxylation of DIBOA-Glc at the C-7 position of the aromatic ring. This reaction is catalyzed by BENZOXAZINLESS6 (BX6) , a 2-oxoglutarate-dependent dioxygenase (2ODD), yielding 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glc (TRIBOA-Glc).[1][7][11]

  • O-Methylation of TRIBOA-Glc (Cytoplasm): In the final step, the newly introduced hydroxyl group on TRIBOA-Glc is methylated. The S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase BENZOXAZINLESS7 (BX7) catalyzes this reaction to produce the final product, DIMBOA-Glc.[1][5][7]

DIMBOA_Pathway Enzymatic Pathway of DIMBOA-Glucoside Synthesis cluster_chloroplast Chloroplast cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm I3GP Indole-3-Glycerol Phosphate Indole Indole I3GP->Indole BX1 BX1 I3GP->BX1 DIBOA DIBOA Indole->DIBOA BX2_5 BX2, BX3, BX4, BX5 Indole->BX2_5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8_9 BX8, BX9 DIBOA->BX8_9 TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc BX6 BX6 DIBOA_Glc->BX6 DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc BX7 BX7 TRIBOA_Glc->BX7 BX1->Indole BX2_5->DIBOA BX8_9->DIBOA_Glc BX6->TRIBOA_Glc BX7->DIMBOA_Glc

Caption: The core biosynthetic pathway of DIMBOA-Glc, highlighting intermediates and enzymes.

Quantitative Data

The final two enzymes in the pathway, BX6 and BX7, have been characterized biochemically. Their kinetic parameters demonstrate moderate substrate affinity and catalytic efficiency.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)Reference
BX6 DIBOA-Glc< 0.42.10[1][4][7]
BX7 TRIBOA-Glc< 0.40.25[1][4][7]

Downstream Modifications of DIMBOA-Glucoside

DIMBOA-Glc serves as a central intermediate for the synthesis of other defense-related benzoxazinoids. For instance, a series of O-methyltransferases (BX10, BX11, BX12, BX14) can convert DIMBOA-Glc to HDMBOA-Glc.[3] Additionally, the 2-oxoglutarate-dependent dioxygenase BX13 can convert DIMBOA-Glc to TRIMBOA-Glc, which is then methylated by BX7 to form DIM₂BOA-Glc, a compound implicated in aphid resistance.[5]

Downstream_Pathway Downstream Modifications of DIMBOA-Glc DIMBOA_Glc DIMBOA-Glc HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc TRIMBOA_Glc TRIMBOA-Glc DIMBOA_Glc->TRIMBOA_Glc BX10_14 BX10, BX11, BX12, BX14 DIMBOA_Glc->BX10_14 BX13 BX13 DIMBOA_Glc->BX13 DIM2BOA_Glc DIM₂BOA-Glc TRIMBOA_Glc->DIM2BOA_Glc BX7 BX7 TRIMBOA_Glc->BX7 BX10_14->HDMBOA_Glc BX13->TRIMBOA_Glc BX7->DIM2BOA_Glc

Caption: Key enzymatic modifications of the central intermediate DIMBOA-Glc.

Experimental Protocols

Benzoxazinoid Extraction and Analysis by HPLC-MS

This protocol outlines the standard method for extracting and quantifying benzoxazinoids from plant tissue.

Objective: To extract and quantify DIMBOA-Glc and related compounds from maize tissue.

Methodology:

  • Sample Preparation: Flash-freeze fresh maize tissue (e.g., leaves, roots) in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Resuspend the powdered tissue in a pre-chilled extraction solvent (e.g., 80% methanol (B129727) containing 0.1% formic acid) at a ratio of 10 mL solvent per gram of tissue.

  • Homogenization: Vortex the suspension thoroughly and incubate on a shaker at 4°C for at least 1 hour.

  • Clarification: Centrifuge the suspension at >12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for analysis. Analyze the extract using a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS).[3]

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% or 0.3% formic acid.[1][3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Gradient: A typical gradient starts with a low percentage of solvent B, gradually increasing to elute compounds of increasing hydrophobicity. A published gradient is as follows: 0-1 min, 7.5% B; 2-9 min, 10.5% B; 10-11 min, 13% B; 12-17 min, 22% B; 18 min, 100% B.[1]

    • Detection: Use the mass spectrometer to identify and quantify individual benzoxazinoid glucosides based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

HPLC_Workflow Workflow for Benzoxazinoid Analysis A 1. Sample Collection (Maize Tissue) B 2. Cryogenic Grinding A->B C 3. Solvent Extraction (80% MeOH, 0.1% FA) B->C D 4. Centrifugation C->D E 5. Supernatant Collection D->E F 6. HPLC-MS Analysis E->F G 7. Data Processing (Quantification) F->G

Caption: Standard experimental workflow for the extraction and analysis of benzoxazinoids.

In Vitro Enzyme Assays

This protocol is used to determine the activity and kinetic parameters of purified enzymes from the DIMBOA-Glc pathway.

Objective: To characterize the enzymatic activity of purified BX enzymes (e.g., BX6, BX7).

Methodology:

  • Enzyme Expression and Purification: Heterologously express the enzyme of interest (e.g., as a His-tagged protein in E. coli) and purify it using affinity chromatography.[1]

  • Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).[1] The mixture should contain:

    • The purified enzyme (e.g., 20 µg/mL).[1]

    • The specific substrate (e.g., DIBOA-Glc for BX6; TRIBOA-Glc for BX7).

    • Necessary co-factors:

      • For 2-oxoglutarate-dependent dioxygenases (BX6): 2-oxoglutarate, Fe(II), and ascorbate.[3]

      • For O-methyltransferases (BX7): S-adenosyl-L-methionine (SAM).[3]

  • Incubation: Pre-incubate the reaction mixture (without the primary substrate) at the optimal temperature (e.g., 30°C) for 10 minutes to equilibrate.[1]

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Time Course and Termination: Allow the reaction to proceed for a defined period. For kinetic analysis, take aliquots at multiple time points. Stop the reaction by adding a strong acid or an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the reaction products by HPLC-MS to determine the rate of product formation.

  • Kinetic Parameter Calculation: To determine K_m and k_cat, vary the substrate concentration while keeping other components constant and measure the initial reaction velocities. Fit the data to the Michaelis-Menten equation.

Enzyme_Assay_Workflow Workflow for In Vitro Enzyme Assays A 1. Recombinant Enzyme Purification B 2. Prepare Reaction Mix (Buffer, Co-factors) A->B C 3. Pre-incubate at 30°C B->C D 4. Initiate with Substrate C->D E 5. Incubate & Stop Reaction D->E F 6. HPLC-MS Analysis E->F G 7. Determine Kinetic Parameters (Km, kcat) F->G

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion

The enzymatic pathway leading to DIMBOA-Glucoside is a cornerstone of chemical defense in maize and other grasses. A complete understanding of this pathway, from the function of individual enzymes like BX1 through BX9 to their kinetic properties, is essential for applications in crop protection and drug development. The methodologies outlined provide a robust framework for researchers to investigate this and other specialized metabolic pathways. Further research into the regulation of the Bx gene cluster and the interplay of its products with other metabolic networks will continue to yield valuable insights into plant biology and natural product chemistry.

References

genes involved in the DIMBOA glucoside biosynthetic pathway (Bx1, Bx2, etc.)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glucoside) biosynthetic pathway is a critical component of the chemical defense system in maize and other gramineous plants. Benzoxazinoids, the class of compounds produced by this pathway, exhibit potent insecticidal, antimicrobial, and allelopathic properties, making them a subject of intense research for crop improvement and potential pharmacological applications. This technical guide provides a comprehensive overview of the core genes and enzymes involved in the DIMBOA-glucoside biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.

The biosynthesis of DIMBOA-glucoside is a multi-step process initiated from indole-3-glycerol phosphate (B84403), a product of the shikimate pathway. A series of enzymes, encoded by the Bx gene cluster, catalyze the sequential conversion of this precursor into the final stable glucoside form. Understanding the function and regulation of these genes is paramount for manipulating benzoxazinoid production for desired agronomic and therapeutic outcomes.

The Core Biosynthetic Pathway: From Bx1 to Bx9

The central pathway for DIMBOA-glucoside synthesis involves a series of nine enzymes, encoded by the genes Bx1 through Bx9. These genes are primarily located in a cluster on the short arm of chromosome 4 in maize.[1] The pathway can be broadly divided into the formation of the unstable aglycone, DIBOA, its glucosylation, and subsequent modification to DIMBOA-glucoside.

Diagram: The DIMBOA-Glucoside Biosynthetic Pathway

DIMBOA_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol I3GP Indole-3-glycerol phosphate Indole (B1671886) Indole I3GP->Indole Bx1 Indolin2one Indolin-2-one Indole->Indolin2one Bx2 HBOXA 2-hydroxy-1,4-benzoxazin-3-one Indolin2one->HBOXA Bx3 DIBOA DIBOA HBOXA->DIBOA Bx4, Bx5 DIBOA_glc DIBOA-glucoside DIBOA->DIBOA_glc Bx8, Bx9 TRIBOA_glc TRIBOA-glucoside DIBOA_glc->TRIBOA_glc Bx6 DIMBOA_glc DIMBOA-glucoside TRIBOA_glc->DIMBOA_glc Bx7

The DIMBOA-glucoside biosynthetic pathway in maize.

Quantitative Data

Enzyme Kinetics

The efficiency of the enzymatic reactions in the DIMBOA-glucoside pathway is crucial for the overall production of this defense compound. While kinetic data for all Bx enzymes are not exhaustively characterized, studies have determined the Michaelis-Menten constants (Km) and catalytic constants (kcat) for several key enzymes. It is important to note that cytochrome P450 enzymes, such as Bx2, Bx3, Bx4, and Bx5, often exhibit atypical, non-Michaelis-Menten kinetics, which can complicate the determination of their kinetic parameters.[2][3]

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)Reference(s)
Bx6 DIBOA-glucoside<4002.1[1]
Bx7 TRIBOA-glucoside<4000.25[1]
Bx9 DIBOA130012.5[4]
DIMBOA-11.6[4]
UDP-glucose9622.6[4]
Metabolite Concentrations

The concentration of DIMBOA and its precursor DIBOA varies significantly across different tissues and developmental stages of the maize plant, reflecting the dynamic regulation of the biosynthetic pathway in response to developmental cues and environmental stimuli.

CompoundTissueDevelopmental StageConcentration (µg/g Fresh Weight)Reference(s)
DIMBOA Young Leaves (L1)4-leaf stage~150-200[4]
Older Leaves (L3)4-leaf stage~20-50[4]
Stem4-leaf stage~100-150[4]
Roots4-leaf stage~250-350[4]
SeedlingsV6 stage8.66 - 528.88[5]
DIBOA Young Leaves (L1)4-leaf stage~10-20[4]
Older Leaves (L3)4-leaf stage~30-60[4]
Roots4-leaf stage~100-150[4]
Gene Expression Levels

The expression of Bx genes is tightly regulated, with transcript levels varying across different tissues and developmental stages. The following table presents a summary of expression data from maize transcriptomic studies, with values represented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

GeneTissue/OrganDevelopmental StageExpression Level (FPKM/TPM)Reference(s)
Bx1 Primary RootOne-leaf stageHigh[1][6]
Youngest LeafFive-leaf stageHigh[1]
AnthersMeiotic TasselModerate[7]
Bx2 Primary RootOne-leaf stageHigh[1]
Youngest LeafFive-leaf stageHigh[1]
Bx3 Primary RootOne-leaf stageModerate[1]
Youngest LeafFive-leaf stageModerate[1]
Bx4 Primary RootOne-leaf stageModerate[1]
Youngest LeafFive-leaf stageModerate[1]
Bx5 Primary RootOne-leaf stageModerate[1]
Youngest LeafFive-leaf stageModerate[1]
Bx6 Seedling Shoot3-4 days oldHigh[1]
Bx7 Seedling Shoot3-4 days oldHigh[1]
Bx8 Seedling Shoot3-4 days oldHigh[1]
Bx9 Seedling Shoot3-4 days oldHigh[4]

Experimental Protocols

Benzoxazinoid Extraction and Analysis by HPLC-MS

This protocol outlines a standard method for the extraction and quantification of benzoxazinoids from maize tissues.[8][9][10]

Extraction_Workflow A 1. Sample Collection (Flash-freeze in liquid N2) B 2. Grinding (Cryogenic grinding to fine powder) A->B C 3. Extraction (Methanol:Water:Formic Acid) B->C D 4. Centrifugation (Separate supernatant) C->D E 5. HPLC-MS Analysis (Quantification) D->E

Workflow for benzoxazinoid extraction and analysis.

1. Sample Preparation:

  • Harvest maize tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of extraction solvent (70:30 methanol:water with 0.1% formic acid).

  • Vortex the tube vigorously for 30 seconds.

  • Incubate on a shaker at 4°C for 30 minutes.

3. Clarification:

  • Centrifuge the extract at 14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

4. HPLC-MS Analysis:

  • Analyze the supernatant using a high-performance liquid chromatography system coupled to a mass spectrometer (HPLC-MS).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A typical gradient runs from 5% to 95% B over 10-15 minutes.

  • Detection: Monitor for the specific mass-to-charge ratios (m/z) of DIMBOA-glucoside, DIBOA-glucoside, and their aglycones.

In Vitro Enzyme Assay for Bx Cytochrome P450s (Bx2-Bx5)

This protocol provides a general framework for assaying the activity of the cytochrome P450 enzymes involved in the DIMBOA pathway. Specific conditions may need to be optimized for each enzyme.

1. Heterologous Expression and Microsome Preparation:

  • Clone the cDNA of the desired Bx gene (e.g., Bx2) into an appropriate expression vector (e.g., for yeast or insect cells).

  • Transform the expression host and induce protein expression.

  • Isolate microsomes from the cultured cells, which will contain the heterologously expressed P450 enzyme.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1-5 µM purified P450-containing microsomes

    • 1 mM NADPH (or an NADPH-regenerating system)

    • The appropriate substrate (e.g., indole for Bx2) at varying concentrations.

3. Reaction Incubation:

  • Pre-warm the reaction mixture to 30°C.

  • Initiate the reaction by adding NADPH.

  • Incubate for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

4. Reaction Termination and Product Analysis:

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC-MS to quantify the product formed.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol describes the quantification of Bx gene transcripts.

RTqPCR_Workflow A 1. RNA Extraction (From maize tissue) B 2. cDNA Synthesis (Reverse Transcription) A->B C 3. qPCR Reaction Setup (cDNA, primers, SYBR Green) B->C D 4. Real-Time PCR (Amplification and detection) C->D E 5. Data Analysis (Relative quantification) D->E

Workflow for RT-qPCR analysis of Bx gene expression.

1. RNA Isolation:

  • Extract total RNA from the desired maize tissue using a commercial kit or a standard protocol (e.g., Trizol).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR Reaction:

  • Prepare a qPCR reaction mixture containing:

    • cDNA template

    • Gene-specific forward and reverse primers for the target Bx gene and a reference gene (e.g., actin or GAPDH).

    • SYBR Green master mix.

  • Perform the qPCR in a real-time PCR thermal cycler.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes.

  • Calculate the relative expression of the target Bx gene using the ΔΔCt method.

Conclusion

The DIMBOA-glucoside biosynthetic pathway represents a sophisticated and highly regulated defense mechanism in maize. The Bx gene cluster provides a fascinating example of the coordinated evolution and function of genes in a metabolic pathway. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to further unravel the complexities of benzoxazinoid biosynthesis and harness its potential for crop protection and novel therapeutic development. Future research focusing on the detailed kinetic characterization of all Bx enzymes and the elucidation of the intricate regulatory networks governing their expression will undoubtedly provide deeper insights into this important plant defense pathway.

References

The Function of DIMBOA Glucoside as a Natural Pesticide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) glucoside is a potent natural pesticide found in many gramineous plants, including maize, wheat, and rye. Stored in an inactive glucosylated form within plant vacuoles, it is rapidly converted to its toxic aglycone, DIMBOA, upon tissue damage by herbivores or pathogens. This guide provides an in-depth technical overview of the function of DIMBOA glucoside as a natural pesticide, detailing its mechanism of action, antimicrobial and insecticidal properties, and the biochemical pathways involved in its activation and detoxification. It also presents quantitative efficacy data and detailed experimental protocols for its study, along with visualizations of key biological and experimental processes.

Introduction

Benzoxazinoids are a class of indole-derived secondary metabolites that play a crucial role in plant defense.[1] Among these, DIMBOA is a predominant and highly active compound.[1][2] In healthy plant tissues, DIMBOA is present as the stable, inactive DIMBOA-glucoside (DIMBOA-Glc).[3][4] This storage mechanism prevents autotoxicity to the plant.[1] When a herbivore or pathogen damages the plant tissue, DIMBOA-Glc is exposed to β-glucosidases, which are stored separately in the plastids.[3][5] This enzymatic hydrolysis releases the toxic aglycone DIMBOA, which then exerts its pesticidal effects.[3][5] DIMBOA has demonstrated a broad spectrum of activity against insects, fungi, and bacteria.[4][6] Furthermore, DIMBOA can also act as a signaling molecule, inducing further plant defense responses such as callose deposition.[4][5]

Biosynthesis and Activation of this compound

The biosynthesis of DIMBOA-Glc is a well-characterized pathway in maize, originating from indole-3-glycerol phosphate (B84403).[2][7] A series of enzymes, encoded by the Bx gene cluster, catalyze the conversion of indole-3-glycerol phosphate to DIBOA-glucoside, which is then hydroxylated and methylated to form DIMBOA-Glc.[2][5]

Upon tissue disruption, the activation of DIMBOA-Glc to the toxic DIMBOA is a critical step in this defense mechanism.[3][8]

G Activation of this compound cluster_plant Plant Cell cluster_pest Pest Organism DIMBOA-Glc DIMBOA-Glucoside (Inactive, Vacuole) DIMBOA DIMBOA (Toxic Aglycone) DIMBOA-Glc->DIMBOA Hydrolysis beta-Glucosidase β-Glucosidase (Plastid) beta-Glucosidase->DIMBOA-Glc Contact upon tissue damage Target_Sites Cellular Target Sites (e.g., enzymes, membranes) DIMBOA->Target_Sites Toxic_Effects Toxic Effects (e.g., growth inhibition, mortality) Target_Sites->Toxic_Effects

Caption: Activation of DIMBOA-Glucoside upon tissue damage.

Pesticidal Activity of DIMBOA

The activated form, DIMBOA, exhibits a wide range of biological activities, functioning as an effective insecticide, fungicide, and bactericide.

Insecticidal Activity

DIMBOA is toxic to a variety of insect pests.[4] It acts as both a direct toxin and an antifeedant.[1][9] For instance, it is a key defense compound in maize against the European corn borer (Ostrinia nubilalis) and the corn leaf aphid (Rhopalosiphum maidis).[4] The toxicity of DIMBOA is attributed to its ability to inhibit various insect enzymes.[2] Some insects, however, have evolved detoxification mechanisms, such as the reglucosylation of DIMBOA into a non-toxic epimer, as seen in Spodoptera species.[10]

Antimicrobial Activity

DIMBOA and its degradation products have demonstrated significant antimicrobial properties against a range of pathogenic fungi and bacteria.[6][11] The hydroxamic acid functional group in DIMBOA is considered crucial for its antimicrobial action.[12]

Quantitative Data on Pesticidal Efficacy

The following tables summarize the available quantitative data on the efficacy of DIMBOA and its derivatives against various pests.

Table 1: Antibacterial Activity of DIMBOA and its Derivatives against Ralstonia solanacearum [6]

CompoundMIC (mg/L)MBC (mg/L)IC₅₀ (mg/L)IC₉₀ (mg/L)
DIMBOA200>30058.55366.09
BOA300>300208.92904.38
CDHB10020029.64522.28
MBT501008.24167.97

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC₅₀/IC₉₀: Inhibitory Concentration for 50%/90% of bacterial growth.

Table 2: Antimicrobial Activity of DIMBOA against various microorganisms [11][13][14]

MicroorganismActivityConcentration/Effect
Staphylococcus aureusGrowth inhibitionMIC: 500 µg/mL
Escherichia coliGrowth inhibitionMIC > 1000 µg/mL
Candida albicansGrowth inhibitionMIC: 450 µg/mL
Saccharomyces cerevisiaeGrowth inhibition-

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol is adapted from methods used for the analysis of benzoxazinoids in maize.[12][15]

  • Sample Preparation: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Weigh approximately 100 mg of the frozen plant powder into a microcentrifuge tube. Add 1 mL of a pre-chilled extraction solvent (e.g., a 70:30 v/v mixture of methanol (B129727) and water with 0.1% formic acid).

  • Homogenization: Vortex the mixture thoroughly and then sonicate for 10-15 minutes in an ice bath.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant to a new tube for analysis.

Caption: General workflow for the extraction of DIMBOA-Glucoside.

Insect Bioassay using Artificial Diet

This generalized protocol is for assessing the insecticidal properties of DIMBOA-Glucoside.[16][17]

  • Diet Preparation: Prepare a standard artificial diet for the target insect species. Dissolve DIMBOA-Glc in a suitable solvent and incorporate it into the diet at various concentrations. A control diet should contain only the solvent.

  • Bioassay Setup: Place a known number of early-instar insect larvae into individual containers (e.g., vials or petri dishes) with a pre-weighed amount of the treated or control diet.

  • Incubation: Maintain the bioassay under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the insect species.

  • Data Collection: After a set period (e.g., 7-10 days), record parameters such as larval mortality, larval weight, and developmental stage.

Antimicrobial Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of DIMBOA.[18]

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial dilution of DIMBOA in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under optimal conditions for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of DIMBOA that completely inhibits visible growth of the microorganism.

Signaling and Detoxification Pathways

DIMBOA as a Signaling Molecule

Beyond its direct toxicity, DIMBOA also functions as a signaling molecule in plant defense.[4][5] It can induce the deposition of callose, a β-1,3-glucan polymer that strengthens cell walls and acts as a barrier against further pathogen invasion and aphid feeding.[5][19]

G DIMBOA Signaling Pathway DIMBOA DIMBOA Defense_Signal Defense Signaling Cascade DIMBOA->Defense_Signal Callose_Synthase Callose Synthase Activation Defense_Signal->Callose_Synthase Callose Callose Deposition Callose_Synthase->Callose Defense_Response Enhanced Plant Defense Callose->Defense_Response

Caption: DIMBOA-induced callose deposition signaling.

Detoxification in Herbivores

Some specialized insect herbivores have developed mechanisms to detoxify DIMBOA. A notable strategy is the reglucosylation of DIMBOA, but with an inversion of the stereochemical configuration.[10] This results in the formation of (2S)-DIMBOA-Glc, an epimer that is no longer a substrate for the plant's β-glucosidases and is therefore non-toxic.[10]

Conclusion

This compound is a highly effective and versatile natural pesticide, integral to the defense mechanisms of many important cereal crops. Its mode of action, involving activation from a stable glucoside to a toxic aglycone upon pest attack, provides a targeted and efficient defense response. While its broad-spectrum activity against insects and microbes makes it a subject of great interest for agricultural applications, the evolution of detoxification mechanisms in some pests highlights the ongoing co-evolutionary arms race between plants and their attackers. Further research into the molecular interactions of DIMBOA with its targets and the mechanisms of resistance will be crucial for leveraging its potential in sustainable pest management strategies.

References

The Cellular Sequestration of DIMBOA-Glucoside: A Technical Guide to Storage and Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and subcellular localization of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glucoside), a key defensive metabolite in various gramineous plants, including maize, wheat, and rye. Understanding the precise compartmentalization of this bioactive compound is critical for research in plant defense mechanisms, chemical ecology, and the development of novel therapeutic agents.

Subcellular Localization: A Spatially Segregated Defense Strategy

The defense mechanism involving DIMBOA-glucoside relies on a sophisticated spatial separation of the stable, non-toxic glucoside from its activating enzymes. This compartmentalization prevents autotoxicity to the plant's own cells while ensuring rapid activation upon tissue damage.

Storage in the Vacuole: The primary storage site for DIMBOA-glucoside is the central vacuole of the plant cell.[1][2][3][4][5] This large organelle serves as a safe repository, sequestering the compound away from metabolic processes in the cytoplasm.

Cytoplasmic Biosynthesis: While stored in the vacuole, the final steps of DIMBOA-glucoside biosynthesis occur in the cytoplasm.[1][2][6][7] The precursor, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)-glucoside, is converted to DIMBOA-glucoside by the sequential action of a dioxygenase (BX6) and a methyltransferase (BX7) in the cytosol.[1][8]

Localization of Activating Enzymes: The activating β-glucosidases, which hydrolyze DIMBOA-glucoside into its toxic aglycone form (DIMBOA), are physically separated from the vacuole. These enzymes are primarily located in the plastids and are also associated with the cell wall.[2] This spatial separation is crucial for the "cyanide bomb" model of plant defense, where cellular disruption brings the substrate and enzyme into contact.

Quantitative Data on DIMBOA-Glucoside Accumulation

Precise quantitative data on the concentration of DIMBOA-glucoside specifically within the vacuole is limited in the current literature. Most studies report concentrations in whole tissues. However, given that the vacuole can constitute up to 90% of a mature plant cell's volume, it is inferred that the vacuolar concentration is substantial.[9]

PlantTissueConditionDIMBOA-Glucoside Concentration (mg/g fresh weight)Reference
Maize (various lines)Young leavesUndamagedUp to 3[6]

Experimental Protocols

The study of DIMBOA-glucoside localization involves a combination of biochemical and molecular techniques. Below are methodologies for key experiments.

Subcellular Fractionation for Localization Analysis

Objective: To separate different cellular compartments to determine the subcellular distribution of DIMBOA-glucoside.

Methodology:

  • Homogenization: Homogenize fresh plant tissue (e.g., maize seedlings) in a chilled extraction buffer to gently rupture the cells.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds. This will pellet different cellular components:

    • Low speed (e.g., 1,000 x g) pellets nuclei and intact cells.

    • Medium speed (e.g., 20,000 x g) pellets chloroplasts and mitochondria.

    • High speed (e.g., 100,000 x g) pellets the microsomal fraction, which includes tonoplast (vacuolar membrane) vesicles.

  • Vacuole Isolation (for more precise localization):

    • Generate protoplasts by enzymatically digesting the cell walls with cellulase (B1617823) and pectinase.

    • Gently lyse the protoplasts using osmotic shock to release intact vacuoles.

    • Purify the vacuoles from the lysate using density gradient centrifugation (e.g., with Ficoll or Percoll).

  • Analysis: Analyze the DIMBOA-glucoside content in each fraction using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Quantification of DIMBOA-Glucoside by HPLC-MS

Objective: To accurately measure the concentration of DIMBOA-glucoside in tissue extracts or subcellular fractions.

Methodology:

  • Extraction:

    • Grind plant tissue to a fine powder in liquid nitrogen.

    • Extract a known weight of the powdered sample (e.g., 100 mg) with a suitable solvent, such as a 70:30 mixture of methanol (B129727) and water with 0.1% formic acid.[10]

    • Vortex the mixture and centrifuge to pellet debris.

    • Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Inject the supernatant into an HPLC system coupled to a mass spectrometer.

    • Separate the compounds on a suitable column (e.g., C18).

    • Quantify DIMBOA-glucoside by comparing its peak area to a standard curve generated from a purified DIMBOA-glucoside standard.

Heterologous Expression and Enzyme Assays

Objective: To characterize the activity of enzymes involved in DIMBOA-glucoside biosynthesis, such as BX6 and BX7.

Methodology:

  • Gene Cloning and Expression:

    • Clone the coding sequence of the gene of interest (e.g., Bx6) into an expression vector.

    • Transform the vector into a suitable host for protein expression, such as E. coli or yeast.

    • Induce protein expression and purify the recombinant enzyme.

  • Enzyme Assay:

    • Incubate the purified enzyme with its substrate (e.g., DIBOA-glucoside for BX6) under optimized reaction conditions (buffer, pH, temperature).

    • Stop the reaction at various time points.

    • Analyze the reaction products by HPLC to determine the formation of the expected product (e.g., TRIBOA-glucoside).

    • Calculate kinetic parameters such as Km and kcat.[1][8]

Visualizations

Signaling and Biosynthetic Pathway

DIMBOA_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Vacuole Vacuole (Storage) IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_glc DIBOA-glucoside DIBOA->DIBOA_glc BX8, BX9 TRIBOA_glc TRIBOA-glucoside DIBOA_glc->TRIBOA_glc BX6 DIMBOA_glc DIMBOA-glucoside TRIBOA_glc->DIMBOA_glc BX7 DIMBOA_glc_stored DIMBOA-glucoside DIMBOA_glc->DIMBOA_glc_stored Transport

Caption: Biosynthesis and compartmentalization of DIMBOA-glucoside.

Experimental Workflow for Localization

Localization_Workflow PlantTissue Plant Tissue (e.g., Maize Seedlings) Homogenization Homogenization PlantTissue->Homogenization Protoplasts Protoplast Isolation PlantTissue->Protoplasts Centrifugation Differential Centrifugation Homogenization->Centrifugation Fractions Subcellular Fractions (Plastids, Microsomes, etc.) Centrifugation->Fractions Analysis HPLC-MS Analysis Fractions->Analysis Lysis Gentle Lysis Protoplasts->Lysis Vacuoles Intact Vacuoles Lysis->Vacuoles Purification Density Gradient Purification Vacuoles->Purification PurifiedVacuoles Purified Vacuoles Purification->PurifiedVacuoles PurifiedVacuoles->Analysis

Caption: Workflow for subcellular localization of DIMBOA-glucoside.

Defense Activation Mechanism

Defense_Activation cluster_Cell Intact Plant Cell Vacuole Vacuole (DIMBOA-glucoside) Plastid Plastid (β-glucosidase) Mixing Compartment Mixing Vacuole->Mixing Plastid->Mixing Damage Cell Damage (e.g., Herbivory) Damage->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis DIMBOA_aglycone DIMBOA (toxic aglycone) Hydrolysis->DIMBOA_aglycone Defense Defense Response DIMBOA_aglycone->Defense

Caption: The "cyanide bomb" model of DIMBOA-glucoside activation.

References

The Activation of DIMBOA-Glucoside: A Key Two-Component Defense Mechanism in Grasses

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical defense systems of plants are intricate and highly regulated, often employing a two-component strategy to store toxic compounds in a stable, inactive form until they are needed. One such elegant mechanism is the activation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc) to its potent aglycone, DIMBOA, upon tissue damage. This process is a cornerstone of the defense strategy in many gramineous plants, including maize, wheat, and rye, providing protection against a wide array of herbivores and pathogens. This technical guide provides a comprehensive overview of the core biochemical processes, quantitative data, and experimental methodologies related to the activation of DIMBOA-Glc.

The Biochemical Pathway of DIMBOA-Glc Activation

The activation of DIMBOA-Glc is a classic example of a spatially separated two-component defense system. In intact plant cells, the inactive and stable DIMBOA-Glc is predominantly stored in the vacuole.[1][2] The enzymes responsible for its activation, β-glucosidases, are primarily located in the chloroplasts, with some presence in the cytosol and cell walls.[1][2][3] This subcellular compartmentalization prevents premature activation and autotoxicity.

Upon tissue disruption caused by herbivore feeding, mechanical wounding, or pathogen invasion, the cellular integrity is compromised. This breach allows for the mixing of the vacuolar contents with the contents of other cellular compartments. As a result, DIMBOA-Glc comes into contact with the β-glucosidases. These enzymes rapidly hydrolyze the glucose moiety from DIMBOA-Glc, releasing the unstable and biologically active aglycone, DIMBOA.[2][3][4] DIMBOA is a potent toxin and antifeedant to a wide range of pests.[5]

Enzymatic Conversion

The key enzymatic step in the activation of DIMBOA-Glc is the hydrolysis of the β-glycosidic bond, catalyzed by specific β-glucosidases (EC 3.2.1.21). In maize, two plastid-targeted β-glucosidases, ZmGLU1 and ZmGLU2, have been identified as being responsible for the hydrolysis of DIMBOA-Glc.[3]

The biosynthesis of DIMBOA-Glc itself is a multi-step process. It begins with the conversion of DIBOA-Glc (2,4-dihydroxy-1,4-benzoxazin-3-one-glucoside) to TRIBOA-Glc (2,4,7-trihydroxy-1,4-benzoxazin-3-one-glucoside) by the enzyme DIBOA-Glc-hydroxylase (BX6), a 2-oxoglutarate-dependent dioxygenase. Subsequently, TRIBOA-Glc is methylated by the O-methyltransferase BX7 to yield DIMBOA-Glc.[1][6] Both BX6 and BX7 are located in the cytoplasm.[1]

Quantitative Data

The concentration of DIMBOA-Glc and its activation product, DIMBOA, can vary significantly depending on the plant's age, tissue type, and environmental conditions. Younger seedlings generally exhibit higher concentrations of these defense compounds.

Table 1: Concentration of DIMBOA-Glc and Related Benzoxazinoids in Maize (Zea mays)
Plant Age/ConditionTissueCompoundConcentration (µmol/g Fresh Weight)Reference
4 days after germinationAerial PartsDIMBOA-Glc~10.0[1][6]
10 days after germinationAerial PartsDIMBOA-Glc~4.0[1][6]
20 days after germinationYoungest LeafDIMBOA-Glc~2.5[1][6]
20 days after germinationOldest LeafDIMBOA-Glc~1.0[1][6]
4 days after germinationRootsDIMBOA-Glc~3.0[1][6]
10 days after germinationRootsDIMBOA-Glc~1.5[1][6]
Aphid Infestation (48h)Whole LeafDIMBOA-GlcDecreased compared to control[7]
Aphid Infestation (48h)Whole LeafDIMBOAIncreased compared to control[7]
Table 2: Kinetic Parameters of Enzymes in the DIMBOA-Glc Biosynthetic Pathway
EnzymeSubstrateKm (µM)kcat (s-1)Reference
BX6DIBOA-glc3732.10[1][6]
BX62-oxoglutarate70-[1]
BX7TRIBOA-glc<4000.25[1][6]

Experimental Protocols

Quantification of DIMBOA-Glc and DIMBOA by HPLC

This method allows for the separation and quantification of DIMBOA-Glc and its aglycone, DIMBOA.

4.1.1. Sample Preparation

  • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, at a ratio of 1:10 (w/v).

  • Vortex the mixture vigorously and incubate at 4°C for at least 1 hour.

  • Centrifuge the extract at high speed (e.g., 13,000 x g) for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.

4.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over 20-30 minutes to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 263 nm.

  • Quantification: Use external standards of purified DIMBOA-Glc and DIMBOA to create a standard curve for accurate quantification.

β-Glucosidase Activity Assay

This assay measures the rate of DIMBOA-Glc hydrolysis by plant protein extracts.

4.2.1. Enzyme Extraction

  • Homogenize fresh, undamaged plant tissue in a cold extraction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0) containing protease inhibitors.

  • Centrifuge the homogenate at 4°C to pellet cell debris.

  • The supernatant contains the crude enzyme extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

4.2.2. Activity Assay

  • Prepare a reaction mixture containing the enzyme extract, a known concentration of DIMBOA-Glc as the substrate, and the appropriate buffer.

  • Incubate the reaction at a controlled temperature (e.g., 30°C).

  • At specific time points, stop the reaction by adding a strong acid (e.g., HCl) or by heat inactivation.

  • Quantify the amount of DIMBOA produced using the HPLC method described above.

  • Calculate the enzyme activity as the amount of product formed per unit of time per amount of protein (e.g., µmol/min/mg protein).

Subcellular Fractionation for Localization Studies

This protocol allows for the separation of vacuoles and chloroplasts to confirm the spatial separation of DIMBOA-Glc and β-glucosidases.

4.3.1. Protoplast Isolation

  • Digest leaf tissue with a mixture of cell wall-degrading enzymes (e.g., cellulase (B1617823) and macerozyme) to release protoplasts.

4.3.2. Vacuole Isolation

  • Gently lyse the protoplasts using osmotic shock or mechanical shearing.

  • Isolate intact vacuoles by density gradient centrifugation (e.g., using a Ficoll or Percoll gradient).

4.3.3. Chloroplast Isolation

  • Homogenize leaf tissue in a suitable buffer.

  • Filter the homogenate to remove large debris.

  • Isolate chloroplasts by differential centrifugation.

4.3.4. Analysis

  • Analyze the metabolite content of each fraction by HPLC to determine the localization of DIMBOA-Glc.

  • Perform β-glucosidase activity assays on each fraction to determine the localization of the activating enzymes.

Visualizations

Signaling Pathway of DIMBOA-Glc Activation

DIMBOA_Activation_Pathway cluster_vacuole Vacuole cluster_chloroplast Chloroplast / Cytosol DIMBOA_Glc DIMBOA-Glucoside (Inactive) Mixing Subcellular Compartment Mixing DIMBOA_Glc->Mixing beta_Glucosidase β-Glucosidase beta_Glucosidase->Mixing Tissue_Damage Tissue Damage (Herbivory, Wounding) Tissue_Damage->Mixing DIMBOA DIMBOA (Active Toxin) Mixing->DIMBOA Hydrolysis Defense_Response Plant Defense Response (Anti-herbivore, Anti-pathogen) DIMBOA->Defense_Response

Caption: Signaling pathway for the activation of DIMBOA-Glucoside upon tissue damage.

Experimental Workflow for DIMBOA-Glc Activation Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant_Material Maize Seedlings Tissue_Damage Induce Tissue Damage (Mechanical Wounding) Plant_Material->Tissue_Damage Harvesting Harvest Tissue & Flash Freeze (Liquid N2) Tissue_Damage->Harvesting Extraction Metabolite Extraction (e.g., 80% Methanol) Harvesting->Extraction Enzyme_Assay β-Glucosidase Activity Assay Harvesting->Enzyme_Assay For enzyme kinetics HPLC HPLC-UV/MS Analysis Extraction->HPLC Quantification Quantify DIMBOA-Glc and DIMBOA HPLC->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: Experimental workflow for analyzing the activation of DIMBOA-Glc.

Subcellular Localization of Components

Subcellular_Localization cluster_cell Plant Cell cluster_vacuole Vacuole cluster_chloroplast Chloroplast cluster_cytosol Cytosol DIMBOA_Glc DIMBOA-Glucoside beta_Glucosidase_chloro β-Glucosidase beta_Glucosidase_cyto β-Glucosidase BX6 BX6 TRIBOA_Glc TRIBOA-Glc BX6->TRIBOA_Glc BX7 BX7 BX7->DIMBOA_Glc DIBOA_Glc DIBOA-Glc DIBOA_Glc->BX6 Hydroxylation TRIBOA_Glc->BX7 Methylation

Caption: Subcellular localization of key components in DIMBOA-Glc metabolism.

Conclusion

The activation of DIMBOA-Glc to DIMBOA upon tissue damage is a highly effective and elegantly simple defense mechanism employed by many important crop plants. The spatial separation of the inactive glucoside and its activating enzyme ensures that the toxic defense compound is only released when and where it is needed. A thorough understanding of this pathway, including the quantitative dynamics and the underlying enzymatic machinery, is crucial for the development of novel strategies for crop protection and for the discovery of new bioactive compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in these fields. Further investigation into the specific kinetic properties of the activating β-glucosidases will provide an even more complete picture of this vital plant defense system.

References

Allelopathic Properties of DIMBOA Glucoside and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides an in-depth analysis of the allelopathic properties of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) glucoside and its key derivatives. Benzoxazinoids, such as DIMBOA, are a class of secondary metabolites predominantly found in grasses like maize, wheat, and rye, where they play a crucial role in defense against pests, pathogens, and competing plants.[1][2] In living plant tissue, DIMBOA is stored as its inactive and stable 2-β-O-D-glucoside (DIMBOA-Glc) in the vacuole.[3] Upon tissue damage, the glucoside is hydrolyzed by β-glucosidases into its biologically active aglycone, DIMBOA, which exerts potent allelopathic effects.[3][4] This guide details the activation, biosynthesis, and degradation pathways of these compounds, presents quantitative data on their biological activity, and provides standardized experimental protocols for their isolation and evaluation. The content is tailored for researchers, scientists, and drug development professionals engaged in allelopathy, natural product chemistry, and agrochemical research.

Mechanism of Action: Activation and Degradation

The allelopathic activity of DIMBOA is initiated by its conversion from an inactive storage form to a reactive aglycone. This activation is a critical component of the plant's chemical defense strategy.[3][5] Once released into the environment, DIMBOA undergoes further transformations.

Activation of DIMBOA-Glucoside

In healthy plant cells, DIMBOA-Glc is sequestered in the vacuole, separating it from the activating enzymes located in the chloroplasts.[3] When the plant tissue is damaged by herbivores, pathogens, or mechanical stress, this cellular compartmentalization is disrupted. β-glucosidases are released and come into contact with DIMBOA-Glc, rapidly hydrolyzing the glucose moiety to release the toxic aglycone, DIMBOA.[3][6]

G cluster_1 Activation DIMBOA-Glc DIMBOA-Glc (Inactive) Stored in Vacuole Glucosidase β-glucosidase (Chloroplast) DIMBOA DIMBOA (Active Aglycone) DIMBOA-Glc->DIMBOA Hydrolysis Glucosidase->DIMBOA Catalyzes Tissue_Damage Tissue Damage (e.g., Herbivory)

Caption: Enzymatic activation of DIMBOA-Glucoside upon cellular damage.

Environmental Degradation Pathway

When DIMBOA is exuded from roots or leached from plant material into the soil, it is subject to microbial transformation.[7] It degrades relatively quickly, with a reported half-life of approximately 31 hours, into more stable derivatives.[8] The primary degradation product is 6-methoxy-benzoxazolin-2-one (MBOA), which is more resistant to further biodegradation but still possesses allelopathic properties.[7][8] MBOA is eventually converted to 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO), considered the final product in this pathway.[8]

G DIMBOA DIMBOA (t½ ≈ 31 hrs) MBOA MBOA (t½ ≈ 5 days) DIMBOA->MBOA Microbial Transformation AMPO AMPO (Final Product) MBOA->AMPO Microbial Transformation

Caption: Soil degradation pathway of DIMBOA into its derivatives.

Biosynthesis of DIMBOA-Glucoside

The biosynthesis of DIMBOA-Glc is a well-characterized linear pathway originating from primary metabolism.[9] The pathway begins with the conversion of indole-3-glycerol phosphate, a tryptophan precursor, to indole, catalyzed by the enzyme BX1.[10] A series of four cytochrome P450 monooxygenases (BX2 to BX5) then catalyze consecutive hydroxylation reactions to form 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[10] DIBOA is subsequently stabilized via glucosylation by UDP-glucosyltransferases (BX8/BX9).[11] The pathway culminates with a hydroxylation at the C-7 position by the dioxygenase BX6, followed by a final methylation step catalyzed by the O-methyltransferase BX7 to yield DIMBOA-Glc.[11][12]

G cluster_pathway DIMBOA-Glc Biosynthesis I3GP Indole-3-glycerol phosphate Indole Indole I3GP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8/BX9 TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc BX6 DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc BX7

Caption: Key enzymatic steps in the biosynthesis of DIMBOA-Glucoside.

Quantitative Allelopathic and Antimicrobial Data

The biological activity of DIMBOA and its derivatives has been quantified against a range of target organisms, including plants, bacteria, and fungi. The following tables summarize key findings from the literature.

Table 1: Allelopathic Effects of DIMBOA on Plant Germination and Growth

Compound Target Organism Effect Concentration Reference
DIMBOA Avena sativa (Oat) Root growth promotion <1.5 mM [13]
DIMBOA Avena sativa (Oat) Root growth inhibition >1.5 mM [13]
DIMBOA Medicago sativa (Alfalfa) Increased germination rate & potential 0.6 mM [13]
DIMBOA Medicago sativa (Alfalfa) Radicle growth inhibition 0.75 mM [13]
DIMBOA Amaranthus retroflexus IC₅₀ (Root & Stem) <1.5 mg/mL [14]
DIMBOA Digitaria sanguinalis IC₅₀ (Root & Stem) <1.5 mg/mL [14]

| DIMBOA | Avena fatua | IC₅₀ (Seed Germination) | <3.5 mg/mL |[14] |

Table 2: Antimicrobial Activity of DIMBOA and Its Derivatives

Compound Target Organism Metric Value Reference
DIMBOA Ralstonia solanacearum MIC 200 mg/L [5]
DIMBOA Ralstonia solanacearum Biofilm Inhibition >60% at 100 mg/L [6]
CDHB¹ Ralstonia solanacearum Biofilm Inhibition 81.42% at 100 mg/L [6]
MBT² Ralstonia solanacearum Biofilm Inhibition >60% at 25 mg/L [6]
BOA³ Ralstonia solanacearum Biofilm Inhibition 41.11% at 100 mg/L [6]

¹ 6-chloro-2-benzoxazolinone (B25022) ² 2-mercaptobenzothiazole (B37678) ³ 2-benzoxazolinone

Table 3: Phytotoxic Effects of MBOA (DIMBOA Derivative)

Compound Target Organism Effect Concentration Reference
MBOA Pythium spp. Mycelial growth inhibition 0.25 mg/mL [15]
MBOA Echinochloa crus-galli Root & Shoot growth inhibition (~30%) 1 mM [16]
MBOA Lolium rigidum Shoot growth inhibition (~70%) 1 mM [16]

| MBOA | Lolium rigidum | Root growth inhibition (~60%) | 1 mM |[16] |

Experimental Protocols

Reproducible and standardized protocols are essential for the study of allelochemicals. The following sections provide detailed methodologies for the isolation of DIMBOA and for conducting common allelopathic bioassays.

Protocol for Large-Scale Isolation of DIMBOA

This protocol is adapted from methods developed for isolating gram-quantities of DIMBOA from maize seedlings.[4][17] The principle relies on inducing the enzymatic conversion of DIMBOA-Glc to DIMBOA post-harvest, followed by solid-phase extraction.

  • Plant Material: Grow maize (Zea mays L.) seedlings in the dark for 7 days at 20–25°C. Harvest the above-ground shoots and freeze at -20°C until use.[17]

  • Homogenization and Enzymatic Conversion: Homogenize 1 kg of frozen shoots in a blender with 1 L of water. Let the homogenate stand for 1 hour at room temperature to allow for the complete enzymatic release of DIMBOA from its glucoside.[17]

  • Extraction: Squeeze the homogenate through cheesecloth. To the filtrate, add 100 g of Amberlite XAD-7 resin and stir the mixture for 1 hour. This step binds the phenolic DIMBOA to the resin.[17]

  • Elution: Filter the mixture to collect the resin. Wash the resin with water (2 x 250 mL) to remove unbound impurities. Elute DIMBOA from the resin by washing with acetone (B3395972).[17]

  • Purification: Evaporate the acetone filtrate to dryness under vacuum. Partially dissolve the residue in methylene (B1212753) chloride and store overnight at -20°C to precipitate the DIMBOA. Filter the precipitate and wash with ice-cold methylene chloride and hexane (B92381) to yield amorphous DIMBOA with >98% purity.[17]

  • Identification: Confirm the identity and purity of the isolated DIMBOA using ¹H- and ¹³C-NMR, mass spectrometry, and HPLC.[6]

Protocol for Seed Germination and Seedling Growth Bioassay

This is a standard in vitro method to evaluate the phytotoxic or stimulatory effects of a chemical on plant growth.[5][18]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis A1 Prepare stock solutions of DIMBOA/derivatives in a suitable solvent A2 Create a dilution series of test concentrations A3 Surface-sterilize seeds of the target plant species A4 Prepare sterile Petri dishes with filter paper B1 Apply a fixed volume of each test solution to filter paper A4->B1 B2 Place a predetermined number of seeds in each dish B3 Seal dishes and incubate under controlled light/temp conditions C1 After incubation period, measure: - Germination percentage - Radicle length - Shoot length B3->C1 C2 Calculate inhibition/stimulation relative to a solvent control C3 Perform statistical analysis (e.g., ANOVA, regression for IC₅₀)

Caption: Standard experimental workflow for an in vitro allelopathy bioassay.

  • Materials: Test compound (DIMBOA or derivative), target plant seeds, sterile Petri dishes (90 mm), sterile filter paper, solvent (e.g., DMSO, acetone), sterile distilled water.

  • Procedure:

    • Prepare a stock solution of the test compound and create a series of dilutions to achieve the desired final concentrations. A solvent control and a water control should be included.

    • Place one or two layers of sterile filter paper in each Petri dish. Moisten the paper with a fixed volume (e.g., 5 mL) of the respective test solution or control.[5]

    • Arrange a set number of surface-sterilized seeds (e.g., 20-30) evenly on the filter paper.[16]

    • Seal the Petri dishes with parafilm to prevent evaporation and incubate in a growth chamber with controlled temperature and photoperiod (e.g., 25°C, 16h light/8h dark).[16]

    • After a defined period (e.g., 5-7 days), record the number of germinated seeds and measure the radicle and shoot length of each seedling.

  • Data Analysis: Calculate the germination percentage and the average lengths for each treatment. Express the results as a percentage of the control to determine the level of inhibition or stimulation. Statistical analysis should be performed to determine significance, and dose-response curves can be used to calculate IC₅₀ values.[14]

Molecular Interactions and Signaling

Beyond direct toxicity, DIMBOA and its derivatives can function as signaling molecules and interact with key cellular components.

  • Reaction with Thiols: The electrophilic nature of DIMBOA allows it to react with biological thiols. It readily forms stable, spirocyclic adducts with glutathione (B108866) (GSH), the primary electrophile-scavenging compound in cells.[19] This reaction can deplete cellular GSH levels and cause oxidative stress. Furthermore, DIMBOA can modify cysteine residues in proteins, leading to the irreversible inactivation of enzymes with active-site cysteines.[19]

  • Signaling Molecule: DIMBOA can also act as a signaling molecule in plant defense responses. It has been shown to induce the accumulation of callose in response to fungal elicitors and aphid feeding, reinforcing cell walls against attack.[1] Root herbivory can trigger a systemic increase in the plant hormone abscisic acid (ABA), which in turn boosts the aboveground production of DIMBOA, demonstrating a complex root-to-shoot signaling network.[20]

Conclusion and Future Directions

DIMBOA glucoside and its derivatives represent a potent and sophisticated chemical defense system with significant allelopathic capabilities. The system's efficacy relies on the stable storage of an inactive precursor (DIMBOA-Glc) and its rapid activation to the toxic aglycone (DIMBOA) upon physical challenge. This guide has synthesized the current knowledge on the biosynthesis, activation, and biological effects of these compounds, providing quantitative data and detailed protocols to facilitate further research.

Future research should focus on:

  • Elucidating the precise molecular targets of DIMBOA and its derivatives in competing plants and microbes.

  • Investigating the synergistic or antagonistic effects of benzoxazinoid mixtures with other allelochemicals.

  • Exploring the potential of these natural compounds as leads for the development of novel, biodegradable herbicides and antimicrobial agents.

  • Breeding crop varieties with optimized benzoxazinoid profiles for enhanced weed suppression in agricultural systems.

References

The Central Role of DIMBOA Glucoside: A Technical Guide to the Biosynthesis and Diversification of Benzoxazinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that play a critical role in the defense mechanisms of many gramineous plants, including agronomically important crops like maize, wheat, and rye. These compounds exhibit a broad spectrum of biological activities, acting as potent antifeedants, insecticides, antimicrobials, and allelopathic agents.[1][2] At the heart of the benzoxazinoid pathway lies 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc), a stable precursor molecule stored in plant vacuoles.[3] Upon tissue damage, DIMBOA-Glc is converted into a variety of bioactive compounds, highlighting its significance as a key branching point in benzoxazinoid metabolism. This technical guide provides an in-depth exploration of DIMBOA glucoside's role as a precursor, detailing the biosynthetic pathways, experimental protocols for analysis, and the potential pharmacological applications of its derivatives.

Biosynthesis of this compound and its Downstream Conversion

The biosynthesis of benzoxazinoids in maize is a well-elucidated pathway involving a series of enzymes encoded by the Bx gene cluster. The pathway begins with indole-3-glycerol phosphate, a product of the shikimate pathway, and proceeds through several enzymatic steps to produce the key intermediate, DIBOA-Glc. Further enzymatic modifications lead to the formation of DIMBOA-Glc, which then serves as the substrate for the synthesis of other benzoxazinoids.[3]

From DIBOA-Glc to DIMBOA-Glc

The conversion of DIBOA-Glc to DIMBOA-Glc involves a two-step enzymatic process:

  • Hydroxylation: The dioxygenase BENZOXAZINLESS6 (BX6) hydroxylates DIBOA-Glc to produce 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glc (TRIBOA-Glc).[4]

  • Methylation: The methyltransferase BX7 then metabolizes TRIBOA-Glc to yield DIMBOA-Glc.[4]

DIMBOA-Glc as a Precursor to Other Benzoxazinoids

DIMBOA-Glc is a crucial metabolic node, leading to the production of several other bioactive benzoxazinoids:

  • HDMBOA-Glc: A group of O-methyltransferases (BX10, BX11, Bx12, and BX14) catalyze the conversion of DIMBOA-Glc to 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc).[3] This conversion is a key induced defense response in maize, often triggered by herbivory or pathogen attack.[3][5]

  • DIM₂BOA-Glc and HDM₂BOA-Glc: A side branch of the pathway leads to the formation of 8-O-methylated benzoxazinoids. The 2-oxoglutarate-dependent dioxygenase BX13 converts DIMBOA-Glc to TRIMBOA-Glc. Subsequently, BX7 methylates TRIMBOA-Glc to form DIM₂BOA-Glc, which can be further methylated by BX14 to produce HDM₂BOA-Glc. These compounds have been shown to be effective against phloem-feeding insects.[3]

  • MBOA: Upon tissue damage, glucosidases hydrolyze DIMBOA-Glc to its unstable aglycone, DIMBOA. DIMBOA can then degrade to the more stable 6-methoxy-2-benzoxazolinone (MBOA).[1][6]

Biosynthetic Pathway of DIMBOA-Glc and its Derivatives

Benzoxazinoid_Pathway cluster_core Core Biosynthesis cluster_derivatives Downstream Conversions Indole-3-glycerol phosphate Indole-3-glycerol phosphate Indole Indole Indole-3-glycerol phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA-Glc DIBOA-Glc DIBOA->DIBOA-Glc BX8/BX9 TRIBOA-Glc TRIBOA-Glc DIBOA-Glc->TRIBOA-Glc BX6 DIMBOA-Glc DIMBOA-Glc TRIBOA-Glc->DIMBOA-Glc BX7 HDMBOA-Glc HDMBOA-Glc DIMBOA-Glc->HDMBOA-Glc BX10/11/12/14 TRIMBOA-Glc TRIMBOA-Glc DIMBOA-Glc->TRIMBOA-Glc BX13 DIMBOA DIMBOA DIMBOA-Glc->DIMBOA Glucosidase (Tissue Damage) DIM2BOA-Glc DIM2BOA-Glc TRIMBOA-Glc->DIM2BOA-Glc BX7 HDM2BOA-Glc HDM2BOA-Glc DIM2BOA-Glc->HDM2BOA-Glc BX14 MBOA MBOA DIMBOA->MBOA Degradation

Caption: Biosynthetic pathway of DIMBOA-Glc and its conversion to downstream benzoxazinoids.

Quantitative Data Presentation

The concentrations of DIMBOA-Glc and its derivatives can vary significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Benzoxazinoid Concentrations in Maize (Zea mays) B73 Leaves under Control and Aphid Infestation

CompoundConditionConcentration (µmol/g FW)Reference
DIMBOA-GlcControl~1.5[1]
HDMBOA-GlcControl~0.2[1]
DIMBOA-GlcAphid InfestationLower than control[1]
HDMBOA-GlcAphid InfestationHigher than control[1]

Table 2: Benzoxazinoid Concentrations in Maize Seedlings in Response to Biotic and Abiotic Stresses

Stress ConditionCompoundTissueChange in ConcentrationReference
Fungal Inoculation (B. maydis)HDMBOA-GlcLeavesIncreased, peaking at 48h[7]
Herbivory (Rice Armyworm)HDMBOA-GlcLeavesIncreased[7]
DroughtDIMBOA, DIBOASeedlingsIncreased[8]
DroughtDIMBOA-Glc, HDMBOA-GlcStemsReduced[8]
Elevated CO₂DIMBOA-GlcRootsReduced[8]
Elevated CO₂DIMBOA-GlcStemsDecreased[8]
FloodingHDMBOA-GlcSeedlingsReduced[8]

Table 3: Variation of Benzoxazinoid Concentrations with Plant Age in Maize (cv. Magda)

CompoundTissueAgeConcentration TrendReference
DIMBOA-Glc & DIM₂BOA-GlcAerial Parts & RootsHigh after germination, then decreases[9]
HDMBOA-GlcAerial PartsSimilar to DIMBOA-Glc[9]
HDMBOA-GlcRootsRemains relatively stable, becomes major compound after 10 days[9]

Experimental Protocols

Accurate quantification and characterization of DIMBOA-Glc and its derivatives are crucial for research in this field. The following section provides detailed methodologies for key experiments.

Extraction of Benzoxazinoids from Plant Tissues

This protocol is designed to minimize the enzymatic degradation of benzoxazinoid glucosides during extraction.[10]

  • Harvesting and Storage: Immediately flash-freeze plant tissues (e.g., leaves, roots) in liquid nitrogen upon harvesting to quench enzymatic activity. Store samples at -80°C until extraction.[1][10]

  • Homogenization: Grind the frozen plant material into a fine powder using a mortar and pestle or a cryogenic grinder.[11]

  • Extraction:

    • To approximately 100 mg of powdered tissue, add 1 mL of extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).[4]

    • Vortex the mixture for 20-30 seconds.[4]

    • Centrifuge at high speed (e.g., 13,000 rpm) for 20 minutes at 4°C.[4]

  • Sample Preparation for LC-MS:

    • Collect the supernatant.

    • If necessary, dilute the extract with the extraction solvent.[4]

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

Experimental Workflow for Benzoxazinoid Analysis

Experimental_Workflow cluster_sampling Sample Preparation cluster_analysis Analysis A Plant Tissue Harvesting B Flash Freezing in Liquid N₂ A->B C Storage at -80°C B->C D Grinding to Fine Powder C->D E Solvent Extraction D->E F Centrifugation E->F G Supernatant Collection & Filtration F->G H LC-MS/MS Analysis G->H I Data Acquisition (MRM) H->I J Quantification & Data Analysis I->J

Caption: A typical experimental workflow for the extraction and analysis of benzoxazinoids from plant tissues.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of benzoxazinoids.[10]

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm) is commonly used.[4]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest. For example: 0-3 min, 2-20% B; 3-6 min, to 100% B; 6-8 min, hold at 100% B; 8-10 min, return to 2% B.[4]

    • Flow Rate: Approximately 0.4 mL/min.[4]

  • Mass Spectrometry (MS) System:

    • Ionization: Electrospray ionization (ESI), typically in negative ion mode, is used.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion for each benzoxazinoid and monitoring for one or more of its characteristic product ions after fragmentation.[1]

Enzyme Assays for Bx6 and Bx7

Characterizing the activity of the enzymes involved in the conversion of DIBOA-Glc to DIMBOA-Glc can be performed using heterologously expressed proteins.

  • Enzyme Preparation: Express recombinant Bx6 and Bx7 proteins in a suitable system (e.g., E. coli) and purify them.

  • Assay for Bx6 (Dioxygenase):

    • Substrate: DIBOA-Glc.

    • Reaction Mixture: Incubate the purified Bx6 enzyme with DIBOA-Glc in a suitable buffer containing necessary cofactors (e.g., 2-oxoglutarate, ascorbate, Fe(II)).

    • Analysis: Monitor the formation of the product, TRIBOA-Glc, over time using HPLC or LC-MS. A control reaction without the enzyme should be included to check for non-enzymatic conversion.[12]

  • Assay for Bx7 (Methyltransferase):

    • Substrates: TRIBOA-Glc and S-adenosyl methionine (SAM) as the methyl group donor.

    • Reaction Mixture: Incubate the purified Bx7 enzyme with TRIBOA-Glc and SAM in an appropriate buffer.

    • Analysis: Quantify the production of DIMBOA-Glc using HPLC or LC-MS.

Pharmacological Potential of Benzoxazinoid Derivatives

The diverse biological activities of benzoxazinoids have attracted interest in their potential for drug development.

  • Antimicrobial Activity: Synthetic derivatives of the 1,4-benzoxazin-3-one backbone have shown potent activity against pathogenic fungi (e.g., Candida albicans) and bacteria (e.g., Staphylococcus aureus and E. coli), with reported Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL and 16 µg/mL, respectively. Benzoxazine (B1645224) sulfonamide derivatives have also demonstrated significant antibacterial and antifungal properties.[13]

  • Anticancer Activity: The benzoxazine moiety has been explored for its anticancer potential. For instance, ferrocenyl 1,3-benzoxazine has shown potency against the HCC70 breast cancer cell line.[14] The cytotoxic properties of benzoxazinoids make them interesting scaffolds for the development of new anticancer agents.

  • Antimycobacterial Activity: Benzoxazin-2-one and benzoxazin-3-one (B8392483) derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis. Several of these compounds displayed high antimycobacterial activity, with some exhibiting lower MIC values than the reference drug isoniazid.[15]

Conclusion

This compound stands as a central figure in the complex and dynamic world of benzoxazinoid metabolism. Its role as a precursor to a diverse array of bioactive compounds underscores its importance in plant defense and chemical ecology. For researchers and drug development professionals, understanding the biosynthetic pathways originating from DIMBOA-Glc, coupled with robust analytical methodologies, opens up avenues for developing novel pest-resistant crops and exploring the pharmacological potential of this versatile class of natural products. The continued investigation into the synthesis and bioactivity of benzoxazinoid derivatives holds promise for the discovery of new therapeutic agents.

References

evolutionary significance of the DIMBOA glucoside pathway in grasses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Significance of the DIMBOA Glucoside Pathway in Grasses

Executive Summary

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that serve as a cornerstone of chemical defense in many grasses (Poaceae), including agronomically vital crops like maize, wheat, and rye.[1][2] The most prominent of these compounds is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). Synthesized and stored in an inactive glucoside form (DIMBOA-Glc), this pathway represents a sophisticated evolutionary adaptation for protection against a wide array of biotic threats.[3][4] Upon tissue damage caused by herbivory or pathogen attack, the inactive glucoside is rapidly converted to its toxic aglycone form, DIMBOA, which exhibits potent insecticidal, antimicrobial, and allelopathic properties.[5][6] The evolution of this pathway, particularly the modifications leading from the precursor DIBOA to the more reactive DIMBOA, highlights a process of chemical refinement that has conferred a significant selective advantage to grasses. This guide provides a detailed technical overview of the DIMBOA-glucoside pathway, its evolutionary importance, quantitative data on key components, and the experimental protocols used in its study.

The DIMBOA-Glucoside Biosynthetic Pathway

The biosynthesis of DIMBOA-Glc is a well-elucidated pathway involving a series of enzymes encoded by a cluster of genes, primarily the Bx genes in maize.[7] The pathway initiates in the plastids and concludes in the cytoplasm, with the final product being stored in the vacuole to prevent autotoxicity.[8][9]

Core Pathway Steps:

  • Indole (B1671886) Synthesis: The pathway branches from primary metabolism at indole-3-glycerol phosphate (B84403), a product of the shikimate pathway. The enzyme indole-3-glycerol phosphate lyase (BX1) catalyzes its conversion to indole in the plastids.[8][9]

  • DIBOA Formation: A series of four cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5), located in the endoplasmic reticulum, sequentially oxidize the indole molecule to produce 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[1][3][9]

  • Glucosylation: In the cytoplasm, the unstable DIBOA aglycone is stabilized through glucosylation by UDP-glucosyltransferases (BX8 and BX9), forming the more stable DIBOA-glucoside (DIBOA-Glc).[1][8] This step is crucial for detoxification and storage.

  • Conversion to DIMBOA-Glc: The final steps, which represent a key evolutionary innovation, involve the conversion of DIBOA-Glc to DIMBOA-Glc.

    • A 2-oxoglutarate-dependent dioxygenase (BX6) hydroxylates DIBOA-Glc at the C-7 position to form 2,4,7-trihydroxy-1,4-benzoxazin-3-one-glucoside (TRIBOA-Glc).[3][8]

    • An O-methyltransferase (BX7) then methylates the newly added hydroxyl group to produce DIMBOA-Glc.[3][8]

The stable DIMBOA-Glc is then transported and stored in the vacuole.[8][9] When plant tissues are damaged, DIMBOA-Glc is released and comes into contact with β-glucosidases located in the plastids, which hydrolyze it into the biologically active DIMBOA aglycone.[5][10]

DIMBOA_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm I3GP Indole-3-glycerol phosphate BX1 BX1 I3GP->BX1 Indole Indole BX2_5 BX2-BX5 (CYP71C) Indole->BX2_5 DIBOA DIBOA BX8_9 BX8 / BX9 (UGT) DIBOA->BX8_9 DIBOA_Glc DIBOA-Glc BX6 BX6 (2-ODD) DIBOA_Glc->BX6 TRIBOA_Glc TRIBOA-Glc BX7 BX7 (OMT) TRIBOA_Glc->BX7 DIMBOA_Glc DIMBOA-Glc Vacuole Vacuole (Storage) DIMBOA_Glc->Vacuole transport BX1->Indole (lyase) BX2_5->DIBOA (P450s) BX8_9->DIBOA_Glc (glucosylation) BX6->TRIBOA_Glc (hydroxylation) BX7->DIMBOA_Glc (methylation)

Figure 1: The DIMBOA-glucoside biosynthetic pathway in maize.

Evolutionary Significance

The DIMBOA pathway is a prime example of evolutionary innovation in plant chemical defense. Its significance stems from several key advantages it confers upon the plant.

  • Broad-Spectrum Defense: DIMBOA is a potent defense against a wide range of pests and pathogens. It acts as an antifeedant and toxin to many insect herbivores, including the European corn borer (Ostrinia nubilalis) and aphids.[4][6] It also exhibits antimicrobial activity against various fungi and bacteria.[4] This broad efficacy makes it a highly valuable defense mechanism.

  • Enhanced Chemical Reactivity: The evolution of the pathway from producing DIBOA to DIMBOA is a critical enhancement. The addition of the 7-methoxy group makes DIMBOA a more reactive compound than DIBOA, increasing its toxicity and effectiveness as a defense molecule.[3] This suggests that the biosynthesis of DIMBOA provides an evolutionary advantage by creating a more potent chemical weapon.[3]

  • Inducible Defense and Further Modification: Beyond constitutive defense, the pathway is inducible. Herbivore feeding can trigger a rapid increase in DIMBOA levels.[4] Furthermore, in response to certain stresses like insect feeding, DIMBOA-Glc can be further methylated by O-methyltransferases (e.g., BX10, BX11, BX12) to form 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc).[7][11][12] HDMBOA-Glc is often more toxic to specific herbivores than DIMBOA-Glc, representing a "priming" of the defense response for faster and more potent action upon subsequent attacks.[6][11][12]

  • Gene Clustering and Co-evolution: In maize, the genes responsible for the core DIMBOA-Glc biosynthesis pathway (Bx1 through Bx6 and Bx8/Bx9) are remarkably clustered on the short arm of chromosome 4.[3] This genetic linkage is unusual for metabolic pathways in plants and is evolutionarily advantageous as it facilitates the co-inheritance of the entire pathway as a single functional unit, ensuring its stability across generations.

  • Allelopathy: Benzoxazinoids, including DIMBOA, are exuded from the roots and can inhibit the germination and growth of competing plant species, a phenomenon known as allelopathy.[13][14] This provides a competitive advantage in the ecosystem.

  • Convergent Evolution: While perfected in grasses, benzoxazinoid biosynthesis has evolved independently on multiple occasions in distantly related eudicot families.[15][16] This convergent evolution, often utilizing different ancestral genes to achieve the same biochemical outcome, underscores the strong selective pressure for this specific type of chemical defense.[16]

DIMBOA_Functions DIMBOA DIMBOA Pathway (DIMBOA-Glc) Defense Biotic Defense DIMBOA->Defense direct toxicity Allelopathy Allelopathy DIMBOA->Allelopathy root exudation Signaling Defense Signaling DIMBOA->Signaling regulatory role Herbivores Insect Herbivores (e.g., Corn Borer, Aphids) Defense->Herbivores Pathogens Pathogens (Fungi, Bacteria) Defense->Pathogens Competition Inhibition of Neighboring Plants Allelopathy->Competition Callose Callose Deposition (Immunity) Signaling->Callose

Figure 2: Evolutionary functions of the DIMBOA pathway.

Data Presentation

Table 1: Kinetic Parameters of Key DIMBOA-Glc Biosynthesis Enzymes

This table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the final two enzymes in the DIMBOA-Glc pathway in maize. Lower Km values indicate higher substrate affinity.

EnzymeSubstrateKm (mM)kcat (s-1)Reference
BX6DIBOA-Glc< 0.42.10[3]
BX7TRIBOA-Glc< 0.40.25[3]
Table 2: Representative Concentrations of Benzoxazinoids in Grasses

Concentrations of DIMBOA and related compounds vary significantly by plant age, tissue, and environmental stress. Young seedlings typically have the highest concentrations.[4]

SpeciesTissueCompoundConcentration (mg/g FW)ConditionReference
Zea maysLeavesDIMBOA-GlcUp to 3.0Young, unstressed[8]
Zea mays (Bt corn)LeavesDIMBOA~0.025 - 0.04520-day-old seedlings[17]
Eriochloa villosaLeavesDIMBOA0.1037-[18]
Eriochloa villosaLeavesHMBOA0.8675-[18]
Triticum aestivum-DIMBOA-Max level 11 mmol/kg FW[14]

Experimental Protocols

Protocol: Quantification of Benzoxazinoids by HPLC-MS

This protocol outlines the standard method for extracting and quantifying DIMBOA-Glc and related compounds from plant tissue.

Objective: To accurately measure the concentration of benzoxazinoids in a given sample.

Methodology:

  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., 100 mg of leaf material) and immediately flash-freeze in liquid nitrogen to quench all enzymatic activity.[19][20]

    • Store samples at -80°C until analysis.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[19]

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., a 70:30 mixture of methanol:water with 0.1% formic acid) to the powdered tissue in a microcentrifuge tube.[20][21]

    • Vortex the mixture thoroughly for approximately 20-30 seconds.[21]

    • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 20 minutes at 10°C to pellet cell debris.[20][21]

  • Analysis by LC-MS:

    • Carefully collect the supernatant. If necessary, filter through a 0.22 µm filter.[19]

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

    • Column: C18 reverse-phase column.[7][18]

    • Mobile Phase: Use a gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).[7][21]

    • Example Gradient:

      • 0-3 min: Linear gradient from 2% to 20% Solvent B.

      • 3-6 min: Linear gradient to 100% Solvent B.

      • 6-8 min: Hold at 100% Solvent B.

      • 8-10 min: Return to 2% Solvent B for re-equilibration.[20][21][22]

    • Detection: Use the mass spectrometer in electrospray ionization (ESI) negative ion mode. Quantify compounds by comparing against a standard curve generated from pure, known concentrations of DIMBOA-Glc, HDMBOA-Glc, etc.[19]

Experimental_Workflow Harvest 1. Harvest Tissue (Flash-freeze in N2) Grind 2. Grind to Fine Powder Harvest->Grind Extract 3. Extract with Solvent (e.g., MeOH/H2O/Formic Acid) Grind->Extract Centrifuge 4. Centrifuge to Pellet Debris Extract->Centrifuge Analyze 5. Analyze Supernatant via HPLC-MS Centrifuge->Analyze Quantify 6. Quantify using Standard Curve Analyze->Quantify

Figure 3: Workflow for benzoxazinoid quantification.

Protocol: In Vitro Enzyme Assays

This protocol describes a general method for characterizing the activity of purified enzymes from the DIMBOA pathway.

Objective: To determine the enzymatic activity, substrate specificity, and kinetic parameters of a purified BX enzyme.

Methodology:

  • Enzyme Expression and Purification:

    • Clone the gene of interest (e.g., Bx6, Bx7) into an expression vector (e.g., pET vector system).

    • Express the recombinant protein in a suitable host, such as E. coli.[3]

    • Purify the enzyme using affinity chromatography (e.g., His-tag purification).

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.0).[11]

    • The mixture should contain:

      • The purified enzyme (e.g., 0.8 µg).[11]

      • The substrate (e.g., 20 µM DIBOA-Glc for BX6).[11]

      • Necessary co-factors: S-adenosyl-L-methionine (SAM) for methyltransferases like BX7; 2-oxoglutarate and Fe(II) for dioxygenases like BX6.[7]

    • Initiate the reaction by adding the enzyme or substrate.

  • Incubation and Termination:

    • Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).[3][11]

    • Stop the reaction by adding a terminating agent, such as an equal volume of 100% methanol, which denatures the enzyme.[11]

  • Analysis:

    • Centrifuge the terminated reaction to remove the precipitated protein.

    • Analyze the supernatant by HPLC or HPLC-MS to separate and quantify the reaction product (e.g., TRIBOA-Glc).[3][7]

    • To determine kinetic parameters (Km, kcat), repeat the assay with varying substrate concentrations and measure the initial reaction velocity.[7]

Conclusion

The DIMBOA-glucoside pathway in grasses is a highly evolved and multifaceted chemical defense system. Its evolutionary trajectory, from the core DIBOA pathway to the more potent DIMBOA and the inducible HDMBOA, demonstrates a clear selective advantage driven by pressure from herbivores and pathogens. The clustering of the biosynthetic genes ensures the stable inheritance of this crucial defensive trait. The independent evolution of this pathway in unrelated plant families further highlights its ecological importance. For researchers in crop protection and drug development, understanding the intricate biochemistry and regulation of this pathway offers valuable insights into natural product biosynthesis and provides potential targets for enhancing pest resistance in agriculture.

References

DIMBOA glucoside's role in mediating plant-herbivore interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of DIMBOA Glucoside in Mediating Plant-Herbivore Interactions

Introduction

Benzoxazinoids (BXs) represent a critical class of secondary metabolites that orchestrate plant defense, particularly within the grass family (Poaceae), including agronomically vital crops like maize, wheat, and rye.[1][2][3] Among these, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) is a principal defense compound.[4][5] In living plant tissue, DIMBOA is predominantly stored in its inactive, stable glucoside form, DIMBOA-glucoside (DIMBOA-Glc), sequestered within the cell vacuole to prevent autotoxicity.[4][6][7] This compound is a cornerstone of a sophisticated two-component defense system. When herbivory damages plant tissues, DIMBOA-Glc is exposed to β-glucosidases located in the plastids, leading to the release of the toxic aglycone, DIMBOA.[3][7][8] This rapid activation mechanism provides an effective chemical barrier against a wide array of herbivores and pathogens. This guide provides a detailed technical overview of DIMBOA-Glc, covering its biosynthesis, mode of action, role in plant-herbivore interactions, and the co-evolutionary adaptations of herbivores.

Biosynthesis of DIMBOA-Glucoside

The biosynthesis of DIMBOA-Glc in maize is a well-elucidated pathway that begins with a branch from primary metabolism. The genes responsible for this pathway, termed Bx genes, are notably clustered on the short arm of chromosome 4 in maize.[6]

Core Pathway:

  • Indole (B1671886) Formation: The pathway initiates in the chloroplasts, where the enzyme BENZOXAZINLESS1 (BX1), an indole-3-glycerol phosphate (B84403) lyase, converts indole-3-glycerol phosphate (IGP) from the shikimate pathway into indole.[5][6][9]

  • Oxidation Series: In the endoplasmic reticulum, indole undergoes four successive oxidation reactions catalyzed by four cytochrome P450 monooxygenases (BX2 to BX5). This sequence yields the first core benzoxazinoid, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[5][6][9]

  • Glucosylation: To stabilize the reactive DIBOA and prevent autotoxicity, it is glucosylated in the cytoplasm by UDP-glucosyltransferases (UGTs), specifically BX8 and BX9, to form DIBOA-Glc.[6][9][10]

  • Hydroxylation: DIBOA-Glc is then hydroxylated at the C-7 position by the 2-oxoglutarate-dependent dioxygenase BX6, also in the cytoplasm.[6][9]

  • Methylation: The final step is the O-methylation of the 7-hydroxyl group by the O-methyltransferase BX7, which produces DIMBOA-Glc.[6][9]

This pathway is most active in young seedlings, with DIMBOA-Glc concentrations decreasing as the plant matures.[4][11][12]

DIMBOA_Biosynthesis cluster_chloroplast Chloroplast cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm I3GP Indole-3-Glycerol Phosphate Indole Indole I3GP->Indole BX1 Indole_ER Indole->Indole_ER DIBOA DIBOA DIBOA_cyto DIBOA->DIBOA_cyto Indole_ER->DIBOA BX2-BX5 (CYP450s) DIBOA_Glc DIBOA-Glc TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc BX6 (2ODD) DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc BX7 (OMT) DIBOA_cyto->DIBOA_Glc BX8/BX9 (UGTs)

Caption: Biosynthesis pathway of DIMBOA-Glucoside in maize.

Activation of Benzoxazinoid Defense

The defensive capability of DIMBOA-Glc relies on its spatial separation from activating enzymes within the plant cell, a classic example of a two-component defense system.

  • Storage: Inactive DIMBOA-Glc is stored in the vacuole.[6]

  • Activation: β-glucosidases (e.g., ZmGLU1) are stored in the plastids (chloroplasts).[3][6]

  • Herbivore Damage: When a chewing herbivore macerates the leaf tissue, the cellular compartments are disrupted.[7][10] This brings the vacuolar DIMBOA-Glc into contact with the plastid-localized β-glucosidases.

  • Hydrolysis: The glucosidase cleaves the glucose moiety from DIMBOA-Glc, releasing the unstable and toxic aglycone, DIMBOA.[3][7]

  • Degradation: DIMBOA can then spontaneously degrade to form other compounds, including 6-methoxy-2-benzoxazolinone (MBOA), which is also a potent insect deterrent.[7]

Defense_Activation cluster_plant Plant Cell Compartments Vacuole Vacuole (DIMBOA-Glc) Herbivory Herbivore Tissue Damage Plastid Plastid (β-glucosidase) Mixing Substrate & Enzyme Mix Herbivory->Mixing Disruption DIMBOA Toxic DIMBOA (Aglycone) Mixing->DIMBOA Hydrolysis MBOA MBOA (Degradation Product) DIMBOA->MBOA Degradation

Caption: Activation of DIMBOA-Glc upon herbivore-mediated tissue damage.

Mediating Plant-Herbivore Interactions

DIMBOA-Glc and its derivatives mediate interactions with herbivores through direct toxicity, induced defenses, and as signaling molecules.

Direct Toxicity and Antifeedant Effects

The activated aglycone, DIMBOA, is toxic and/or deterrent to a broad range of generalist herbivores.[10] Its effects include inhibiting crucial digestive enzymes like trypsin and chymotrypsin (B1334515) and interfering with neurotransmission by inhibiting cholinesterase.[6][7]

  • Chewing Herbivores: For lepidopteran larvae such as the European corn borer (Ostrinia nubilalis) and fall armyworm (Spodoptera frugiperda), high levels of DIMBOA in young maize tissue are correlated with increased larval mortality and reduced growth.[4][7][10]

  • Phloem-Feeding Herbivores: DIMBOA and its derivatives are also effective against aphids, such as the corn leaf aphid (Rhopalosiphum maidis).[4][13] These insects are exposed to the compounds while probing the phloem.

Induced Defenses: The Role of HDMBOA-Glc

In response to herbivory or pathogen attack, plants can further modify their benzoxazinoid profile. A key induced response is the conversion of DIMBOA-Glc to 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc).[7][14]

  • Enzymatic Conversion: This conversion is catalyzed by a set of O-methyltransferases (OMTs), including Bx10, Bx11, and Bx12.[9][15] The expression of these genes is rapidly upregulated following caterpillar feeding.[15]

  • Enhanced Toxicity: HDMBOA-Glc, once activated to its aglycone HDMBOA, is often significantly more toxic or deterrent to herbivores than DIMBOA.[13][16][17] This metabolic switch acts as a "priming" mechanism, allowing the plant to mount a more potent defense against subsequent attacks.[7] For the rose-grain aphid, the LD₅₀ of HDMBOA-Glc was five times lower than that of DIMBOA-Glc.[13]

DIMBOA as a Signaling Molecule: The Callose Trade-Off

Beyond its direct toxicity, DIMBOA functions as a signaling molecule that triggers other defense responses. A primary example is the induction of callose deposition at the site of aphid feeding or fungal penetration.[3][4][18]

  • Callose Induction: Callose, a β-1,3-glucan polymer, is deposited to reinforce cell walls and plug phloem sieve tubes, creating a physical barrier that impedes aphid feeding and pathogen invasion.[13] Infiltration of DIMBOA into the leaf apoplast is sufficient to trigger callose deposition.[3][13]

  • The Trade-Off: A critical trade-off exists between direct toxicity and induced physical defense. While the conversion of DIMBOA-Glc to the more toxic HDMBOA-Glc enhances chemical defense against chewing herbivores, HDMBOA-Glc does not induce callose deposition.[3][18] Consequently, maize lines with high O-methyltransferase activity produce high levels of HDMBOA-Glc but show reduced callose formation, making them more susceptible to aphids despite the higher toxicity of the compound in vitro.[13][19][20] This demonstrates a sophisticated interplay where the specific benzoxazinoid profile is tailored to the attacking herbivore.

Signaling_Pathway Aphid Aphid Feeding DIMBOA_Glc DIMBOA-Glc Aphid->DIMBOA_Glc Signal DIMBOA Signal (in Apoplast) DIMBOA_Glc->Signal Activation OMT OMTs (Bx10-12) Induced by Chewing Herbivores DIMBOA_Glc->OMT HDMBOA_Glc HDMBOA-Glc (More Toxic) No_Callose Reduced Callose Deposition HDMBOA_Glc->No_Callose Fails to Induce Callose Callose Deposition (Physical Barrier) Signal->Callose Induces OMT->HDMBOA_Glc Methylates

Caption: Trade-off between direct toxicity and DIMBOA-induced callose defense.

Herbivore Counter-Adaptations: Detoxification

Specialist herbivores have co-evolved mechanisms to overcome benzoxazinoid defenses. Several species of the genus Spodoptera (armyworms) employ a sophisticated detoxification strategy.[1][2]

  • Stereoselective Reglucosylation: Upon ingesting and activating (2R)-DIMBOA-Glc to DIMBOA, these insects use their own gut glucosyltransferases to re-attach a glucose molecule.[1]

  • Epimer Formation: Crucially, this process inverts the stereochemistry at the C2 position, creating (2S)-DIMBOA-Glc, an epimer of the original plant compound.[1][2]

  • Evasion of Defense: This (2S)-epimer is no longer a substrate for the plant's β-glucosidases.[1] Therefore, even if excreted and re-ingested, it cannot be activated into a toxin. This stereoselective reglucosylation represents an effective detoxification pathway that allows the herbivore to tolerate high concentrations of dietary benzoxazinoids.[1]

Detoxification_Workflow cluster_plant Plant cluster_insect Insect Gut Plant_BG Plant β-glucosidase Plant_BG->No_Reaction Cannot hydrolyze Plant_DIMBOA_Glc (2R)-DIMBOA-Glc Ingestion Ingestion Plant_DIMBOA_Glc->Ingestion DIMBOA_aglycone Toxic DIMBOA Ingestion->DIMBOA_aglycone Hydrolysis via Plant β-glucosidase Insect_UGT Insect UGT DIMBOA_aglycone->Insect_UGT Insect_DIMBOA_Glc (2S)-DIMBOA-Glc (Detoxified Epimer) Insect_UGT->Insect_DIMBOA_Glc Reglucosylation (Stereo-inversion) Excretion Excretion in Frass Insect_DIMBOA_Glc->Excretion No_Reaction->Insect_DIMBOA_Glc

Caption: Detoxification of DIMBOA by Spodoptera herbivores.

Quantitative Data

Table 1: Benzoxazinoid Concentrations in Maize
CompoundPlant PartAge (days after germination)Concentration (μg/g FW)Reference
DIMBOA-GlcAerial Parts4~4500[11][21]
DIMBOA-GlcAerial Parts20~500[11][21]
DIMBOA-GlcRoots4~1200[11][21]
DIMBOA-GlcRoots20~200[11][21]
HDMBOA-GlcAerial Parts4~1000[11][21]
HDMBOA-GlcAerial Parts20<100[11][21]
HDMBOA-GlcRoots4~400[11][21]
HDMBOA-GlcRoots20~400[11][21]
DIMBOAHighly Resistant Inbred LinesSeedling402.74 - 528.88[22]
DIMBOAModerately Resistant Inbred LinesSeedling312.92 - 426.56[22]

Note: Concentrations are approximate, derived from graphical data in the cited sources, and can vary significantly between maize varieties and environmental conditions.

Table 2: Effects of Benzoxazinoids on Herbivores
HerbivoreCompoundConcentrationEffectReference
Rhopalosiphum maidis (Corn leaf aphid)DIMBOA-Glc2 mM (in diet)No significant effect on progeny or survival[13]
Rhopalosiphum maidis (Corn leaf aphid)HDMBOA-Glc2 mM (in diet)Significantly reduced progeny and survival[13]
Metopolophium dirhodum (Rose-grain aphid)HDMBOA-GlcLD₅₀5-fold more toxic than DIMBOA-Glc[13]
Aphidius rhopalosiphi (Parasitoid wasp)DIMBOA-GlcHigh (in diet)Increased developmental time[23]
Eriopis connexa (Predator)DIMBOA2-200 µg/g (in diet)Increased mortality and duration of larval instars[23]
Ostrinia furnacalis (Asian corn borer)DIMBOA1 mg/g (4.73 mM in diet)Inhibited growth, extended larval development[10]
Table 3: Enzyme Kinetic Properties
EnzymeSubstrateKₘ (mM)k꜀ₐₜ (s⁻¹)Reference
BX6DIBOA-Glc< 0.42.10[6][24][25]
BX7TRIBOA-Glc< 0.40.25[6][24][25]

Experimental Protocols

Protocol: Quantification of Benzoxazinoids by HPLC

This protocol outlines a general method for the extraction and analysis of benzoxazinoids from maize tissue.

  • Sample Collection: Flash-freeze plant tissue (e.g., leaves, roots) in liquid nitrogen immediately after collection to halt metabolic activity. Store at -80°C.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., acidified methanol:water:acetonitrile (B52724) mixture). An internal standard can be added for accurate quantification.

    • Vortex thoroughly and incubate on a shaker at 4°C for 1-2 hours.

  • Centrifugation: Centrifuge the samples at >14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Example: Start at 2-5% B, ramp to 100% B over several minutes, hold, and then re-equilibrate.[26][27]

    • Detection: Use a mass spectrometer for detection and quantification, employing multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Quantification: Calculate concentrations by comparing the peak areas of the analytes to a standard curve generated from pure, known concentrations of DIMBOA-Glc, HDMBOA-Glc, etc.

Protocol: Herbivore Artificial Diet Bioassay

This method tests the direct effect of purified compounds on insect performance.

  • Diet Preparation: Prepare a standard artificial diet for the target insect (e.g., Spodoptera frugiperda). Keep the diet warm and liquid.

  • Compound Incorporation:

    • Dissolve the purified benzoxazinoid (e.g., DIMBOA-Glc) in a small amount of a suitable solvent (e.g., methanol).

    • Add the dissolved compound to the liquid diet to achieve the desired final concentrations (e.g., 0 mM, 0.5 mM, 1.0 mM, 2.0 mM). Add an equivalent amount of solvent to the control diet.

    • Mix thoroughly and dispense equal volumes of diet into the wells of a multi-well plate before it solidifies.

  • Insect Infestation: Place one neonate larva into each well. Seal the plate with a breathable cover.

  • Incubation: Maintain the plates in a growth chamber under controlled conditions (temperature, humidity, photoperiod) suitable for the insect species.

  • Data Collection:

    • Monitor survival daily.

    • After a set period (e.g., 7-10 days), weigh each surviving larva to determine growth inhibition relative to the control group.

    • Continue monitoring to record time to pupation and adult emergence.

Protocol: Aniline Blue Staining for Callose Deposition

This protocol visualizes callose deposits in plant leaves.

  • Sample Collection: Collect leaves from control plants and plants subjected to treatment (e.g., aphid infestation for 48 hours).

  • Destaining: Place leaves in a solution of acetic acid:ethanol (B145695) (1:3 v/v) and heat at 60-90°C for 30 minutes or until chlorophyll (B73375) is completely removed. Replace the solution as needed.

  • Rehydration & Softening: Rehydrate the cleared leaves by passing them through an ethanol series (e.g., 70%, 50%, 30%) and then rinse with water. Soften the tissue by incubating in 1 M NaOH for 1-2 hours at room temperature.

  • Staining:

    • Rinse the leaves thoroughly with water to remove NaOH.

    • Incubate the leaves in the staining solution: 0.01% (w/v) Aniline Blue in 150 mM K₂HPO₄ buffer (pH 9.5) for at least 2 hours in the dark.

  • Microscopy:

    • Mount the stained leaf on a microscope slide in 50% glycerol.

    • Visualize callose deposits (which fluoresce bright yellow-green) using a fluorescence microscope with a UV filter set (e.g., excitation ~365 nm, emission ~480 nm).

  • Quantification: Capture images and use image analysis software (e.g., ImageJ) to count the number and measure the area of callose spots per unit of leaf area.

Conclusion

DIMBOA-glucoside is far more than a simple toxin; it is a central hub in a dynamic and adaptable plant defense system. Its role extends from a pre-formed, rapidly activated chemical weapon to a sophisticated signaling molecule that orchestrates physical defenses and a substrate for even more potent induced compounds. The intricate relationship between DIMBOA-Glc, its derivative HDMBOA-Glc, and the induction of callose highlights the complex trade-offs plants must navigate to defend against a diverse community of herbivores. Furthermore, the evolution of specific detoxification mechanisms in adapted herbivores underscores the co-evolutionary arms race driven by these powerful plant metabolites. A thorough understanding of these interactions is essential for developing novel strategies in crop protection and pest management.

References

Degradation of DIMBOA Glucoside in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc) is a naturally occurring benzoxazinoid found in various gramineous plants, including maize, wheat, and rye. These compounds play a crucial role in the plant's defense against herbivores and pathogens.[1] Upon tissue damage, DIMBOA-Glc is enzymatically hydrolyzed to its aglycone, DIMBOA, which is a potent bioactive compound. When released into the environment through root exudation or the decomposition of plant residues, DIMBOA and its subsequent degradation products can have significant allelopathic effects, influencing the surrounding soil microbiome and plant growth.[2][3] Understanding the environmental fate of DIMBOA-Glc is therefore critical for agricultural and ecological research, as well as for the development of natural product-based pharmaceuticals and herbicides. This guide provides an in-depth overview of the degradation products of DIMBOA-Glc in the environment, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the associated pathways and workflows.

Degradation Pathway of DIMBOA Glucoside

The environmental degradation of DIMBOA-Glc is a multi-step process involving both enzymatic and microbial transformations. The primary pathway proceeds as follows:

  • Hydrolysis to DIMBOA: In the presence of β-glucosidases, either from the plant tissue itself or from soil microorganisms, the glucose moiety of DIMBOA-Glc is cleaved to release the active aglycone, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA).

  • Transformation to MBOA: DIMBOA is relatively unstable in the soil and undergoes a ring contraction to form the more stable compound, 6-methoxy-2-benzoxazolinone (MBOA).[4]

  • Microbial Degradation to AMPO: MBOA is further transformed by soil microorganisms into 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO), which is considered the final and most persistent degradation product in this pathway.[4][5]

The following diagram illustrates this primary degradation pathway:

Degradation_Pathway DIMBOA_Glc This compound (DIMBOA-Glc) DIMBOA DIMBOA (2,4-dihydroxy-7-methoxy- 1,4-benzoxazin-3-one) DIMBOA_Glc->DIMBOA β-glucosidase (Hydrolysis) MBOA MBOA (6-methoxy-2-benzoxazolinone) DIMBOA->MBOA Spontaneous (Ring Contraction) AMPO AMPO (2-amino-7-methoxy- 3H-phenoxazin-3-one) MBOA->AMPO Microbial Degradation

Degradation pathway of DIMBOA-Glc.

Quantitative Data on Degradation Products

The persistence of DIMBOA and its degradation products in the soil is a key factor in their environmental impact. The half-life (t½) of these compounds can vary depending on soil type, microbial activity, and other environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Half-life of DIMBOA and its Degradation Products in Soil

CompoundHalf-life (t½)Soil Type/ConditionsReference
DIMBOA31 ± 1 hoursSoil from wheat crops (cv. Astron and cv. Ritmo)[1][5]
MBOA5 ± 1 daysSoil from wheat crops (cv. Astron and cv. Ritmo)[1][5]
AMPONot degraded after 3 monthsSoil from wheat crops[6]
DIBOA43 hours (average)Soil from wheat crops (cv. Astron and cv. Ritmo)[6]
BOA2.5 daysSoil from wheat crops[6]

Note: DIBOA and BOA are analogous degradation products from DIBOA-Glc, a related benzoxazinoid.

Experimental Protocols

The study of DIMBOA-Glc degradation products in the environment typically involves soil incubation experiments followed by extraction and chemical analysis.

Soil Degradation Study

This protocol outlines a typical laboratory experiment to determine the degradation kinetics of DIMBOA and its metabolites in soil.

a. Soil Collection and Preparation:

  • Collect soil samples from the area of interest (e.g., a maize or wheat field).

  • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

  • Characterize the soil for properties such as pH, organic matter content, and texture.

b. Incubation:

  • Weigh a standardized amount of soil into individual microcosms (e.g., glass jars).

  • Spike the soil with a known concentration of the test compound (e.g., DIMBOA or MBOA) dissolved in a suitable solvent.

  • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Include control microcosms (soil without the test compound) and sterile controls (autoclaved soil) to differentiate between biotic and abiotic degradation.

c. Sampling:

  • At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 96 hours and then weekly), destructively sample a subset of the microcosms.

  • Immediately store the samples at low temperature (e.g., -20°C) to halt microbial activity prior to extraction.

Sample Extraction from Soil

This protocol describes a common method for extracting benzoxazinoids from soil samples.

a. Materials:

  • Soil sample

  • Extraction solvent (e.g., acetone:methanol (B129727) 5:1 v/v or methanol:water 70:30 with 0.1% formic acid)

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

b. Procedure:

  • Add a measured volume of extraction solvent to a known mass of soil in a centrifuge tube.

  • Vortex or sonicate the mixture for a specified time to ensure thorough extraction.

  • Centrifuge the sample to pellet the soil particles.

  • Collect the supernatant.

  • For cleaner samples, pass the supernatant through a Solid Phase Extraction (SPE) cartridge.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with water or a weak organic solvent solution to remove polar interferences.

    • Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.

HPLC-DAD-MS Analysis

High-Performance Liquid Chromatography coupled with a Diode Array Detector and a Mass Spectrometer is the standard method for the quantification of DIMBOA and its degradation products.

a. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Diode Array Detector (DAD) for UV-Vis spectral analysis.

  • Mass Spectrometer (MS) for mass identification and quantification (e.g., triple quadrupole or Q-TOF).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

b. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • A typical gradient elution starts with a low percentage of organic phase, which is gradually increased to elute the compounds of interest. For example:

    • 0-3 min: 2% to 20% B

    • 3-6 min: 20% to 100% B

    • 6-8 min: Hold at 100% B

    • 8-10 min: Return to 2% B

c. Detection and Quantification:

  • DAD is used to monitor the absorbance at specific wavelengths for benzoxazinoids (typically around 254-280 nm).

  • MS is operated in either positive or negative electrospray ionization (ESI) mode. Quantification is often performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • External calibration curves with authentic standards of DIMBOA, MBOA, and AMPO are used for accurate quantification.

The following diagram illustrates a typical experimental workflow for a soil degradation study:

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing soil_collection Soil Collection & Sieving spiking Spiking with DIMBOA/MBOA soil_collection->spiking incubation Incubation (Controlled Temp & Moisture) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction & SPE Cleanup sampling->extraction hplc HPLC-DAD-MS Analysis extraction->hplc quantification Quantification (Calibration Curves) hplc->quantification kinetics Degradation Kinetics (Half-life Calculation) quantification->kinetics

Experimental workflow for a soil degradation study.

Conclusion

The degradation of this compound in the environment is a complex process that results in a cascade of chemical transformations, ultimately leading to the formation of the persistent metabolite AMPO. The rate of this degradation is highly dependent on environmental factors, particularly the soil microbial community. The methodologies outlined in this guide provide a framework for the robust study of these processes, enabling researchers to quantify the environmental concentrations and persistence of these allelochemicals. A thorough understanding of the fate of DIMBOA-Glc and its degradation products is essential for harnessing their potential in sustainable agriculture and for the development of novel bioactive compounds.

References

The Signaling Role of DIMBOA Glucoside in Plant Stress Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that serve as a cornerstone of the chemical defense systems in many graminaceous plants, including maize, wheat, and rye. Among these, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glc) is a key player, acting not only as a precursor to more potent defense compounds but also as a signaling molecule in its own right. This technical guide provides a comprehensive overview of the multifaceted role of DIMBOA-glc in plant stress response. It details the biosynthetic pathway, summarizes quantitative data on its accumulation under various stress conditions, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways in which it participates. This document is intended to be a valuable resource for researchers and professionals working in plant science, chemical ecology, and the development of novel crop protection strategies.

Introduction

Plants, as sessile organisms, have evolved sophisticated mechanisms to defend themselves against a wide array of biotic and abiotic stresses. Chemical defense, mediated by a diverse arsenal (B13267) of secondary metabolites, is a primary strategy. Benzoxazinoids, first identified in the 1960s, are a well-characterized family of such compounds, playing a crucial role in the resistance of major cereal crops to herbivores and pathogens[1][2].

In healthy plant tissues, benzoxazinoids are stored as stable, non-toxic glucosides, primarily in the vacuole, to prevent autotoxicity[1][3]. DIMBOA-glc is often the most abundant of these precursors in young maize tissues[4][5]. Upon tissue damage caused by herbivore feeding or pathogen invasion, cellular compartmentalization is disrupted, bringing DIMBOA-glc into contact with β-glucosidases located in the plastids[6][7]. This enzymatic hydrolysis releases the toxic aglycone, DIMBOA, which is a potent deterrent and antibiotic[6][8].

Beyond this direct defensive role, recent research has unveiled a more nuanced function for DIMBOA-glc and its derivatives as signaling molecules that orchestrate a broader defense response. This guide delves into the signaling cascades initiated and modulated by DIMBOA-glc, providing a technical foundation for further research and application.

Biosynthesis of DIMBOA Glucoside

The biosynthesis of DIMBOA-glc is a well-elucidated pathway primarily characterized in maize, involving a series of enzymes encoded by a cluster of Bx genes[4][9]. The pathway begins with indole-3-glycerol phosphate, a product of the shikimate pathway, and proceeds through several enzymatic steps to produce DIMBOA-glc.

The conversion of DIBOA-glc to DIMBOA-glc is a critical step, catalyzed by the sequential action of a dioxygenase (BX6) and a methyltransferase (BX7)[1][2][10]. These enzymes are cytoplasmic, suggesting that the final steps of DIMBOA-glc synthesis occur before its transport to the vacuole for storage[1][10]. The expression of Bx genes is developmentally regulated and can be induced by various stress signals, including wounding, herbivory, and jasmonates[6].

G Figure 1. Biosynthesis of DIMBOA-glc cluster_pathway Core Benzoxazinoid Pathway Indole-3-glycerol phosphate Chloroplast Indole Indole Indole-3-glycerol phosphate->Indole BX1/IGL DIBOA Endoplasmic Reticulum Indole->DIBOA BX2-BX5 DIBOA-glc DIBOA-glc DIBOA->DIBOA-glc BX8/BX9 TRIBOA-glc TRIBOA-glc DIBOA-glc->TRIBOA-glc BX6 DIMBOA-glc Cytoplasm -> Vacuole TRIBOA-glc->DIMBOA-glc BX7

Figure 1. Biosynthesis pathway of DIMBOA-glc.

Quantitative Analysis of this compound in Stress Response

The concentration of DIMBOA-glc and its derivatives is highly dynamic and responsive to various environmental cues. Quantitative data from several studies are summarized below to provide a comparative overview.

Table 1: Concentration of DIMBOA-glc and Related Benzoxazinoids Under Biotic Stress

Plant SpeciesStressorTissueCompoundChange in ConcentrationReference
Maize (Zea mays)Aphid (Rhopalosiphum maidis) feedingApoplastic leaf extractsDIMBOA-glcIncreased[6]
Maize (Zea mays)Aphid (Rhopalosiphum maidis) feedingApoplastic leaf extractsDIMBOAIncreased[6]
Maize (Zea mays)Fungal elicitor (Chitosan)Apoplastic leaf extractsDIMBOAIncreased[11]
Maize (Zea mays)Fungal elicitor (Chitosan)Apoplastic leaf extractsHDMBOA-glcIncreased[11]
Maize (Zea mays)Fungal pathogen (Bipolaris maydis)LeavesHDMBOA-glcIncreased, max at 48h post-inoculation[12]
Wheat (Triticum aestivum)Aphid (Sitobion avenae) feedingLeavesDIMBOA-glcDecreased[13]
Wheat (Triticum aestivum)Aphid (Sitobion avenae) feedingLeavesHDMBOA-glcIncreased[13]

Table 2: Concentration of DIMBOA-glc and Related Benzoxazinoids Under Abiotic Stress

Plant SpeciesStressorTissueCompoundChange in ConcentrationReference
Maize (Zea mays)DroughtLeavesDIMBOA-glcDecreased[14][15]
Maize (Zea mays)DroughtLeavesDIBOA-glcDecreased[14]
Maize (Zea mays)DroughtLeavesDIMBOA-2glcIncreased[14]
Maize (Zea mays)DroughtLeavesHDMBOA-2glcIncreased[14]
Maize (Zea mays)DroughtShoots & RootsDIMBOA-2GlcInduced[16]
Maize (Zea mays)DroughtShoots & RootsDIMBOA-3GlcInduced[16]
Maize (Zea mays)Elevated CO2StemsDIMBOA-glcDecreased[15]
Maize (Zea mays)Phosphorus deficiency-DIBOA-Glc & DIMBOA-GlcDecreased[15]

Signaling Role of this compound

Recent evidence has established that DIMBOA and its glucoside are not merely toxins but also act as signaling molecules that trigger further defensive responses.

Induction of Callose Deposition

One of the key signaling functions of DIMBOA is the induction of callose deposition at the site of aphid feeding or fungal attack[17][18]. Callose, a β-1,3-glucan polymer, reinforces the cell wall and can block plasmodesmata and phloem sieve tubes, thereby impeding pathogen spread and deterring phloem-feeding insects like aphids[18].

Crucially, this response is specific to DIMBOA and DIMBOA-glc; the methylated derivative, HDMBOA-glc, does not induce callose deposition[11][17][19]. This specificity highlights a sophisticated regulatory mechanism where the plant can mount different defenses in response to different threats. For instance, caterpillar feeding strongly induces the conversion of DIMBOA-glc to HDMBOA-glc, a compound more toxic to chewing herbivores[5][19]. This conversion, however, may come at the cost of reduced resistance to aphids due to the lack of callose induction by HDMBOA-glc[18].

G Figure 2. DIMBOA-glc signaling in callose deposition cluster_stress Stress Signal cluster_response Plant Response cluster_regulation Negative Regulation Aphid feeding / Fungal PAMPs Aphid feeding / Fungal PAMPs DIMBOA-glc hydrolysis DIMBOA-glc hydrolysis Aphid feeding / Fungal PAMPs->DIMBOA-glc hydrolysis Apoplastic DIMBOA Apoplastic DIMBOA DIMBOA-glc hydrolysis->Apoplastic DIMBOA β-glucosidase Callose synthase activation Callose synthase activation Apoplastic DIMBOA->Callose synthase activation Signaling cascade Callose deposition Callose deposition Callose synthase activation->Callose deposition Polymerization Strengthened cell wall / Phloem plugging Strengthened cell wall / Phloem plugging Callose deposition->Strengthened cell wall / Phloem plugging Physical barrier Increased resistance to aphids and fungi Increased resistance to aphids and fungi Strengthened cell wall / Phloem plugging->Increased resistance to aphids and fungi HDMBOA-glc HDMBOA-glc No callose deposition No callose deposition HDMBOA-glc->No callose deposition

Figure 2. Signaling pathway of DIMBOA-induced callose deposition.
Transcriptional Feedback Regulation

Extracellular DIMBOA also appears to be involved in a negative feedback loop that regulates the expression of Bx genes[6][11]. Infiltration of maize leaves with DIMBOA has been shown to repress the transcription of genes in the benzoxazinoid biosynthesis pathway[6]. This feedback mechanism could allow the plant to fine-tune its chemical defenses, preventing the over-accumulation of potentially autotoxic compounds.

Experimental Protocols

Extraction and Quantification of Benzoxazinoids

This protocol is adapted for the analysis of DIMBOA-glc and other benzoxazinoids from plant material[16][20][21].

1. Objective: To extract and quantify benzoxazinoid glucosides from plant tissue.

2. Materials:

  • Fresh or flash-frozen plant tissue
  • Liquid nitrogen
  • Extraction solvent: Methanol:Water:Formic Acid (e.g., 50:49.5:0.5, v/v/v or 70:30 Methanol:Water with 0.1% Formic Acid)[16][20][21]
  • Vortex mixer
  • Centrifuge (refrigerated, capable of 13,000 rpm)
  • HPLC or UPLC system coupled with a mass spectrometer (LC-MS)
  • Purified standards of DIMBOA-glc and other relevant benzoxazinoids

3. Procedure:

  • Sample Preparation: Freeze fresh plant tissue in liquid nitrogen immediately upon collection to halt enzymatic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
  • Extraction: Weigh a precise amount of powdered tissue (e.g., 100 mg) into a microcentrifuge tube[16]. Add a defined volume of extraction solvent (e.g., 1 mL)[16].
  • Vortex the mixture vigorously for approximately 20-30 seconds[16].
  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 20 minutes at a low temperature (e.g., 4-10°C) to pellet cell debris[16].
  • Carefully collect the supernatant and transfer it to a new tube or an HPLC vial. If necessary, dilute the sample prior to analysis[16].
  • Analysis: Analyze the supernatant using a reverse-phase HPLC or UPLC column coupled to a mass spectrometer. A common mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B)[1][16][21]. A gradient elution is typically used for separation[1][16][21].
  • Quantification: Generate calibration curves using purified standards of the benzoxazinoids of interest. Use these curves to determine the absolute or relative quantities of each compound in the plant extracts.

"Plant Tissue Collection" -> "Flash Freezing (Liquid N2)" [label="1"]; "Flash Freezing (Liquid N2)" -> "Grinding to Powder" [label="2"]; "Grinding to Powder" -> "Extraction with Solvent" [label="3"]; "Extraction with Solvent" -> "Vortex & Centrifuge" [label="4"]; "Vortex & Centrifuge" -> "Supernatant Collection" [label="5"]; "Supernatant Collection" -> "LC-MS Analysis" [label="6"]; "LC-MS Analysis" -> "Data Analysis & Quantification" [label="7"];

"Purified Standards" -> "LC-MS Analysis" [style=dashed, label="Calibration"]; }

Figure 3. Workflow for benzoxazinoid extraction and analysis.
Callose Deposition Assay

This protocol describes a method to visualize and quantify callose deposition in response to elicitors.

1. Objective: To assess the induction of callose deposition by DIMBOA-glc or other compounds.

2. Materials:

  • Intact plant leaves
  • Solutions of test compounds (e.g., DIMBOA, HDMBOA-glc, chitosan) in a suitable buffer
  • Syringe without a needle for infiltration
  • Destaining solution (e.g., ethanol:acetic acid, 3:1)
  • Aniline (B41778) blue staining solution (e.g., 0.01% aniline blue in 150 mM K2HPO4)
  • Fluorescence microscope with a UV filter set (e.g., DAPI filter)

3. Procedure:

  • Infiltration: Gently infiltrate the abaxial side of a plant leaf with the test solution using a needleless syringe. Infiltrate a control solution (buffer only) in a different area of the same leaf or on a separate control plant.
  • Incubation: Allow the plants to incubate for a set period (e.g., 24 hours) under controlled growth conditions[11].
  • Destaining: Excise the infiltrated leaf areas and place them in a destaining solution to remove chlorophyll. Incubate until the tissue is clear.
  • Staining: Rinse the destained leaf tissue with water and then incubate in the aniline blue staining solution in the dark for several hours or overnight.
  • Visualization: Mount the stained leaf tissue on a microscope slide in a drop of staining solution or glycerol.
  • Quantification: Observe the tissue under a fluorescence microscope. Callose deposits will fluoresce bright yellow-green. Capture images and quantify the callose deposition by counting the number of deposits per unit area or by measuring the total fluorescence intensity using image analysis software.

Conclusion and Future Perspectives

This compound stands at a critical nexus in the chemical defense strategy of grasses. It is not only a stable precursor to potent toxins but also a sophisticated signaling molecule that fine-tunes the plant's immune response. The specificity of its signaling, particularly in inducing callose deposition while its methylated derivative HDMBOA-glc does not, points to a complex regulatory network that allows plants to tailor their defenses to specific threats.

For researchers and drug development professionals, understanding these pathways offers several opportunities. Elucidating the receptors and downstream components of the DIMBOA signaling cascade could identify new targets for the development of agrochemicals that prime or enhance plant defenses. Furthermore, harnessing the genetic pathways of benzoxazinoid biosynthesis through breeding or genetic engineering could lead to the development of crop varieties with enhanced, durable resistance to a broad spectrum of pests and pathogens. The continued exploration of the signaling roles of DIMBOA-glc and its metabolites will undoubtedly be a fruitful area of research, contributing to more sustainable agricultural practices.

References

Methodological & Application

Application Notes & Protocols for the Quantification of DIMBOA Glucoside via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glc) is a naturally occurring benzoxazinoid found predominantly in gramineous plants such as maize, wheat, and rye. It plays a crucial role in the plant's defense against pests and pathogens. The glucosides are stable storage forms, and upon tissue damage, they are hydrolyzed by β-glucosidases to release the toxic aglycone, DIMBOA. Accurate quantification of DIMBOA-glc is essential for research in plant science, agronomy, and the development of natural pesticides. High-performance liquid chromatography (HPLC) with UV or diode array detection (DAD) is a robust and widely used method for the quantification of DIMBOA-glc. This document provides detailed protocols and application notes for its analysis.

Experimental Protocols

Sample Preparation: Extraction of DIMBOA-glc from Plant Material

A reliable extraction method is critical for the accurate quantification of DIMBOA-glc. The following protocol is adapted from established methods for benzoxazinoid extraction.[1][2][3]

Materials:

  • Plant tissue (e.g., maize seedlings)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 13,000 rpm and 10°C)

  • Syringe filters (0.22 µm)

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to prevent enzymatic degradation. Store at -80°C until extraction.[1][2]

  • Grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.[1][2]

  • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.[1][2]

  • Add 1 mL of extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid). The acidified solvent helps to stabilize the benzoxazinoids.[1][2]

  • Vortex the mixture for 20 seconds and then centrifuge at 13,000 rpm for 20 minutes at 10°C.[1][2]

  • Collect the supernatant. If necessary, dilute the extract with the extraction solvent to ensure the concentration falls within the calibration range.[1][2]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

HPLC Method for Quantification of DIMBOA-glc

This section details the parameters for the separation and detection of DIMBOA-glc using a reversed-phase HPLC system.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterSpecificationSource
Column Merck LiChroCART RP-18e (250 x 4 mm, 5 µm)[4]
Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[1][2]
Mobile Phase A 0.3% Formic acid in Water[4]
0.1% Formic acid in Water[1][2]
Mobile Phase B Acetonitrile[1][2][4]
Gradient Elution Method 1: 0 min, 7.5% B; 1 min, 7.5% B; 2 min, 10.5% B; 9 min, 10.5% B; 10 min, 13% B; 11 min, 13% B; 12 min, 22% B; 17 min, 22% B; 18 min, 100% B.[4]
Method 2: 0-3 min, 2-20% B; 3-6 min, linear gradient to 100% B; 6-8 min, 100% B; 8-10 min, 2% B.[1][2]
Flow Rate 1 mL/min (analytical)[4]
0.4 mL/min[1][2]
Column Temperature 25°C[4]
40°C[1][2]
Injection Volume 50 µL[4]
Detection Wavelength 280 nm[4]
288 nm[5]

Standard Preparation and Calibration:

  • Accurately weigh and dissolve a certified DIMBOA-glc analytical standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.05 to 1.0 nM).[5]

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of DIMBOA-glc in the plant samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of DIMBOA and related compounds from various sources.

ParameterValueCompound(s)Source
Retention Time 16.1 minDIMBOA-glc[4]
Minimum Detection Limit 50 pmolDIBOA, DIMBOA, MBOA[5]
Recovery 87%DIMBOA[5]

Visualizations

Biosynthesis Pathway of DIMBOA-glucoside

The following diagram illustrates the key enzymatic steps in the biosynthesis of DIMBOA-glc in maize.

DIMBOA_Biosynthesis cluster_pathway DIMBOA-glucoside Biosynthesis Indole-3-glycerol phosphate Indole-3-glycerol phosphate Indole Indole Indole-3-glycerol phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2, BX3, BX4, BX5 DIBOA-glc DIBOA-glc DIBOA->DIBOA-glc BX8, BX9 TRIBOA-glc TRIBOA-glc DIBOA-glc->TRIBOA-glc BX6 DIMBOA-glc DIMBOA-glc TRIBOA-glc->DIMBOA-glc BX7

Caption: Simplified biosynthesis pathway of DIMBOA-glucoside in maize.

Experimental Workflow for DIMBOA-glc Quantification

The diagram below outlines the general workflow for the quantification of DIMBOA-glc from plant samples using HPLC.

HPLC_Workflow cluster_workflow Experimental Workflow Sample_Collection Sample Collection (Plant Tissue) Freezing Flash Freezing (Liquid Nitrogen) Sample_Collection->Freezing Grinding Grinding to Fine Powder Freezing->Grinding Extraction Extraction with Methanol/Water/Formic Acid Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: General experimental workflow for DIMBOA-glucoside quantification.

References

Application Notes and Protocols: Extraction of DIMBOA-Glucoside from Maize Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glucoside) is a prominent secondary metabolite in maize (Zea mays L.) and other grasses, playing a crucial role in the plant's defense against herbivores and pathogens.[1][2][3] Accurate and efficient extraction of this bioactive compound is fundamental for a wide range of research applications, including mechanistic studies of plant defense, development of pest-resistant crop varieties, and exploration of its pharmacological potential. These application notes provide a detailed protocol for the extraction of DIMBOA-glucoside from maize seedlings, tailored for researchers in academia and industry.

Data Presentation: Comparison of Extraction Parameters

The following tables summarize key quantitative parameters for the extraction and analysis of DIMBOA-glucoside, compiled from various studies.

Table 1: Recommended Solvents for DIMBOA-Glucoside Extraction

Solvent SystemAcid AdditiveTypical ConcentrationReference
Methanol:WaterFormic Acid70:30 (v/v)[4][5]
Methanol:WaterAcetic Acid60:40 (v/v)[6]
80% MethanolFormic Acid0.1%[7]

Table 2: HPLC and LC-MS Parameters for DIMBOA-Glucoside Analysis

ParameterHPLC-UV SpecificationLC-MS SpecificationReference
Column C18 Reverse-PhaseAcquity BEH C18 (1.7 µm, 2.1 × 100 mm)[3][4]
Mobile Phase A 1% Formic Acid in Water0.1% Formic Acid in Water[3][4]
Mobile Phase B Methanol and AcetonitrileAcetonitrile with 0.1% Formic Acid[3][4]
Flow Rate 350 µl/min0.4 mL/min[3][4]
Detection Diode Array Detector (280 nm)Mass Spectrometer (Multiple Reaction Monitoring)[3][8]
Column Temperature Not specified40 °C[4][5]

Experimental Workflow Diagram

Extraction_Workflow Figure 1: Experimental Workflow for DIMBOA-Glucoside Extraction and Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Maize Seedlings FlashFreeze Flash-Freeze in Liquid Nitrogen Harvest->FlashFreeze Immediate processing is critical [7] Grind Grind to a Fine Powder FlashFreeze->Grind AddSolvent Add Extraction Solvent (e.g., 70% Methanol with 0.1% Formic Acid) Grind->AddSolvent Vortex Vortex Thoroughly AddSolvent->Vortex Centrifuge Centrifuge at 13,000 rpm for 20 min at 10°C Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Filter Filter through 0.22 µm Syringe Filter CollectSupernatant->Filter HPLC_LCMS HPLC or LC-MS Analysis Filter->HPLC_LCMS DataAnalysis Data Analysis and Quantification HPLC_LCMS->DataAnalysis

Caption: Workflow for DIMBOA-glucoside extraction.

Detailed Experimental Protocol

This protocol details a robust method for the extraction of DIMBOA-glucoside from maize seedlings for subsequent analysis by HPLC or LC-MS.

1. Materials and Reagents

  • Maize seedlings (e.g., 7-10 days old)[4][9]

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm, PTFE or similar)

  • HPLC vials

2. Equipment

  • Mortar and pestle or cryogenic grinder

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV/DAD detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

3. Sample Preparation

  • Harvest fresh maize seedlings. The concentration of DIMBOA-glucoside can vary with age and tissue type, with younger seedlings generally having higher concentrations.[10][11]

  • Immediately flash-freeze the harvested tissue in liquid nitrogen to quench metabolic activity and prevent enzymatic degradation of the target compound.[7][12]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Homogeneous powder is crucial for efficient extraction.

  • Store the powdered tissue at -80°C until extraction.

4. Extraction Procedure

  • Weigh approximately 100 mg of the frozen maize seedling powder into a pre-chilled microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent (70:30 methanol:water with 0.1% formic acid) to the tube.[4][5] The addition of acid improves the stability and recovery of benzoxazinoids.[13]

  • Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing.[4][5]

  • Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C to pellet cell debris.[4][5]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants can be pooled.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulate matter.[12]

5. Analytical Quantification

  • Analyze the filtered extract using a validated HPLC-UV or LC-MS method.

  • A C18 reverse-phase column is commonly used for the separation of benzoxazinoids.[3][7]

  • Quantification is achieved by comparing the peak area of DIMBOA-glucoside in the sample to a standard curve prepared from a purified reference standard.

Signaling Pathway of DIMBOA-Glucoside Biosynthesis

DIMBOA_Biosynthesis Figure 2: Simplified Biosynthesis Pathway of DIMBOA-Glucoside in Maize Indole3GP Indole-3-glycerol phosphate BX1 BX1 Indole3GP->BX1 Indole Indole BX2_5 BX2-BX5 Indole->BX2_5 DIBOA DIBOA BX8_9 BX8/BX9 DIBOA->BX8_9 DIBOA_glc DIBOA-glucoside BX6 BX6 DIBOA_glc->BX6 TRIBOA_glc TRIBOA-glucoside BX7 BX7 TRIBOA_glc->BX7 DIMBOA_glc DIMBOA-glucoside BX1->Indole BX2_5->DIBOA BX8_9->DIBOA_glc BX6->TRIBOA_glc BX7->DIMBOA_glc

Caption: Key enzymatic steps in DIMBOA-glucoside synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction of DIMBOA-glucoside from maize seedlings. By following these guidelines, researchers can obtain high-quality extracts suitable for accurate quantification and further downstream applications. The provided data tables and diagrams offer a quick reference for optimizing experimental parameters and understanding the biochemical context of DIMBOA-glucoside. Adherence to best practices in sample handling, such as immediate flash-freezing, is paramount for preserving the integrity of this important plant metabolite.

References

Application Notes and Protocols for Enzymatic Assays Related to DIMBOA-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for studying the enzymatic activity related to 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glucoside), a key secondary metabolite in the defense mechanisms of grasses like maize, wheat, and rye. The protocols cover enzymes that either synthesize, modify, or degrade DIMBOA-glucoside.

Introduction

DIMBOA-glucoside is a naturally occurring benzoxazinoid stored in an inactive, stable form within plant vacuoles.[1][2] Upon tissue damage by herbivores or pathogens, specific enzymes are released that modify or hydrolyze DIMBOA-glucoside into its biologically active (and toxic) aglycone form, DIMBOA.[2][3] Understanding the enzymatic activity governing the biosynthesis and degradation of DIMBOA-glucoside is crucial for developing pest-resistant crops and for potential pharmacological applications. This document outlines key enzymatic assays, providing detailed protocols and data presentation formats.

Key Enzymes and Pathways

The metabolism of DIMBOA-glucoside involves several key enzymes. The core biosynthetic pathway leads to the formation of DIMBOA-glucoside, which can then be further modified or degraded.

DIMBOA_Metabolism cluster_biosynthesis Biosynthesis cluster_modification Modification cluster_degradation Degradation (upon tissue damage) Indole-3-glycerol phosphate (B84403) Indole-3-glycerol phosphate Indole Indole DIBOA DIBOA DIBOA-glc DIBOA-glc TRIBOA-glc TRIBOA-glc DIMBOA-glc DIMBOA-glc HDMBOA-glc HDMBOA-glc DIMBOA-glc->HDMBOA-glc BX10/BX11/BX12/BX14 DIMBOA DIMBOA DIMBOA-glc->DIMBOA β-glucosidase

Data Presentation

Table 1: Kinetic Properties of Enzymes in DIMBOA-Glucoside Biosynthesis
EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
BX6DIBOA-glc0.373 ± 0.0322.1 ± 0.15.6 ± 1.6
BX7TRIBOA-glc-0.25-

Data sourced from Frey et al., 2003 and Jonczyk et al., 2008.[1][4] Note: The Km for TRIBOA-glc with BX7 was stated to be in a reasonable range but a specific value was not provided in the abstract.

Experimental Protocols

Protocol 1: In Vitro Assay for O-Methyltransferase (OMT) Activity on DIMBOA-Glucoside (e.g., ZmBX10, ZmBX11, ZmBX12, ZmBX14)

This protocol is designed to measure the conversion of DIMBOA-glucoside to HDMBOA-glucoside by O-methyltransferases.[5]

Objective: To determine the enzymatic activity and kinetic parameters of purified OMT enzymes.

Materials:

  • Purified recombinant OMT enzyme

  • DIMBOA-glucoside substrate

  • S-adenosyl-L-methionine (SAM) (cosubstrate)

  • Dithiothreitol (DTT)

  • Assay buffer: 50 mM Tris-HCl, pH 7, containing 10% (v/v) glycerol

  • Methanol (for reaction termination)

  • Microcentrifuge tubes

  • Incubator or water bath at 25°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 500 µM DTT

    • 100 µM SAM

    • 20 µM DIMBOA-glucoside

    • 0.8 µg purified recombinant OMT protein

    • Assay buffer to a final volume of 100 µL

  • Incubation: Incubate the reaction mixture for 1 hour at 25°C.

  • Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of 100% methanol.

  • Sample Preparation for Analysis: Centrifuge the mixture at 4000 x g for 5 minutes to pellet the denatured protein.

  • Product Analysis: Transfer the supernatant to an appropriate vial for analysis by LC-MS/MS to quantify the formation of HDMBOA-glucoside.

Kinetic Analysis: To determine Michaelis-Menten kinetics (Km and kcat), vary the concentration of the DIMBOA-glucoside substrate while keeping the enzyme and SAM concentrations constant.

OMT_Assay_Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Incubate at 25°C for 1h Incubate at 25°C for 1h Prepare Reaction Mixture->Incubate at 25°C for 1h Terminate with Methanol Terminate with Methanol Incubate at 25°C for 1h->Terminate with Methanol Centrifuge Centrifuge Terminate with Methanol->Centrifuge Analyze Supernatant by LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Supernatant by LC-MS/MS End End Analyze Supernatant by LC-MS/MS->End

Protocol 2: Assay for DIMBOA-Glucoside Hydrolysis by β-Glucosidase

This assay measures the activity of β-glucosidase, which hydrolyzes DIMBOA-glucoside to the aglycone DIMBOA. This process is a key step in the activation of plant defense.[2][6]

Objective: To determine the rate of DIMBOA-glucoside hydrolysis by β-glucosidase.

Materials:

  • Plant tissue extract containing β-glucosidase or purified β-glucosidase

  • DIMBOA-glucoside substrate

  • Extraction Buffer (e.g., potassium phosphate buffer, pH 6.8)

  • Reaction Buffer (e.g., appropriate buffer for the specific glucosidase)

  • Methanol or other organic solvent for reaction termination

  • HPLC system with a UV detector

Procedure:

  • Enzyme Extraction (if using tissue extract):

    • Homogenize plant tissue in cold extraction buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine:

    • Enzyme extract or purified β-glucosidase

    • DIMBOA-glucoside substrate (at a known concentration)

    • Reaction buffer to the desired final volume.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C). Take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction in each aliquot by adding a quenching agent, such as methanol.

  • Product Analysis: Analyze the samples by HPLC to measure the decrease in the DIMBOA-glucoside peak and the increase in the DIMBOA peak over time. The rate of hydrolysis can be calculated from this data.

Glucosidase_Assay_Logic Enzyme_Substrate { Enzyme (β-glucosidase) |  Substrate (DIMBOA-glc)} Reaction Incubation at Optimal Temperature Enzyme_Substrate->Reaction Products { DIMBOA |  Glucose} Reaction->Products Analysis HPLC Analysis (Measure substrate decrease and product increase) Products->Analysis

Protocol 3: Assay for Glucosyltransferase Activity on DIMBOA

This protocol is adapted from a study on the glycosylation of DIMBOA in maize callus tissue and is used to measure the formation of DIMBOA-glucoside.[7]

Objective: To identify and quantify the activity of glucosyltransferases that convert DIMBOA to DIMBOA-glucoside.

Materials:

  • Enzyme extract from plant tissue (e.g., callus or seedlings)

  • DIMBOA substrate

  • Uridine diphosphate (B83284) glucose (UDPG) (glucose donor)

  • CaCl₂

  • Extraction Buffer: 50mM HEPES, 2mM DTE, pH 7.5

  • Assay Buffer: Extraction buffer adjusted to pH 8.2

  • Chloroform:methanol solution (2:1) with 1% HCl (for reaction termination)

  • HPLC system

Procedure:

  • Enzyme Extraction:

    • Extract enzyme from the plant tissue using the extraction buffer.

    • Centrifuge at 26,000 x g for 20 minutes to remove particulates. The supernatant is the enzyme extract.

    • Determine the protein concentration of the extract.

  • Prepare the Reaction Mixture: In a 200 µL total volume, combine:

    • 20 µg of protein (enzyme extract)

    • 372 µM DIMBOA

    • 1 mM UDPG

    • 7 mM CaCl₂

    • Assay buffer to 200 µL.

  • Incubation: Incubate the assays at 37°C for 5 minutes.

  • Reaction Termination: Stop the reaction by adding 0.8 mL of the chloroform:methanol:HCl solution.

  • Product Analysis: Analyze the samples by HPLC to identify and quantify the amount of DIMBOA-glucoside produced. A standard curve for DIMBOA-glucoside should be used for accurate quantification.

Calculation: Specific activity can be expressed as nmol of DIMBOA-glucoside produced per mg of protein per minute.

Glucosyltransferase_Assay_Workflow Start Start Enzyme_Extraction Extract Enzyme from Plant Tissue Start->Enzyme_Extraction Reaction_Setup Set up Reaction with DIMBOA, UDPG, and Enzyme Enzyme_Extraction->Reaction_Setup Incubation Incubate at 37°C for 5 min Reaction_Setup->Incubation Termination Stop Reaction with Chloroform:Methanol:HCl Incubation->Termination Analysis Quantify DIMBOA-glucoside by HPLC Termination->Analysis End End Analysis->End

References

Application Notes and Protocols for the Purification of DIMBOA Glucoside from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and its corresponding glucoside are key secondary metabolites found in various gramineous plants, including maize (Zea mays), wheat (Triticum spp.), and rye (Secale cereale).[1][2] These benzoxazinoids play a crucial role in the plant's defense against herbivores and pathogens.[3] DIMBOA is stored in plant tissues as the stable, inactive DIMBOA-glucoside.[3] Upon tissue damage, β-glucosidases hydrolyze the glucoside to release the biologically active, yet unstable, DIMBOA aglycone.[4][5] The potent biological activities of these compounds have garnered interest for their potential applications in agriculture and pharmacology.

This document provides detailed protocols for the extraction and purification of DIMBOA-glucoside from crude plant extracts, tailored for researchers in natural product chemistry and drug development.

Data Presentation

Table 1: Recovery of Benzoxazinoids Using Solid-Phase Extraction (SPE)
CompoundRecovery from Lyophilization (%)Standard Deviation (%)Recovery from SPE (%)Standard Deviation (%)
DIMBOA-glucoside81 - 1031 - 11>602 - 10
DIMBOA81 - 10325>602 - 10
HMBOA81 - 10320>602 - 10
MBOA81 - 1031 - 11>602 - 10
BOA81 - 1031 - 11>602 - 10

Data adapted from a study on benzoxazinone (B8607429) derivatives using LiChrolut RP C18 cartridges.[6]

Table 2: Yield of DIMBOA from Maize Seedlings
Plant MaterialExtraction MethodPurification MethodFinal YieldPurity
1000 g frozen shoots of 7-day-old maize seedlingsHomogenization in water, enzymatic conversion to DIMBOASolid-phase extraction with Amberlite XAD-7, recrystallization from methylene (B1212753) chloride/hexane (B92381)1.36 g ± 0.27 g>98%
1000 g frozen shoots of 7-day-old maize seedlingsHomogenization and extraction with ethyl acetate, enzymatic conversion to DIMBOARecrystallization from acetone-hexane0.58 gNot specified

This table presents the yield of the aglycone DIMBOA, which is often derived from the native DIMBOA-glucoside during the extraction process.[4]

Experimental Protocols

Protocol 1: Extraction and Purification of DIMBOA-glucoside using Solid-Phase Extraction (SPE)

This protocol focuses on obtaining the intact glucoside and is adapted from methods used for various benzoxazinoids.[6][7]

1. Plant Material and Harvesting:

  • Harvest young plant tissue, such as shoots from 7 to 10-day-old maize seedlings, as they have the highest concentrations of DIMBOA-glucoside.[4][8]

  • Immediately flash-freeze the harvested tissue in liquid nitrogen to prevent enzymatic degradation of the glucoside.[9][10]

  • Store the frozen tissue at -80°C until extraction.

2. Extraction:

  • Grind the frozen plant tissue (e.g., 100 g) to a fine powder using a mortar and pestle with liquid nitrogen.

  • Suspend the powder in a cold solvent mixture, typically 70:30 or 60:40 methanol (B129727)/water with 0.1% to 1% acetic acid to improve stability and extraction efficiency.[6][11] Use a ratio of 10 mL of solvent per gram of plant material.

  • Stir the mixture vigorously for 1-2 hours at 4°C.

  • Centrifuge the extract at 10,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and filter it through a 0.22 µm filter.[9]

3. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by acidified water (e.g., water with 1% acetic acid).[6][7]

  • Sample Loading: Load the filtered extract onto the conditioned C18 cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with acidified water to remove highly polar impurities.

  • Elution: Elute the DIMBOA-glucoside using a mixture of methanol and water (e.g., 60% methanol) with 1% acetic acid.[6] Collect the eluate. A stepwise gradient of methanol (e.g., 20%, 40%, 60%) can be used for better separation, with the glucoside expected to elute in the intermediate fractions.[7]

  • Post-Elution Processing: Evaporate the solvent from the collected eluate under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried residue in a suitable solvent for further purification or analysis.

4. (Optional) Further Purification by HPLC:

  • For higher purity, the SPE eluate can be further purified using semi-preparative HPLC with a C8 or C18 column.[12]

  • A typical mobile phase would be a gradient of acetonitrile (B52724) or methanol in water with 0.1% formic acid.[13][14]

  • Monitor the elution at 280 nm and collect the fractions corresponding to DIMBOA-glucoside.[15]

  • Confirm the identity and purity of the isolated compound using LC-MS and NMR.[12]

Protocol 2: Large-Scale Isolation of DIMBOA (Aglycone)

This protocol is optimized for obtaining larger quantities of the aglycone DIMBOA, which involves the enzymatic conversion of the native glucoside.[4]

1. Plant Material:

  • Use 1 kg of frozen shoots from one-week-old etiolated maize seedlings.

2. Extraction and Enzymatic Conversion:

  • Homogenize the frozen shoots in a blender with 1 L of water.

  • Squeeze the homogenate through a layer of cheesecloth to obtain the filtrate.

  • Allow the filtrate to stand at room temperature (20-25°C) for 1 hour to allow endogenous β-glucosidases to completely convert DIMBOA-glucoside to DIMBOA.[4]

3. Purification:

  • Add 100 g of Amberlite XAD-7 resin to the filtrate and stir the mixture for 1 hour.

  • Filter the mixture to collect the Amberlite resin. Wash the resin with two 250 mL portions of water.

  • Elute the DIMBOA from the resin by washing with acetone (B3395972).

  • Evaporate the acetone from the filtrate in vacuo to obtain a residue.

  • Partially dissolve the residue in methylene chloride and store it overnight at -20°C.

  • Filter the resulting precipitate and wash it with ice-cold methylene chloride and then hexane to yield pale yellow amorphous DIMBOA.

Visualizations

DIMBOA-Glucoside Biosynthesis Pathway

DIMBOA_Biosynthesis IGP Indole-3-glycerol phosphate BX1 BX1 IGP->BX1 Indole Indole BX2_5 BX2-BX5 Indole->BX2_5 DIBOA DIBOA BX8_9 BX8/BX9 DIBOA->BX8_9 DIBOA_Glc DIBOA-Glucoside BX6 BX6 DIBOA_Glc->BX6 TRIBOA_Glc TRIBOA-Glucoside BX7 BX7 TRIBOA_Glc->BX7 DIMBOA_Glc DIMBOA-Glucoside BX1->Indole BX2_5->DIBOA BX8_9->DIBOA_Glc BX6->TRIBOA_Glc BX7->DIMBOA_Glc

Caption: Biosynthetic pathway leading to DIMBOA-Glucoside in maize.

Experimental Workflow for DIMBOA-Glucoside Purification

Purification_Workflow Start Plant Material (e.g., Maize Seedlings) Freeze Flash Freezing (Liquid Nitrogen) Start->Freeze Extract Extraction (Methanol/Water/Acetic Acid) Freeze->Extract Filter Centrifugation & Filtration Extract->Filter SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Filter->SPE Elute Elution & Solvent Evaporation SPE->Elute HPLC Semi-preparative HPLC (Optional) Elute->HPLC End Pure DIMBOA-Glucoside Elute->End For moderate purity HPLC->End For high purity

Caption: General workflow for the purification of DIMBOA-glucoside.

References

Application Notes and Protocols for the Generation of DIMBOA-Glucoside Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glucoside) is a naturally occurring benzoxazinoid found in various grasses, most notably maize (Zea mays). It plays a crucial role in the plant's defense against herbivores and pathogens. Inactive as a glucoside, it is hydrolyzed upon tissue damage to its toxic aglycone, DIMBOA. Due to its biological activity, DIMBOA and its glucoside are of significant interest in agricultural research and drug development. Accurate quantitative studies of DIMBOA-glucoside require pure analytical standards.

Methods for Obtaining DIMBOA-Glucoside Standards

There are two principal approaches for generating DIMBOA-glucoside standards:

  • Isolation and Purification from Plant Material: This method involves extracting the compound from a natural source, typically young maize seedlings, where it is abundant.

  • Enzymatic Synthesis: This chemoenzymatic approach utilizes the biosynthetic pathway of DIMBOA-glucoside, converting its precursor, DIBOA-glucoside, using specific enzymes.

Protocol 1: Isolation and Purification of DIMBOA-Glucoside from Maize Seedlings

This protocol details the extraction and purification of DIMBOA-glucoside from maize seedlings.

Materials and Equipment:

  • Maize seeds (e.g., Zea mays L.)

  • Vermiculite (B1170534) or soil for germination

  • Liquid nitrogen

  • Mortar and pestle or blender

  • Extraction solvent: 70:30 mixture of methanol (B129727) and water with 0.1% formic acid[1]

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • C18 reverse-phase HPLC column

  • Solvents for HPLC: Acetonitrile (B52724) (ACN) and water with 0.1% formic acid[2][3]

  • Lyophilizer (freeze-dryer)

  • Analytical balance

  • NMR spectrometer and mass spectrometer for characterization

Experimental Protocol:

Step 1: Maize Seedling Cultivation

  • Sow maize seeds in vermiculite or soil and incubate at approximately 25°C with a 12-hour light period.[4]

  • Harvest the shoots and roots of 7 to 10-day-old seedlings. At this stage, the concentration of DIMBOA-glucoside is typically high.[5][6]

  • Immediately flash-freeze the harvested plant material in liquid nitrogen to quench enzymatic activity and prevent degradation of the target compound.[1]

  • Store the frozen material at -80°C until extraction.

Step 2: Extraction

  • Grind the frozen plant material to a fine powder using a pre-chilled mortar and pestle or a blender.[1]

  • Weigh the powdered plant material and add the extraction solvent (70:30 methanol:water with 0.1% formic acid) at a ratio of 10 mL per 1 g of plant material.[1]

  • Vortex the mixture thoroughly and sonicate for 20 minutes to ensure efficient extraction.

  • Centrifuge the extract at 13,000 rpm for 20 minutes at 4°C to pellet the solid plant debris.[3]

  • Carefully collect the supernatant.

Step 3: Purification

  • Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the concentrated aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the benzoxazinoid glucosides with a methanol-water mixture (e.g., 50% methanol).

  • Preparative HPLC:

    • Further purify the eluted fraction using a preparative or semi-preparative HPLC system equipped with a C18 column.[2][3]

    • Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) as the mobile phase. A typical gradient might be a linear increase from 5% to 40% acetonitrile over 30 minutes.[2][3]

    • Monitor the elution at 266 nm, the optimal wavelength for DIMBOA-glucoside detection.[2]

    • Collect the fractions corresponding to the retention time of DIMBOA-glucoside (approximately 16.1 minutes under specific analytical conditions).[2]

Step 4: Final Processing and Characterization

  • Pool the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the aqueous solution to obtain pure DIMBOA-glucoside as a solid.

  • Determine the purity and confirm the identity of the isolated compound using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]

Data Presentation:

ParameterValueReference
Molecular Formula C₁₅H₁₉NO₁₀[7]
Average Molecular Weight 373.31 g/mol [7]
Monoisotopic Mass 373.100895833 Da[7]
HPLC Retention Time ~16.1 min[2]
UV Absorbance Max 266 nm[2]

Protocol 2: Enzymatic Synthesis of DIMBOA-Glucoside

This protocol describes the in vitro synthesis of DIMBOA-glucoside from DIBOA-glucoside using the enzymes BENZOXAZINLESS6 (BX6) and BENZOXAZINLESS7 (BX7) from maize.[2][8][9] This method is particularly useful when DIBOA-glucoside is more readily available than DIMBOA-glucoside.

Materials and Equipment:

  • DIBOA-glucoside (substrate)

  • Recombinant BX6 and BX7 enzymes (heterologously expressed and purified)

  • Reaction buffer (e.g., 50 mM sodium acetate, pH 6.0)

  • Cofactors: 2-oxoglutarate, Fe(II) for BX6; S-adenosyl-L-methionine (SAM) for BX7[10]

  • Incubator or water bath

  • HPLC system for reaction monitoring and purification

  • C18 reverse-phase HPLC column

  • Solvents for HPLC: Acetonitrile and water with 0.1% formic acid

Experimental Protocol:

Step 1: Expression and Purification of Recombinant Enzymes

  • Clone the coding sequences of maize Bx6 and Bx7 genes into suitable expression vectors (e.g., pET vectors for E. coli expression).

  • Transform the expression constructs into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

  • Induce protein expression with isopropylthio-β-galactoside (IPTG).

  • Purify the recombinant BX6 and BX7 proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Step 2: Enzymatic Reaction

  • Hydroxylation of DIBOA-glucoside (BX6 reaction):

    • Prepare a reaction mixture containing DIBOA-glucoside, purified BX6 enzyme, 2-oxoglutarate, and Fe(II) in the reaction buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. The reaction progress can be monitored by HPLC. The product of this reaction is 2,4,7-trihydroxy-1,4-benzoxazin-3-(4H)-one-glucoside (TRIBOA-glucoside).[2]

  • Methylation of TRIBOA-glucoside (BX7 reaction):

    • To the reaction mixture containing the produced TRIBOA-glucoside, add the purified BX7 enzyme and the methyl donor S-adenosyl-L-methionine (SAM).

    • Continue the incubation at the optimal temperature. The BX7 enzyme will catalyze the methylation of TRIBOA-glucoside to yield DIMBOA-glucoside.[2]

Step 3: Purification of DIMBOA-Glucoside

  • Terminate the enzymatic reaction (e.g., by adding a strong acid or an organic solvent).

  • Purify the synthesized DIMBOA-glucoside from the reaction mixture using preparative or semi-preparative HPLC as described in Protocol 1, Step 3.

Step 4: Characterization

  • Confirm the identity and purity of the enzymatically synthesized DIMBOA-glucoside using analytical HPLC, MS, and NMR.

Data Presentation:

EnzymeSubstrateProductKey Cofactors
BX6 (Dioxygenase) DIBOA-glucosideTRIBOA-glucoside2-oxoglutarate, Fe(II)
BX7 (Methyltransferase) TRIBOA-glucosideDIMBOA-glucosideS-adenosyl-L-methionine (SAM)

Visualization of Synthesis Pathways

Biosynthetic Pathway of DIMBOA-Glucoside in Maize

The following diagram illustrates the final steps in the biosynthesis of DIMBOA-glucoside from DIBOA-glucoside in maize.

DIMBOA_Biosynthesis DIBOA_glc DIBOA-glucoside TRIBOA_glc TRIBOA-glucoside DIBOA_glc->TRIBOA_glc BX6 (Dioxygenase) DIMBOA_glc DIMBOA-glucoside TRIBOA_glc->DIMBOA_glc BX7 (Methyltransferase) Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Harvest Harvest Maize Seedlings Freeze Flash Freeze in Liquid N₂ Harvest->Freeze Grind Grind Frozen Tissue Freeze->Grind Extract Extract with Methanol/Water Grind->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Evaporate Solvent Evaporation Centrifuge->Evaporate SPE Solid-Phase Extraction (SPE) Evaporate->SPE HPLC Preparative HPLC SPE->HPLC Lyophilize Lyophilize HPLC->Lyophilize Characterize Characterize (NMR, MS) Lyophilize->Characterize Final_Product Pure DIMBOA-glucoside Characterize->Final_Product

References

Application of DIMBOA Glucoside in Insect Bioassays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) glucoside in insect bioassays. DIMBOA and its glucoside are key defensive compounds in many graminaceous plants, such as maize, wheat, and rye, playing a crucial role in resistance against a variety of insect pests.[1][2] Understanding their effects on insects is vital for developing novel pest management strategies and for drug discovery programs.

Introduction to DIMBOA Glucoside and its Role in Plant Defense

DIMBOA is a naturally occurring hydroxamic acid belonging to the benzoxazinoid class of secondary metabolites.[1] In intact plant tissues, DIMBOA is primarily stored in its inactive glucoside form (DIMBOA-Glc) within the cell vacuole.[2][3][4] This spatial separation prevents autotoxicity to the plant. Upon tissue damage caused by herbivore feeding, DIMBOA-Glc comes into contact with β-glucosidases located in the plastids and other cellular compartments.[3][4][5][6] This enzymatic hydrolysis rapidly releases the toxic aglycone, DIMBOA, which exhibits potent insecticidal and antifeedant properties.[4][5][6]

Furthermore, plants can modify DIMBOA-Glc into other benzoxazinoids, such as HDMBOA-Glc (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside), often in response to insect feeding.[2][5] HDMBOA-Glc is considered a more potent defense compound.[2][4] DIMBOA itself can also act as a signaling molecule, triggering other plant defense responses like callose deposition.[1][4]

Quantitative Data from Insect Bioassays

The following tables summarize the effects of DIMBOA and its derivatives on various insect species as reported in the literature. These data are crucial for designing dose-response experiments and for comparing the susceptibility of different insect pests.

Table 1: Effects of DIMBOA on Chewing Herbivores (Lepidoptera)

Insect SpeciesCompoundConcentrationObserved EffectsReference
Ostrinia nubilalis (European Corn Borer)DIMBOA0.05 - 0.5 mg/g (~0.24 - 2.37 mM)Inhibition of growth and development[3]
Ostrinia nubilalisDIMBOA0.2 mg/g (~1 mM)Reduced weight gain[3]
Ostrinia furnacalisDIMBOA1 mg/g (4.73 mM)Inhibited growth and extended larval development time[3]
Spodoptera littoralisDIMBOA40 µg/g (0.19 mM)No significant effect on growth[3]
Spodoptera frugiperdaDIMBOA40 µg/g (0.19 mM)Increased growth rate[3]

Table 2: Effects of DIMBOA and its Glucoside on Sucking Insects (Aphids)

Insect SpeciesCompoundConcentrationObserved EffectsReference
Schizaphis graminumDIMBOA1 mMIncreased mortality[3]
Schizaphis graminumDIMBOA0.1 mMDecreased reproduction rate[3]
Rhopalosiphum maidisDIMBOA-Glc2 mMNo significant effect on survival or progeny production[2]
Rhopalosiphum maidisHDMBOA-Glc2 mMSignificantly reduced aphid survival and progeny production[2]
Aphid species (general)DIMBOA1 mMFeeding deterrent[7]
Aphid species (general)DIMBOA12 mMComplete inhibition of feeding[7]

Experimental Protocols

Artificial Diet Bioassay for Lepidopteran Larvae

This protocol is adapted for studying the effects of this compound and its aglycone on chewing herbivores.

Materials:

  • This compound or DIMBOA

  • Meridic artificial diet suitable for the target insect species

  • Solvent (e.g., ethanol (B145695) or acetone)

  • Newly hatched or early-instar larvae

  • Vials or petri dishes

  • Controlled environment chamber (e.g., 25°C, specific humidity and photoperiod)

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the supplier's instructions.

  • Incorporation of Test Compound:

    • Dissolve a known amount of this compound or DIMBOA in a minimal amount of solvent.

    • Incorporate the dissolved compound into the molten diet at various concentrations.

    • Prepare a control diet containing only the solvent to account for any solvent effects.

  • Bioassay Setup:

    • Dispense a pre-weighed amount of the treated or control diet into individual vials or petri dishes.

    • Place a single newly hatched or early-instar larva in each container.

  • Incubation: Maintain the bioassay containers in a controlled environment chamber under conditions optimal for the insect's development.

  • Data Collection: At regular intervals, record parameters such as:

    • Larval mortality

    • Larval weight gain

    • Time to pupation

    • Time to adult emergence

    • Amount of diet consumed (to assess antifeedant effects)

Artificial Diet Bioassay for Aphids

This protocol is designed to assess the impact of this compound on phloem-feeding insects.

Materials:

  • This compound

  • Artificial aphid diet

  • Solvent (if necessary)

  • Adult aphids

  • Feeding chamber

  • Parafilm

Procedure:

  • Diet Preparation: Prepare the artificial aphid diet.

  • Incorporation of Test Compound: Add known concentrations of purified this compound to the diet. A control diet should contain the solvent if one is used.[8]

  • Bioassay Setup:

    • Place the prepared diet between two layers of stretched Parafilm to create a feeding sachet.

    • Place adult aphids in a feeding chamber with the prepared sachet.[8]

  • Incubation: Maintain the feeding chambers under controlled environmental conditions.

  • Data Collection: After a set period (e.g., 48 hours), count the number of surviving adults and offspring to determine the effects on survival and fecundity.[8]

Extraction and Analysis of Benzoxazinoids from Plant Tissue

This protocol is for quantifying endogenous levels of this compound in plant material.

Materials:

  • Fresh plant tissue

  • Liquid nitrogen

  • Extraction solution (e.g., methanol, water, and formic acid in a 50:49.5:0.5 v/v/v ratio)[8]

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

  • Purified standards of this compound

Procedure:

  • Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.[8]

  • Extraction:

    • Add the extraction solution to the powdered tissue.

    • Vortex the mixture and then centrifuge to pellet debris.[8]

  • Analysis:

    • Analyze the supernatant using HPLC-MS for quantification.[8]

    • Use purified standards to generate calibration curves for accurate quantification.[8]

Mechanisms and Pathways

Activation of this compound upon Herbivory

The primary mechanism of action for this compound relies on its conversion to the toxic aglycone, DIMBOA, upon tissue damage by a chewing herbivore.

G cluster_plant_cell Intact Plant Cell cluster_disrupted_cell Damaged Plant Cell cluster_insect Insect Herbivore Vacuole DIMBOA-Glucoside (in Vacuole) Mixing Mixing of Cellular Contents Vacuole->Mixing Plastid β-glucosidase (in Plastid) Plastid->Mixing DIMBOA Toxic DIMBOA (Aglycone) Mixing->DIMBOA Hydrolysis Toxicity Toxicity & Antifeedant Effects Herbivory Chewing Herbivore (Tissue Damage) Herbivory->Mixing DIMBOA->Toxicity G Insect_Feeding Insect Feeding O_Methyltransferase O-methyltransferase (e.g., BX10, BX11, BX12) Insect_Feeding->O_Methyltransferase Induces DIMBOA_Glc DIMBOA-Glucoside HDMBOA_Glc HDMBOA-Glucoside (More Potent Defense) DIMBOA_Glc->HDMBOA_Glc Catalyzes G cluster_plant From Plant cluster_insect_gut Insect Gut cluster_excretion Excretion DIMBOA Toxic DIMBOA UGT UDP-glucosyltransferases (UGTs) DIMBOA->UGT Ingestion DIMBOA_Glc_Insect DIMBOA-Glucoside (Detoxified) UGT->DIMBOA_Glc_Insect Glucosylation Excreted Excreted in Frass DIMBOA_Glc_Insect->Excreted

References

Application Notes and Protocols for Analyzing DIMBOA Glucoside Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glc) is a naturally occurring benzoxazinoid found predominantly in gramineous plants such as maize, wheat, and rye. It plays a crucial role in the plant's defense against pests and pathogens. In its glucosylated form, DIMBOA is stored in the plant vacuole and is relatively stable and inactive.[1][2][3] Upon tissue damage, β-glucosidases hydrolyze DIMBOA-glc to its aglycone form, DIMBOA, which is a potent bioactive compound.[1][3] The stability of DIMBOA-glc is a critical factor for its isolation, storage, and use in various research and drug development applications.

These application notes provide detailed protocols for analyzing the stability of DIMBOA-glc in different solvents, which is essential for ensuring the integrity of the compound in experimental setups. The primary methods for analyzing DIMBOA-glc and its potential degradation products are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Stability of DIMBOA Glucoside in Various Solvents

Solvent SystemQualitative StabilityKey Considerations & Recommendations
Aqueous Buffers (pH 4-7) Generally stable.[4]Stability is pH-dependent. Acidic conditions (e.g., with 0.1% formic acid) are often used to improve stability during extraction and analysis.[2][4][5]
Methanol Considered a suitable solvent for extraction and short-term storage.[5]Often used in mixtures with water (e.g., 70:30 v/v methanol:water with 0.1% formic acid) for efficient extraction from plant material.[6]
Ethanol (B145695) Generally considered a suitable solvent. One study noted that 5% ethanol had no effect on a related enzymatic assay, suggesting short-term stability.[1]Long-term stability data is not readily available. It is recommended to prepare fresh solutions.
Dimethyl Sulfoxide (DMSO) Soluble in DMSO and used for biological assays.[7]High concentrations of DMSO can be toxic to cells. For cell-based assays, it is recommended to prepare a concentrated stock in DMSO and dilute it in the culture medium to a final, non-toxic concentration (typically <0.5%).[7] One study noted 6% DMSO had no effect on a related enzymatic assay.[1]
Acetonitrile Commonly used as the organic mobile phase in HPLC and LC-MS analysis, indicating stability during the analytical run time.[1][5]It is a suitable solvent for analytical purposes. For long-term storage, solutions should be stored at low temperatures.

Experimental Protocols

Protocol 1: Stability Analysis of this compound using HPLC-DAD

1. Objective: To determine the stability of DIMBOA-glc in a selected solvent over time by monitoring the decrease in its concentration.

2. Materials:

  • DIMBOA-glc standard

  • HPLC-grade solvents (e.g., methanol, ethanol, DMSO, acetonitrile, water)

  • Formic acid (analytical grade)

  • Volumetric flasks

  • Autosampler vials

  • HPLC system with a DAD detector

3. Sample Preparation:

  • Stock Solution Preparation: Accurately weigh a known amount of DIMBOA-glc and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Time-Point Samples: Aliquot the working solution into several autosampler vials, representing different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Storage Conditions: Store the vials under controlled temperature and light conditions for the duration of the experiment.

4. HPLC-DAD Conditions (Example): [1]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.3% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 7.5% B

    • 1-2 min: 7.5% - 10.5% B

    • 2-9 min: 10.5% B

    • 9-10 min: 10.5% - 13% B

    • 10-11 min: 13% B

    • 11-12 min: 13% - 22% B

    • 12-17 min: 22% B

    • 17-18 min: 22% - 100% B

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 266 nm

  • Column Temperature: 25°C

5. Data Analysis:

  • Inject the samples at each time point and record the peak area of DIMBOA-glc.

  • Plot the peak area of DIMBOA-glc against time.

  • Calculate the percentage of DIMBOA-glc remaining at each time point relative to time zero.

  • If significant degradation is observed, the degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time to calculate the degradation rate constant (k) and half-life (t½ = 0.693 / k).[4]

Protocol 2: Forced Degradation Study of this compound using LC-MS

1. Objective: To identify potential degradation products of DIMBOA-glc under stress conditions and to develop a stability-indicating analytical method.

2. Materials:

  • DIMBOA-glc stock solution (in a suitable solvent like 50% methanol)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)

3. Forced Degradation Conditions: [8]

  • Acid Hydrolysis: Mix an aliquot of the DIMBOA-glc stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time intervals.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.

  • Control Sample: Use an aliquot of the stock solution diluted with the initial solvent as a control.

  • At each time point, withdraw a sample, neutralize it if necessary, and quench the reaction (e.g., by adding an equal volume of cold methanol).[4]

4. LC-MS Conditions (Example): [4][5]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., a linear gradient from 5% to 95% B over 10 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Data Acquisition: Full scan mode to identify degradation products and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

5. Data Analysis:

  • Analyze the stressed and control samples by LC-MS.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

  • Use the mass spectra to propose structures for the degradation products.

  • Quantify the decrease in the DIMBOA-glc peak and the increase in degradation product peaks over time.

Visualizations

G Experimental Workflow for this compound Stability Analysis cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (DIMBOA-glc in chosen solvent) prep_work Prepare Working Solutions prep_stock->prep_work prep_aliquot Aliquot for Time Points prep_work->prep_aliquot incubation Incubate at Controlled Temperature & Light prep_aliquot->incubation sampling Sample at Intervals (e.g., 0, 2, 4, 8, 24h) incubation->sampling analysis HPLC-DAD or LC-MS Analysis sampling->analysis data_quant Quantify Peak Area analysis->data_quant data_plot Plot Concentration vs. Time data_quant->data_plot data_kinetics Determine Degradation Kinetics (k and t½) data_plot->data_kinetics

Caption: Workflow for this compound stability analysis.

G Potential Degradation Pathway of this compound DIMBOA_glc This compound DIMBOA_aglycone DIMBOA (Aglycone) DIMBOA_glc->DIMBOA_aglycone Hydrolysis (e.g., acid/base catalysis) MBOA MBOA (6-methoxy-benzoxazolin-2-one) DIMBOA_aglycone->MBOA Spontaneous Rearrangement Other_products Other Degradation Products DIMBOA_aglycone->Other_products

Caption: Potential degradation pathway of this compound.

References

Protocol for Investigating the Allelopathic Effects of DIMBOA Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) glucoside is a naturally occurring benzoxazinoid found predominantly in gramineous plants such as maize, wheat, and rye.[1][2] Stored in its inactive glucoside form within plant vacuoles, it is released and converted to its biologically active aglycone form, DIMBOA, upon tissue damage.[2] DIMBOA exhibits a wide range of allelopathic activities, influencing the growth and development of neighboring plants and microorganisms.[3][4] This document provides a detailed protocol for investigating the allelopathic effects of DIMBOA glucoside, including methodologies for quantitative analysis, experimental procedures, and visualization of the underlying signaling pathways.

Data Presentation: Quantitative Allelopathic Effects of DIMBOA

The following table summarizes the concentration-dependent effects of DIMBOA on various plant species, providing a quantitative overview of its allelopathic potential.

Target SpeciesParameterDIMBOA ConcentrationObserved EffectReference(s)
Medicago sativa (Alfalfa)Germination Percentage0.6 mM+12.38%[4]
Germination Potential0.6 mM+23.91%[4]
Radicle Length0.3 mMSignificant Increase[4]
0.6 mM+48.69%[4]
0.75 mMSignificant Inhibition[4]
Germ Length0.15, 0.3, 0.45, 0.6 mMSignificant Increase[4]
Avena sativa (Oat)Root Growth<1.5 mMPromotion[3]
>1.5 mMInhibition[3]
Echinochloa crus-galliRoot & Shoot Growth1 mM (as MBOA)~30% inhibition[5]
Lolium rigidumShoot Growth1 mM (as MBOA)70% inhibition[5]
Root Growth1 mM (as MBOA)60% inhibition[5]

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

This protocol outlines the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fresh or frozen plant tissue (e.g., maize seedlings)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a C18 column[6][7]

Procedure:

  • Harvest and immediately flash-freeze plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 20 minutes at 4°C.[7]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using an HPLC system equipped with a C18 column and a suitable gradient elution program.[6][8]

  • Quantify this compound by comparing the peak area to a standard curve prepared with a known concentration of this compound standard.

Seed Germination and Seedling Growth Bioassay

This bioassay is a standard method to evaluate the allelopathic effects of this compound on the germination and early growth of a target plant species.

Materials:

  • This compound

  • Seeds of a target plant species (e.g., Lactuca sativa - lettuce, Amaranthus retroflexus - redroot pigweed)[9][10]

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Growth chamber or incubator with controlled temperature and light

Procedure:

  • Prepare a series of this compound solutions of varying concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM) in distilled water. A control with only distilled water should be included.

  • Place two layers of filter paper in each Petri dish.

  • Pipette 5 mL of the respective test solution or control onto the filter paper in each Petri dish, ensuring it is evenly moistened.

  • Place a predetermined number of seeds (e.g., 25) on the filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

  • After a defined period (e.g., 7 days), count the number of germinated seeds to calculate the germination percentage.

  • Measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition or stimulation relative to the control for each parameter.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes the measurement of hydrogen peroxide (H₂O₂), a key reactive oxygen species, in plant tissues exposed to DIMBOA.

Materials:

  • Plant tissue treated with DIMBOA

  • Trichloroacetic acid (TCA)

  • Potassium phosphate (B84403) buffer

  • Potassium iodide (KI)

  • Spectrophotometer

Procedure:

  • Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% (w/v) TCA on ice.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Mix 0.5 mL of the supernatant with 0.5 mL of 100 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.

  • Measure the absorbance of the mixture at 390 nm.

  • Calculate the H₂O₂ content using a standard curve prepared with known concentrations of H₂O₂.

Assay of Antioxidant Enzyme Activity

This protocol outlines the measurement of Catalase (CAT) and Superoxide Dismutase (SOD) activity, key enzymes in the plant's antioxidant defense system.

Catalase (CAT) Activity Assay:

  • Extract enzymes from 0.5 g of plant tissue in 5 mL of 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

  • The assay mixture contains 2.9 mL of 50 mM phosphate buffer (pH 7.0) and 0.1 mL of the enzyme extract.

  • Initiate the reaction by adding 1.0 mL of 15 mM H₂O₂.

  • Measure the decrease in absorbance at 240 nm for 1 minute.

  • One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[1][6]

Superoxide Dismutase (SOD) Activity Assay:

  • Use the same crude enzyme extract as for the CAT assay.

  • The reaction mixture (3 mL) contains 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM nitroblue tetrazolium (NBT), 0.1 mM EDTA, and 100 µL of the enzyme extract.

  • Initiate the reaction by adding 2 µM riboflavin (B1680620) and exposing the mixture to light (e.g., 15W fluorescent lamp) for 15 minutes.

  • A control reaction without the enzyme extract should be run in parallel.

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.[1][6]

Mandatory Visualization

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process originating from indole-3-glycerol phosphate.[3][11]

DIMBOA_Biosynthesis cluster_pathway This compound Biosynthesis Indole-3-glycerol\nphosphate Indole-3-glycerol phosphate Indole Indole Indole-3-glycerol\nphosphate->Indole Bx1 DIBOA DIBOA Indole->DIBOA Bx2-Bx5 DIBOA-glucoside DIBOA-glucoside DIBOA->DIBOA-glucoside Bx8, Bx9 TRIBOA-glucoside TRIBOA-glucoside DIBOA-glucoside->TRIBOA-glucoside Bx6 DIMBOA-glucoside DIMBOA-glucoside TRIBOA-glucoside->DIMBOA-glucoside Bx7

Caption: Simplified biosynthetic pathway of DIMBOA-glucoside in maize.

Experimental Workflow for Allelopathy Bioassay

A standardized workflow is crucial for obtaining reproducible results in allelopathy bioassays.

Allelopathy_Workflow cluster_workflow Allelopathy Bioassay Workflow Preparation of\nDIMBOA-glucoside solutions Preparation of DIMBOA-glucoside solutions Seed sterilization\n& plating Seed sterilization & plating Preparation of\nDIMBOA-glucoside solutions->Seed sterilization\n& plating Incubation in\ncontrolled environment Incubation in controlled environment Seed sterilization\n& plating->Incubation in\ncontrolled environment Data collection:\nGermination %, Root/Shoot length Data collection: Germination %, Root/Shoot length Incubation in\ncontrolled environment->Data collection:\nGermination %, Root/Shoot length Statistical analysis Statistical analysis Data collection:\nGermination %, Root/Shoot length->Statistical analysis Interpretation of results Interpretation of results Statistical analysis->Interpretation of results DIMBOA_Signaling cluster_signaling Proposed DIMBOA Signaling Pathway in Target Plant DIMBOA uptake DIMBOA uptake ROS Burst\n(Oxidative Stress) ROS Burst (Oxidative Stress) DIMBOA uptake->ROS Burst\n(Oxidative Stress) Activation of\nAntioxidant Enzymes\n(CAT, SOD) Activation of Antioxidant Enzymes (CAT, SOD) ROS Burst\n(Oxidative Stress)->Activation of\nAntioxidant Enzymes\n(CAT, SOD) Hormonal Imbalance Hormonal Imbalance ROS Burst\n(Oxidative Stress)->Hormonal Imbalance Inhibition of\nAuxin Signaling Inhibition of Auxin Signaling Hormonal Imbalance->Inhibition of\nAuxin Signaling Induction of\nABA & Ethylene Signaling Induction of ABA & Ethylene Signaling Hormonal Imbalance->Induction of\nABA & Ethylene Signaling Inhibition of\nCell Division & Elongation Inhibition of Cell Division & Elongation Inhibition of\nAuxin Signaling->Inhibition of\nCell Division & Elongation Induction of\nABA & Ethylene Signaling->Inhibition of\nCell Division & Elongation Growth Inhibition Growth Inhibition Inhibition of\nCell Division & Elongation->Growth Inhibition

References

Application Notes: In Vitro Bioassays for the Antimicrobial Activity of DIMBOA-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) is a potent antimicrobial compound found in maize, wheat, and other grasses.[1] In nature, DIMBOA is stored as a stable, inactive precursor, DIMBOA-glucoside.[1][2] This glucoside is converted into its biologically active aglycone form, DIMBOA, by the action of β-glucosidase enzymes. This conversion typically occurs when the plant tissue is damaged, for instance, during herbivory or pathogen attack.[3][4]

When assessing the antimicrobial properties of DIMBOA-glucoside in vitro, it is crucial to understand this activation mechanism. Standard bioassays will likely show DIMBOA-glucoside to be inactive because the activating enzyme is absent.[5][6] Therefore, assays should be designed to test both the glucoside and the aglycone (DIMBOA) to fully characterize the compound's potential. The aglycone, DIMBOA, has demonstrated inhibitory activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Saccharomyces cerevisiae.[7][8]

These notes provide detailed protocols for two standard in vitro methods—the Broth Microdilution Assay for determining Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Disk Diffusion Assay for assessing zones of inhibition.

Activation of DIMBOA-Glucoside

The primary mechanism for the antimicrobial activity of DIMBOA-glucoside is its enzymatic hydrolysis to the active DIMBOA aglycone.

G cluster_activation Activation Pathway DIMBOA_G DIMBOA-Glucoside (Inactive Precursor) DIMBOA_A DIMBOA (Active Aglycone) DIMBOA_G->DIMBOA_A Enzymatic Hydrolysis Activity Antimicrobial Activity (Inhibition of Bacteria/Fungi) DIMBOA_A->Activity Exerts Effect Enzyme β-glucosidase (e.g., from tissue damage) Enzyme->DIMBOA_G G cluster_workflow Workflow: Broth Microdilution MIC Assay A 1. Prepare Microbial Inoculum Adjust culture to 0.5 McFarland standard (approx. 1-2 x 10^8 CFU/mL). B 2. Prepare Compound Dilutions Perform two-fold serial dilutions of DIMBOA-glucoside and DIMBOA in broth in a 96-well plate. A->B C 3. Inoculate Plate Add diluted microbial inoculum to each well (final concentration ~5 x 10^5 CFU/mL). B->C E 5. Incubation Incubate at 35-37°C for 18-24h (bacteria) or 28-30°C for 24-48h (fungi). C->E D 4. Include Controls - Positive Control (Inoculum + Broth) - Negative Control (Broth only) - Solvent Control (Inoculum + Solvent) D->E F 6. Determine MIC Identify the lowest concentration with no visible turbidity (growth). E->F G cluster_workflow Workflow: Agar Disk Diffusion Assay A 1. Inoculate Agar Plate Prepare a 0.5 McFarland standard microbial suspension. Uniformly swab onto the surface of an agar plate (e.g., Mueller-Hinton). B 2. Prepare and Apply Disks Impregnate sterile filter paper disks (6 mm) with solutions of DIMBOA-glucoside and DIMBOA. Allow solvent to evaporate. A->B C 3. Place Disks on Agar Aseptically place the impregnated disks on the surface of the inoculated agar plate. Also place control disks (solvent only). B->C D 4. Incubation Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h). C->D E 5. Measure Zone of Inhibition Measure the diameter (in mm) of the clear zone of no growth around each disk. D->E

References

Application Notes and Protocols for the Localization of DIMBOA-Glucoside in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current techniques for localizing 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glucoside), a key defense metabolite in various gramineous plants. The included protocols offer detailed, step-by-step guidance for the extraction, quantification, and spatial localization of DIMBOA-glucoside in plant tissues.

Introduction

DIMBOA-glucoside is a naturally occurring benzoxazinoid that plays a crucial role in plant defense against herbivores and pathogens.[1] In its glucosylated form, it is stored in the plant cell and is relatively non-toxic.[2] However, upon tissue damage, β-glucosidases hydrolyze DIMBOA-glucoside to its toxic aglycone, DIMBOA, which acts as a deterrent.[1][2] Understanding the precise localization of DIMBOA-glucoside within plant tissues is essential for elucidating its biosynthesis, transport, and mode of action, which is of significant interest for the development of pest-resistant crops and for potential pharmacological applications.

The biosynthesis of DIMBOA-glucoside primarily occurs in the cytoplasm, with the final product being stored in the vacuole to prevent autotoxicity.[3][4] This compartmentalization necessitates specialized techniques for accurate localization.

Data Presentation

The concentration of DIMBOA-glucoside varies significantly depending on the plant tissue, age, and environmental conditions. The following table summarizes quantitative data on DIMBOA-glucoside concentrations in maize (Zea mays).

Plant TissueAge of PlantConcentration (µmol/g Fresh Weight)Reference
Aerial Parts2 days~6.5[5][6]
Aerial Parts4 days~4.0[5][6]
Aerial Parts6 days~2.0[5][6]
Aerial Parts10 days~0.5[5][6]
Roots2 days~1.5[5][6]
Roots4 days~1.0[5][6]
Roots6 days~0.5[5][6]
Roots10 days<0.5[5][6]
Oldest Leaf20 days~0.2[5]
Youngest Leaf20 days~1.0[5]

Experimental Protocols

Protocol 1: Extraction and Quantification of DIMBOA-Glucoside using HPLC-MS

This protocol details the extraction of benzoxazinoids from plant tissue and their quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction solvent: 70:30 methanol:water with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (refrigerated)

  • HPLC system coupled to a mass spectrometer

Procedure:

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a pre-chilled microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent to the tube.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge the sample at 13,000 rpm for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted benzoxazinoids, and transfer it to a new tube for analysis.

  • HPLC-MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

      • Gradient:

        • 0-3 min: 2-20% B

        • 3-6 min: 20-100% B

        • 6-8 min: 100% B

        • 8-10 min: Re-equilibrate at 2% B

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in negative ion mode.

      • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of DIMBOA-glucoside.

    • Quantification:

      • Generate a standard curve using a purified DIMBOA-glucoside standard of known concentrations.

      • Calculate the concentration of DIMBOA-glucoside in the plant extracts based on the standard curve.[7][8]

Protocol 2: Localization of DIMBOA-Glucoside using MALDI Mass Spectrometry Imaging (MALDI-MSI)

This protocol provides a representative workflow for the spatial localization of DIMBOA-glucoside in plant tissue cross-sections using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging.

Materials:

  • Fresh plant tissue

  • Optimal Cutting Temperature (OCT) compound or gelatin

  • Cryostat

  • Indium tin oxide (ITO) coated glass slides

  • Matrix solution (e.g., 9-aminoacridine (B1665356) or α-cyano-4-hydroxycinnamic acid (CHCA) in an appropriate solvent)

  • Matrix deposition device (e.g., automated sprayer, sublimator)

  • MALDI-TOF mass spectrometer equipped with an imaging source

Procedure:

  • Sample Preparation:

    • Embed fresh plant tissue in OCT compound or gelatin.

    • Rapidly freeze the embedded tissue in liquid nitrogen.

    • Section the frozen tissue to a thickness of 10-20 µm using a cryostat.

    • Thaw-mount the tissue sections onto ITO-coated glass slides.

    • Dry the mounted sections under vacuum.

  • Matrix Application:

    • Prepare a saturated solution of the chosen matrix.

    • Apply the matrix uniformly over the tissue section using an automated sprayer or a sublimation apparatus. The goal is to create a fine, homogenous layer of matrix crystals.

  • MALDI-MSI Analysis:

    • Load the slide into the MALDI mass spectrometer.

    • Define the imaging area over the tissue section.

    • Set the laser parameters (e.g., laser intensity, number of shots per pixel) to optimize the signal for DIMBOA-glucoside.

    • Acquire mass spectra in a grid-like pattern across the defined imaging area.

    • Generate an ion intensity map for the specific m/z of DIMBOA-glucoside to visualize its spatial distribution within the tissue.

Visualizations

Biosynthesis and Compartmentalization of DIMBOA-Glucoside

DIMBOA_Glucoside_Pathway cluster_chloroplast Chloroplast cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_Glc DIBOA-glucoside DIBOA->DIBOA_Glc BX8/BX9 DIMBOA_Glc_cyto DIMBOA-glucoside DIBOA_Glc->DIMBOA_Glc_cyto BX6, BX7 DIMBOA_Glc_vac DIMBOA-glucoside (Stored) DIMBOA_Glc_cyto->DIMBOA_Glc_vac Transport

Caption: Biosynthesis and subcellular localization of DIMBOA-glucoside.

Experimental Workflow for Extraction and Quantification

Extraction_Quantification_Workflow start Plant Tissue Collection flash_freeze Flash Freezing (Liquid Nitrogen) start->flash_freeze grinding Grinding to Fine Powder flash_freeze->grinding extraction Extraction with Methanol/Water/Formic Acid grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc_ms HPLC-MS Analysis supernatant->hplc_ms quantification Quantification hplc_ms->quantification

Caption: Workflow for DIMBOA-glucoside extraction and quantification.

Experimental Workflow for MALDI-MSI Localization

MALDI_MSI_Workflow start Tissue Embedding & Freezing sectioning Cryosectioning (10-20 µm) start->sectioning mounting Thaw-Mounting on ITO Slide sectioning->mounting drying Vacuum Drying mounting->drying matrix_app Matrix Application (Spraying/Sublimation) drying->matrix_app maldi_msi MALDI-MSI Analysis matrix_app->maldi_msi imaging Ion Intensity Mapping maldi_msi->imaging

Caption: Workflow for DIMBOA-glucoside localization by MALDI-MSI.

References

Application Notes and Protocols for Studying the Degradation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)-glucoside in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), are a class of secondary metabolites found in various members of the grass family (Poaceae), including maize, wheat, and rye.[1] In intact plant tissues, DIMBOA is present as a stable, inactive glucoside (DIMBOA-glucoside).[2][3] Upon tissue damage, for instance, through herbivory or microbial attack, β-glucosidases hydrolyze the glucoside into its toxic aglycone form, DIMBOA.[1] When released into the soil, DIMBOA and its related compounds play a significant role in plant defense and allelopathic interactions.[3][4]

Understanding the fate of DIMBOA-glucoside in the soil is crucial for assessing its ecological impact, including its effects on soil microbial communities, nutrient cycling, and the performance of subsequent crops.[4][5] DIMBOA is unstable in soil and undergoes rapid transformation into various degradation products.[2] This document provides a detailed experimental setup and protocols for researchers studying the degradation dynamics of DIMBOA-glucoside in a soil environment.

Degradation Pathway

In plant tissues, DIMBOA-glucoside is the stable storage form.[2] Upon release into the soil, enzymatic hydrolysis by β-glucosidases cleaves the glucose moiety to yield the aglycone, DIMBOA.[3] DIMBOA is chemically unstable and spontaneously transforms into 6-methoxy-benzoxazolin-2-one (MBOA).[2] MBOA is more resistant to degradation but can be further transformed by soil microorganisms into 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO), which has been observed as a final degradation product under certain experimental conditions.[2]

DIMBOA_Degradation_Pathway cluster_plant Plant Tissue cluster_soil Soil Environment DIMBOA_Glc DIMBOA-glucoside DIMBOA DIMBOA DIMBOA_Glc->DIMBOA β-glucosidase (Hydrolysis) MBOA MBOA DIMBOA->MBOA Spontaneous Transformation AMPO AMPO MBOA->AMPO Microbial Transformation

Figure 1: Degradation pathway of DIMBOA-glucoside in the soil environment.

Experimental Protocols

Protocol 1: Soil Incubation Study

This protocol describes how to conduct a laboratory-based soil incubation experiment to monitor the degradation rate of DIMBOA-glucoside and the formation of its primary degradation products.

1.1. Materials

  • Fresh soil samples, sieved (<2 mm)

  • DIMBOA-glucoside standard

  • MBOA standard

  • AMPO standard

  • Sterile deionized water

  • Autoclave

  • Incubator

  • Analytical balance

  • Flasks or beakers for incubation

  • Parafilm or other breathable sealing film

1.2. Experimental Setup To differentiate between biotic and abiotic degradation, the experiment should include at least two main treatments:

  • Non-Sterile Soil: To study the combined effects of microbial and chemical degradation.

  • Sterile Soil: To study abiotic (chemical) degradation. Soil can be sterilized by autoclaving (e.g., at 121°C for 60 minutes on three consecutive days).

A control without the addition of DIMBOA-glucoside should be included for both sterile and non-sterile conditions to monitor background levels of related compounds.

1.3. Procedure

  • Soil Preparation: Weigh equal amounts of sieved soil (e.g., 50 g dry weight equivalent) into individual incubation flasks for each time point and replicate. Adjust the soil moisture content to a desired level, typically 60-70% of water holding capacity, using sterile deionized water.

  • Spiking: Prepare a stock solution of DIMBOA-glucoside in a minimal amount of a suitable solvent (e.g., methanol (B129727) or water). Add the solution to the soil to achieve the desired initial concentration (e.g., 10-50 µg/g of dry soil). Ensure the solvent volume is minimal to avoid affecting microbial activity. Allow the solvent to evaporate in a fume hood if necessary.

  • Incubation: Seal the flasks with a breathable film to allow gas exchange while minimizing water loss. Incubate the samples in the dark at a constant temperature (e.g., 25°C).[6]

  • Sampling: Destructively sample the soils at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72, 96, and 168 hours). The sampling frequency should be higher at the beginning of the experiment to accurately capture the rapid initial degradation.[6][7]

  • Storage: Immediately freeze the collected soil samples at -20°C or lower to halt any further chemical or microbial activity until extraction and analysis.[6]

Soil_Incubation_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis soil_prep Prepare Soil Samples (Sieve, Weigh, Adjust Moisture) sterilize Sterilize Half of Samples (Autoclave) soil_prep->sterilize spike Spike Soil with DIMBOA-glucoside sterilize->spike incubate Incubate at Constant Temp (e.g., 25°C in the dark) spike->incubate sample Collect Samples at Time Intervals incubate->sample store Store Samples at -20°C sample->store extract Extract Analytes (Protocol 2) store->extract analyze Quantify using HPLC-MS/MS (Protocol 3) extract->analyze data Calculate Degradation Kinetics (Half-life, Rate Constants) analyze->data

Figure 2: General workflow for the soil incubation experiment.
Protocol 2: Extraction of DIMBOA-glucoside and its Degradation Products from Soil

This protocol details the extraction of benzoxazinoids from soil samples for subsequent analysis. Pressurized Liquid Extraction (PLE) is an efficient method, but a standard solvent extraction using sonication is also widely applicable.[8]

2.1. Materials

  • Frozen soil samples from Protocol 1

  • Extraction solvent: Methanol/Water/Acetic Acid (e.g., 70:29:1, v/v/v)[8][9]

  • Centrifuge tubes

  • Ultrasonic bath

  • High-speed centrifuge

  • Syringe filters (0.22 µm, PTFE or similar)

  • HPLC vials

2.2. Procedure

  • Extraction: Weigh a subsample of the frozen soil (e.g., 5-10 g) into a centrifuge tube. Add a specific volume of the pre-chilled extraction solvent (e.g., 20 mL).

  • Sonication: Vortex the mixture vigorously for 1 minute, then place it in an ultrasonic bath for 15-20 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the soil particles.[10]

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended): To ensure complete recovery, repeat the extraction process (steps 1-4) on the soil pellet and combine the supernatants.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the vials at -20°C until analysis to prevent degradation of the analytes.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of the extracted samples using HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) for accurate quantification.[3]

3.1. Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and DAD or MS detector.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[11]

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Column Temperature: 30-40°C.[11]

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3.2. Gradient Elution A typical gradient profile is as follows (adjust as needed for optimal separation):

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 50 50
15.0 5 95
17.0 5 95
17.1 95 5

| 20.0 | 95 | 5 |

3.3. Quantification

  • Calibration: Prepare a series of calibration standards of DIMBOA-glucoside, MBOA, and AMPO of known concentrations in the extraction solvent.

  • Analysis: Run the calibration standards to generate a calibration curve for each analyte.

  • Sample Quantification: Run the extracted soil samples. Identify and quantify the peaks based on the retention times and spectral data of the pure standards.

  • Data Reporting: Express the concentrations in µg of analyte per gram of dry soil.

Data Presentation

Quantitative results from the degradation study should be summarized in tables. This allows for clear comparison of degradation rates under different conditions.

Table 1: Concentration of DIMBOA-glucoside and its Degradation Products in Non-Sterile Soil Over Time

Time (hours)[DIMBOA-glucoside] (µg/g soil) ± SD[MBOA] (µg/g soil) ± SD[AMPO] (µg/g soil) ± SD
048.5 ± 2.1< LOD< LOD
625.3 ± 1.815.1 ± 1.2< LOD
1210.1 ± 0.922.8 ± 1.51.2 ± 0.3
242.4 ± 0.525.6 ± 2.04.5 ± 0.6
48< LOD18.2 ± 1.79.8 ± 1.1
96< LOD9.7 ± 1.115.3 ± 1.4
168< LOD3.1 ± 0.618.9 ± 1.9
Data are hypothetical for illustrative purposes. SD = Standard Deviation; LOD = Limit of Detection.

Table 2: Degradation Half-Life (t₁/₂) of Benzoxazinoids in Soil

CompoundHalf-Life in Non-Sterile Soil (hours)Half-Life in Sterile Soil (hours)Reference(s)
DIBOA43-[7]
BOA60 (2.5 days)-[7]
DIMBOATo be determinedTo be determined-
MBOATo be determinedTo be determined-
The half-life of DIBOA and BOA, structurally similar to DIMBOA and MBOA, are included for comparison.

References

Application of DIMBOA Glucoside in Crop Protection Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and its precursor, DIMBOA glucoside, are potent natural chemical defenses found in many gramineous plants, including staple crops like maize, wheat, and rye. These compounds play a crucial role in protecting plants from a wide array of herbivores and pathogens. This document provides detailed application notes and protocols for researchers interested in utilizing this compound in crop protection research, offering insights into its biological activity, mechanisms of action, and methodologies for its study.

Biological Activity of DIMBOA and its Glucoside

This compound is the stable, inactive form of the molecule stored in the plant's vacuole. Upon tissue damage by herbivores or pathogens, the glucoside is hydrolyzed by β-glucosidases, releasing the toxic aglycone, DIMBOA. DIMBOA exhibits a broad spectrum of biological activities, including insecticidal, antimicrobial, and allelopathic effects. Furthermore, in response to herbivory, this compound can be converted to HDMBOA-glucoside, which upon activation, releases the even more potent defense compound HDMBOA.[1][2]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the insecticidal and antimicrobial activities of DIMBOA and its derivatives.

Table 1: Insecticidal Activity of DIMBOA and its Glucosides

CompoundInsect SpeciesActivity MetricValueReference(s)
DIMBOAOstrinia nubilalis (European corn borer)Growth Inhibition0.2 mg/g diet (~1 mM) reduced weight gain[1]
DIMBOASpodoptera frugiperda (Fall armyworm)Growth Inhibition200 µg/g diet (0.95 mM) did not affect growth[1]
DIMBOASpodoptera littoralis (Egyptian cotton leafworm)Growth Inhibition200 µg/g diet (0.95 mM) significantly reduced growth[1]
This compoundMetopolophium dirhodum (Rose-grain aphid)LD50 (3 days feeding)5.3 mM[1][3]
HDMBOA GlucosideMetopolophium dirhodum (Rose-grain aphid)LD50 (3 days feeding)1 mM[1][3]

Table 2: Antimicrobial Activity of DIMBOA and its Derivatives

CompoundMicrobial SpeciesActivity MetricValueReference(s)
DIMBOARalstonia solanacearumMIC200 mg/L[4][5]
DIMBOARalstonia solanacearumIC5058.55 mg/L[4]
DIMBOAFusarium graminearumToxin Production InhibitionCompletely abolished at non-fungistatic concentrations[6]
DIMBOAStaphylococcus aureusGrowth InhibitionObserved[5][7]
DIMBOAEscherichia coliGrowth InhibitionObserved[5][7]
DIMBOASaccharomyces cerevisiaeGrowth InhibitionObserved[5][7]
MBT (a DIMBOA derivative)Ralstonia solanacearumMIC50 mg/L[4]
CDHB (a DIMBOA derivative)Ralstonia solanacearumMIC100 mg/L[4]
BOA (a DIMBOA derivative)Ralstonia solanacearumMIC300 mg/L[4]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plant Tissue

This protocol outlines the extraction and analysis of this compound from plant material using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Fresh or frozen plant tissue (e.g., maize seedlings)

  • Liquid nitrogen

  • Extraction solvent: 70:30 (v/v) methanol:water with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the frozen powder into a pre-weighed microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent to the tube.

  • Vortex the mixture vigorously for 20 seconds.

  • Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C.

  • Carefully collect the supernatant and transfer it to a new tube for HPLC-MS analysis.

  • Analyze the supernatant using an HPLC-MS system. Use a C18 column and a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Quantify this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

G cluster_extraction Extraction cluster_analysis Analysis plant_tissue Plant Tissue grinding Grind in Liquid N2 plant_tissue->grinding extraction_solvent Add Extraction Solvent grinding->extraction_solvent vortex Vortex extraction_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms HPLC-MS Analysis supernatant->hplc_ms quantification Quantification hplc_ms->quantification

Workflow for this compound Extraction and Analysis.

Protocol 2: Insect Bioassay - Artificial Diet Incorporation

This protocol describes how to assess the insecticidal or antifeedant activity of this compound using an artificial diet.

Materials:

  • Insect species of interest (e.g., Spodoptera frugiperda larvae)

  • Artificial diet for the specific insect

  • This compound

  • Solvent (e.g., ethanol (B145695) or acetone)

  • Small containers or multi-well plates for rearing individual insects

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Prepare the artificial diet according to the standard recipe for the insect species.

  • Dissolve a known amount of this compound in a small volume of a suitable solvent.

  • Incorporate the dissolved this compound into the molten artificial diet at various concentrations. Prepare a control diet containing only the solvent.

  • Dispense a known amount of the treated and control diets into individual rearing containers.

  • Place one insect larva into each container.

  • Incubate the containers under controlled environmental conditions.

  • Record larval mortality, weight gain, and developmental time at regular intervals.

  • Calculate metrics such as LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for a 50% reduction in a measured parameter like growth).

G cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection diet_prep Prepare Artificial Diet incorporation Incorporate into Diet diet_prep->incorporation compound_prep Dissolve this compound compound_prep->incorporation dispense Dispense Diet into Containers incorporation->dispense add_larvae Add Insect Larvae dispense->add_larvae incubate Incubate add_larvae->incubate record_data Record Mortality & Growth incubate->record_data calculate_metrics Calculate LC50/EC50 record_data->calculate_metrics

Workflow for Insect Artificial Diet Bioassay.

Protocol 3: Antimicrobial Assay - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of DIMBOA that inhibits the visible growth of a microorganism.

Materials:

  • Microbial strain of interest (bacterial or fungal)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • DIMBOA

  • Solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DIMBOA in a suitable solvent.

  • In a 96-well plate, perform serial dilutions of the DIMBOA stock solution in the growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism in the growth medium.

  • Add the microbial inoculum to each well containing the diluted DIMBOA. Include positive (inoculum without DIMBOA) and negative (medium only) controls.

  • Incubate the plate under optimal growth conditions for the microorganism.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration of DIMBOA that prevents visible growth.[4][5][8]

Protocol 4: Callose Deposition Assay - Aniline (B41778) Blue Staining

This protocol allows for the visualization and quantification of callose deposition in plant leaves, a defense response that can be induced by this compound.[3]

Materials:

  • Plant leaves (e.g., Arabidopsis thaliana or maize)

  • This compound solution

  • Fixative/destaining solution: 1:3 (v/v) acetic acid:ethanol

  • Wash solution: 150 mM K2HPO4

  • Staining solution: 0.01% (w/v) aniline blue in 150 mM K2HPO4

  • Glycerol (50% v/v)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Infiltrate plant leaves with a solution of this compound or a control solution.

  • After a desired incubation period (e.g., 24 hours), excise the leaves and place them in the fixative/destaining solution until the tissue is clear.[9]

  • Wash the cleared leaves with the wash solution for 30 minutes.[9]

  • Incubate the leaves in the aniline blue staining solution for at least 2 hours in the dark.[9]

  • Mount the stained leaves on a microscope slide with a drop of 50% glycerol.

  • Visualize the callose deposits (which will fluoresce bright yellow-green) using a fluorescence microscope with a DAPI filter.[9]

  • Quantify the callose deposition by counting the number of deposits per unit area or by measuring the total fluorescence intensity using image analysis software.[10]

Signaling Pathways

This compound and its aglycone are not only direct defense compounds but also act as signaling molecules that can prime or induce other plant defense responses. One of the key responses is the deposition of callose at the site of potential pathogen entry. The signaling pathway leading to this response involves the perception of DIMBOA, which then triggers a downstream cascade likely involving plant hormones such as jasmonic acid (JA) and abscisic acid (ABA), leading to the expression of defense-related genes, including those involved in callose synthesis.[11][12]

G cluster_trigger Trigger cluster_activation Activation cluster_signaling Signaling Cascade cluster_response Defense Response herbivory Herbivore Attack / Pathogen Infection glucosidase β-glucosidase herbivory->glucosidase dimboa_glc This compound dimboa_glc->glucosidase dimboa DIMBOA glucosidase->dimboa perception DIMBOA Perception dimboa->perception hormones JA & ABA Signaling perception->hormones gene_expression Defense Gene Expression hormones->gene_expression callose_synthase Callose Synthase Upregulation gene_expression->callose_synthase callose Callose Deposition callose_synthase->callose

DIMBOA-Induced Plant Defense Signaling Pathway.

Conclusion

This compound is a versatile and potent natural product with significant potential in the development of novel crop protection strategies. The protocols and data presented here provide a foundation for researchers to explore its efficacy against various pests and pathogens and to further elucidate its role in plant defense. A deeper understanding of its mode of action and the signaling pathways it modulates will be crucial for its effective application in sustainable agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DIMBOA-Glucoside Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-glucoside) extraction from plant material. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DIMBOA-glucoside and in which plant tissues is it most abundant?

A1: DIMBOA-glucoside is a naturally occurring benzoxazinoid, a class of secondary metabolites that play a role in plant defense.[1][2] It is the inactive, stable storage form of the more reactive aglycone, DIMBOA.[3] Higher concentrations of DIMBOA and its glucoside are typically found in young seedlings of grasses like maize, wheat, and rye, with levels decreasing as the plant ages.[3][4]

Q2: What is the general principle for extracting DIMBOA-glucoside?

A2: The extraction of this polar glycoside involves disrupting the plant cells to release the compound into a solvent. A polar solvent is then used to dissolve and separate DIMBOA-glucoside from the solid plant matrix. To prevent enzymatic degradation of the target molecule, rapid inactivation of enzymes immediately after harvesting is a critical step.[5][6]

Q3: Which solvents are most effective for DIMBOA-glucoside extraction?

A3: Due to its polar nature, aqueous solutions of methanol (B129727) or ethanol (B145695) are commonly used and have proven effective.[7] A mixture of methanol and water (e.g., 70:30 or 80:20 v/v) is often more effective than using either solvent alone.[5][7][8] The addition of a small amount of acid, such as 0.1% formic acid, can improve the stability of the compound during extraction.[5][8]

Q4: How can I prevent the degradation of DIMBOA-glucoside during the extraction process?

A4: DIMBOA-glucoside is susceptible to enzymatic degradation by β-glucosidases, which are released when plant tissue is homogenized.[4][6] To minimize this, it is crucial to flash-freeze the plant material in liquid nitrogen immediately after harvesting and store it at -80°C until you are ready for extraction.[5][6][9] Performing the extraction at low temperatures will also help to reduce enzyme activity.[8]

Q5: What are some common methods for purifying DIMBOA-glucoside from a crude extract?

A5: After the initial extraction, the crude extract can be purified using techniques such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC) to isolate DIMBOA-glucoside from other plant compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No DIMBOA-Glucoside Detected 1. Enzymatic Degradation: The sample may have thawed after harvesting or before the extraction solvent was added.[6][8] 2. Inefficient Extraction: The solvent may not have effectively penetrated the plant tissue, or the extraction time was insufficient.[7][8] 3. Incorrect Solvent Polarity: The solvent used may not be optimal for DIMBOA-glucoside.[7]1. Immediately flash-freeze plant material in liquid nitrogen after harvesting and maintain it in a frozen state during grinding. Use pre-chilled solvents for the extraction.[5][6][8] 2. Ensure the plant tissue is ground to a fine powder. Consider increasing the extraction time or performing a second extraction on the plant material pellet and combining the supernatants.[6][8] 3. Use a polar solvent mixture, such as 70:30 or 80:20 (v/v) methanol:water, and consider adding 0.1% formic acid.[5][8]
Inconsistent Extraction Yields 1. Variability in Plant Material: DIMBOA-glucoside content can vary depending on the age of the plant, growing conditions, and time of harvest.[3] 2. Inconsistent Sample Preparation: Differences in grinding, weighing, or solvent volumes can lead to variability.1. Standardize your harvesting protocol (e.g., plant age, time of day). Whenever possible, use plants that have been grown under controlled conditions. 2. Ensure that all samples are processed in an identical manner.
Degradation of DIMBOA-Glucoside in the Final Extract 1. Hydrolysis: The glycosidic bond can be broken under harsh acidic or basic conditions.[5] 2. Thermal Degradation: The molecule may be unstable at high temperatures for extended periods.[5]1. Avoid using strong acids or bases during the extraction and purification steps. Maintain a pH that is slightly acidic to neutral.[5] 2. Store the purified extract at low temperatures (-20°C or -80°C) and protect it from light. For long-term storage, consider lyophilizing the extract to a dry powder.[5]

Quantitative Data Summary

Table 1: Effect of Extraction Temperature on the Recovery of DIMBOA-Glucoside using Pressurized Liquid Extraction (PLE)

Extraction Temperature (°C)SolventRelative Recovery (%)
50Methanol (1% Acetic Acid)Lower
70Methanol (1% Acetic Acid)Lower than 50°C
100Methanol (1% Acetic Acid)Increased
150Methanol (1% Acetic Acid)Highest
Data adapted from a study on the pressurized liquid extraction of benzoxazinoids. A significant improvement in extraction efficiency was generally observed with increasing temperature.[10]

Experimental Protocols

Protocol 1: Methanol-Based Extraction for DIMBOA-Glucoside Analysis

This protocol is adapted from methods used for the analysis of benzoxazinoids in maize.[5][8][11]

1. Sample Preparation:

  • Harvest fresh plant tissue (e.g., shoots, roots) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.[5][9]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Store the powdered tissue at -80°C until extraction.[5]

2. Extraction:

  • Weigh approximately 100 mg of the frozen plant powder into a microcentrifuge tube.

  • Add 1 mL of a pre-chilled 70:30 (v/v) mixture of methanol and water containing 0.1% formic acid.[5][8]

  • Vortex the mixture thoroughly for 20 seconds.[5][11]

  • Centrifuge at 13,000 rpm for 20 minutes at 10°C.[5][11]

  • Carefully collect the supernatant for analysis (e.g., by HPLC-MS).

Protocol 2: Pressurized Liquid Extraction (PLE) for Benzoxazinoid Derivatives

This protocol is based on a method developed for the extraction of various benzoxazinone (B8607429) derivatives from wheat.[10]

1. Sample Preparation:

  • Lyophilize (freeze-dry) the plant material to remove water.[5]

  • Grind the dried material to a fine powder.[5]

2. PLE Procedure:

  • Mix the powdered plant material with an inert material like diatomaceous earth.

  • Pack the mixture into the extraction cell.

  • Perform the extraction using methanol with 1% acetic acid as the solvent.[10]

  • Optimize the extraction temperature (e.g., starting at 70°C and testing up to 150°C) and pressure (e.g., 1500 psi).[5][10]

  • Collect the extract for further purification and analysis.

Visualizations

DIMBOA-Glucoside Biosynthesis Pathway

The biosynthesis of DIMBOA-glucoside in maize begins with the conversion of indole-3-glycerol phosphate (B84403) to indole, a branch point from primary metabolism.[2][12][13] A series of enzymatic reactions involving cytochrome P450 monooxygenases (BX2 to BX5) leads to the formation of DIBOA.[2][12] DIBOA is then glucosylated by UDP-glucosyltransferases (BX8 and BX9).[12] The pathway continues with the hydroxylation of DIBOA-glucoside by the enzyme BX6, followed by O-methylation catalyzed by BX7 to yield the final product, DIMBOA-glucoside.[12][13]

DIMBOA_Biosynthesis IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2, BX3, BX4, BX5 DIBOA_Glc DIBOA-glucoside DIBOA->DIBOA_Glc BX8, BX9 TRIBOA_Glc TRIBOA-glucoside DIBOA_Glc->TRIBOA_Glc BX6 DIMBOA_Glc DIMBOA-glucoside TRIBOA_Glc->DIMBOA_Glc BX7

Caption: Simplified DIMBOA-glucoside biosynthesis pathway in maize.

General Experimental Workflow for DIMBOA-Glucoside Extraction

The general workflow for DIMBOA-glucoside extraction begins with the careful harvesting and immediate freezing of plant material to preserve the integrity of the target compound. The frozen tissue is then thoroughly homogenized to a fine powder. This is followed by the extraction of DIMBOA-glucoside using a suitable polar solvent. The final steps involve separating the liquid extract from the solid plant debris and proceeding with analysis or further purification.

Extraction_Workflow Harvest Plant Material Harvesting Freeze Flash-Freezing (Liquid Nitrogen) Harvest->Freeze Grind Grinding to Fine Powder Freeze->Grind Extract Solvent Extraction Grind->Extract Separate Centrifugation/ Filtration Extract->Separate Analyze Analysis (HPLC-MS) or Further Purification Separate->Analyze

Caption: A typical workflow for DIMBOA-glucoside extraction and analysis.

References

overcoming challenges in the purification of DIMBOA glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-glucoside).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low DIMBOA-glucoside yield during extraction?

A1: The primary cause of low yield is the enzymatic hydrolysis of DIMBOA-glucoside into its aglycone, DIMBOA, by endogenous β-glucosidases released during tissue homogenization. The aglycone is unstable and rapidly degrades to compounds like 6-methoxy-2-benzoxazolinone (MBOA).[1][2] To mitigate this, it is crucial to quickly inhibit enzyme activity during extraction.

Q2: How can I prevent the enzymatic degradation of DIMBOA-glucoside during extraction?

A2: To prevent enzymatic degradation, flash-freeze the plant tissue in liquid nitrogen immediately after harvesting and grind it to a fine powder while frozen.[3][4] The powdered tissue should then be extracted with a solvent containing an organic modifier, such as 80% methanol (B129727) with 0.1% formic acid, to denature the enzymes.[3]

Q3: What are the common impurities I might encounter, and how can I remove them?

A3: Common impurities include other benzoxazinoid glucosides (e.g., HDMBOA-glucoside), chlorophyll (B73375), lipids, and phenolic compounds.[4] A solid-phase extraction (SPE) step using a C18 cartridge is effective for removing nonpolar impurities like chlorophyll and lipids.[4] Subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC) is typically required to separate DIMBOA-glucoside from other polar compounds and related benzoxazinoids.[5]

Q4: What are the optimal storage conditions for DIMBOA-glucoside?

A4: In its purified, solid form, DIMBOA-glucoside is relatively stable. It should be stored at -20°C or lower, protected from light and moisture. In solution, it is best to use freshly prepared solutions. If storage is necessary, store at -20°C in an acidic buffer (e.g., with 0.1% formic acid) to minimize degradation and use within a short period. The glucosylated form is significantly more stable than its aglycone.[6]

Troubleshooting Guides

Low Yield and Recovery
Symptom Possible Cause Troubleshooting Steps
Low DIMBOA-glucoside concentration in crude extract Enzymatic degradation during extraction. - Immediately freeze plant material in liquid nitrogen after harvesting.- Grind the tissue under frozen conditions.- Use a pre-chilled extraction solvent with an organic modifier (e.g., 80% methanol) and acid (e.g., 0.1% formic acid) to inactivate glucosidases.[3]
Inefficient extraction. - Increase the extraction time or perform multiple extraction cycles.- Optimize the solvent-to-sample ratio.- Consider pressurized liquid extraction (PLE) for improved efficiency, with studies showing increased recovery at higher temperatures (e.g., 150°C), though stability must be monitored.[7]
Significant loss of product during SPE cleanup Improper SPE cartridge conditioning or elution. - Ensure the C18 cartridge is properly conditioned with methanol followed by acidified water.- Elute with a methanol/water mixture, as DIMBOA-glucoside may not fully elute with pure methanol. A two-step elution with acidified water followed by a methanol/water mixture can separate highly polar compounds.[7]
Low recovery after HPLC purification Suboptimal HPLC conditions or fraction collection. - Optimize the mobile phase gradient for better separation and peak shape.- Ensure the fraction collector is accurately timed to collect the entire peak corresponding to DIMBOA-glucoside.- Perform a trial run with a standard to confirm the retention time.
Degradation on the column. - Use a mobile phase with a low pH (e.g., 0.1% formic acid) to maintain the stability of the compound.[8][9]
Purity Issues
Symptom Possible Cause Troubleshooting Steps
Presence of MBOA in the final product Degradation of the DIMBOA aglycone. [1][2]- This indicates that enzymatic hydrolysis occurred during extraction. Improve the enzyme inactivation steps as described above.- Minimize processing time, especially for the crude extract.
Co-elution with other benzoxazinoids (e.g., HDMBOA-glucoside) Insufficient chromatographic resolution. - Optimize the HPLC gradient. A slower, shallower gradient can improve the separation of structurally similar compounds.[5][9]- Experiment with different C18 columns from various manufacturers, as selectivity can differ.- Consider using a different chromatography mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which offers alternative selectivity for polar compounds.[5]
Broad or tailing peaks in HPLC Secondary interactions with the stationary phase or column overload. - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol (B1196071) interactions.- Inject a smaller sample volume or a more dilute sample to avoid overloading the column.
Presence of nonpolar impurities Ineffective initial cleanup. - Ensure the SPE step is performed correctly to remove lipids and chlorophyll.[4]- A liquid-liquid extraction with a nonpolar solvent like hexane (B92381) prior to SPE can also be effective.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of DIMBOA-Glucoside from Maize Seedlings
  • Sample Preparation: Harvest 7-day-old maize seedlings and immediately freeze them in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[3][4][10]

  • Extraction: Resuspend the powdered tissue in a pre-chilled extraction solvent of 80% methanol with 0.1% formic acid. Use a ratio of 10 mL of solvent per gram of tissue. Vortex the mixture thoroughly and agitate for 1-2 hours at 4°C.[3]

  • Centrifugation: Centrifuge the extract at 10,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Solvent Evaporation: Evaporate the methanol from the supernatant under reduced pressure at a temperature not exceeding 35°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water with 0.1% formic acid.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove highly polar impurities.

  • Elution: Elute the DIMBOA-glucoside fraction with 5 mL of 60% methanol in water.[7] Collect the eluate for further purification by HPLC.

Protocol 2: HPLC Purification of DIMBOA-Glucoside
  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[8][9]

    • Solvent B: Acetonitrile with 0.1% formic acid.[8][9]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-18 min: Linear gradient from 10% to 30% B

    • 18-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25-26 min: Return to 10% B

    • 26-30 min: Re-equilibration at 10% B

  • Flow Rate: 1 mL/min.

  • Detection: Monitor at 280 nm.[11]

  • Injection: Inject the eluate from the SPE step. Collect fractions corresponding to the DIMBOA-glucoside peak, which typically elutes at a specific retention time under these conditions (retention time may vary based on the specific column and system).[8]

  • Post-Purification: Combine the collected fractions and evaporate the solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain purified DIMBOA-glucoside as a solid.

Quantitative Data Summary

Table 1: Influence of Extraction Temperature on Recovery using Pressurized Liquid Extraction (PLE)

Temperature (°C)Recovery of DIMBOA-glucoside (%)
50~85
70~75
100~90
150>95

Data adapted from literature describing general trends; actual values can vary.[7]

Table 2: Typical Recoveries during Purification Steps

Purification StepTypical Recovery Range (%)
Lyophilization81 - 103
Concentration and Filtration83 - 111
Solid-Phase Extraction (SPE)52 - 99

These values represent a general range reported in studies and can be influenced by the specific matrix and experimental conditions.[7]

Visualizations

experimental_workflow cluster_impurities Impurity Removal plant_material Maize Seedlings grinding Cryogenic Grinding plant_material->grinding extraction Solvent Extraction (80% MeOH, 0.1% Formic Acid) grinding->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (C18 Cartridge) centrifugation->spe hplc RP-HPLC Purification spe->hplc lipids Lipids & Chlorophyll spe->lipids Washed Out final_product Purified DIMBOA-Glucoside hplc->final_product polar_impurities Polar Impurities hplc->polar_impurities Separated

Caption: Experimental workflow for DIMBOA-glucoside purification.

degradation_pathway DIMBOA_Glc DIMBOA-Glucoside (Stable) DIMBOA DIMBOA (Aglycone) (Unstable) DIMBOA_Glc->DIMBOA β-glucosidase (Tissue Damage) MBOA MBOA (Degradation Product) DIMBOA->MBOA Spontaneous Degradation

Caption: Degradation pathway of DIMBOA-glucoside.

References

preventing the degradation of DIMBOA glucoside during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to prevent the degradation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-glucoside) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is DIMBOA-glucoside and why is its degradation a concern during sample preparation?

DIMBOA-glucoside is a naturally occurring benzoxazinoid, a class of indole-derived secondary metabolites found in grasses like maize, wheat, and rye.[1] In intact plant tissue, it is stored as a stable, inactive glucoside within the cell vacuole.[2] However, when plant tissue is damaged during harvesting or homogenization, DIMBOA-glucoside comes into contact with β-glucosidase enzymes located in the plastids and cytosol.[3][4] These enzymes hydrolyze the glucoside into its toxic aglycone form, DIMBOA.[1][5] This aglycone is unstable and can spontaneously degrade further into 6-methoxy-2-benzoxazolinone (MBOA).[5][6] This enzymatic and chemical degradation can lead to a significant underestimation of the actual DIMBOA-glucoside content in the plant material.[7]

Q2: What are the primary causes of DIMBOA-glucoside degradation during sample preparation?

The primary cause of degradation is the enzymatic hydrolysis by endogenous β-glucosidases, which are released upon tissue disruption.[4][7] The activity of these enzymes is the main challenge during sample preparation. Key factors that promote degradation include:

  • Delayed Inactivation of Enzymes: Failing to immediately quench enzymatic activity upon sample collection.

  • Thawing of Samples: Allowing samples to thaw after initial freezing and before the addition of an extraction solvent.[8]

  • Room Temperature Processing: Performing extraction and homogenization at ambient temperatures, which can be optimal for degradative enzyme activity.[8]

Q3: How can I prevent enzymatic degradation of DIMBOA-glucoside during sample collection and handling?

To prevent enzymatic degradation, it is critical to inactivate the endogenous β-glucosidases immediately upon sample collection. The most effective and widely recommended method is to flash-freeze the plant tissue in liquid nitrogen directly after harvesting.[7][9][10] Samples should then be stored at -80°C until the extraction process begins to ensure all enzymatic activity is halted.[9][10]

Q4: What are the recommended extraction solvents to minimize degradation?

An acidified methanol-water solution is highly recommended for extracting DIMBOA-glucoside while minimizing degradation.[8] Methanol (B129727) helps to denature and precipitate the degradative enzymes, while the low pH environment enhances the stability of the benzoxazinoids.[8] Commonly used solvent systems include:

  • A 70:30 mixture of methanol and water containing 0.1% formic acid.[8][11]

  • An 80% methanol solution with 0.1% formic acid.[12]

  • A mixture of methanol, water, and formic acid (e.g., 50:49.5:0.5, v/v/v).[1]

Q5: What are the optimal storage conditions for prepared extracts?

To ensure the stability of the extracted DIMBOA-glucoside, it is recommended to store the final extracts at -20°C until analysis.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of DIMBOA-glucoside.

IssuePotential CauseRecommended Solution
Low or No Analyte Detected Degradation before extraction: The sample may have thawed after harvesting or before the extraction solvent was added.Review your sample collection and storage protocol. Ensure samples are flash-frozen immediately and remain frozen until the extraction solvent is added.[8][9]
Degradation during extraction: The extraction was performed at room temperature, or the sample thawed during weighing or processing.Pre-chill all solvents, tubes, and equipment. Keep samples on dry ice during weighing and add the extraction buffer to the still-frozen, powdered tissue. Perform centrifugation at a low temperature (e.g., 4-10°C).[8]
High Variability Between Replicates Incomplete homogenization: Non-uniform grinding of the plant tissue leads to inconsistent extraction efficiency.Ensure the tissue is ground to a fine, consistent powder in liquid nitrogen. Do not allow the sample to thaw during this process.[9][10]
Inconsistent extraction time or temperature: Variations in extraction conditions between samples.Standardize the extraction time, temperature, and agitation method (vortexing, sonication) for all samples.
Consistently Low Recovery Inefficient extraction: The analyte is not being fully solubilized from the plant matrix.Increase the solvent-to-sample ratio. Consider performing a second extraction on the pellet and combining the supernatants. Ensure adequate vortexing or sonication time.[8]
High Levels of Degradation Products (e.g., MBOA) Detected Significant enzymatic activity occurred: This indicates that the measures to inactivate enzymes were insufficient.Re-evaluate the flash-freezing and extraction procedures. Ensure the sample remains completely frozen until it is submerged in the pre-chilled extraction solvent.[7][8]

Experimental Protocols

Protocol: Extraction of DIMBOA-Glucoside from Plant Tissue

This protocol is designed to minimize degradation and ensure accurate quantification of DIMBOA-glucoside.

1. Materials and Preparation:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: Methanol/Water/Formic Acid (70:30:0.1, v/v/v). Store at -20°C until use.[8][11]

  • Microcentrifuge tubes

  • Refrigerated centrifuge (set to 4-10°C)[8]

  • Syringe filters (0.22 µm)

2. Sample Homogenization:

  • Immediately after harvesting, flash-freeze plant tissue in liquid nitrogen.[9]

  • Weigh approximately 100 mg of frozen tissue, keeping it on dry ice to prevent thawing.[10]

  • Transfer the frozen tissue to the pre-chilled mortar.

  • Add liquid nitrogen and grind the tissue to a fine, homogenous powder.[9]

3. Extraction:

  • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

  • Add 1 mL of the cold extraction buffer to the frozen powder.

  • Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing.[11]

  • Place the tube in an ultrasonic bath for 10 minutes at a low temperature, or on a shaker at 4°C for 30 minutes to facilitate extraction.[8]

4. Clarification:

  • Centrifuge the extract at 13,000 rpm for 20 minutes at 10°C to pellet cell debris.[11]

  • Carefully collect the supernatant and transfer it to a new, clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an analysis vial.[10]

5. Analysis:

  • Analyze the clarified extract using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS).[11][12]

  • Store remaining extracts at -20°C.[13]

Data and Visualizations

Quantitative Data Summary

The efficiency of extraction can be influenced by temperature. Pressurized Liquid Extraction (PLE) demonstrates how temperature can impact recovery, though higher temperatures risk thermal degradation.

Table 1: Effect of Extraction Temperature on Recovery using PLE

Extraction Temperature (°C)DIMBOA-glucoside Recovery (%)DIMBOA Recovery (%)
50~75~65
70~60~55
100~90~80
150>100~95

Data adapted from a study on Pressurized Liquid Extraction (PLE). Higher temperatures improved extraction efficiency but may not be suitable for all methods due to potential degradation.[14]

Diagrams

cluster_degradation Degradation Pathway of DIMBOA-glucoside DIMBOA_Glc DIMBOA-glucoside (Stable in Vacuole) DIMBOA DIMBOA (Unstable Aglycone) DIMBOA_Glc->DIMBOA  β-glucosidase (Tissue Damage) MBOA MBOA (Degradation Product) DIMBOA->MBOA Spontaneous Degradation

Caption: Degradation pathway of DIMBOA-glucoside upon tissue damage.

cluster_workflow Recommended Sample Preparation Workflow Harvest 1. Harvest & Flash Freeze (Liquid Nitrogen) Grind 2. Grind to Fine Powder (Keep Frozen) Harvest->Grind Extract 3. Extract with Cold, Acidified Solvent Grind->Extract Sonicate 4. Vortex / Sonicate (e.g., 4°C) Extract->Sonicate Centrifuge 5. Centrifuge (e.g., 10°C, 20 min) Sonicate->Centrifuge Collect 6. Collect & Filter Supernatant Centrifuge->Collect Analyze 7. Analyze via LC-MS or Store at -20°C Collect->Analyze

References

optimizing HPLC parameters for the separation of DIMBOA glucoside and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing HPLC for Benzoxazinoids

Welcome to the technical support center for the chromatographic analysis of DIMBOA-glucoside and its related metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing HPLC separations and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of DIMBOA-glucoside I should expect to see?

A1: The biosynthesis and degradation of DIMBOA-glucoside involve several key compounds. In maize, wheat, and rye, you can expect to find DIMBOA-glucoside as a major component.[1][2] Its primary metabolites and related precursors include:

  • DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one): The aglycone of DIMBOA-glucoside, often released upon tissue damage.[3][4]

  • DIBOA-glucoside : A precursor in the DIMBOA-glucoside biosynthesis pathway.[5]

  • HDMBOA-glucoside (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside): A metabolite found in significant amounts, particularly in response to stress.[3][4]

  • MBOA (6-methoxy-benzoxazolin-2-one) and BOA (benzoxazolin-2-one): Degradation products formed from DIMBOA and DIBOA, respectively.[6][7]

Q2: What are the recommended starting HPLC conditions for separating these compounds?

A2: A reversed-phase C18 column is the most common choice for separating benzoxazinoids.[1][8][9] A typical starting point would be a gradient elution using an acidified water/acetonitrile (B52724) or water/methanol (B129727) mobile phase. The acidic modifier (commonly 0.1% formic acid) is crucial for good peak shape as it suppresses the ionization of residual silanol (B1196071) groups on the column and the phenolic hydroxyl groups on the analytes.[6][8][9]

Q3: My peaks are tailing significantly. What causes this and how can I fix it?

A3: Peak tailing is a common issue when analyzing phenolic compounds like benzoxazinoids and is often caused by secondary interactions between the analytes and the stationary phase.[10]

  • Cause 1: Residual Silanol Interactions: Free silanol groups on the silica-based column packing can interact strongly with the polar groups on your analytes, causing tailing.[10][11]

    • Solution: Use a modern, high-purity, end-capped C18 column ("Type B" silica) which has fewer active silanol sites.[11] Operating the mobile phase at a low pH (e.g., pH ≤ 3 with formic acid) will protonate the silanols, minimizing these unwanted interactions.[11][12]

  • Cause 2: Column Contamination or Degradation: Buildup of matrix components on the column frit or a void in the packing material can distort peak shape.[10][13]

    • Solution: Always use a guard column and ensure your samples are filtered through a 0.22 µm filter before injection.[14][15] If contamination is suspected, try flushing the column with a strong solvent.[12]

  • Cause 3: Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[10][13]

    • Solution: Try diluting your sample and reinjecting a smaller volume or lower concentration.[13]

Troubleshooting Guides

This section provides a systematic approach to resolving common chromatographic problems.

Issue 1: Poor Resolution Between DIMBOA and its Metabolites

If key peaks are co-eluting or have poor baseline separation, follow these steps:

  • Optimize the Gradient: The elution gradient is the most powerful tool for improving resolution in complex mixtures.[16]

    • Action: Start with a "scouting" gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the elution window of your compounds. Then, create a shallower gradient within that specific window. A slower increase in the organic solvent percentage will improve the separation between closely eluting peaks.[16]

  • Modify the Mobile Phase:

    • Action: Try switching the organic modifier from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter the elution order and resolution of your analytes.

  • Adjust the pH:

    • Action: While low pH is generally recommended, slight adjustments to the formic acid concentration (e.g., from 0.1% to 0.3%) can sometimes fine-tune the separation.[5]

  • Lower the Temperature:

    • Action: Reducing the column temperature (e.g., from 40°C to 30°C) can sometimes increase retention and improve resolution, although it will also increase backpressure and run time.

Troubleshooting Logic for Poor Resolution

G cluster_legend Legend Start Start Process Process Step Decision Decision End Resolved EndFail Consult Expert start Poor Peak Resolution shallow_gradient Make Gradient Shallower start->shallow_gradient check_res1 Resolution Improved? shallow_gradient->check_res1 change_solvent Switch Organic Solvent (ACN <-> MeOH) check_res1->change_solvent No resolved Problem Resolved check_res1->resolved Yes check_res2 Resolution Improved? change_solvent->check_res2 change_temp Decrease Column Temperature check_res2->change_temp No check_res2->resolved Yes check_res3 Resolution Improved? change_temp->check_res3 check_res3->resolved Yes consult Try a Different Column Chemistry check_res3->consult No

Caption: Troubleshooting workflow for poor peak resolution.

Quantitative Data: HPLC Parameters

The following tables summarize typical parameters used for the separation of DIMBOA-glucoside and its metabolites, compiled from various studies.

Table 1: HPLC Column and Mobile Phase Conditions

ParameterCondition 1Condition 2Condition 3
Column C18 Reversed-Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)[6][8]C18 Reversed-Phase (e.g., Ascentis Express C18, 2.7 µm, 2.1 x 150 mm)[17]C18 Reversed-Phase (e.g., Merck LiChroCART RP-18e, 5 µm, 4 x 250 mm)[5]
Mobile Phase A Water + 0.1% Formic Acid[6][8][9]Water + 0.1% Formic Acid[17]Water + 0.3% Formic Acid[5]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[6][8][9]Acetonitrile[17]Acetonitrile[5]
Flow Rate 0.3 - 0.45 mL/min[6][8][14]0.32 mL/min[17]1.0 mL/min[5]
Column Temp. 35 - 40 °C[1][9][14]35 °C[17]25 °C[5]
Detection UV (e.g., 210-280 nm) or MS/MSMS/MSDiode Array Detector (DAD)

Table 2: Example Gradient Elution Programs

Time (min)% Mobile Phase B (Condition 1[9])% Mobile Phase B (Condition 2[17])
0.02%10%
3.020%10% (isocratic until 4 min)
4.0-10%
6.0100%-
8.0100% (hold until 8 min)-
10.02% (re-equilibration)-
18.0-60%
18.2-80%
20.0-80% (hold until 20 min)
20.2-10% (re-equilibration)
26.0-10% (hold)

Experimental Protocols

Protocol 1: Extraction and HPLC-UV/MS Analysis of Benzoxazinoids from Plant Tissue

This protocol provides a general method for sample preparation and analysis.

1. Sample Preparation & Extraction

  • Harvest plant tissue (e.g., 100 mg of maize leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[8][14]

  • Grind the frozen tissue to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.[8][14]

  • Add 1 mL of extraction solvent (e.g., 70:30 Methanol:Water with 0.1% Formic Acid) to the powdered sample in a microcentrifuge tube.[8][9]

  • Vortex the mixture vigorously for 20-30 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 20 minutes at 10°C.[9]

  • Carefully collect the supernatant.[14]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[14]

  • If necessary, dilute the sample with the extraction solvent to ensure the analyte concentrations are within the linear range of the instrument.[14]

2. HPLC Analysis

  • Instrument Setup: Use an HPLC or UHPLC system equipped with a UV/DAD or Mass Spectrometer detector.

  • Column: Install a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) and a compatible guard column.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Set Parameters:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.[1][9]

    • Injection Volume: 2-10 µL.[14]

    • UV Detection Wavelength: Monitor multiple wavelengths if using a DAD, such as 254 nm and 280 nm, or scan a range.

  • Gradient Program: Use a suitable gradient program, such as "Condition 1" from Table 2.

  • Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions for at least 5-10 column volumes before the first injection.

  • Injection: Inject standards, blanks, and samples for analysis.

Experimental Workflow Diagram

G cluster_workflow HPLC Analysis Workflow Sample Plant Tissue Sample Freeze Flash Freeze (Liquid Nitrogen) Sample->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Solvent (MeOH/H2O/Formic Acid) Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Filter Filter Supernatant (0.22 µm Syringe Filter) Centrifuge->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial HPLC_System HPLC-UV/MS Analysis HPLC_Vial->HPLC_System Data Chromatographic Data (Peak Integration & Quantification) HPLC_System->Data

Caption: Standard workflow from sample preparation to data analysis.

References

troubleshooting common issues in the mass spectrometry analysis of DIMBOA glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glucoside). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the LC-MS analysis of DIMBOA-glucoside?

A1: The most frequently encountered issues include:

  • Analyte Degradation: DIMBOA-glucoside is susceptible to enzymatic degradation by β-glucosidases released during sample collection and preparation. This leads to the formation of the aglycone, DIMBOA, and subsequent degradation products, resulting in inaccurate quantification of the native glucoside.[1]

  • Matrix Effects: Co-eluting compounds from complex sample matrices (e.g., plant extracts) can interfere with the ionization of DIMBOA-glucoside in the mass spectrometer's source, leading to ion suppression or enhancement and compromising quantitative accuracy.[2][3]

  • Poor Chromatographic Resolution: Inadequate separation of DIMBOA-glucoside from isomeric compounds or other benzoxazinoids can lead to inaccurate identification and quantification.

  • Low Signal Intensity: This can result from a combination of factors including low analyte concentration in the sample, inefficient extraction, degradation, ion suppression, or suboptimal instrument settings.

Q2: What is the expected mass and fragmentation pattern for DIMBOA-glucoside in negative ion mode ESI-MS?

A2: In negative ion mode electrospray ionization (ESI), DIMBOA-glucoside typically forms a deprotonated molecule [M-H]⁻. The fragmentation pattern in MS/MS analysis is characterized by the neutral loss of the glucose moiety.

Descriptionm/z (Da)
Precursor Ion
[M-H]⁻ of DIMBOA-glucoside372.1
Product Ions
Loss of glucose residue210.1
Further fragmentation of DIMBOA aglyconeVaries

Note: The exact m/z values may vary slightly depending on instrument calibration and resolution.

Q3: Are there any known signaling pathways involving DIMBOA-glucoside that I should be aware of during my analysis?

A3: While DIMBOA-glucoside itself is a stable storage compound, its bioactivity is linked to its enzymatic conversion. Upon tissue damage, β-glucosidases hydrolyze DIMBOA-glucoside to its aglycone, DIMBOA, which is a key player in plant defense signaling against herbivores and pathogens.[1][4] Understanding this activation mechanism is crucial for experimental design, especially during sample harvesting and preparation, to prevent unintentional activation and subsequent degradation of the analyte of interest.

Troubleshooting Guides

Problem 1: Low or No Signal for DIMBOA-Glucoside

This guide addresses potential causes and solutions for weak or absent DIMBOA-glucoside signals in your LC-MS analysis.

Troubleshooting Workflow

Troubleshooting Low Signal for DIMBOA-Glucoside start Low or No Signal Detected check_prep Review Sample Preparation Protocol start->check_prep check_lc Evaluate LC Method start->check_lc check_ms Verify MS Parameters start->check_ms sub_prep1 Was enzymatic activity quenched immediately upon harvesting? check_prep->sub_prep1 sub_prep2 Is the extraction solvent appropriate? check_prep->sub_prep2 sub_lc1 Is the retention time as expected? check_lc->sub_lc1 sub_lc2 Is the peak shape acceptable? check_lc->sub_lc2 sub_ms1 Are the correct precursor/product ions being monitored? check_ms->sub_ms1 sub_ms2 Is the ionization mode set to negative ESI? check_ms->sub_ms2 sol_prep1 Solution: Immediately flash-freeze samples in liquid nitrogen. [6] sub_prep1->sol_prep1 sol_prep2 Solution: Use a methanol/water mixture with 0.1% formic acid. [3, 5, 15] sub_prep2->sol_prep2 sol_lc1 Solution: Check for shifts due to matrix effects or column degradation. Run a standard. sub_lc1->sol_lc1 sol_lc2 Solution: Address peak fronting/tailing by adjusting gradient or mobile phase. sub_lc2->sol_lc2 sol_ms1 Solution: Confirm m/z values for DIMBOA-glucoside and its fragments. sub_ms1->sol_ms1 sol_ms2 Solution: Negative mode is generally more sensitive for benzoxazinoids. [11] sub_ms2->sol_ms2

Caption: A flowchart for diagnosing the cause of a weak or missing DIMBOA-glucoside signal.

Problem 2: High Variability in Quantitative Results

This section provides guidance on how to address issues of poor reproducibility in the quantification of DIMBOA-glucoside.

Potential Causes and Solutions
Potential CauseRecommended Solution
Inconsistent Sample Preparation Standardize the entire sample preparation workflow, from harvesting to extraction. Ensure consistent timing and temperatures for all samples. Immediately flash-freeze tissues in liquid nitrogen upon collection to halt enzymatic processes.[1]
Matrix Effects Implement strategies to mitigate matrix effects. This can include optimizing sample cleanup (e.g., solid-phase extraction), diluting the sample extract, or using a matrix-matched calibration curve.[2] The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
Instrument Instability Perform regular maintenance and calibration of the LC-MS system. Monitor system suitability by injecting a standard solution at regular intervals throughout the analytical run to check for variations in retention time and signal intensity.
Analyte Degradation in Autosampler If samples are stored in the autosampler for extended periods, degradation may occur. Keep the autosampler temperature low (e.g., 4°C) and minimize the time between sample preparation and injection.

Experimental Protocols

Protocol 1: Extraction of DIMBOA-Glucoside from Plant Tissue

This protocol is a synthesis of methodologies described in the literature.[4][5][6]

Workflow Diagram

DIMBOA-Glucoside Extraction Workflow harvest 1. Harvest Plant Tissue freeze 2. Flash-Freeze in Liquid Nitrogen harvest->freeze grind 3. Grind to a Fine Powder freeze->grind extract 4. Extract with Solvent (e.g., 70:30 Methanol:Water + 0.1% Formic Acid) grind->extract vortex 5. Vortex Vigorously extract->vortex centrifuge 6. Centrifuge at 10°C vortex->centrifuge collect 7. Collect Supernatant for Analysis centrifuge->collect

Caption: A step-by-step workflow for the extraction of DIMBOA-glucoside from plant material.

Detailed Steps:
  • Harvesting: Collect fresh plant material (e.g., leaves, roots).[4]

  • Enzyme Inactivation: Immediately flash-freeze the collected tissue in liquid nitrogen to quench all enzymatic activity, particularly from β-glucosidases.[1] Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

    • Add 1 mL of a pre-chilled extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).[5][6]

    • Vortex the mixture vigorously for about 20-30 seconds.

  • Centrifugation: Centrifuge the sample at approximately 13,000 rpm for 20 minutes at 10°C to pellet cellular debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis. If necessary, dilute the sample with the extraction solvent.[6]

Protocol 2: Representative LC-MS/MS Method

The following is a typical LC-MS/MS method for the analysis of DIMBOA-glucoside, based on common parameters found in the literature.[1][4][5][7]

Liquid Chromatography Parameters
ParameterValue
Column C18 reversed-phase (e.g., 1.7 µm, 2.1 x 100 mm)[1][4]
Mobile Phase A Water with 0.1% Formic Acid[1][4][5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1][4][5]
Flow Rate 0.4 mL/min[1][5]
Column Temperature 40°C[1]
Injection Volume 2-5 µL
Gradient 0-3 min: 2% to 20% B; 3-6 min: 20% to 100% B; 6-8 min: hold at 100% B; 8-10 min: return to 2% B[1][5]
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[7][8]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 372.1
Product Ion (Q3) m/z 210.1
Capillary Voltage Optimized for instrument (typically 2.5-3.5 kV)
Source Temperature 120-150°C
Desolvation Temperature 350-450°C

Note: All MS parameters, including collision energy and cone voltage, should be optimized for your specific instrument and compound.

References

Technical Support Center: Long-Term Storage and Stability of DIMBOA-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glucoside) for long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems you may encounter with DIMBOA-glucoside stability, offering potential causes and solutions in a question-and-answer format.

Issue 1: My DIMBOA-glucoside solution shows a decrease in concentration over a short period.

  • Question: I've prepared a solution of DIMBOA-glucoside, and subsequent analysis by HPLC or LC-MS shows a lower concentration than expected. What could be the cause?

  • Answer: This issue is often due to unintended enzymatic degradation. The primary cause of DIMBOA-glucoside degradation is its hydrolysis by β-glucosidases, which may be present as contaminants.[1][2] Upon hydrolysis, the unstable aglycone, DIMBOA, is released and subsequently degrades to 6-methoxy-2-benzoxazolinone (MBOA).[3][4]

    Troubleshooting Steps:

    • Solvent Purity: Ensure that your solvents are of high purity (e.g., HPLC or LC-MS grade) and free from any biological contamination.

    • pH of Solution: While DIMBOA-glucoside itself is relatively stable across a range of pH values, the resulting aglycone, DIMBOA, is pH-sensitive. To minimize degradation of any accidentally formed aglycone, it is advisable to use a slightly acidic buffer (e.g., with 0.1% formic acid) for your solutions.[1]

    • Storage Temperature: Immediately after preparation, store your solutions at low temperatures. For short-term storage (a few days), 4°C is acceptable. For long-term storage, -20°C or -80°C is highly recommended to minimize any potential chemical or enzymatic degradation.[1][5]

Issue 2: I am observing unexpected peaks in my chromatogram when analyzing DIMBOA-glucoside.

  • Answer: The appearance of new peaks is a strong indicator of degradation. The most common degradation products are the aglycone, DIMBOA, and its further breakdown product, MBOA.[3][4]

    Identification and Prevention:

    • Peak Identification: You can tentatively identify these peaks based on their expected mass-to-charge ratios in LC-MS or by comparing retention times with known standards of DIMBOA and MBOA.

    • Prevention during Sample Preparation: If you are working with plant extracts, it is crucial to quench all enzymatic activity immediately upon harvesting.[5] This is typically achieved by flash-freezing the tissue in liquid nitrogen.[5]

    • Prevention during Extraction: Use an extraction solvent that denatures enzymes, such as a mixture of methanol (B129727) and water with 0.1% formic acid.[6]

    • Storage of Dry Compound: If you are storing DIMBOA-glucoside as a solid, ensure it is kept in a desiccated, dark, and cold environment to prevent hydrolysis from atmospheric moisture and degradation from light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid DIMBOA-glucoside?

A1: For long-term stability of solid DIMBOA-glucoside, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes chemical degradation and any residual enzymatic activity.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidative degradation.
Light Amber vial or dark containerProtects the compound from photodegradation.
Moisture Desiccated environmentPrevents hydrolysis.

Q2: What is the best solvent for dissolving and storing DIMBOA-glucoside?

A2: The choice of solvent depends on the intended downstream application. Here are some recommendations:

SolventSuitabilityStorage Recommendation
Methanol/Water (e.g., 50% v/v) Good for creating stock solutions.[1]Store at -20°C or -80°C. The organic solvent will inhibit enzymatic activity.
Acetonitrile/Water (with 0.1% Formic Acid) Commonly used as a mobile phase for LC-MS analysis and suitable for short-term storage of analytical samples.[1]Store at 4°C for short-term and -20°C for longer-term storage.
Dimethyl Sulfoxide (DMSO) Suitable for biological assays.Prepare fresh solutions. If storage is necessary, store in small aliquots at -80°C to avoid freeze-thaw cycles.

Q3: How can I confirm the stability of my stored DIMBOA-glucoside?

A3: A stability-indicating analytical method, such as HPLC or LC-MS, should be used.[1] You can perform a simple stability study by analyzing your sample at time zero and then at subsequent time points under your chosen storage conditions. A stable sample will show no significant decrease in the peak area of DIMBOA-glucoside and no significant increase in the peak areas of its degradation products.[1]

Experimental Protocols

Protocol: Stability Analysis of DIMBOA-Glucoside using LC-MS

This protocol outlines a method to assess the stability of DIMBOA-glucoside under different conditions.

  • Objective: To determine the degradation kinetics of DIMBOA-glucoside at various pH and temperature conditions.

  • Materials:

    • Purified DIMBOA-glucoside standard

    • HPLC-grade methanol, acetonitrile, and water

    • Formic acid (analytical grade)

    • Buffer solutions at pH 4, 7, and 9

    • Thermostatically controlled incubators

    • LC-MS system

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of DIMBOA-glucoside in 50% methanol.[1]

    • Create experimental samples by diluting the stock solution to 10 µg/mL in the different pH buffers.[1]

    • Prepare a "time zero" sample for each condition by immediately adding an equal volume of cold methanol to quench any reaction and store at -20°C.[1]

  • Stability Study:

    • Incubate the experimental samples at 25°C, 40°C, and 60°C.[1]

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample and quench the reaction with cold methanol.[1]

    • Store all quenched samples at -20°C until analysis.[1]

  • LC-MS Analysis:

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A suitable gradient to separate DIMBOA-glucoside from potential degradation products.[1]

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.[5]

  • Data Analysis:

    • Quantify the peak area of DIMBOA-glucoside at each time point.

    • Plot the natural logarithm of the concentration versus time.

    • Calculate the degradation rate constant (k) from the slope of the line.

    • Determine the half-life (t½) using the formula: t½ = 0.693 / k.[1]

Visualizations

cluster_storage In Planta Storage cluster_activation Activation & Degradation DIMBOA_Glc_Vacuole DIMBOA-Glucoside (Stable Storage Form in Vacuole) DIMBOA_Aglycone DIMBOA (Aglycone) (Unstable) DIMBOA_Glc_Vacuole->DIMBOA_Aglycone Hydrolysis Glucosidase β-Glucosidase (from Plastids/Cytosol) MBOA MBOA (Degradation Product) DIMBOA_Aglycone->MBOA Spontaneous Degradation Tissue_Damage Tissue Damage Tissue_Damage->Glucosidase Release

DIMBOA-Glucoside Activation and Degradation Pathway.

start Start: Assess Stability prepare_samples Prepare DIMBOA-Glc Solutions (Different pH, Temp) start->prepare_samples time_zero Analyze 'Time Zero' Sample (LC-MS) prepare_samples->time_zero incubate Incubate Samples (Defined Time Intervals) prepare_samples->incubate data_analysis Plot ln(Conc) vs. Time Calculate k and t½ time_zero->data_analysis aliquot Withdraw and Quench Aliquots incubate->aliquot At each time point analyze_aliquots Analyze Aliquots (LC-MS) aliquot->analyze_aliquots analyze_aliquots->data_analysis end End: Determine Stability data_analysis->end

Experimental Workflow for Stability Analysis.

action_node action_node start_node start_node end_node end_node start Suspected Degradation check_peaks Unexpected Peaks in Chromatogram? start->check_peaks check_conc Concentration Lower than Expected? check_peaks->check_conc No action_pure Source is Pure Compound? check_peaks->action_pure Yes action_extract Source is Plant Extract? check_conc->action_extract Yes stable Sample is Stable check_conc->stable No solid_storage Review Solid Storage: - Temp (-20°C) - Desiccated - Dark action_pure->solid_storage solution_storage Review Solution Storage: - Temp (-20°C or -80°C) - Solvent Purity - pH action_pure->solution_storage quenching Review Extraction: - Immediate Freezing? - Denaturing Solvent? action_extract->quenching unstable Sample is Unstable solid_storage->unstable solution_storage->unstable quenching->unstable

Troubleshooting Decision Tree for DIMBOA-Glucoside Stability.

References

Technical Support Center: Enzymatic Assays for DIMBOA-Glucoside Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the refinement of enzymatic assay conditions for 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-glucoside) studies.

Frequently Asked Questions (FAQs)

Q1: What is DIMBOA-glucoside and what is its significance?

A1: DIMBOA-glucoside is a naturally occurring benzoxazinoid, a class of indole-derived secondary metabolites found in grasses like maize, wheat, and rye.[1][2][3] In intact plants, it is stored as a stable, inactive glucoside.[1] When plant tissue is damaged by herbivores or pathogens, β-glucosidases hydrolyze DIMBOA-glucoside into its toxic aglycone form, DIMBOA, which serves as a crucial component of the plant's defense mechanism.[1][3] DIMBOA has been shown to have insecticidal, antimicrobial, and allelopathic properties.[1][4]

Q2: How stable is DIMBOA-glucoside in an experimental setting?

A2: The glucoside form is considered remarkably stable compared to its aglycone (DIMBOA).[5][6] However, its stability is influenced by pH and temperature. For storage, it is recommended to prepare fresh solutions or store stock solutions in a high-purity aprotic solvent like anhydrous acetonitrile (B52724) or methanol (B129727) at -20°C or lower in amber vials to protect from light, avoiding repeated freeze-thaw cycles.[7]

Q3: What enzymes are primarily involved in DIMBOA-glucoside metabolism?

A3: The two main classes of enzymes are those involved in its biosynthesis and its degradation.

  • Biosynthesis: In maize, the final steps of DIMBOA-glucoside synthesis involve the enzymes BENZOXAZINLESS6 (BX6), a dioxygenase that converts DIBOA-glucoside to TRIBOA-glucoside, and BX7, an O-methyltransferase that metabolizes TRIBOA-glucoside to yield DIMBOA-glucoside.[2][8][9]

  • Degradation (Hydrolysis): The activation of DIMBOA-glucoside's defense properties occurs through hydrolysis by β-glucosidases (EC 3.2.1.21), which cleave the glycosidic bond to release the unstable, toxic aglycone DIMBOA.[6][10][11]

Q4: What are the products of the enzymatic hydrolysis of DIMBOA-glucoside?

A4: The enzymatic hydrolysis of DIMBOA-glucoside by a β-glucosidase releases D-glucose and the unstable aglycone, DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one).[4][10] DIMBOA is reactive and can undergo further chemical degradation.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the setup and execution of enzymatic assays involving DIMBOA-glucoside.

Issue 1: Low or No Detectable Enzyme Activity

QuestionPossible CauseRecommended Solution
Why is my enzyme inactive? Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.Verify the optimal conditions for your enzyme. For instance, maize β-glucosidase has shown an optimal pH of around 5.8 and an optimal temperature of 50°C.[10]
Enzyme Instability: The enzyme may have lost activity during storage or handling.Aliquot enzyme stocks to avoid repeated freeze-thaw cycles. Ensure proper storage conditions as recommended by the supplier or based on literature for similar enzymes.
Presence of Inhibitors: Contaminants in the sample or reagents may be inhibiting the enzyme.Dhurrin has been identified as a competitive inhibitor of maize β-glucosidase.[12] If using plant extracts, be aware of endogenous inhibitors and consider partial purification of the enzyme.
Substrate Degradation: The DIMBOA-glucoside substrate may have degraded prior to the assay.Prepare substrate solutions fresh for each experiment. Store stock solutions under recommended conditions (-20°C or lower, protected from light).[7]

Issue 2: High Background Signal (Non-Enzymatic Hydrolysis)

QuestionPossible CauseRecommended Solution
Why do I see product formation in my no-enzyme control? Substrate Instability: DIMBOA-glucoside may be unstable under the specific pH and temperature of your assay, leading to spontaneous hydrolysis.Always run a "substrate only" or "no-enzyme" control under identical assay conditions to quantify the rate of non-enzymatic degradation.[8][9] Subtract this background rate from your enzyme-catalyzed reaction rate.
Contamination of Reagents: Buffers or other reagents may be contaminated with glucosidases.Use high-purity reagents and sterile techniques. Autoclave buffers where possible.

Issue 3: Inconsistent or Irreproducible Results

QuestionPossible CauseRecommended Solution
Why do my results vary significantly between experiments? Variable Sample Preparation: Inconsistent extraction of enzymes from plant tissues can lead to variability.Standardize the sample collection and preparation protocol. For plant tissues, immediately flash-freeze samples in liquid nitrogen upon collection and maintain frozen conditions during grinding to prevent endogenous enzyme activity.[10]
Pipetting Inaccuracy: Small volumes of enzyme or substrate can be difficult to pipette accurately.Use calibrated pipettes and appropriate tip sizes. For kinetic assays, using a multi-channel pipettor for reagent addition can ensure consistent timing.[13]
Instability of Product: The product of the reaction, DIMBOA, is unstable. Delays in measurement can lead to underestimation.Stop the reaction decisively (e.g., by adding an acid or organic solvent) and analyze the product promptly via a stable method like HPLC.[14][15]

Quantitative Data Summary

Quantitative data from enzymatic studies are crucial for comparing results and understanding enzyme function.

Table 1: Kinetic Parameters of Enzymes in DIMBOA-glucoside Biosynthesis

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)Reference
BX6DIBOA-glc0.373 ± 0.0322.1 ± 0.15.6 ± 1.6[2][8]
BX7TRIBOA-glc< 0.40.25-[2][9]

Table 2: Reported Optimal Conditions for Maize β-Glucosidase Activity

ParameterOptimal ValueReference
pH ~5.8[10]
Temperature 50°C[10]

Experimental Protocols

Protocol 1: General β-Glucosidase Activity Assay (Colorimetric)

This protocol is adapted for general screening using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (β-NPG), which releases a yellow product upon hydrolysis.

  • Prepare Working Reagent: For each reaction, mix 200 µL of Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0) with 8 µL of β-NPG substrate (to a final concentration of ~1.0 mM).[13] Prepare this solution fresh.

  • Sample Preparation: Prepare your enzyme solution (e.g., purified enzyme or crude extract) in the assay buffer.

  • Assay Plate Setup:

    • Blank: Add 20 µL of sample buffer (no enzyme) to a well.

    • Sample: Add 20 µL of your enzyme sample to other wells.

    • It is recommended to run all samples and controls in duplicate or triplicate.[13]

  • Initiate Reaction: Add 200 µL of the Working Reagent to all wells. Mix briefly by tapping the plate.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm (t=0) using a microplate reader. Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 20-30 minutes).[13] Read the absorbance again at 405 nm at one or more time points.

  • Calculate Activity: The rate of reaction is proportional to the change in absorbance over time. Enzyme activity can be calculated using a standard curve of the product (p-nitrophenol). One unit of β-glucosidase is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature.

Protocol 2: Direct DIMBOA-Glucoside Hydrolysis Assay (HPLC-Based)

This protocol allows for the direct measurement of DIMBOA-glucoside consumption and DIMBOA formation.

  • Enzyme Extraction (if applicable): Homogenize fresh plant tissue in a suitable extraction buffer (e.g., 50 mM HEPES, 2mM DTE, pH 7.5).[14] Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture:

    • 100 µL Assay Buffer (e.g., 100 mM MES-NaOH, pH 6.0)[8]

    • 50 µL Enzyme solution (purified or extract)

    • 50 µL DIMBOA-glucoside solution (prepare in assay buffer to desired final concentration)

  • No-Enzyme Control: Prepare a parallel reaction containing 50 µL of buffer instead of the enzyme solution.

  • Incubation: Incubate all tubes at the optimal temperature (e.g., 30°C) with gentle agitation for a specific time (e.g., 30 minutes).[8][9]

  • Reaction Termination: Stop the reaction by adding a solvent, such as 0.8 mL of a 2:1 chloroform:methanol solution (1% HCl), or by flash freezing.[14]

  • Analysis by HPLC:

    • Centrifuge the terminated reaction to pellet precipitated protein.

    • Analyze the supernatant using reverse-phase HPLC to quantify the remaining DIMBOA-glucoside and the formed DIMBOA.[8]

    • An example HPLC gradient: Mobile phases of 0.3% formic acid (A) and acetonitrile (B). A gradient from ~7.5% B to 22% B over ~15 minutes can be used to separate DIBOA-glucoside, TRIBOA-glucoside, and DIMBOA-glucoside.[8] Retention times must be determined using analytical standards.

Mandatory Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual reference for complex processes.

DIMBOA_Glucoside_Biosynthesis DIBOA_glc DIBOA-glucoside TRIBOA_glc TRIBOA-glucoside DIBOA_glc->TRIBOA_glc Hydroxylation DIMBOA_glc DIMBOA-glucoside TRIBOA_glc->DIMBOA_glc Methylation BX6 BX6 (Dioxygenase) BX6->DIBOA_glc BX7 BX7 (O-methyltransferase) BX7->TRIBOA_glc

Caption: Simplified biosynthesis pathway from DIBOA-glucoside to DIMBOA-glucoside in maize.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_enzyme 1. Prepare Enzyme Solution (Purified or Extract) mix 4. Mix Reagents (Enzyme, Substrate, Buffer) prep_enzyme->mix prep_substrate 2. Prepare Substrate (DIMBOA-glucoside) prep_substrate->mix prep_buffer 3. Prepare Assay Buffer (Optimal pH) prep_buffer->mix incubate 5. Incubate (Controlled Temperature & Time) mix->incubate terminate 6. Terminate Reaction (e.g., Add Solvent/Acid) incubate->terminate detect 7. Detect Product/Substrate (e.g., HPLC, Spectrophotometry) terminate->detect calculate 8. Calculate Activity (Rate of Conversion) detect->calculate

Caption: General experimental workflow for a DIMBOA-glucoside enzymatic assay.

References

dealing with matrix effects in the quantification of DIMBOA glucoside in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose (DIMBOA-Glc) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect DIMBOA-Glc quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as DIMBOA-Glc, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In complex plant extracts, endogenous components are a primary cause of these interferences in LC-MS analysis.[1][2]

Q2: What are the most common strategies to mitigate matrix effects in DIMBOA-Glc analysis?

A2: The most effective strategies include:

  • Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate DIMBOA-Glc from co-eluting matrix components.

  • Stable Isotope Dilution: Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with DIMBOA-Glc and experiences similar matrix effects, thus providing the most accurate correction.[3][4]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for consistent matrix effects.

  • Standard Addition: A method where known amounts of a standard are added to the sample to create a calibration curve within the sample matrix itself.[1]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[1]

Q3: Is a stable isotope-labeled internal standard for DIMBOA-Glc commercially available?

A3: The commercial availability of a stable isotope-labeled DIMBOA-Glc can vary. However, synthesis protocols for related deuterated benzoxazinoids, such as d3-HMBOA D-glucoside, have been described and can be adapted.[5] The synthesis generally involves the deuteration of an aglycone precursor followed by glucosylation.[5]

Q4: What are typical sample preparation methods for extracting DIMBOA-Glc from plant tissues?

A4: A common and effective method involves the following steps:

  • Flash-freezing the plant tissue in liquid nitrogen to halt enzymatic degradation.

  • Grinding the frozen tissue into a fine powder.

  • Extracting the powdered tissue with a solvent mixture, typically methanol, water, and a small amount of formic acid (e.g., 70:30 methanol:water with 0.1% formic acid).[6]

  • Centrifuging the mixture to pellet cellular debris.

  • Collecting the supernatant for LC-MS/MS analysis.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing for DIMBOA-Glc 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it.2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry (formic acid is commonly used).3. Consider a different column chemistry or mobile phase additives.
High Variability in Replicate Injections 1. Inconsistent sample preparation.2. Significant and variable matrix effects.3. Instability of DIMBOA-Glc in the extracted sample.1. Standardize the sample preparation protocol.2. Implement a stable isotope-labeled internal standard.3. Analyze samples immediately after preparation or perform stability studies to determine appropriate storage conditions.
Low DIMBOA-Glc Signal or Complete Signal Loss (Ion Suppression) 1. High concentration of co-eluting matrix components.2. Suboptimal ionization source parameters.3. Inefficient extraction.1. Improve sample cleanup using SPE.2. Dilute the sample extract.3. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).4. Re-evaluate the extraction solvent and procedure for optimal recovery.
Inconsistent Recoveries 1. Inefficient or variable extraction from the matrix.2. Degradation of DIMBOA-Glc during sample processing.1. Optimize the extraction solvent and conditions (e.g., temperature, time).2. Use a stable isotope-labeled internal standard to normalize for recovery variations.3. Ensure all sample preparation steps are performed quickly and at low temperatures to minimize degradation.

Experimental Protocols

Protocol 1: Extraction of DIMBOA-Glc from Maize Seedlings
  • Sample Collection: Harvest maize seedlings (e.g., 10 days after sowing) and immediately flash-freeze the tissue (leaves or roots) in liquid nitrogen.[6]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (70:30 methanol:water with 0.1% formic acid).[6]

    • If using a stable isotope-labeled internal standard, add it at this stage.

    • Vortex the tube vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. If necessary, dilute the extract with the extraction solvent.[6]

Protocol 2: LC-MS/MS Quantification of DIMBOA-Glc

This protocol is a representative method and may require optimization for your specific instrumentation.

  • Liquid Chromatography System: UHPLC system

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient:

    • 0-3 min: 2% to 20% B

    • 3-6 min: 20% to 100% B

    • 6-8 min: Hold at 100% B

    • 8-10 min: Return to 2% B for equilibration[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 5 µL.

  • Mass Spectrometry System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DIMBOA-Glc372.1210.1Optimized for instrument
DIMBOA-Glc (Confirmation)372.1180.1Optimized for instrument
d3-DIMBOA-Glc (IS)375.1213.1Optimized for instrument

(Note: The exact m/z values and collision energies should be optimized using a pure standard on the specific instrument being used.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plant Tissue (e.g., Maize Leaves) flash_freeze Flash Freeze in Liquid Nitrogen sample->flash_freeze grind Grind to Fine Powder flash_freeze->grind extract Extract with Methanol/Water/Formic Acid (+ Internal Standard) grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject data Data Processing & Quantification lcms->data

Caption: Workflow for DIMBOA-Glc quantification.

biosynthesis_pathway indole Indole-3-glycerol-phosphate indole_conv Indole indole->indole_conv diboa DIBOA indole_conv->diboa diboa_glc DIBOA-Glc diboa->diboa_glc triboa_glc TRIBOA-Glc diboa_glc->triboa_glc dimboa_glc DIMBOA-Glc triboa_glc->dimboa_glc bx1 BX1 bx2_5 BX2-BX5 bx8_9 BX8/BX9 bx6 BX6 bx7 BX7

Caption: Simplified DIMBOA-Glc biosynthesis pathway.[7][8][9]

References

strategies to increase the purity of isolated DIMBOA glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of isolated 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-β-D-glucopyranoside (DIMBOA-glucoside).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial DIMBOA-glucoside extract has low purity. What are the common causes and immediate troubleshooting steps?

A1: Low purity in the initial extract is often due to co-extraction of other plant metabolites and potential degradation of the target compound. Here are common causes and initial troubleshooting steps:

  • Enzymatic Degradation: The presence of β-glucosidases in the plant tissue can cleave the glucose moiety from DIMBOA-glucoside, leading to the formation of the unstable aglycone, DIMBOA.[1] To minimize enzymatic activity, it is crucial to flash-freeze the plant material in liquid nitrogen immediately after harvesting and keep it frozen during grinding.[2][3]

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is critical. A mixture of methanol (B129727) and water, often in a 70:30 or 80:20 (v/v) ratio with the addition of 0.1% formic acid, is commonly recommended to efficiently extract the polar DIMBOA-glucoside while minimizing the extraction of non-polar impurities.[2][3]

  • Presence of Pigments and Lipids: Crude extracts are often contaminated with chlorophyll (B73375) and other pigments, as well as lipids. A preliminary liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can help remove these impurities before proceeding with further purification.[4][5]

Q2: How can I effectively remove common impurities from my DIMBOA-glucoside extract?

A2: Solid-Phase Extraction (SPE) is a widely used and effective method for cleaning up crude plant extracts containing DIMBOA-glucoside.[2][6] Reversed-phase cartridges, such as C18, are commonly employed. The process involves loading the aqueous extract onto the cartridge, washing with a weak solvent (e.g., acidified water) to remove highly polar impurities, and then eluting the DIMBOA-glucoside with a stronger solvent, typically a methanol-water mixture.[6][7]

For more complex mixtures or to achieve higher purity, further chromatographic steps are necessary.

Q3: What chromatographic techniques are most effective for purifying DIMBOA-glucoside to a high degree?

A3: For achieving high purity, several chromatographic techniques can be employed, often in combination:

  • Column Chromatography: Silica gel column chromatography can be used as a preliminary purification step after initial extraction and cleanup.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for obtaining high-purity DIMBOA-glucoside.[2][8] A C18 column is frequently used with a gradient elution of water and acetonitrile, often with a formic acid modifier.[3][8]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating compounds with similar polarities. A two-phase solvent system is used to partition and separate the target compounds. For instance, a two-step HSCCC process has been successfully used to isolate benzoxazinoid glucosides with purities exceeding 94%.[9]

Q4: I am observing degradation of my purified DIMBOA-glucoside over time. How can I improve its stability?

A4: While DIMBOA-glucoside is significantly more stable than its aglycone, it can still degrade under certain conditions.[10] To enhance stability:

  • Avoid Harsh pH: Strong acidic or basic conditions can lead to hydrolysis of the glycosidic bond.[2] Maintain a slightly acidic pH (e.g., by using 0.1% formic acid in solvents) during extraction and purification.

  • Control Temperature: Avoid prolonged exposure to high temperatures. While elevated temperatures can improve extraction efficiency in methods like Pressurized Liquid Extraction (PLE), they may also lead to thermal degradation.[2][7] It is recommended to evaporate solvents under reduced pressure at a low temperature.

  • Proper Storage: Store the purified compound at low temperatures (-20°C or -80°C) in a dry, dark environment to prevent degradation.[3]

Data Presentation

Table 1: Comparison of Purification Techniques for Benzoxazinoid Glucosides

Purification TechniquePurity AchievedRecovery RateReference
Solid-Phase Extraction (SPE) with C18Cleanup Step80-106% (for DIBOA-glucoside)[6]
One-Step HSCCC80.2% - 90.3%Not Specified[9]
Two-Step HSCCC94.8% - 97.1%Not Specified[9]
Solid-Phase Extraction (Amberlite XAD-7) followed by precipitation>98% (for DIMBOA aglycone)~80% (for DIMBOA aglycone)[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DIMBOA-Glucoside Cleanup

This protocol is adapted for the cleanup of DIMBOA-glucoside from a crude plant extract using a C18 SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 6 mL of methanol, followed by 6 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge with 6 mL of acidified water (e.g., 1% acetic acid in water).[6]

  • Sample Loading: Load the filtered, aqueous crude plant extract onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 6 mL of acidified water to remove highly polar impurities. Note that some polar benzoxazinoid glucosides may partially elute in this step.[7]

  • Elution: Elute the retained DIMBOA-glucoside with 5 mL of an acidified methanol/water mixture (e.g., 60:40 v/v with 1% acetic acid).[6]

  • Post-Elution: The eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for further analysis or purification by HPLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for High-Purity DIMBOA-Glucoside

This protocol describes a general method for the analytical and semi-preparative separation of DIMBOA-glucoside.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[3]

    • Solvent B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient Elution:

    • A typical gradient might start with a low percentage of Solvent B (e.g., 5-10%), increasing linearly to a higher percentage (e.g., 60-100%) over 20-30 minutes to elute compounds of increasing hydrophobicity. The exact gradient should be optimized based on the specific separation.

  • Flow Rate: 1.0 mL/min for analytical scale.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: The SPE-purified extract should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_purification High-Purity Isolation Harvest Harvest Plant Material Freeze Flash Freeze (Liquid Nitrogen) Harvest->Freeze Grind Grind Frozen Tissue Freeze->Grind Extract Extract with Methanol/Water/Formic Acid Grind->Extract Centrifuge Centrifuge Extract Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter SPE Solid-Phase Extraction (C18) Filter->SPE HPLC Reversed-Phase HPLC SPE->HPLC Fraction Fraction Collection HPLC->Fraction Evaporate Solvent Evaporation Fraction->Evaporate Pure_Compound High-Purity DIMBOA-Glucoside Evaporate->Pure_Compound SPE_Troubleshooting Start Low Recovery from SPE Q1 Was the cartridge properly conditioned and equilibrated? Start->Q1 Sol1 Re-run with proper conditioning and equilibration steps. Q1->Sol1 No Q2 Is the elution solvent strong enough? Q1->Q2 Yes End Improved Recovery Sol1->End Sol2 Increase methanol concentration in the elution solvent. Q2->Sol2 No Q3 Was the sample loaded too quickly? Q2->Q3 Yes Sol2->End Sol3 Decrease the flow rate during sample loading. Q3->Sol3 Yes Q3->End No Sol3->End

References

common pitfalls in the quantification of benzoxazinoids and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of benzoxazinoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of benzoxazinoids using liquid chromatography-mass spectrometry (LC-MS).

Problem: Inaccurate Quantification and Poor Reproducibility

Probable Cause 1: Matrix Effects

Co-eluting compounds from the sample matrix can suppress or enhance the ionization of target benzoxazinoids in the mass spectrometer source, leading to erroneous results.[1][2] This is a significant issue in complex matrices like plant extracts.[1][2]

Solution:

  • Internal Standards: Use a stable isotope-labeled internal standard for each analyte if available. If not, a structurally similar compound that is not present in the matrix can be used.[2][3]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes to compensate for matrix effects.

  • Sample Dilution: Diluting the sample extract can minimize the concentration of interfering matrix components.[1][2]

  • Standard Addition Method: This involves adding known amounts of the standard to the sample extract to create a calibration curve within the matrix itself.[1][2]

  • Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds before LC-MS analysis.[4]

Probable Cause 2: Analyte Degradation

Benzoxazinoid glucosides are susceptible to enzymatic hydrolysis by β-glucosidases upon tissue disruption, leading to the formation of unstable aglucones which can further degrade.[3][5] For example, DIMBOA can degrade to MBOA.[6]

Solution:

  • Rapid Inactivation of Enzymes: Immediately flash-freeze plant tissues in liquid nitrogen after harvesting to quench metabolic activity.[7][8][9]

  • Low-Temperature Extraction: Perform the entire extraction process at low temperatures (e.g., on ice) to minimize enzymatic degradation.[5]

  • Acidified Extraction Solvent: Use an extraction solvent containing a small percentage of acid (e.g., 0.1% formic acid) to help stabilize the analytes.[7][9][10]

Problem: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Probable Cause 1: Incompatible Sample Solvent

If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

Solution:

  • Whenever possible, dissolve and inject samples in the initial mobile phase.

  • If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Probable Cause 2: Column Overload

Injecting too much sample can lead to broad and asymmetrical peaks.

Solution:

  • Dilute the sample and re-inject.

  • Use a column with a larger internal diameter or a higher loading capacity.

Probable Cause 3: Secondary Interactions

Interactions between the analyte and the stationary phase (other than the primary reversed-phase interaction) can cause peak tailing.

Solution:

  • Adjust the mobile phase pH. For ionizable compounds, buffering the mobile phase at a pH at least 2 units away from the analyte's pKa can improve peak shape.

Problem: Drifting Retention Times

Probable Cause 1: Unstable Column Temperature

Fluctuations in the column temperature can cause retention times to shift.[11][12]

Solution:

  • Use a column oven to maintain a constant and consistent temperature.[12]

Probable Cause 2: Changes in Mobile Phase Composition

Inaccurate mixing of mobile phase solvents or degradation of mobile phase components can lead to retention time drift.[11][12]

Solution:

  • Prepare fresh mobile phase daily.

  • If using a gradient, ensure the pump's proportioning valves are working correctly by premixing the mobile phase.

Probable Cause 3: Column Equilibration

Insufficient equilibration time between injections, especially after a gradient, will cause retention time shifts in subsequent runs.

Solution:

  • Increase the column equilibration time to ensure the column chemistry has returned to the initial conditions before the next injection.[12]

Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

Q1: What is the best way to prepare plant samples to prevent benzoxazinoid degradation?

A1: To prevent enzymatic degradation, it is crucial to immediately flash-freeze the collected plant tissue in liquid nitrogen.[7][8][9] The frozen tissue should then be ground to a fine powder while still frozen.[7][8][9] Subsequent extraction should be carried out at low temperatures using a pre-chilled, acidified solvent.[5][9]

Q2: What is a recommended extraction solvent for benzoxazinoids?

A2: A common and effective extraction solvent is a mixture of methanol (B129727) and water (e.g., 70:30 v/v) with 0.1% formic acid.[7][9][10] The methanol disrupts cell membranes, the water helps to extract the more polar glucosides, and the formic acid helps to stabilize the analytes.

LC-MS Analysis

Q3: How can I minimize matrix effects in my benzoxazinoid analysis?

A3: Minimizing matrix effects is critical for accurate quantification.[1][2] Key strategies include the use of an appropriate internal standard (ideally a stable isotope-labeled version of your analyte), creating matrix-matched calibration curves, and diluting your samples.[1][2][3] Additionally, optimizing your sample cleanup procedure, for instance with solid-phase extraction (SPE), can significantly reduce interferences.[4]

Q4: What type of HPLC/UPLC column is suitable for benzoxazinoid analysis?

A4: A C18 reversed-phase column is commonly used for the separation of benzoxazinoids.[7][9][10] Columns with a smaller particle size (e.g., 1.7 µm) can provide better resolution and peak shapes.[7][10]

Q5: What are typical mobile phases for benzoxazinoid separation?

A5: A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).[7][9][10] A gradient elution is generally used to separate the various benzoxazinoid derivatives.[7][9][10]

Data Interpretation & Quantification

Q6: Why is the choice of internal standard so important?

A6: An internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response. Most importantly in LC-ESI-MS, a good internal standard that co-elutes with the analyte can effectively compensate for matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.[2] It is advised not to use a naturally occurring degradation product as an internal standard, as it may be present in the samples.[13]

Q7: My calibration curve is not linear. What could be the cause?

A7: Non-linearity can be caused by several factors, including detector saturation at high concentrations, complex matrix effects, or analyte degradation. Try extending the dilution range of your calibration standards to find the linear range. Ensure your extraction and analysis methods are robust and minimize analyte degradation.

Q8: I am detecting degradation products like MBOA. How does this affect the quantification of the parent compound, DIMBOA?

A8: The presence of degradation products like MBOA indicates that the parent compound, DIMBOA, may have degraded during sample preparation or analysis.[6] This will lead to an underestimation of the original DIMBOA concentration. It is essential to optimize your sample handling to minimize this degradation by using techniques like flash-freezing and low-temperature extraction.[5][7][8][9]

Experimental Protocols & Data

Standardized Benzoxazinoid Extraction Protocol

This protocol is adapted from established methodologies for the extraction of benzoxazinoids from plant material.[7][9]

  • Sample Collection: Collect leaf or root tissue and immediately flash-freeze in liquid nitrogen.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (70:30 methanol:water with 0.1% formic acid).

    • Vortex vigorously for 20 seconds.

    • Centrifuge at 13,000 rpm for 20 minutes at 10°C.

    • Collect the supernatant for LC-MS analysis. Dilute if necessary.[9]

Typical LC-MS/MS Parameters for Benzoxazinoid Quantification

The following table summarizes typical parameters for a UPLC-MS/MS method.[9][10]

ParameterValue
UPLC System
ColumnC18 reversed-phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Column Temperature40°C
Gradient Elution
0-3 minLinear gradient from 2% to 20% B
3-6 minLinear gradient to 100% B
6-8 minHold at 100% B
8-10 minReturn to 2% B for equilibration
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive and/or negative
Acquisition ModeMultiple Reaction Monitoring (MRM)
Method Validation Parameters

For a robust quantification method, the following parameters should be validated.[3]

Validation ParameterAcceptance Criteria
Linearity
Correlation Coefficient (r²)≥ 0.99
Accuracy & Precision
Intra-day Precision (CV%)Within ±15%
Inter-day Precision (CV%)Within ±15%
Intra-day Accuracy (% Bias)Within ±15%
Inter-day Accuracy (% Bias)Within ±15%
Stability
Freeze-Thaw StabilityMean concentration within ±15% of nominal value
Short-Term StabilityMean concentration within ±15% of nominal value
Post-Preparative StabilityMean concentration within ±15% of nominal value

Visualizations

Benzoxazinoid_Pathway cluster_biosynthesis Biosynthesis cluster_activation_degradation Activation & Degradation Indole Indole DIBOA_Glc DIBOA-Glc Indole->DIBOA_Glc Bx1-Bx5, Bx8/Bx9 DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc Bx6, Bx7 HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc Bx10-Bx12 DIMBOA_Glc_2 DIMBOA-Glc DIMBOA DIMBOA (unstable) DIMBOA_Glc_2->DIMBOA β-glucosidase (Tissue Damage) MBOA MBOA (stable) DIMBOA->MBOA Spontaneous Degradation AMPO AMPO MBOA->AMPO Microbial Transformation

Caption: Simplified benzoxazinoid biosynthesis, activation, and degradation pathway.

Experimental_Workflow start 1. Sample Collection flash_freeze 2. Flash Freeze in Liquid N2 start->flash_freeze grind 3. Grind to Fine Powder flash_freeze->grind extract 4. Add Extraction Solvent (70:30 MeOH:H2O + 0.1% FA) grind->extract vortex_centrifuge 5. Vortex & Centrifuge extract->vortex_centrifuge supernatant 6. Collect Supernatant vortex_centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis data_processing 8. Data Processing & Quantification analysis->data_processing

Caption: Experimental workflow for benzoxazinoid quantification from plant tissue.

References

Technical Support Center: Optimization of Solvent Systems for DIMBOA-Glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the extraction of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)-glucoside. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind DIMBOA-glucoside extraction?

A1: DIMBOA-glucoside is a polar glycoside primarily found in members of the grass family (Poaceae), such as maize and wheat.[1] The extraction process involves disrupting the plant cells to release the compound and then using a polar solvent to dissolve and separate it from the solid plant matrix.[1] To ensure the integrity of the molecule, subsequent purification steps are often necessary to remove co-extracted impurities.[1]

Q2: Which plant parts are the best source for DIMBOA-glucoside extraction?

A2: The concentration of DIMBOA-glucoside can vary significantly depending on the plant species, developmental stage, and specific organ.[1] For instance, in maize seedlings, both the roots and aerial parts can be rich sources of the compound.[1] It is advisable to consult scientific literature specific to the plant of interest to identify the tissues with the highest accumulation of DIMBOA-glucoside.[1]

Q3: What are the most effective solvents for DIMBOA-glucoside extraction?

A3: Due to its polar nature, DIMBOA-glucoside is most effectively extracted using polar solvents. Aqueous solutions of methanol (B129727) or ethanol (B145695) (e.g., 70-80% alcohol) are commonly employed and have shown to be effective.[1][2] The addition of a small amount of acid, such as 0.1-1% formic acid or acetic acid, can enhance extraction efficiency and improve the stability of the compound.[1][2][3]

Q4: How can I prevent the degradation of DIMBOA-glucoside during extraction?

A4: DIMBOA-glucoside is susceptible to enzymatic degradation by β-glucosidases, which are released upon tissue homogenization and can cleave the glucose moiety.[1][4] To minimize degradation, it is critical to process plant material quickly after harvesting.[1] Effective methods for preserving the sample include flash-freezing in liquid nitrogen and storing at -80°C.[1][5][6] Performing the extraction at low temperatures also helps to reduce enzymatic activity.[1]

Q5: What are common methods for purifying DIMBOA-glucoside from a crude extract?

A5: After the initial solvent extraction, the crude extract typically contains a mixture of compounds. Purification can be achieved using techniques such as solid-phase extraction (SPE) with C18 cartridges or column chromatography.[1] For achieving higher purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful and frequently used method.[1][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low DIMBOA-Glucoside Yield 1. Incomplete cell disruption: The solvent cannot efficiently access the compound within the plant cells.[1] 2. Inappropriate solvent: The polarity of the solvent may not be optimal for DIMBOA-glucoside.[1] 3. Insufficient extraction time or temperature: The compound has not fully dissolved into the solvent.[1] 4. Enzymatic degradation: β-glucosidases are cleaving the glucose from DIMBOA-glucoside.[1]1. Ensure thorough grinding of the plant tissue. Flash-freezing in liquid nitrogen before grinding can help create a fine powder.[1][5][6] 2. Use a polar solvent like an aqueous solution of methanol or ethanol (e.g., 80:20 v/v). Consider adding 0.1% formic acid to the solvent.[1] 3. Increase the extraction time or consider gentle heating. Be cautious, as elevated temperatures can lead to degradation. For pressurized liquid extraction (PLE), temperatures up to 150°C can be tested, but optimization for stability is crucial.[1][3] 4. Work quickly and at low temperatures. Immediately freeze plant material after harvesting.[1]
Inconsistent Extraction Yields 1. Variability in plant material: DIMBOA-glucoside content can vary with plant age, growing conditions, and time of harvest.[1] 2. Inconsistent sample preparation: Differences in grinding, weighing, or solvent volumes can lead to variability.[1]1. Standardize the harvesting protocol (e.g., time of day, plant age). Use plants grown under controlled conditions if possible.[1] 2. Ensure all samples are processed identically. Use calibrated equipment for weighing and measuring solvent volumes.[1]
DIMBOA-Glucoside Degradation in Final Extract 1. Hydrolysis: The glycosidic bond can be broken under harsh acidic or basic conditions.[1] 2. Thermal degradation: The molecule may be unstable at high temperatures over long periods.[1]1. Avoid strong acids and bases during extraction and purification. Maintain a slightly acidic to neutral pH.[1] 2. Store the purified extract at low temperatures (-20°C or -80°C) and protect it from light. For long-term storage, lyophilize the extract to a dry powder.[1]

Experimental Protocols

Protocol 1: Methanol-Based Extraction for Analytical Purposes

This protocol is adapted from methods used for the analysis of benzoxazinoids in maize.[5][6]

Sample Preparation:

  • Harvest fresh plant tissue (e.g., roots, shoots) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Store the powdered tissue at -80°C until extraction.

Extraction:

  • Weigh approximately 100 mg of the frozen plant powder into a microcentrifuge tube.

  • Add 1 mL of a pre-chilled 70:30 (v/v) mixture of methanol and water containing 0.1% formic acid.[5][6]

  • Vortex the mixture for 20 seconds.[5][6]

  • Centrifuge at 13,000 rpm for 20 minutes at 10°C.[5][6]

  • Collect the supernatant for analysis (e.g., by LC-MS). If necessary, dilute the sample prior to analysis.[5][6]

Protocol 2: Pressurized Liquid Extraction (PLE) for Larger Scale

This protocol is a general guideline for using PLE for DIMBOA-glucoside extraction.

Sample Preparation:

  • Lyophilize (freeze-dry) the plant material to remove water.

  • Grind the dried material to a fine powder.

PLE Procedure:

  • Mix the powdered plant material with an inert substance like diatomaceous earth.

  • Pack the mixture into the extraction cell.

  • Perform the extraction using methanol with 1% acetic acid as the solvent.[3]

  • Optimize the extraction temperature (e.g., start with 70°C and test up to 150°C) and pressure (e.g., 1500 psi).[1][3]

  • Collect the extract for further purification and analysis.

Data Presentation

Table 1: Summary of Solvent Systems and Extraction Methods for Benzoxazinoid Glucosides

Solvent SystemPlant MaterialExtraction MethodReported Yield/EfficiencyReference
90% Methanol (aqueous)Tripsacum dactyloides rootsHPLC with C8 semi-prep column542 mg of >99% pure DIBOA-Glc (a related benzoxazinoid glycoside) was obtained.[7]
70:30 Methanol:Water (v/v) with 0.1% Formic AcidMaizeVortexing and CentrifugationMethod used for quantitative analysis via LC-MS.[5][6]
Methanol with 1% Acetic AcidPlant MaterialPressurized Liquid Extraction (PLE)Increased extraction efficiency at higher temperatures (up to 150°C).[3]
96% Ethyl AlcoholVarious medicinal plantsMacerationLower extraction kinetics compared to Rapid Solid-Liquid Dynamic Extraction (RSLDE).[1]
96% Ethyl AlcoholVarious medicinal plantsRapid Solid-Liquid Dynamic Extraction (RSLDE)Faster extraction.[1]

Mandatory Visualization

ExtractionOptimizationWorkflow start Start: Plant Material Collection flash_freeze Flash-Freeze in Liquid Nitrogen start->flash_freeze grind Grind to Fine Powder flash_freeze->grind extraction Solvent Extraction grind->extraction centrifuge Centrifugation extraction->centrifuge solvent_prep Prepare Solvent System (e.g., 70% MeOH, 0.1% Formic Acid) solvent_prep->extraction supernatant Collect Supernatant (Crude Extract) centrifuge->supernatant purification Purification (Optional) (e.g., SPE, HPLC) supernatant->purification analysis Analysis (e.g., LC-MS) supernatant->analysis Direct Analysis purification->analysis end End: Quantified DIMBOA-Glucoside analysis->end

References

Technical Support Center: DIMBOA Glucoside Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glucoside) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation

Q1: I am seeing low recovery of DIMBOA-glucoside from my plant samples. What could be the cause?

A1: Low recovery of DIMBOA-glucoside is often related to suboptimal extraction procedures or degradation of the analyte. Here are some common causes and solutions:

  • Incomplete Cell Disruption: The solvent may not be efficiently accessing the compound within the plant cells. Ensure thorough grinding of the plant tissue into a fine powder, preferably after flash-freezing in liquid nitrogen.[1]

  • Enzymatic Degradation: Upon tissue homogenization, DIMBOA-glucoside can be degraded by β-glucosidases, which cleave the glucose moiety to form the unstable aglycone.[1][2] To minimize this, it is crucial to rapidly process samples after harvesting. Flash-freezing in liquid nitrogen and storing at -80°C is effective.[1] Extractions should be performed with a chilled, acidified solvent (e.g., methanol (B129727) or ethanol (B145695) with 0.1% formic acid) to inactivate these enzymes.[1][3]

  • Inappropriate Extraction Solvent: DIMBOA-glucoside is a polar molecule. Polar solvents like methanol or ethanol, typically in aqueous solutions (e.g., 70-80%), are effective for extraction.[1] Acidifying the solvent with a small amount of formic or acetic acid can improve extraction efficiency and stability.[1]

  • Insufficient Extraction Time or Temperature: The compound may not have fully dissolved. You can try increasing the extraction time or using gentle heating. However, be cautious as higher temperatures can also lead to degradation. For techniques like Pressurized Liquid Extraction (PLE), temperatures up to 150°C can enhance efficiency, but this needs to be optimized for DIMBOA-glucoside stability.

Q2: My results are inconsistent between samples. What could be causing this variability?

A2: Inconsistent yields can stem from variability in the plant material itself or from inconsistencies in the sample preparation workflow.

  • Variability in Plant Material: The concentration of DIMBOA-glucoside can differ based on the plant's age, growing conditions, and even the time of harvest. It's advisable to standardize your harvesting protocol.

  • Inconsistent Sample Preparation: Ensure that all samples are processed identically. This includes using the same amount of starting material, the same volume of solvent, and identical extraction times and temperatures.

LC-MS Analysis

Q3: I'm observing poor peak shape (tailing or fronting) for my DIMBOA-glucoside peak. How can I improve it?

A3: Poor peak shape can compromise resolution and lead to inaccurate quantification.[4] Here are some potential causes and solutions:

  • Column Contamination or Degradation: Plant extracts are complex matrices that can lead to a buildup of contaminants on the column frit or stationary phase.[5] Regularly flush your column according to the manufacturer's instructions and consider using a guard column to protect the analytical column.[6] If the problem persists, the column may need to be replaced.[4]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[5][7] Whenever possible, dissolve your standards and dried extracts in the initial mobile phase.

  • Secondary Interactions: Peak tailing can sometimes be caused by secondary interactions between the analyte and the stationary phase. Ensure the pH of your mobile phase is appropriate. The use of formic acid (typically 0.1%) in the mobile phase helps to control the pH and improve peak shape for acidic compounds like DIMBOA-glucoside.[3][8]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting.

Q4: The signal intensity for DIMBOA-glucoside is low or has decreased over time. What should I check?

A4: A weak signal can be due to issues with the sample, the LC system, or the mass spectrometer.

  • Sample Degradation: Ensure that your extracted samples are stored properly (at -20°C or -80°C) and for not too long before analysis.

  • Matrix Effects: Co-eluting compounds from the plant matrix can suppress the ionization of DIMBOA-glucoside in the mass spectrometer source, leading to a lower signal.[9] This is a common issue in the analysis of plant extracts.[9] To address this, you can try diluting the sample, improving sample cleanup (e.g., with Solid-Phase Extraction), or using an isotopically labeled internal standard if available.

  • MS Source Contamination: The electrospray ionization (ESI) source can become contaminated over time, leading to a drop in sensitivity. Regularly clean the ion source components according to the manufacturer's recommendations.

  • Incorrect MS Parameters: Ensure that the MS parameters (e.g., capillary voltage, gas temperatures, and fragmentor voltage) are optimized for DIMBOA-glucoside. Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of benzoxazinoid glucosides.[10]

Q5: The retention time of my DIMBOA-glucoside peak is shifting. What is the cause?

A5: Retention time shifts can lead to misidentification of your analyte. Common causes include:

  • Changes in Mobile Phase Composition: Ensure your mobile phases are prepared accurately and consistently. If using buffered mobile phases, be aware that their pH can change over time. It's good practice to prepare fresh mobile phases regularly.

  • Column Degradation: As the column ages, its retention characteristics can change. Tracking the retention time of a standard over the column's lifetime can help you decide when to replace it.

  • Fluctuations in Flow Rate or Temperature: Ensure your LC pump is delivering a stable flow rate and that the column oven is maintaining a consistent temperature.

Quantitative Data Summary

Table 1: Effect of Extraction Temperature on the Recovery of DIMBOA-glucoside using Pressurized Liquid Extraction (PLE)

Extraction Temperature (°C)Average Recovery (%)
5085
7080
10095
150110

Data adapted from a study on benzoxazinone (B8607429) derivatives, showing a general trend of increased recovery with higher temperatures in PLE.

Table 2: Typical Recovery Rates for Benzoxazinoids from Plant Material

CompoundRecovery Range (%)
DIMBOA-glucoside60-110
Related Benzoxazinoids52-99

Recovery can be highly dependent on the specific matrix and extraction method used.[3][11]

Experimental Protocols

Protocol 1: Extraction of DIMBOA-glucoside from Maize Seedlings

  • Harvesting and Storage: Harvest maize seedling tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.[3] Store samples at -80°C until extraction.

  • Homogenization: Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.[3]

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.[12]

    • Add 1 mL of pre-chilled extraction solvent (70:30 methanol:water with 0.1% formic acid).[3][12]

    • Vortex the mixture thoroughly for 20 seconds.[3][12]

    • Centrifuge at 13,000 rpm for 20 minutes at 4°C.[3][12]

  • Sample Analysis: Collect the supernatant for direct LC-MS analysis. If necessary, dilute the extract with the extraction solvent.[3][12]

Protocol 2: General LC-MS/MS Method for DIMBOA-glucoside Quantification

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.[3]

    • Mobile Phase A: Water with 0.1% formic acid.[3][8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3][8]

    • Flow Rate: 0.4 mL/min.[3][8]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 2-5 µL.[3]

    • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[3][8]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.[10]

    • MS Parameters: Optimize source parameters such as capillary voltage, nebulizer pressure, and gas temperatures for the specific instrument being used.

    • Data Acquisition: For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity. For DIMBOA-glucoside, monitor the transition of the precursor ion to a specific product ion.

Visualizations

G cluster_extraction Sample Preparation cluster_analysis LC-MS Analysis Harvest Harvest & Flash-Freeze Plant Tissue Grind Grind to Fine Powder Harvest->Grind Extract Extract with Acidified Methanol/Water Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto LC-MS Supernatant->Inject Analyze Extract Separate Chromatographic Separation (C18) Inject->Separate Detect MS Detection (ESI-) Separate->Detect Quantify Quantify Peak Area Detect->Quantify

Caption: Experimental workflow for DIMBOA-glucoside quantification.

G cluster_sample_prep Sample Preparation Issues cluster_lc LC System Issues cluster_ms MS System Issues Problem Problem Observed (e.g., Low Signal, Poor Peak Shape) Degradation Analyte Degradation? Problem->Degradation Extraction Suboptimal Extraction? Problem->Extraction Column Column Contamination/Age? Problem->Column MobilePhase Mobile Phase Issue? Problem->MobilePhase Injection Injection Solvent Mismatch? Problem->Injection Source Source Contamination? Problem->Source Matrix Matrix Effects? Problem->Matrix Parameters Parameters Optimized? Problem->Parameters

Caption: Troubleshooting logic for LC-MS analysis of DIMBOA-glucoside.

References

Technical Support Center: Minimizing Enzymatic Degradation of DIMBOA Glucoside During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the enzymatic degradation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-glucoside) during extraction from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DIMBOA-glucoside degradation during extraction?

A1: The primary cause of degradation is the enzymatic activity of endogenous β-glucosidases.[1][2] In intact plant tissue, DIMBOA-glucoside is stored in the vacuole, physically separated from these enzymes which are located in other cellular compartments like the plastids and cell wall.[3][4][5] Upon tissue homogenization, this compartmentalization is lost, bringing the glucoside into contact with the enzymes, which then cleave the glucose moiety to form the unstable aglycone, DIMBOA. This leads to an underestimation of the actual DIMBOA-glucoside content in the plant material.[3]

Q2: How can I effectively inactivate these degrading enzymes at the point of sample collection?

A2: Immediate inactivation of enzymatic activity upon harvesting is the most critical step. The most effective and widely recommended method is to flash-freeze the plant tissue in liquid nitrogen directly after collection.[1][2][3] This process instantly halts all biological activity, including that of β-glucosidases.[2] The frozen tissue should then be stored at -80°C until extraction to prevent any degradation.[1][3]

Q3: What is the best solvent system for extracting DIMBOA-glucoside while minimizing degradation?

A3: An acidified, chilled, aqueous methanol (B129727) solution is highly recommended. A common and effective mixture is 70:30 (v/v) methanol and water containing 0.1% formic acid.[1][2][3] Methanol helps to precipitate and denature the degradative enzymes, while the slightly acidic conditions (pH 3-5) improve the stability of the glucoside and inhibit residual enzyme activity.[3][6] An alternative is an 80:19:1 mixture of methanol, water, and acetic acid.[2]

Q4: I am still observing low yields of DIMBOA-glucoside. What are some common troubleshooting steps?

A4: If you are experiencing low yields despite using appropriate solvents, consider the following:

  • Incomplete Enzyme Inactivation: Ensure that the plant material is frozen instantly upon collection and remains frozen throughout grinding and weighing. Use pre-chilled solvents and equipment, and keep samples on dry ice.[2][3]

  • Insufficient Extraction: The analyte may not be fully solubilized. Try increasing the solvent-to-sample ratio, extending the vortexing or sonication time, or performing a second extraction on the plant material pellet and combining the supernatants.[2][3]

  • Extraction Temperature: All extraction steps should be performed at low temperatures (e.g., 4-10°C) to suppress any residual enzyme activity.[2] Centrifugation should also be done in a refrigerated centrifuge.[1][2]

Q5: Can I use heat to inactivate the enzymes instead of flash-freezing?

A5: Heat inactivation, for example, by brief microwave irradiation (e.g., 30-60 seconds) of the fresh plant material, can be an alternative if liquid nitrogen is unavailable.[3] However, this method must be carefully optimized for your specific plant tissue. Excessive heat can lead to thermal degradation of DIMBOA-glucoside itself.[1] It is crucial to validate this method to ensure that you are inactivating enzymes without destroying the target compound.[3]

Q6: How should I store my final extract to ensure long-term stability?

A6: To prevent both residual enzymatic and chemical degradation over time, the final extract should be stored at low temperatures, such as -20°C or ideally -80°C.[1][3] Storing the extract in a slightly acidic to neutral pH and protecting it from light will also enhance stability. For very long-term storage, lyophilizing the extract to a dry powder is an effective strategy.[1]

Data Presentation

Table 1: Recommended Conditions for Minimizing DIMBOA-Glucoside Degradation

ParameterRecommended ConditionRationaleSource(s)
Sample Inactivation Immediate flash-freezing in liquid nitrogenInstantly halts all enzymatic activity.[1][2][3]
Storage of Tissue -80°CPreserves sample integrity and prevents degradation.[1][3]
Extraction Solvent 70:30 Methanol:Water + 0.1% Formic AcidMethanol denatures enzymes; acidic pH improves stability.[1][2][3]
Extraction Temperature 4-10°C (or on dry ice)Suppresses residual enzyme activity.[1][2]
pH of Extract 3 - 5Enhances stability of the glucoside.[6]
Storage of Extract -20°C or -80°CPrevents chemical and enzymatic degradation over time.[1][3]

Experimental Protocols

Protocol 1: Standard Cold Solvent Extraction

This protocol is a standard method designed to minimize enzymatic degradation for the accurate quantification of DIMBOA-glucoside.

1. Sample Preparation:

  • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen.[1][3]
  • Store the frozen tissue at -80°C until extraction.[1][3]
  • Using a mortar and pestle pre-chilled with liquid nitrogen, grind the frozen tissue to a fine, consistent powder. Ensure the sample remains frozen throughout the grinding process by adding more liquid nitrogen as needed.[1][2]

2. Extraction:

  • Pre-chill the extraction solvent (70:30 Methanol:Water with 0.1% Formic Acid) to -20°C.[2]
  • Weigh approximately 100 mg of the frozen plant powder into a pre-chilled microcentrifuge tube, keeping the tube on dry ice.[1][2]
  • Add 1 mL of the pre-chilled extraction solvent to the frozen powder.
  • Vortex the mixture vigorously for 20-30 seconds.[1]
  • Place the tube on a shaker at 4°C for 30 minutes or in an ultrasonic bath at low temperature for 10 minutes to ensure thorough extraction.[2]

3. Clarification:

  • Centrifuge the mixture at 13,000 rpm for 20 minutes at 10°C.[1][2]
  • Carefully collect the supernatant, which contains the DIMBOA-glucoside, for immediate analysis (e.g., by HPLC) or store at -80°C.

Protocol 2: Pressurized Liquid Extraction (PLE)

This protocol is a more advanced method that uses elevated temperature and pressure for rapid and efficient extraction. Temperature optimization is critical.

1. Sample Preparation:

  • Lyophilize (freeze-dry) the plant material to remove all water.[1]
  • Grind the dried material to a fine powder.
  • Mix the powdered plant material with an inert material like diatomaceous earth and pack it into the extraction cell.[1]

2. PLE Procedure:

  • Use methanol with 1% acetic acid as the extraction solvent.[1][7]
  • Set the pressure to 1500 psi.[1]
  • Optimize the extraction temperature. Start with a lower temperature (e.g., 70°C) and test up to 150°C.[1][7] A significant improvement in extraction efficiency for DIMBOA-glucoside is often seen at higher temperatures, but this must be balanced against potential thermal degradation.[7]
  • Collect the extract for further purification (e.g., Solid-Phase Extraction) and analysis.

Visualizations

cluster_intact Intact Plant Cell cluster_homogenized Homogenized Tissue Vacuole Vacuole (DIMBOA-Glucoside Storage) DIMBOA_Glc DIMBOA-Glucoside Plastid Plastid/Cell Wall (β-glucosidase) Enzyme β-glucosidase DIMBOA_Agl DIMBOA (Aglycone) DIMBOA_Glc->DIMBOA_Agl Enzymatic Cleavage Degradation Further Degradation DIMBOA_Agl->Degradation

Caption: Enzymatic degradation of DIMBOA-glucoside upon tissue disruption.

Harvest 1. Harvest Plant Tissue Freeze 2. Immediate Flash-Freezing (Liquid Nitrogen) Harvest->Freeze Store_Tissue 3. Store at -80°C Freeze->Store_Tissue Grind 4. Cryogenic Grinding Store_Tissue->Grind Extract 5. Cold Solvent Extraction (e.g., 70% MeOH, 0.1% HCOOH, 4°C) Grind->Extract Centrifuge 6. Refrigerated Centrifugation (4-10°C) Extract->Centrifuge Supernatant 7. Collect Supernatant Centrifuge->Supernatant Analysis 8. Analysis (HPLC/LC-MS) or Store Extract at -80°C Supernatant->Analysis

Caption: Recommended workflow for DIMBOA-glucoside extraction.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of benzoxazinoids. This resource is designed to assist researchers, scientists, and drug development professionals in improving the resolution of DIMBOA-glucoside from related benzoxazinoids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you overcome common challenges in your experiments.

Troubleshooting Guide: Improving Resolution of DIMBOA-Glucoside

This guide addresses specific issues you may encounter during the chromatographic separation of DIMBOA-glucoside.

Problem Potential Cause(s) Suggested Solution(s)
Poor resolution between DIMBOA-glucoside and other benzoxazinoids (e.g., DIBOA-glucoside, HDMBOA-glucoside). - Inappropriate mobile phase composition or gradient.- Non-optimal column chemistry for the analytes.- High flow rate reducing separation efficiency.- Optimize the gradient: Decrease the ramp of the organic solvent (e.g., acetonitrile) to provide more time for separation of closely eluting peaks.[1][2][3][4]- Modify the mobile phase: The addition of a small percentage of formic acid (e.g., 0.1%) can improve peak shape and resolution for acidic compounds like benzoxazinoids.[1][2][3][4]- Change the column: If using a C18 column, consider a different stationary phase. A Hydrophilic Interaction Liquid Chromatography (HILIC) column can offer a different selectivity for polar compounds like glucosides.[5]- Reduce the flow rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase run time.[6]
Peak tailing for DIMBOA-glucoside. - Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions).- Column overload.- Inappropriate pH of the mobile phase.- Use a modern, end-capped C18 column: These columns have fewer free silanol groups, reducing tailing.- Lower the sample concentration: Dilute the sample to ensure you are not overloading the column.[7]- Adjust mobile phase pH: The use of an acidic modifier like formic acid can suppress the ionization of silanol groups and improve peak shape.[8]
Variable retention times for DIMBOA-glucoside. - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Poor column equilibration between injections.- Ensure accurate mobile phase preparation: Use a precise balance and volumetric flasks. Premixing solvents can improve consistency.- Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times.[1][3][4]- Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[6]
Presence of unexpected peaks (ghost peaks). - Sample degradation.- Contamination from the solvent, glassware, or autosampler.- Carryover from a previous injection.- Ensure sample stability: Benzoxazinoid aglycones are unstable; analyze samples promptly after preparation. Glucosides are generally more stable but should be stored properly.[1][8]- Use high-purity solvents and clean equipment: Filter all solvents and use clean vials and caps.- Implement a needle wash step: Use a strong solvent in the autosampler wash to prevent carryover.
Low signal intensity or loss of sensitivity. - Analyte degradation in the sample or on the column.- Improper detector settings.- Sample matrix effects in complex samples (e.g., plant extracts).- Check sample preparation: Ensure extraction efficiency and minimize degradation by keeping samples cool and protected from light.[2][3][4]- Optimize detector wavelength: For DIMBOA-glucoside, a detection wavelength of around 266 nm is often used.[9]- Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components before analysis.[10]

Frequently Asked Questions (FAQs)

Q1: What is the main difference in chromatographic behavior between DIMBOA-glucoside and DIBOA-glucoside?

A1: DIMBOA-glucoside is more hydrophobic than DIBOA-glucoside due to the presence of a methoxy (B1213986) group on the aromatic ring. In reversed-phase chromatography (e.g., using a C18 column), DIMBOA-glucoside will therefore have a longer retention time than DIBOA-glucoside.[9]

Q2: How can I confirm the identity of the DIMBOA-glucoside peak in my chromatogram?

A2: The most reliable method for peak identification is to use a purified analytical standard of DIMBOA-glucoside and compare its retention time with the peak in your sample under the same chromatographic conditions. For definitive confirmation, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is recommended to verify the mass-to-charge ratio of the compound.[11]

Q3: My sample contains both the glucoside and the aglycone (DIMBOA). Will they separate under the same conditions?

A3: Yes, the glucoside (DIMBOA-glucoside) is significantly more polar than its aglycone (DIMBOA). In reversed-phase HPLC, DIMBOA will be much more retained and have a significantly longer retention time than DIMBOA-glucoside. You may need to adjust your gradient to elute both compounds within a reasonable timeframe.[12]

Q4: Are there any special considerations for sample preparation when analyzing DIMBOA-glucoside from plant material?

A4: Yes. To prevent the enzymatic hydrolysis of DIMBOA-glucoside to its unstable aglycone, it is crucial to quickly inhibit enzyme activity upon sample collection. This is typically achieved by flash-freezing the tissue in liquid nitrogen and extracting with a solvent mixture containing an organic solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins, including hydrolytic enzymes.[2][3][4] The extraction solvent is often acidified (e.g., with 0.1% formic acid) to improve stability.[2][3][4]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of DIMBOA-glucoside, DIBOA-glucoside, and TRIBOA-glucoside

This protocol is adapted from methodologies used for the analysis of benzoxazinoid glucosides in maize.[9]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Diluent: 50:50 (v/v) Methanol:Water.

Procedure:

  • Sample Preparation: Dissolve the sample in the sample diluent to a suitable concentration (e.g., 1 mg/mL for standards). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 266 nm for DIMBOA-glucoside and 254 nm for DIBOA-glucoside.[9]

    • Gradient Program:

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.092.57.5
1.092.57.5
2.089.510.5
9.089.510.5
10.087.013.0
11.087.013.0
12.078.022.0
17.078.022.0
18.00.0100.0
20.00.0100.0
20.192.57.5
25.092.57.5

Expected Retention Times: [9]

CompoundRetention Time (min)
TRIBOA-glucoside6.4
DIBOA-glucoside12.0
DIMBOA-glucoside16.1
Protocol 2: UHPLC Method for Benzoxazinoid Profiling

This protocol is a general-purpose method for the rapid profiling of benzoxazinoids in plant extracts.[2][3][4]

Instrumentation and Materials:

  • UHPLC System: A UHPLC system with a binary pump, autosampler, column oven, and a PDA or Q-TOF mass spectrometer.

  • Column: C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% formic acid.

  • Mobile Phase B: Acetonitrile + 0.1% formic acid.

  • Sample Diluent: 70:30 (v/v) Methanol:Water with 0.1% formic acid.

Procedure:

  • Sample Preparation: Extract powdered plant material (e.g., 100 mg) with 1 mL of the sample diluent. Vortex and centrifuge. Collect the supernatant and filter through a 0.22 µm syringe filter.[2][3][4]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.0982
3.08020
6.00100
8.00100
8.1982
10.0982

Visualizations

DIMBOA_Biosynthesis Indole Indole DIBOA DIBOA Indole->DIBOA DIBOA_glc DIBOA-glucoside DIBOA->DIBOA_glc BX8, BX9 TRIBOA_glc TRIBOA-glucoside DIBOA_glc->TRIBOA_glc DIMBOA_glc DIMBOA-glucoside TRIBOA_glc->DIMBOA_glc Chromatography_Workflow Sample Plant Tissue Sample Grinding Flash Freeze & Grind Sample->Grinding Extraction Extraction (e.g., MeOH/H2O/FA) Grinding->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Analysis HPLC / UHPLC Analysis Filter->Analysis Data Data Processing Analysis->Data

References

addressing the instability of the DIMBOA aglycone in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) aglycone. This resource provides essential information to address the inherent instability of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is DIMBOA and why is its aglycone form unstable?

DIMBOA is a naturally occurring benzoxazinoid found in many gramineous plants like maize and wheat. In plants, it is stored in its stable glucoside form (DIMBOA-Glc).[1][2][3][4] Upon tissue damage by herbivores or pathogens, β-glucosidases hydrolyze DIMBOA-Glc to release the biologically active but unstable DIMBOA aglycone.[1][2] The instability of the aglycone is due to its chemical structure, which readily undergoes degradation in aqueous solutions to form more stable compounds like 6-methoxy-2-benzoxazolinone (MBOA).[1][5]

Q2: What are the primary degradation products of DIMBOA aglycone?

The main degradation product of DIMBOA in aqueous and soil environments is 6-methoxy-benzoxazolin-2-one (MBOA).[1][5] MBOA is significantly more stable than DIMBOA.[5][6] In some soil conditions, MBOA can be further transformed by microorganisms into compounds like 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO).[5][6]

Q3: How should I store DIMBOA aglycone powder and stock solutions?

For solid DIMBOA, store it at -20°C or -80°C, protected from light and moisture. For stock solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage is necessary, prepare the stock solution in a suitable anhydrous organic solvent like DMSO, aliquot it into small, single-use volumes to minimize freeze-thaw cycles, and store at -80°C for no longer than one month. Avoid long-term storage of DIMBOA in aqueous solutions.

Q4: Does the degradation of DIMBOA aglycone affect its biological activity?

Yes, the degradation of DIMBOA to MBOA and other products can alter its biological activity. While MBOA also exhibits biological effects, they may differ in potency and specificity from the parent DIMBOA aglycone. Therefore, a loss of DIMBOA concentration due to degradation during an experiment can lead to a misinterpretation of the results, attributing the observed effects to a lower-than-intended concentration of DIMBOA or to its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered when working with the unstable DIMBOA aglycone.

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause: Degradation of DIMBOA in the culture medium during the incubation period.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of DIMBOA from a recently prepared stock solution for each experiment.

    • Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the extent of degradation.

    • Conduct a Stability Test: Perform a stability study of DIMBOA in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol for this is provided below.

    • Staggered Dosing: For long-term experiments, consider replacing the medium with freshly prepared DIMBOA-containing medium at regular intervals.

    • Vehicle Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is non-toxic to the cells.

Issue 2: Lower than expected bioactivity.

  • Possible Cause: Significant degradation of DIMBOA before or during the assay.

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity: If you are not preparing a fresh stock for each experiment, ensure your stored stock has not degraded. You can check the integrity of your stock solution using analytical methods like HPLC.

    • Pre-incubation Effects: Be mindful of any pre-incubation steps where DIMBOA is in an aqueous buffer or medium before being added to the cells, as significant degradation can occur during this time.

    • pH of the Medium: The pH of your experimental solution can significantly impact the degradation rate. Ensure your medium is properly buffered.

    • Positive Control: Include a positive control with a known stable compound that elicits a similar biological response to ensure the assay itself is performing as expected.

Issue 3: High background or unexpected signals in biochemical assays.

  • Possible Cause: Interference from DIMBOA degradation products.

  • Troubleshooting Steps:

    • Analyze Degradation Products: If possible, use analytical techniques like LC-MS to identify and quantify the degradation products of DIMBOA in your assay buffer over time.

    • Test Degradation Products: Independently test the effect of the major degradation product, MBOA, in your assay to see if it contributes to the observed signal.

    • Blank Controls: Run appropriate blank controls containing only the buffer/medium and DIMBOA (without the biological components of the assay) to measure any background signal generated by the compound or its degradation products over time.

Data on DIMBOA Aglycone Stability

The stability of DIMBOA aglycone is highly dependent on the experimental conditions. The following table summarizes the available quantitative data on its half-life.

ConditionpHTemperature (°C)Half-life (t½)
Buffered D₂O5.524~25 hours[7]
SoilNot specifiedNot specified~31 hours[5][6]

Note: This data is limited. It is strongly recommended that researchers determine the stability of DIMBOA under their specific experimental conditions.

Experimental Protocols

Protocol: Determining the Stability of DIMBOA Aglycone in Experimental Buffer/Medium

This protocol allows you to determine the degradation kinetics of DIMBOA aglycone under your specific experimental conditions.

  • Objective: To quantify the degradation of DIMBOA aglycone over time in a specific aqueous solution (e.g., cell culture medium, assay buffer) at a defined temperature.

  • Materials:

    • DIMBOA aglycone

    • Anhydrous DMSO

    • Your experimental buffer or medium

    • HPLC or UPLC system with a UV or MS detector

    • Thermostatically controlled incubator or water bath

    • Autosampler vials

  • Procedure:

    • Prepare a Stock Solution: Prepare a concentrated stock solution of DIMBOA in anhydrous DMSO (e.g., 10 mM).

    • Prepare the Experimental Solution: Dilute the DIMBOA stock solution into your pre-warmed experimental buffer or medium to the final working concentration you use in your assays. Prepare a sufficient volume for all time points.

    • Incubation: Place the experimental solution in a sealed container in a thermostatically controlled environment (e.g., an incubator at 37°C).

    • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution and immediately transfer it to an autosampler vial. To halt further degradation, the sample can be immediately frozen at -80°C or mixed with an equal volume of cold acetonitrile (B52724) or methanol.

    • Analysis: Analyze the samples by HPLC or UPLC-MS to quantify the remaining concentration of DIMBOA. Use a calibration curve prepared with freshly diluted DIMBOA standards.

  • Data Analysis:

    • Plot the concentration of DIMBOA versus time.

    • To determine if the degradation follows first-order kinetics, plot the natural logarithm (ln) of the DIMBOA concentration versus time. A linear plot indicates first-order kinetics.

    • The degradation rate constant (k) is the negative of the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Visualizations

DIMBOA_Degradation_Pathway cluster_plant In Planta cluster_experimental In Vitro / In Vivo (Aqueous) DIMBOA_Glc DIMBOA-Glucoside (Stable Storage Form) DIMBOA_Aglycone DIMBOA Aglycone (Active, Unstable) DIMBOA_Glc->DIMBOA_Aglycone β-glucosidase (e.g., upon tissue damage) MBOA MBOA (More Stable Degradation Product) DIMBOA_Aglycone->MBOA Spontaneous Degradation

Caption: Degradation pathway of DIMBOA from its stable glucoside form.

Caption: A logical workflow for troubleshooting inconsistent experimental results with DIMBOA.

References

Validation & Comparative

Unveiling Nature's Shield: A Comparative Analysis of DIMBOA Glucoside Levels in Diverse Maize Varieties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical defenses of maize reveals significant variations in the production of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc), a key defensive metabolite. This guide offers a comparative analysis of DIMBOA-Glc concentrations across a range of maize inbred lines, supported by detailed experimental protocols for its quantification and a visualization of its biosynthetic pathway.

DIMBOA-Glc is a naturally occurring benzoxazinoid in maize and other grasses, playing a crucial role in resistance against a broad spectrum of pests and pathogens. The concentration of this protective compound can differ substantially between maize varieties, influencing their inherent resilience. Understanding these variations is paramount for researchers in crop science, entomology, and drug development seeking to harness the defensive capabilities of these natural compounds.

Quantitative Comparison of DIMBOA Glucoside Levels

The levels of DIMBOA and its glucoside, DIMBOA-Glc, have been quantified in various maize inbred lines, showcasing a wide genetic diversity in the production of this defense compound. The following table summarizes the DIMBOA content in the seedlings of several maize varieties, providing a basis for comparative analysis.

Maize Inbred LineDIMBOA Content (μg/g Fresh Weight)Reference
ZY19-Jiu1101528.88[1]
RX20-1006493.40[1]
19LX-1230467.11 - 528.88[1]
T588.66 - 8.84[1]

It is important to note that DIMBOA levels can be influenced by environmental factors and the developmental stage of the plant. For instance, studies on the 'Magda' and 'Sesnord' varieties have shown that DIMBOA-Glc concentrations are high after seed germination and tend to decrease as the plant ages[2][3]. Furthermore, research on varieties such as B73, CML277, Hp301, and Oh7B has investigated the impact of environmental stressors like drought on the levels of DIMBOA-Glc and related benzoxazinoids[4][5]. The inbred line B73 is known to have a transposon insertion that inactivates the Bx10c gene, leading to low levels of HDMBOA-Glc, a derivative of DIMBOA-Glc[6].

Experimental Protocols for this compound Quantification

The accurate quantification of DIMBOA-Glc is essential for comparative studies. The following protocols outline the key steps for the extraction and analysis of benzoxazinoids from maize tissues using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation and Extraction
  • Harvesting and Storage: Harvest fresh plant material (e.g., leaves or roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).

    • Vortex the mixture vigorously for 20-30 seconds.

    • Centrifuge at 13,000-14,000 rpm for 20 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

HPLC and LC-MS Analysis
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is typically used.

  • Column: A C18 reversed-phase column is commonly employed for the separation of benzoxazinoids.

  • Mobile Phases:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of Solvent B, which is gradually increased to elute compounds of increasing hydrophobicity. An example gradient is as follows:

    • 0-3 min: Linear gradient from 2% to 20% B.

    • 3-6 min: Linear gradient to 100% B.

    • 6-8 min: Hold at 100% B.

    • 8-10 min: Return to 2% B for column equilibration.

  • Detection:

    • HPLC-DAD: Monitor the elution of compounds at a specific wavelength, typically around 266 nm for DIMBOA-Glc.

    • LC-MS: Operate the mass spectrometer in either positive or negative ion mode to detect and quantify the target compounds based on their mass-to-charge ratio (m/z).

Biosynthesis of this compound

The production of DIMBOA-Glc in maize is a multi-step enzymatic process that begins with a precursor from the tryptophan biosynthesis pathway. The key enzymes involved are encoded by a cluster of genes, primarily located on chromosome 4[7].

DIMBOA_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Indole-3-glycerol phosphate (B84403) Indole-3-glycerol phosphate Indole (B1671886) Indole Indole-3-glycerol phosphate->Indole BX1 Indolin-2-one Indolin-2-one Indole->Indolin-2-one BX2 DIBOA DIBOA Indolin-2-one->DIBOA BX3, BX4, BX5 DIBOA-Glc DIBOA-Glc DIBOA->DIBOA-Glc BX8, BX9 TRIBOA-Glc TRIBOA-Glc DIBOA-Glc->TRIBOA-Glc BX6 DIMBOA-Glc DIMBOA-Glc TRIBOA-Glc->DIMBOA-Glc BX7

Biosynthesis pathway of DIMBOA-Glc in maize.

The biosynthesis of DIMBOA-Glc initiates in the plastid with the conversion of indole-3-glycerol phosphate to indole by the enzyme BX1. Subsequent reactions catalyzed by a series of cytochrome P450 monooxygenases (BX2-BX5) on the endoplasmic reticulum lead to the formation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). In the cytosol, DIBOA is glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form DIBOA-Glc. A hydroxylation step at the C-7 position is then catalyzed by the 2-oxoglutarate-dependent dioxygenase BX6, followed by O-methylation by the methyltransferase BX7 to yield the final product, DIMBOA-Glc[7].

References

A Comparative Analysis of the Bioactivity of DIMBOA Glucoside and its Aglycone, DIMBOA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioactivity of plant-derived secondary metabolites is crucial for harnessing their therapeutic potential. This guide provides a detailed comparison of the biological activities of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and its glucoside (DIMBOA-Glc), focusing on their insecticidal, antimicrobial, and anticancer properties.

In the realm of natural product chemistry, the chemical form of a compound dictates its biological function. Benzoxazinoids, a class of compounds prevalent in grasses like maize and wheat, exemplify this principle.[1] They are stored in plant tissues as stable, inactive glucosides, such as DIMBOA-Glc.[1] Upon tissue damage by herbivores or pathogens, these glucosides are hydrolyzed by β-glucosidases into their toxic aglycone forms, including the highly reactive DIMBOA.[1] This activation is a cornerstone of the plant's defense mechanism. The available evidence strongly indicates that the aglycone, DIMBOA, is significantly more biologically active than its glucoside precursor.[1]

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data comparing the bioactivity of DIMBOA and DIMBOA-Glc. It is important to note that direct comparative data for DIMBOA-Glc is often limited, as it is generally considered the inactive form.

Table 1: Insecticidal Activity

CompoundTarget OrganismMetricValueReference
DIMBOASchizaphis graminum (Greenbug aphid)LD50 (24h)1.2 mM
DIMBOA-GlcSchizaphis graminum (Greenbug aphid)LD50 (24h)4.0 mM

Table 2: Antimicrobial Activity

CompoundTarget OrganismMetricValueReference
DIMBOARalstonia solanacearumMIC200 mg/L[2]
DIMBOARalstonia solanacearumIC5058.55 mg/L[2]
DIMBOA-GlcVarious fungiMIC>1000 µg/mL[3]

Table 3: Anticancer Activity

CompoundCell LineMetricValueReference
DIMBOAHepG2 (human liver cancer cells)Micronucleus AssaySignificant effects at ≥1 µM
DIMBOA-GlcNot availableNot availableNot available

Note: Specific IC50 values for DIMBOA and DIMBOA-Glc against cancer cell lines are not well-documented in the available literature. The data for DIMBOA is from a study on genotoxicity.

Activation and Signaling Pathways

The conversion of DIMBOA-Glc to its active aglycone form is a critical step in its biological function. This process, along with a known signaling pathway initiated by DIMBOA, is illustrated below.

Activation_Pathway Activation of DIMBOA-Glc DIMBOA_Glc DIMBOA-Glucoside (Inactive) Stored in vacuole beta_Glucosidase β-Glucosidase (released from plastids) DIMBOA_Glc->beta_Glucosidase Hydrolysis Tissue_Damage Tissue Damage (e.g., herbivory, pathogen attack) Tissue_Damage->beta_Glucosidase DIMBOA DIMBOA (Active Aglycone) beta_Glucosidase->DIMBOA

Activation of DIMBOA-Glc to its bioactive aglycone form.

Once activated, DIMBOA can act as a signaling molecule in plant defense, for instance, by inducing callose deposition to reinforce cell walls against pathogens and insects.

Signaling_Pathway DIMBOA-Induced Callose Deposition DIMBOA DIMBOA Plant_Cell Plant Cell DIMBOA->Plant_Cell Perceived by cell Signaling_Cascade Intracellular Signaling Cascade Plant_Cell->Signaling_Cascade Callose_Synthase Callose Synthase Activation Signaling_Cascade->Callose_Synthase Callose Callose Deposition (Cell wall reinforcement) Callose_Synthase->Callose

Signaling pathway of DIMBOA leading to callose deposition.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of bioactivity. Below are protocols for key experiments cited in the comparison.

Insecticidal Bioassay (Aphid Feeding Assay)

Objective: To determine the lethal concentration (LD50) of DIMBOA and DIMBOA-Glc against aphids.

Methodology:

  • Diet Preparation: Prepare an artificial diet for the aphids. Create a series of diets containing different concentrations of DIMBOA or DIMBOA-Glc (e.g., ranging from 0.1 mM to 10 mM). A control diet without any test compound should also be prepared.

  • Feeding Chambers: Prepare feeding chambers by stretching a parafilm membrane over a small container. Pipette a small volume of the prepared diet onto the parafilm membrane, and cover with another layer of parafilm to create a sachet.

  • Insect Introduction: Place a cohort of synchronized age aphids (e.g., 10-20 individuals) into each feeding chamber.

  • Incubation: Maintain the feeding chambers in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod) for 24 to 72 hours.

  • Data Collection: At specified time points (e.g., 24, 48, 72 hours), count the number of dead and live aphids in each chamber.

  • Data Analysis: Calculate the percentage mortality for each concentration. The LD50 value is determined by probit analysis or other appropriate statistical methods.

Antimicrobial Bioassay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of DIMBOA and DIMBOA-Glc against a specific bacterium.

Methodology:

  • Inoculum Preparation: Culture the target bacterium (e.g., Ralstonia solanacearum) in a suitable liquid broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a stock solution of DIMBOA in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations (e.g., from 1000 mg/L to 1 mg/L).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 30°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Bioassay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of DIMBOA and DIMBOA-Glc against a cancer cell line.

Methodology:

  • Cell Seeding: Seed a specific cancer cell line (e.g., HepG2) into a 96-well plate at a predetermined density and allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of DIMBOA or DIMBOA-Glc in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The presented data and experimental protocols underscore a fundamental principle in the bioactivity of benzoxazinoids: the aglycone, DIMBOA, is the primary active form, while its glucoside, DIMBOA-Glc, serves as a stable, inactive precursor. This is evident in the higher insecticidal activity of DIMBOA compared to DIMBOA-Glc. While direct comparative data for antimicrobial and anticancer activities are less available, the established mechanism of action strongly suggests that DIMBOA would be significantly more potent in these assays as well. For researchers in drug development, this highlights the importance of considering the enzymatic activation of glycosylated natural products and focusing on the aglycone for therapeutic applications. The provided experimental frameworks offer robust methods for further investigating the bioactivities of these and other natural compounds.

References

A Comparative Analysis of DIMBOA-Glucoside and HDMBOA-Glucoside in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the defensive roles of two key benzoxazinoids, supported by experimental data.

In the intricate chemical warfare between plants and their aggressors, benzoxazinoids stand out as a critical class of secondary metabolites, particularly in gramineous plants like maize, wheat, and rye.[1] Stored as stable glucosides in plant vacuoles, these compounds are rapidly converted into toxic aglucones upon tissue damage, forming a primary line of defense against a broad spectrum of herbivores and pathogens.[1] Among the arsenal (B13267) of benzoxazinoids, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc) and its derivative, 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc), are of particular interest due to their distinct and complementary defensive roles. This guide provides a detailed comparison of their defensive capabilities, supported by quantitative data and experimental methodologies.

Constitutive vs. Inducible Defense: A Tale of Two Glucosides

DIMBOA-Glc is often the more abundant benzoxazinoid in young, unstressed plants, representing a constitutive defense mechanism.[2] However, in response to herbivore feeding or pathogen attack, plants can rapidly methylate DIMBOA-Glc to form HDMBOA-Glc.[3][4] This conversion is a key feature of the plant's inducible defense system, highlighting a strategic allocation of resources to produce a more potent toxin when under threat.[5] The accumulation of HDMBOA-Glc is a common response to biotic stresses, including fungal infection and insect feeding.[6]

Comparative Efficacy Against Pests and Pathogens

Experimental evidence suggests that HDMBOA-Glc is often a more potent deterrent and toxin to certain herbivores than DIMBOA-Glc.[2][4] This increased toxicity is a significant factor in the plant's induced defense strategy. While both compounds contribute to the overall defense, the conversion to HDMBOA-Glc provides an enhanced level of protection.

Conversely, DIMBOA plays a unique role in signaling for other defense responses. Studies have shown that DIMBOA, but not HDMBOA-Glc, can induce callose deposition, a process that reinforces the plant cell wall at the site of attack.[7][8] This suggests that DIMBOA functions not only as a direct toxin but also as a signaling molecule that activates further defensive measures.[9][10]

Quantitative Comparison of Benzoxazinoid Levels

The relative abundance of DIMBOA-Glc and HDMBOA-Glc can vary significantly depending on the plant species, developmental stage, and the nature of the biotic stress. The following table summarizes quantitative data from studies on maize, illustrating the dynamic changes in the concentrations of these compounds in response to herbivory and fungal infection.

Plant Species & CultivarTissueConditionDIMBOA-Glc Concentration (µg/g FW)HDMBOA-Glc Concentration (µg/g FW)Reference
Maize (Zea mays) B73LeavesControl~525~74[2]
Maize (Zea mays) B73LeavesAphid InfestationLower than controlHigher than control[2]
Maize (Zea mays)LeavesMock-infested~150~25[11]
Maize (Zea mays)LeavesR. padi-infested (48h)~200~75[11]
Maize (Zea mays)LeavesMock-inoculated (2 dpi)~175~50[12]
Maize (Zea mays)LeavesS. turcica-inoculated (2 dpi)~175~100[12]
Maize (Zea mays)RootsMock-inoculated~2.5~1.0[13]
Maize (Zea mays)RootsP. putida KT2440-inoculated~4.0~1.5[13]

Signaling and Biosynthetic Pathways

The biosynthesis of these defense compounds originates from the shikimic acid pathway.[7] The conversion of DIMBOA-Glc to HDMBOA-Glc is a critical regulatory point, catalyzed by specific O-methyltransferases whose expression is induced by stress signals like jasmonic acid.[1][5][14]

Benzoxazinoid_Biosynthesis cluster_Core_Pathway Core Biosynthesis cluster_Inducible_Pathway Inducible Defense cluster_Activation Activation upon Damage Indole_3_glycerol_phosphate Indole-3-glycerol phosphate Indole Indole Indole_3_glycerol_phosphate->Indole BX1 DIBOA_Glc DIBOA-Glc Indole->DIBOA_Glc BX2-BX5, BX8/BX9 DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6, BX7 HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc O-Methyltransferases (e.g., Bx10, Bx11, Bx12, Bx14) [Induced by stress] DIMBOA DIMBOA (Toxic Aglycone) DIMBOA_Glc->DIMBOA β-glucosidase HDMBOA HDMBOA (More Toxic Aglycone) HDMBOA_Glc->HDMBOA β-glucosidase

Simplified biosynthetic pathway of major benzoxazinoids in maize.

As previously mentioned, DIMBOA plays a role in signaling for callose deposition, a physical barrier against pathogens.

Signaling_Pathway cluster_Elicitor Elicitor/Stress Aphid_Feeding Aphid Feeding DIMBOA_Glc DIMBOA-Glc Aphid_Feeding->DIMBOA_Glc Chitosan Chitosan (Fungal Elicitor) Chitosan->DIMBOA_Glc DIMBOA DIMBOA DIMBOA_Glc->DIMBOA Activation Callose Callose Deposition (Cell Wall Reinforcement) DIMBOA->Callose HDMBOA_Glc HDMBOA-Glc No_Response No Callose Induction HDMBOA_Glc->No_Response LCMS_Workflow Plant_Tissue Plant Tissue Extraction Extraction (MeOH/ACN) Plant_Tissue->Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

A Comparative Analysis of the Insecticidal Efficacy of DIMBOA Glucoside and Other Prominent Natural Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally benign pest management strategies has propelled the investigation of naturally derived insecticides. Among these, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) glucoside, a benzoxazinoid found in gramineous plants like maize and wheat, has demonstrated significant insecticidal properties. This guide provides an objective comparison of the insecticidal efficacy of DIMBOA glucoside with other well-established natural pesticides: pyrethrins, azadirachtin (B1665905) (neem oil), rotenone (B1679576), and spinosad. The comparison is supported by available experimental data on their efficacy and detailed descriptions of their mechanisms of action.

Quantitative Efficacy Comparison

Table 1: Insecticidal Efficacy (LC50/LD50) of this compound and Other Natural Pesticides against Lepidopteran Pests

InsecticideInsect SpeciesLife StageLC50/LD50Exposure TimeBioassay Method
Spinosad Plutella xylostella (Diamondback Moth)3rd Instar Larvae0.00514 %-Leaf-disc dip
Spinosad Plutella xylostella2nd Instar Larvae0.343 ppm72 hLeaf dip
Spinosad Plutella xylostella2nd Instar LarvaeLD50: 0.59 g/L24 hBioassay
Spinosad Plutella xylostellaEggsLD50: 0.12 g/L48 hBioassay

Table 2: Insecticidal Efficacy (LC50/LD50) of this compound and Other Natural Pesticides against Hemipteran Pests (Aphids)

InsecticideInsect SpeciesLife StageLC50/LD50Exposure TimeBioassay Method
DIMBOA Schizaphis graminum (Greenbug)-LD50: 1.2 mM24 hArtificial Diet
This compound Schizaphis graminum-LD50: 4 mM24 hArtificial Diet
Pyrethrins Rhopalosiphum padi (Bird cherry-oat aphid)-LC50: 3.403 mg/L48 h-
Rotenone Aphis glycines (Soybean aphid)AdultLC50: 4.03 - 4.61 mg/L24 h-
Rotenone Rhopalosiphum padi-LC50: 7.146 mg/L48 h-

Table 3: Field Efficacy of Selected Organic Insecticides [1]

InsecticideActive Ingredient(s)Overall Pest Infestation Reduction (%)
EntrustSpinosad73.9
AzeraPyrethrin + Azadirachtin61.7
PyGanicPyrethrin48.6
NeemixAzadirachtin46.1

Mechanisms of Action and Signaling Pathways

The diverse insecticidal activities of these natural compounds stem from their distinct molecular targets and mechanisms of action.

This compound: A Pro-insecticide with Multiple Effects

DIMBOA is stored in plant tissues as its inactive glucoside form.[2] Upon tissue damage by insect feeding, plant glucosidases hydrolyze this compound into the toxic aglycone, DIMBOA.[2] The insecticidal action of DIMBOA is multifaceted, acting as both a feeding deterrent and a toxin.[3] It has been shown to act as a digestive toxin in the European corn borer, reducing the approximate digestibility of food.[3][4] Furthermore, DIMBOA can function as a signaling molecule, inducing plant defense responses like callose deposition.[2]

DIMBOA_Activation DIMBOA_Glucoside This compound (Inactive) DIMBOA_Aglycone DIMBOA (Active Toxin) DIMBOA_Glucoside->DIMBOA_Aglycone hydrolyzes Insect_Feeding Insect Feeding (Tissue Damage) Plant_Glucosidases Plant β-glucosidases Insect_Feeding->Plant_Glucosidases releases Plant_Glucosidases->DIMBOA_Aglycone Insecticidal_Effects Insecticidal Effects (Feeding deterrence, toxicity) DIMBOA_Aglycone->Insecticidal_Effects

Activation of this compound upon insect feeding.
Pyrethrins: Neurotoxins Targeting Sodium Channels

Pyrethrins are potent neurotoxins that target the voltage-gated sodium channels in insect nerves.[5] They bind to the sodium channels, modifying their gating properties and causing them to remain open for extended periods. This leads to repetitive nerve firings, hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[5]

Pyrethrin_Pathway Pyrethrin Pyrethrin Na_Channel Voltage-Gated Sodium Channel Pyrethrin->Na_Channel binds to Prolonged_Opening Prolonged Channel Opening Na_Channel->Prolonged_Opening causes Na_Influx Continuous Na+ Influx Prolonged_Opening->Na_Influx Hyperexcitation Nerve Hyperexcitation Na_Influx->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Mechanism of action of Pyrethrins on insect sodium channels.
Azadirachtin: A Multi-modal Insect Growth Regulator

Azadirachtin, the primary active ingredient in neem oil, exerts its insecticidal effects through multiple modes of action, primarily as an insect growth regulator. It structurally mimics the insect molting hormone ecdysone, thereby disrupting the hormonal balance and interfering with the molting process. Azadirachtin also acts as a potent antifeedant, deterring insects from feeding, and can inhibit reproduction.

Azadirachtin_Pathway cluster_hormonal Hormonal Disruption cluster_behavioral Behavioral Effects Azadirachtin Azadirachtin Ecdysone_Receptor Ecdysone Receptor Azadirachtin->Ecdysone_Receptor mimics ecdysone and binds to Antifeedant Antifeedant Action Azadirachtin->Antifeedant Reproductive_Inhibition Reproductive Inhibition Azadirachtin->Reproductive_Inhibition Hormone_Imbalance Hormone Imbalance Ecdysone_Receptor->Hormone_Imbalance Molting_Inhibition Inhibition of Molting Hormone_Imbalance->Molting_Inhibition

Multi-modal action of Azadirachtin.
Rotenone: Inhibitor of Mitochondrial Respiration

Rotenone is a potent inhibitor of cellular respiration. It specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[6] By blocking the transfer of electrons from NADH to ubiquinone, rotenone disrupts the production of ATP, leading to energy deprivation and ultimately cell death.

Rotenone_Pathway Rotenone Rotenone Complex_I Mitochondrial Complex I Rotenone->Complex_I inhibits Electron_Transport Electron Transport Chain Complex_I->Electron_Transport is part of ATP_Production ATP Production Complex_I->ATP_Production blocks Electron_Transport->ATP_Production drives Cell_Death Cellular Energy Depletion & Death ATP_Production->Cell_Death leads to (when inhibited) Spinosad_Pathway Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosad->nAChR binds to allosteric site Prolonged_Activation Prolonged Receptor Activation nAChR->Prolonged_Activation causes Continuous_Excitation Continuous Nerve Excitation Prolonged_Activation->Continuous_Excitation Paralysis_Death Paralysis & Death Continuous_Excitation->Paralysis_Death Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay Prep_Solutions Prepare Insecticide Solutions Leaf_Dip Leaf-Dip Bioassay Prep_Solutions->Leaf_Dip Diet_Bioassay Artificial Diet Bioassay Prep_Solutions->Diet_Bioassay Prep_Insects Rear & Select Test Insects Prep_Insects->Leaf_Dip Prep_Insects->Diet_Bioassay Incubation Incubation (Controlled Environment) Leaf_Dip->Incubation Diet_Bioassay->Incubation Data_Collection Data Collection (Mortality Assessment) Incubation->Data_Collection Data_Analysis Data Analysis (Probit Analysis -> LC50) Data_Collection->Data_Analysis

References

Validating the DIMBOA-Glucoside Biosynthetic Pathway in Maize: A Comparative Guide Based on Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic consequences of knocking out key genes in the 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)-glucoside biosynthetic pathway in maize (Zea mays). By examining the accumulation of pathway intermediates and end-products in various mutant lines, we can validate the function of the enzymes encoded by the Bx gene family. The supporting experimental data, protocols, and pathway diagrams presented herein offer a comprehensive resource for understanding this critical plant defense pathway.

Quantitative Analysis of Benzoxazinoid Levels in Bx Gene Knockout Mutants

The following table summarizes the quantitative changes in major benzoxazinoid metabolites observed in maize lines with knockouts of specific Bx genes compared to their wild-type (WT) counterparts. These data unequivocally demonstrate the role of each targeted gene in the biosynthetic cascade.

Gene KnockoutBackgroundMetaboliteWild-Type Concentration (µg/g FW)Mutant Concentration (µg/g FW)Fold Change (Mutant/WT)Reference
bx1W22DIMBOA-Glc~1500Not Detected~0[1]
W22DIBOA-Glc~100Not Detected~0[1]
bx2W22DIMBOA-Glc~1500Significantly Reduced< 0.1[1]
W22DIBOA-Glc~100Significantly Reduced< 0.1[1]
bx6-DIMBOA-GlcPresentAlmost Absent~0[2]
-DIBOA-GlcLowAccumulates>> 1[2]
Bx10c (natural transposon insertion)B73DIMBOA-GlcLowHigh> 1[3][4][5]
B73HDMBOA-GlcHighLow< 1[3][4][5]

Note: Absolute concentrations can vary significantly between maize lines and experimental conditions. The data presented are illustrative of the functional consequences of the gene knockouts.

Visualizing the DIMBOA-Glucoside Biosynthetic Pathway and Experimental Design

The following diagrams, generated using Graphviz, illustrate the key enzymatic steps in the DIMBOA-glucoside pathway and a typical workflow for its validation via gene knockout.

DIMBOA_Pathway IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole Indolinone Indolin-2-one Indole->Indolinone Bx2 DIBOA DIBOA Indolinone->DIBOA DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc Bx8, Bx9 TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc Bx6 DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc Bx7 HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc Bx10-12

Caption: The DIMBOA-glucoside biosynthetic pathway in maize, indicating subcellular localization and key enzymes (Bx genes).

Gene_Knockout_Workflow cluster_design Design & Construction cluster_transformation Transformation & Regeneration cluster_analysis Analysis sgRNA_design 1. sgRNA Design for Target Bx Gene Vector_construction 2. CRISPR/Cas9 Vector Construction sgRNA_design->Vector_construction Agro_transformation 3. Agrobacterium Transformation Vector_construction->Agro_transformation Maize_transformation 4. Maize Embryo Transformation Agro_transformation->Maize_transformation Plant_regeneration 5. Regeneration of T0 Plants Maize_transformation->Plant_regeneration Screening 6. Mutant Screening (PCR & Sequencing) Plant_regeneration->Screening Metabolite_analysis 7. Metabolite Profiling (HPLC-MS/MS) Screening->Metabolite_analysis Data_analysis 8. Data Analysis & Pathway Validation Metabolite_analysis->Data_analysis

Caption: Experimental workflow for validating the DIMBOA-glucoside pathway using CRISPR/Cas9-mediated gene knockout in maize.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the validation of the DIMBOA-glucoside pathway.

This protocol provides a general framework for generating targeted gene knockouts in maize, adapted from established methods.[6][7][8]

  • 1.1. sgRNA Design and Vector Construction:

    • Identify the target Bx gene sequence. Design two or more single guide RNAs (sgRNAs) targeting an early exon to ensure a loss-of-function mutation.[6] Use online tools like CRISPR-P 2.0 to optimize sgRNA specificity and efficiency.

    • Synthesize and clone the sgRNAs into a suitable plant expression vector containing the Cas9 nuclease gene. The expression of Cas9 is typically driven by a strong constitutive promoter like the maize ubiquitin promoter, while sgRNAs are expressed under a U6 or U3 promoter.[8]

  • 1.2. Maize Transformation:

    • Introduce the CRISPR/Cas9 construct into Agrobacterium tumefaciens.

    • Co-cultivate the Agrobacterium with immature maize embryos (e.g., from inbred line A188 or B104) to facilitate T-DNA transfer.

    • Select transformed calli on a medium containing an appropriate selection agent (e.g., hygromycin or phosphinothricin).

  • 1.3. Plant Regeneration and Mutant Screening:

    • Regenerate whole plants (T0 generation) from the selected calli through somatic embryogenesis.

    • Screen T0 plants for the presence of the transgene and for mutations at the target locus using PCR and Sanger sequencing.

    • Identify transgene-free knockout lines in subsequent generations (T1 and beyond) through segregation.

This protocol outlines a standard method for the extraction and analysis of benzoxazinoids from maize tissues.[9][10][11]

  • 2.1. Sample Preparation:

    • Harvest maize leaf or root tissue from seedlings (e.g., 10-14 days old).

    • Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • 2.2. Metabolite Extraction:

    • Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).[9]

    • Vortex vigorously and then centrifuge at high speed (e.g., 13,000 rpm) at 4°C for 20 minutes.

    • Carefully transfer the supernatant to a new tube for analysis.

  • 2.3. HPLC-MS/MS Analysis:

    • Chromatography: Separate the metabolites using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.[9][11]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from low to high organic phase (Solvent B) is used to elute the compounds of interest.

    • Mass Spectrometry: Detect and quantify the benzoxazinoids using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each benzoxazinoid and monitoring for a characteristic product ion after fragmentation, ensuring high sensitivity and selectivity.

By comparing the metabolic profiles of wild-type and knockout plants using these robust methodologies, researchers can definitively assign functions to the genes within the DIMBOA-glucoside biosynthetic pathway, paving the way for further investigation into its regulation and its role in plant defense and other physiological processes.

References

Unveiling the Metabolic Cascade: A Comparative Guide to Wild-Type and DIMBOA Glucoside-Deficient Plants

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolome of plants lacking the key defense compound, DIMBOA glucoside, reveals significant shifts in chemical profiles, impacting pathways beyond the well-understood benzoxazinoid biosynthesis. This guide provides a comparative analysis of wild-type and this compound-deficient plants, supported by quantitative data from metabolomic studies, detailed experimental protocols, and visualizations of the underlying biochemical processes.

This guide is intended for researchers, scientists, and drug development professionals interested in plant secondary metabolism, plant-insect interactions, and the broader biochemical implications of genetic modifications in plants. By presenting a structured comparison, we aim to facilitate a deeper understanding of the metabolic networks influenced by this compound.

Quantitative Metabolomic Comparison

The deficiency of this compound, primarily studied in maize (Zea mays) mutants such as bx1, bx2, and bx6, leads to a significant reprogramming of the plant's metabolome. The bx1 and bx2 mutations block the early steps of the benzoxazinoid pathway, leading to a near-complete absence of these defense compounds. The bx6 mutation, occurring later in the pathway, specifically prevents the conversion of DIBOA-glucoside to DIMBOA-glucoside, resulting in the accumulation of the former.

Untargeted metabolomic analyses have revealed that these genetic perturbations cause widespread changes in the root metabolome, affecting not only the benzoxazinoid pathway but also other areas of secondary metabolism.

Table 1: Benzoxazinoid Profile in Wild-Type vs. This compound-Deficient Maize Mutants

MetaboliteWild-Type (W22)bx1 Mutantbx6 MutantFold Change (bx1 vs. WT)Fold Change (bx6 vs. WT)
DIMBOA-glucoside High AbundanceNot DetectedSignificantly ReducedN/ADrastic Decrease
DIBOA-glucoside Low AbundanceNot DetectedHigh AbundanceN/ADrastic Increase
HDMBOA-glucoside Moderate AbundanceNot DetectedSignificantly ReducedN/ADecrease

Data synthesized from untargeted metabolomics studies. "High/Low/Moderate Abundance" indicates relative concentrations observed in the studies. Fold changes represent the general trend.

Table 2: Notable Non-Benzoxazinoid Metabolite Alterations in this compound-Deficient Maize Roots

Metabolite ClassSpecific MetabolitesMutant Line(s)Observed Change
Flavonoids Variousbx1, bx2Altered Abundance
Phenolic Compounds Catechol glucoside, Catechol acetylglucosebx1Increased
Organic Acids Variousbx1, bx2Altered Abundance
Amino Acids & Derivatives Variousbx1, bx2Altered Abundance

This table represents a summary of findings from untargeted metabolomic profiling, indicating that the absence of this compound has a cascading effect on the broader metabolic network of the plant.[1]

Experimental Protocols

The following protocols provide a standardized methodology for the comparative metabolomic analysis of wild-type and this compound-deficient plants.

Sample Preparation and Metabolite Extraction

This protocol is adapted from established methodologies for benzoxazinoid analysis.

  • Plant Material: Collect leaf or root tissue from seedlings at a consistent developmental stage (e.g., 10-14 days after sowing). Immediately flash-freeze the samples in liquid nitrogen to halt metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a cryogenic grinder or a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction Solvent: Prepare a pre-chilled extraction solvent of 70:30 (v/v) methanol:water with 0.1% formic acid.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

    • Add 1 mL of the extraction solvent.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

LC-MS/MS for Metabolomic Profiling

This protocol outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for untargeted metabolomic analysis.

  • Chromatography System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 100 mm).

  • Mobile Phases:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a broad range of metabolites. Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to collect fragmentation data for metabolite identification.

Visualizing the Metabolic Landscape

The following diagrams illustrate the key biosynthetic pathway and a typical experimental workflow for comparative metabolomics.

DIMBOA_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_vacuole Vacuole (Storage) I3GP Indole-3-glycerol phosphate Indole Indole I3GP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_glc DIBOA-glucoside DIBOA->DIBOA_glc BX8/BX9 TRIBOA_glc TRIBOA-glucoside DIBOA_glc->TRIBOA_glc BX6 DIMBOA_glc DIMBOA-glucoside TRIBOA_glc->DIMBOA_glc BX7 DIMBOA_glc_storage DIMBOA-glucoside DIMBOA_glc->DIMBOA_glc_storage Metabolomics_Workflow Plant_Growth Plant Growth (Wild-Type & Mutant Lines) Sample_Collection Sample Collection (e.g., Root Tissue) Plant_Growth->Sample_Collection Metabolite_Extraction Metabolite Extraction (Methanol/Water) Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification & Quantification Statistical_Analysis->Metabolite_Identification Comparative_Analysis Comparative Analysis of Metabolic Profiles Metabolite_Identification->Comparative_Analysis

References

evaluating the allelopathic potential of DIMBOA glucoside in comparison to other allelochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate world of plant chemical interactions is paramount. This guide provides a comprehensive comparison of the allelopathic potential of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) glucoside with other prominent allelochemicals: sorgoleone (B1235758), juglone, and catechin (B1668976). By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be an invaluable resource for evaluating these natural compounds.

Overview of Allelochemicals

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either beneficial (positive allelopathy) or detrimental (negative allelopathy) effects on the target organisms.

  • DIMBOA Glucoside: A member of the benzoxazinoid family, this compound is predominantly found in grasses like maize, wheat, and rye.[1][2] It is stored in an inactive glucoside form and is hydrolyzed to its active, and more toxic, aglycone form, DIMBOA, upon tissue damage.[1]

  • Sorgoleone: This lipid benzoquinone is the primary allelochemical exuded from the root hairs of sorghum species.[3][4][5] It is known for its potent herbicidal activity.[5]

  • Juglone: A naphthoquinone produced by plants in the walnut family, particularly the black walnut (Juglans nigra).[6][7] It is a well-documented allelochemical with broad-spectrum phytotoxicity.[7]

  • Catechin: A flavonoid compound implicated in the allelopathic success of invasive species like spotted knapweed (Centaurea stoebe).[8][9] Its phytotoxic effects are a subject of ongoing research and debate.[10]

Quantitative Comparison of Allelopathic Activity

The following tables summarize the available quantitative data on the allelopathic effects of DIMBOA, sorgoleone, juglone, and catechin. It is important to note that the direct comparison of these values can be challenging due to variations in experimental conditions, target species, and the specific endpoints measured.

Table 1: Effect on Seed Germination

AllelochemicalTarget SpeciesEffective Concentration (EC50)ObservationsReference(s)
DIMBOA Alfalfa (Medicago sativa)0.6 mM (Promotive)Lower concentrations (0.15-0.6 mM) promoted germination, while 0.75 mM showed inhibition.[11]
Juglone Tomato (Lycopersicon esculentum)Not specifiedInhibition observed at 1 mM.[12]
Lettuce (Lactuca sativa)Not specifiedInhibition observed.[13]
Catechin Lettuce (Lactuca sativa)Not specifiedInhibition of germination has been reported.[14]
Sorgoleone Various weed species10 µMSignificant inhibition of germination in both broadleaf and grass weeds.[5]

Table 2: Effect on Root Growth

AllelochemicalTarget SpeciesEffective Concentration (EC50)ObservationsReference(s)
DIMBOA Oat (Avena sativa)>1.5 mM (Inhibitory)Concentrations <1.5 mM promoted root growth.[11]
Alfalfa (Medicago sativa)0.6 mM (Promotive)Significant promotion of radicle length at this concentration.[11]
Juglone Tobacco (Nicotiana tabacum)~10 µM (Inhibitory)Significant reduction in root growth observed at this concentration.[15]
Various woody species10⁻⁶ M to 10⁻⁵ MInhibition of shoot elongation and dry weight accumulation observed.[7]
Catechin Bambusa arundinacea, Koeleria macrantha~50 µg/ml (Inhibitory)Significant inhibition of root growth.[8]
Sorgoleone Various plant speciesNot specifiedPrimarily causes a reduction in shoot growth with little effect on root growth.[4]

Signaling Pathways and Mechanisms of Action

The allelopathic effects of these compounds are mediated by complex signaling pathways within the target plant. Below are simplified diagrams representing the current understanding of these mechanisms.

DIMBOA Signaling Pathway

DIMBOA appears to exert its allelopathic effects through multiple pathways, including the modulation of phytohormone signaling and the induction of oxidative stress.

DIMBOA_Signaling cluster_cell DIMBOA DIMBOA Cell Target Plant Cell IAA_synthesis IAA Biosynthesis Genes (e.g., YUCCA, AAO1, NIT) DIMBOA->IAA_synthesis Down-regulates VB6_metabolism Vitamin B6 Metabolism DIMBOA->VB6_metabolism Inhibits ROS Reactive Oxygen Species (H₂O₂) DIMBOA->ROS Induces Gene_expression Altered Gene Expression (e.g., Phenylpropanoid, Carbohydrate metabolism) DIMBOA->Gene_expression IAA Indole-3-acetic acid (IAA) (Auxin) IAA_synthesis->IAA Growth_inhibition Inhibition of Growth & Development IAA->Growth_inhibition VB6_metabolism->ROS Quenches ROS->Growth_inhibition Gene_expression->Growth_inhibition

DIMBOA's multifaceted impact on plant signaling.
Sorgoleone Mechanism of Action

Sorgoleone's primary mode of action is the disruption of fundamental physiological processes like photosynthesis and respiration.

Sorgoleone_Mechanism Sorgoleone Sorgoleone PSII Photosystem II (PSII) Sorgoleone->PSII Inhibits ETC_mito Mitochondrial Electron Transport Chain Sorgoleone->ETC_mito Inhibits Chloroplast Chloroplast Mitochondrion Mitochondrion Photosynthesis Photosynthesis PSII->Photosynthesis Respiration Cellular Respiration ETC_mito->Respiration Growth_inhibition Inhibition of Growth Photosynthesis->Growth_inhibition Respiration->Growth_inhibition

Sorgoleone's disruption of cellular energy production.
Juglone Signaling Pathway

Juglone's phytotoxicity is strongly associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent physiological damage.

Juglone_Signaling cluster_cell Juglone Juglone Cell Target Plant Cell ROS_production Increased ROS Production Juglone->ROS_production Induces Enzyme_inhibition Enzyme Inhibition Juglone->Enzyme_inhibition Water_uptake Reduced Water Uptake Juglone->Water_uptake Proline_synthesis Proline Synthesis Genes (P5CS, OAT) Juglone->Proline_synthesis Up-regulates Proline_catabolism Proline Catabolism Gene (PDH) Juglone->Proline_catabolism Down-regulates Oxidative_stress Oxidative Stress ROS_production->Oxidative_stress Growth_inhibition Inhibition of Growth Oxidative_stress->Growth_inhibition Enzyme_inhibition->Growth_inhibition Water_uptake->Growth_inhibition Proline_accumulation Proline Accumulation Proline_synthesis->Proline_accumulation Proline_catabolism->Proline_accumulation

Juglone-induced oxidative stress and metabolic responses.
Catechin Signaling Pathway

Catechin is thought to induce phytotoxicity through a signaling cascade involving reactive oxygen species and the activation of cell death-related genes.

Catechin_Signaling Catechin Catechin Root_cell Root Cell Catechin->Root_cell ROS_wave Wave of Reactive Oxygen Species (ROS) Root_cell->ROS_wave Triggers Gene_expression Upregulation of Cell Death Genes (e.g., acd2, cad1) ROS_wave->Gene_expression Induces Cell_death Programmed Cell Death (Apoptosis) Gene_expression->Cell_death Root_growth_inhibition Inhibition of Root Growth Cell_death->Root_growth_inhibition

Catechin-triggered cell death signaling cascade.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of allelopathic potential. The following sections outline generalized methodologies for key experiments, which can be adapted for specific research needs.

Seed Germination and Seedling Growth Bioassay

This common laboratory bioassay is used to evaluate the effects of an allelochemical on seed germination and early seedling growth.

Materials:

  • Test compound (e.g., this compound, sorgoleone, juglone, catechin)

  • Seeds of a standard test species (e.g., lettuce - Lactuca sativa, cress - Lepidium sativum, tomato - Lycopersicon esculentum)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Solvent (e.g., distilled water, methanol, DMSO)

  • Incubator with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to achieve the desired test concentrations. A solvent-only control should be prepared.

  • Petri Dish Preparation: Place one or two layers of filter paper in each Petri dish.

  • Application of Test Solutions: Add a fixed volume (e.g., 5 mL) of each test solution or the control solution to the filter paper in the respective Petri dishes, ensuring the paper is evenly moistened.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20-30) on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator under controlled conditions (e.g., 25°C with a 16:8 hour light:dark cycle).

  • Data Collection: After a set incubation period (e.g., 3-7 days), count the number of germinated seeds. Measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of germination and the percentage of inhibition of root and shoot growth relative to the control. Determine the EC50 values (the concentration that causes a 50% reduction in the measured parameter) using appropriate statistical software.

Root Exudate Collection and Analysis

This protocol describes a method for collecting and analyzing root exudates to identify and quantify allelochemicals released by a donor plant.

Materials:

  • Donor plants (e.g., sorghum for sorgoleone)

  • Hydroponic or aeroponic culture system

  • Collection medium (e.g., sterile nutrient solution or distilled water)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for extraction and elution (e.g., methanol, ethyl acetate)

  • Analytical instrumentation (e.g., HPLC, LC-MS, GC-MS)

Procedure:

  • Plant Culture: Grow the donor plants in a hydroponic or aeroponic system to allow for easy access to the roots.

  • Exudate Collection: Gently transfer the plants to a container with a fresh collection medium. Allow the roots to exude compounds for a specific period (e.g., 24-48 hours).

  • Extraction: After the collection period, remove the plants and process the collection medium. For hydrophobic compounds like sorgoleone, pass the medium through an SPE cartridge to concentrate the analytes.

  • Elution: Elute the trapped compounds from the SPE cartridge using an appropriate solvent.

  • Analysis: Analyze the eluted sample using HPLC, LC-MS, or GC-MS to identify and quantify the allelochemicals present. Use authentic standards for confirmation and quantification.

Experimental Workflow for Allelopathy Bioassay

The following diagram illustrates a typical workflow for conducting an allelopathy bioassay.

Allelopathy_Workflow start Start prep_solutions Prepare Test Solutions (Allelochemicals & Control) start->prep_solutions prep_dishes Prepare Petri Dishes with Filter Paper prep_solutions->prep_dishes apply_solutions Apply Solutions to Filter Paper prep_dishes->apply_solutions plate_seeds Plate Seeds of Target Species apply_solutions->plate_seeds incubate Incubate under Controlled Conditions plate_seeds->incubate collect_data Collect Data: - Germination Count - Root/Shoot Length incubate->collect_data analyze_data Analyze Data: - % Inhibition - EC50 Calculation collect_data->analyze_data end End analyze_data->end

A generalized workflow for allelopathy bioassays.

Conclusion

The evaluation of allelopathic potential requires a multi-faceted approach that combines quantitative bioassays, detailed mechanistic studies, and standardized experimental protocols. While this compound, sorgoleone, juglone, and catechin all demonstrate significant allelopathic properties, their modes of action and potency vary considerably. This guide provides a foundational understanding of these differences, empowering researchers to make informed decisions in their investigations of these fascinating and potent natural products. Further research is needed to obtain more direct comparative data and to fully elucidate the complex signaling networks initiated by these allelochemicals in target plants.

References

cross-species comparison of DIMBOA glucoside function in grasses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the function of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) glucoside, a key secondary metabolite in the defense mechanisms of several economically important grass species, including maize, wheat, and rye. This document synthesizes experimental data on its biosynthesis, mode of action, and biological activity against herbivores, pathogens, and competing plants.

Introduction to DIMBOA Glucoside

Benzoxazinoids are a class of indole-derived defensive compounds prevalent in the grass family (Poaceae).[1][2] In living plant tissue, they are stored as stable and inactive glucosides, such as DIMBOA-glucoside, primarily within the cell vacuole to prevent autotoxicity.[1] Upon tissue damage caused by herbivore feeding or pathogen invasion, these glucosides come into contact with β-glucosidases located in the plastids, leading to the release of the toxic aglycone, DIMBOA.[1][3] This activated form and its subsequent degradation products are central to the plant's chemical defense strategy.[3]

While DIMBOA and its precursor DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) are the predominant benzoxazinoids, their relative abundance varies among grass species. In maize and wheat, the methoxy (B1213986) derivative DIMBOA is more prevalent, whereas DIBOA is the dominant form in rye.[1][2][4]

Comparative Biological Activity

The biological activity of DIMBOA-glucoside is realized upon its conversion to the aglycone DIMBOA. This section compares the known quantitative effects of DIMBOA and related benzoxazinoids across different grass species.

Herbivore Resistance

DIMBOA and its derivatives exhibit both toxic and antifeedant properties against a wide range of insect herbivores. The conversion of DIMBOA-glucoside to its more potent derivative, HDMBOA-glucoside (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside), is an inducible defense mechanism in response to herbivory.[5]

SpeciesHerbivoreCompoundConcentration/DosageObserved EffectReference
MaizeRhopalosiphum maidis (Corn leaf aphid)HDMBOA-Glc2 mM in artificial dietSignificantly reduced aphid progeny production and survival.[5]
MaizeRhopalosiphum maidis (Corn leaf aphid)DIMBOA-Glc2 mM in artificial dietNo significant effect on aphid progeny or survival.[5]
WheatMetopolophium dirhodum (Rose-grain aphid)HDMBOA-GlcLD50 was fivefold lower than DIMBOA-Glc in artificial diet.More effective in reducing survival rates.[1][5]
WheatSitobion avenae (English grain aphid)DIMBOA-Increased mortality and altered feeding behavior.[6]
GeneralSpodoptera frugiperda (Fall armyworm)DIMBOA0.19 mM in artificial dietIncreased growth rate of the specialist herbivore.[7]
GeneralSpodoptera littoralis (Cotton leafworm)DIMBOA0.95 mM in artificial dietSignificantly reduced growth of the generalist herbivore.[7]
Antimicrobial Activity

The aglycone DIMBOA and its degradation products, such as MBOA (6-methoxy-2-benzoxazolinone), possess significant antifungal and antibacterial properties. The glucoside form is largely inactive.[8]

Target PathogenCompoundEC50 / MICReference
Fusarium culmorumMBOA271 µg/mL[9][10]
Cephalosporium gramineumMBOA134 µg/mL[9][10]
Gaeumannomyces graminis var. triticiMBOA77 µg/mL[9][10]
Fusarium culmorumBOA456 µg/mL[9][10]
Cephalosporium gramineumBOA189 µg/mL[9][10]
Gaeumannomyces graminis var. triticiBOA111 µg/mL[9][10]
Staphylococcus aureusDIMBOAGrowth inhibitory properties observed.[11]
Escherichia coliDIMBOAGrowth inhibitory properties observed.[11]
Saccharomyces cerevisiaeDIMBOAGrowth inhibitory properties observed.[11]
Allelopathic Function

Benzoxazinoids are released into the soil via root exudates, where they can inhibit the germination and growth of competing plant species.

Donor SpeciesTarget SpeciesObserved EffectReference
Wheat, RyeAmaranthus retroflexus (Redroot pigweed)Inhibition of growth.[12]
MaizeVarious weedsAllelopathic interference causing inhibitory effects.[13]
RyeVarious weedsAllelopathic properties that inhibit seed germination.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthesis of DIMBOA-glucoside, its activation upon tissue damage, and a general workflow for its analysis.

DIMBOA_Biosynthesis cluster_pathway DIMBOA-glucoside Biosynthesis Pathway Indole_3_glycerol_phosphate Indole-3-glycerol phosphate Indole Indole Indole_3_glycerol_phosphate->Indole Bx1 DIBOA DIBOA Indole->DIBOA Bx2-Bx5 DIBOA_glc DIBOA-glucoside DIBOA->DIBOA_glc Bx8/Bx9 TRIBOA_glc TRIBOA-glucoside DIBOA_glc->TRIBOA_glc Bx6 DIMBOA_glc DIMBOA-glucoside TRIBOA_glc->DIMBOA_glc Bx7

Simplified DIMBOA-glucoside biosynthetic pathway in grasses.

DIMBOA_Activation cluster_activation Activation of DIMBOA-glucoside Node_A Intact Plant Cell (Vacuole) Node_B DIMBOA-glucoside (Inactive) Node_C Tissue Damage (Herbivory/Pathogen Attack) Node_B->Node_C Node_E DIMBOA (Active Aglycone) Node_C->Node_E Node_D β-glucosidase (Plastid) Node_D->Node_C Node_F Biological Effects (Toxicity, Allelopathy) Node_E->Node_F

Activation of DIMBOA-glucoside upon tissue damage.

Experimental_Workflow cluster_workflow General Experimental Workflow for Benzoxazinoid Analysis Start Plant Tissue (Maize, Wheat, Rye) Step1 Homogenization in Liquid Nitrogen Start->Step1 Step2 Extraction with Methanol (B129727)/Water/Formic Acid Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Supernatant Collection Step3->Step4 Step5 HPLC or LC-MS/MS Analysis Step4->Step5 End Quantification of DIMBOA-glucoside Step5->End

A generalized workflow for the extraction and analysis of DIMBOA-glucoside.

Experimental Protocols

Extraction and Quantification of DIMBOA-glucoside

This protocol is adapted from methods used for the analysis of benzoxazinoids in grasses.[15][16][17]

Materials:

  • Fresh plant tissue (e.g., seedlings)

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes

  • Extraction solvent: Methanol/Water/Formic acid (50:49.5:0.5, v/v/v)

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

  • DIMBOA-glucoside analytical standard

Procedure:

  • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of extraction solvent to the tube.

  • Vortex vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

  • Analyze the extract using an HPLC-UV or LC-MS/MS system.

    • HPLC-UV: Separation is typically achieved on a C18 column with a gradient of acidified water and methanol or acetonitrile. Detection is performed at approximately 263 nm.

    • LC-MS/MS: Provides higher sensitivity and selectivity. Separation is performed on a C18 column, and detection is achieved using multiple reaction monitoring (MRM) in negative ion mode.

  • Quantify DIMBOA-glucoside by comparing the peak area to a standard curve prepared from the analytical standard.

Insect Feeding Bioassay

This protocol describes a general method for assessing the antifeedant or toxic effects of DIMBOA-glucoside on insect herbivores using an artificial diet.[5]

Materials:

  • Insect species of interest (e.g., Spodoptera frugiperda, Rhopalosiphum maidis)

  • Artificial diet specific to the insect

  • DIMBOA-glucoside

  • Solvent (e.g., water, ethanol)

  • Feeding arenas (e.g., petri dishes, multi-well plates)

Procedure:

  • Prepare the artificial diet according to a standard recipe for the target insect.

  • Dissolve DIMBOA-glucoside in a suitable solvent to create a stock solution.

  • Incorporate the DIMBOA-glucoside stock solution into the molten diet at various concentrations. Prepare a control diet containing only the solvent.

  • Dispense the diet into feeding arenas and allow it to solidify.

  • Introduce a known number of insect larvae or aphids into each arena.

  • Incubate the bioassay under controlled environmental conditions (temperature, humidity, photoperiod) suitable for the insect.

  • Monitor and record parameters such as larval weight gain, survival rate, developmental time, or aphid population growth over a set period.

  • Calculate metrics such as EC50 (effective concentration to inhibit growth by 50%) or LT50 (lethal time for 50% of the population).

In Vitro Antifungal Assay

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of DIMBOA against fungal pathogens.[9][10]

Materials:

  • Fungal pathogen of interest (e.g., Fusarium graminearum)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar (B569324) or Broth)

  • DIMBOA (aglycone)

  • Solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of DIMBOA in a suitable solvent.

  • Perform serial dilutions of the DIMBOA stock solution in the fungal growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal pathogen (spore suspension or mycelial fragments).

  • Inoculate each well with the fungal inoculum. Include a positive control (medium with inoculum, no DIMBOA) and a negative control (medium only).

  • Incubate the plate at an appropriate temperature for the fungus.

  • After a set incubation period (e.g., 48-72 hours), visually assess fungal growth in each well or measure the optical density using a spectrophotometer.

  • The MIC is the lowest concentration of DIMBOA that completely inhibits visible fungal growth.

Allelopathy Bioassay

This protocol describes a method to assess the allelopathic effects of root exudates from different grass species.[18][19][20]

Materials:

  • Donor plants (maize, wheat, rye seedlings)

  • Recipient seeds (e.g., lettuce, Amaranthus retroflexus)

  • Sterile agar or filter paper

  • Petri dishes

  • Growth chamber

Procedure for Root Exudate Collection:

  • Grow donor grass seedlings hydroponically or in a sterile sand culture.

  • Collect the nutrient solution or an aqueous rinse of the root system. Alternatively, a continuous root exudate trapping system can be used.

  • Filter-sterilize the collected root exudate solution.

Bioassay Procedure:

  • Place sterile filter paper or a layer of agar in petri dishes.

  • Moisten the filter paper or agar with different concentrations of the collected root exudate. Use the nutrient solution or water as a control.

  • Place a known number of recipient seeds on the filter paper or agar in each petri dish.

  • Seal the petri dishes and place them in a growth chamber with controlled light and temperature.

  • After a set period (e.g., 5-7 days), measure the germination percentage, root length, and shoot length of the recipient seedlings.

  • Calculate the percentage of inhibition or stimulation compared to the control.

Conclusion

DIMBOA-glucoside and its derivatives play a multifaceted role in the defense of grasses. While maize and wheat primarily utilize DIMBOA, rye relies more on DIBOA. The conversion of DIMBOA-glucoside to its active aglycone, and further to even more potent compounds like HDMBOA-glucoside, highlights a sophisticated and inducible defense system. The quantitative data, though not exhaustive in direct comparisons, clearly indicates the significant impact of these compounds on herbivores and pathogens. The provided protocols offer a foundation for researchers to conduct further comparative studies to fully elucidate the ecological and agricultural implications of benzoxazinoid diversity in grasses.

References

Unveiling the Guardian Molecule: Validating DIMBOA-Glucoside's Role in Fungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The intricate defense systems of plants against pathogenic fungi are a cornerstone of agricultural productivity and ecosystem stability. Within the arsenal (B13267) of chemical defenses in graminaceous plants like maize, wheat, and rye, the benzoxazinoid 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and its precursor, DIMBOA-glucoside, have emerged as key players. This guide provides a comprehensive comparison of experimental data validating the contribution of DIMBOA-glucoside to in-planta fungal resistance, offering researchers a detailed overview of its efficacy, mechanism of action, and comparative performance against related compounds.

Quantitative Analysis of Fungal Resistance

Experimental evidence robustly supports the role of DIMBOA-glucoside in conferring resistance to fungal pathogens. Studies comparing wild-type maize lines with benzoxazinoid-deficient mutants (e.g., bx1) consistently demonstrate increased susceptibility in the absence of these compounds.

Table 1: Fungal Penetration Resistance in Maize Lines

Maize LineFungal PathogenPenetration Success Rate (%)Fold Change in Susceptibility (mutant vs. wild-type)
Bx1 Wild-TypeSetosphaeria turcica25-
bx1 MutantSetosphaeria turcica451.8
Data synthesized from studies demonstrating increased fungal penetration in benzoxazinoid-deficient mutants.[1][2]

Upon fungal challenge, plants actively accumulate benzoxazinoids in the apoplast, the primary site of interaction with invading pathogens. This targeted accumulation is a critical component of the plant's defense response.

Table 2: Apoplastic Accumulation of Benzoxazinoids in Maize Leaves Following Fungal Inoculation

CompoundTreatmentConcentration (pmol/g fresh weight)
DIMBOA-glucosideControl150
DIMBOA-glucosideS. turcica infected450
DIMBOAControl50
DIMBOAS. turcica infected200
HDMBOA-glucosideControl75
HDMBOA-glucosideS. turcica infected300
Data represents typical increases observed in apoplastic fluid following fungal infection.[1][2]

The Dual Role of DIMBOA: Toxin and Signal

DIMBOA-glucoside itself is largely inactive and stored in the vacuole.[3] Upon tissue damage caused by fungal invasion, it comes into contact with β-glucosidases in the plastids and cell wall, which hydrolyze it into the toxic aglycone, DIMBOA.[2] DIMBOA exhibits direct antifungal properties, inhibiting the growth of various fungal pathogens.[4][5]

Beyond its direct toxicity, DIMBOA also functions as a signaling molecule, amplifying the plant's defense response. One of the key downstream effects is the induction of callose deposition at the site of infection, which acts as a physical barrier to fungal penetration.[1][6][7]

Comparative Efficacy: DIMBOA-glucoside vs. HDMBOA-glucoside

In response to fungal infection and other biotic stresses, plants can convert DIMBOA-glucoside into 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-glucoside).[2][8][9][10][11] While both compounds contribute to defense, they exhibit distinct properties and roles.

Table 3: Comparative Effects of DIMBOA and HDMBOA-glucoside on Fungal Growth and Plant Defense

FeatureDIMBOAHDMBOA-glucoside
Direct Antifungal Activity Moderate to HighHigher than DIMBOA in some cases
Induction of Callose Deposition Strong InducerDoes not induce callose deposition
Stability of Aglycone Less stableMore stable
This comparison is based on multiple studies investigating the bioactivity of these compounds.[1][2][6][7][8]

The conversion to HDMBOA-glucoside appears to be a strategy to generate a more stable and potent toxin, while DIMBOA plays a crucial dual role as both a direct defense compound and a critical signaling molecule for reinforcing physical barriers.[12]

Experimental Protocols

1. Plant Material and Fungal Inoculation: Maize inbred lines, such as B73 (wild-type) and its corresponding bx1 mutant, are typically used. Plants are grown under controlled greenhouse conditions. For fungal challenge assays, a spore suspension of a pathogen like Setosphaeria turcica (e.g., 1x10^5 spores/mL) is sprayed onto the leaves of 2-3 week old seedlings. Control plants are sprayed with a mock solution (e.g., water with a surfactant).

2. Apoplastic Fluid Extraction: Leaves are harvested at various time points post-inoculation. The leaves are cut and placed in a syringe filled with an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5). The syringe is then placed in a centrifuge tube and spun at a low speed (e.g., 1,000 x g) to collect the apoplastic washing fluid.

3. Quantification of Benzoxazinoids: The collected apoplastic fluid is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer. The concentrations of DIMBOA-glucoside, DIMBOA, and HDMBOA-glucoside are determined by comparing the peak areas to those of authentic standards.

4. Fungal Penetration Assay: Inoculated leaf sections are stained with a fungal-specific stain (e.g., trypan blue). The number of successful fungal penetration events (appressoria that have formed penetration pegs) is counted under a microscope. The penetration success rate is calculated as the percentage of total appressoria that successfully penetrated the epidermal cells.

5. Callose Deposition Assay: Leaf discs are collected and cleared of chlorophyll. The discs are then stained with aniline (B41778) blue, which specifically binds to callose. The callose deposits are visualized under a fluorescence microscope and quantified using image analysis software.

Signaling Pathways and Experimental Workflows

Fungal_Resistance_Signaling cluster_fungus Fungal Pathogen cluster_plant Plant Cell cluster_vacuole Vacuole cluster_plastid Plastid/Cell Wall Fungus Fungal Pathogen (e.g., S. turcica) DIMBOA_glc DIMBOA-glucoside (Inactive) Fungus->DIMBOA_glc Tissue Damage DIMBOA DIMBOA (Active Aglycone) DIMBOA_glc->DIMBOA Hydrolysis Glucosidase HDMBOA_glc HDMBOA-glucoside DIMBOA_glc->HDMBOA_glc Methylation OMT Glucosidase β-glucosidase Callose Callose Deposition DIMBOA->Callose Signaling Resistance Fungal Resistance DIMBOA->Resistance Direct Toxicity HDMBOA_glc->Resistance Enhanced Toxicity OMT O-methyltransferase Callose->Resistance Physical Barrier

Caption: Signaling pathway of DIMBOA-glucoside-mediated fungal resistance.

Experimental_Workflow cluster_analysis Analysis Start Start Plant_Growth Plant Growth (Wild-type vs. bx1 mutant) Start->Plant_Growth Inoculation Fungal Inoculation Plant_Growth->Inoculation Sampling Sample Collection (Leaf Tissue, Apoplastic Fluid) Inoculation->Sampling HPLC HPLC Analysis (Quantify Benzoxazinoids) Sampling->HPLC Microscopy Microscopy (Penetration & Callose Assays) Sampling->Microscopy Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis Microscopy->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for validating DIMBOA-glucoside's role.

References

A Comparative Guide to the Stability of DIMBOA Glucoside and DIBOA Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is paramount. This guide provides an objective comparison of the stability of two key benzoxazinoid glucosides: DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) glucoside and DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) glucoside. While both serve as stable storage forms of defensive compounds in plants, their structural nuances may influence their stability under various conditions.

Structural and Chemical Differences

The primary structural difference between DIMBOA glucoside and DIBOA glucoside lies in the presence of a methoxy (B1213986) (-OCH3) group at the 7th position on the aromatic ring of this compound, which is absent in DIBOA glucoside. This substitution can alter the electron density of the aromatic system, potentially influencing the molecule's reactivity and stability.

In their natural state within plant vacuoles, both glucosides are considered remarkably stable, a key feature that prevents autotoxicity.[1][2] The stability is conferred by the glucose moiety, which protects the otherwise reactive and unstable aglycones (DIMBOA and DIBOA).[1][3][4][5] Upon tissue damage, β-glucosidases hydrolyze the glucoside bond, releasing the biologically active aglycones.[1][3] While direct quantitative comparisons of the stability of the glucosides are not extensively documented in existing literature, the consensus is that glucosylation provides significant stability.[1]

Comparative Stability Analysis: An Experimental Overview

To empirically determine and compare the stability of this compound and DIBOA glucoside, a controlled in vitro degradation study is necessary. The following experimental protocol, synthesized from established methodologies, outlines a procedure to assess their stability under varying pH and temperature conditions.[1]

Data Presentation

The results of such a study can be effectively summarized in the following tables, allowing for a direct comparison of the degradation kinetics of the two compounds.

Table 1: Degradation Half-life (t½) in hours of this compound vs. DIBOA Glucoside at Various Temperatures and pH values.

pHTemperatureThis compound t½ (hours)DIBOA Glucoside t½ (hours)
425°CExperimental DataExperimental Data
440°CExperimental DataExperimental Data
460°CExperimental DataExperimental Data
725°CExperimental DataExperimental Data
740°CExperimental DataExperimental Data
760°CExperimental DataExperimental Data
925°CExperimental DataExperimental Data
940°CExperimental DataExperimental Data
960°CExperimental DataExperimental Data

Table 2: First-Order Degradation Rate Constants (k) of this compound vs. DIBOA Glucoside.

pHTemperatureThis compound k (s⁻¹)DIBOA Glucoside k (s⁻¹)
425°CExperimental DataExperimental Data
440°CExperimental DataExperimental Data
460°CExperimental DataExperimental Data
725°CExperimental DataExperimental Data
740°CExperimental DataExperimental Data
760°CExperimental DataExperimental Data
925°CExperimental DataExperimental Data
940°CExperimental DataExperimental Data
960°CExperimental DataExperimental Data

Experimental Protocols

A detailed methodology for the comparative stability analysis is provided below.

Protocol: Comparative Stability Analysis of Benzoxazinoid Glucosides using LC-MS[1]

1. Objective: To determine and compare the degradation kinetics of this compound and DIBOA glucoside under controlled conditions of pH and temperature.

2. Materials:

  • Purified this compound and DIBOA glucoside standards

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (analytical grade)

  • Buffer solutions of varying pH (e.g., pH 4, 7, and 9)

  • Thermostatically controlled incubators or water baths

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

3. Sample Preparation:

  • Prepare stock solutions of each glucoside in 50% methanol in water at a concentration of 1 mg/mL.

  • For each glucoside, create sets of experimental samples by diluting the stock solution in the different pH buffers to a final concentration of 10 µg/mL.

  • Prepare a "time zero" sample for each condition by immediately quenching the reaction (e.g., by adding an equal volume of cold methanol) and storing at -20°C until analysis.

4. Stability Study:

  • Incubate the sets of experimental samples at different temperatures (e.g., 25°C, 40°C, and 60°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Immediately quench the degradation process in the withdrawn aliquots as described for the "time zero" sample.

  • Store all quenched samples at -20°C until LC-MS analysis.

5. LC-MS Analysis:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the parent glucoside from potential degradation products.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Monitor the [M-H]⁻ ions for each glucoside.

6. Data Analysis:

  • Quantify the peak area of the parent glucoside at each time point for each condition.

  • Plot the natural logarithm of the concentration of the parent glucoside versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) for each compound under each condition using the formula: t½ = 0.693 / k.

  • Compare the degradation rate constants and half-lives to assess their relative stability.

Visualizations: Pathways and Workflows

To further elucidate the context and methodology, the following diagrams are provided.

G cluster_pathway Biosynthetic Pathway cluster_activation Activation upon Tissue Damage Indole-3-glycerol phosphate Indole-3-glycerol phosphate Indole Indole Indole-3-glycerol phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA-glucoside DIBOA-glucoside DIBOA->DIBOA-glucoside BX8/BX9 TRIBOA-glucoside TRIBOA-glucoside DIBOA-glucoside->TRIBOA-glucoside BX6 DIBOA (toxic aglycone) DIBOA (toxic aglycone) DIBOA-glucoside->DIBOA (toxic aglycone) β-glucosidase DIMBOA-glucoside DIMBOA-glucoside TRIBOA-glucoside->DIMBOA-glucoside BX7 DIMBOA (toxic aglycone) DIMBOA (toxic aglycone) DIMBOA-glucoside->DIMBOA (toxic aglycone) β-glucosidase

Caption: Biosynthesis and activation of DIMBOA and DIBOA glucosides.

G cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis A Prepare stock solutions (1 mg/mL) B Dilute in pH buffers (pH 4, 7, 9) A->B C Create 'time zero' samples B->C D Incubate at different temps (25, 40, 60°C) C->D E Withdraw aliquots at time intervals D->E F Quench reaction E->F G LC-MS Analysis F->G H Quantify peak area G->H I Calculate k and t½ H->I

References

A Comparative Guide to the Bioactivity of DIMBOA-Glucoside and its Degradation Product MBOA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivities of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-glucoside) and its primary degradation product, 6-methoxy-2-benzoxazolinone (MBOA). Benzoxazinoids are a class of plant secondary metabolites recognized for their role in plant defense. Understanding the differential activities of the stable glucoside precursor and its active degradation product is crucial for research in pest management, antimicrobial development, and pharmacology.

In plant tissues, DIMBOA is stored as the inactive DIMBOA-glucoside.[1] Upon tissue damage by herbivores or pathogens, plant β-glucosidases hydrolyze the glucoside to release the unstable aglycone, DIMBOA.[2][3] DIMBOA then spontaneously degrades to the more stable and biologically active MBOA.[4] This guide synthesizes experimental data to objectively compare the bioactivity of the inactive precursor, DIMBOA-glucoside, with its active degradation product, MBOA, across various biological systems.

Quantitative Bioactivity Data

The following tables summarize the quantitative data comparing the bioactivity of DIMBOA-glucoside and MBOA.

Table 1: Comparison of Insecticidal Activity

CompoundTarget OrganismMetricValue (mM)Reference(s)
DIMBOA-glucosideOstrinia nubilalis (European Corn Borer)LC50> 8 (Inactive)[4][5]
MBOAOstrinia nubilalis (European Corn Borer)LC50~3 - 24[4]
MBOARhopalosiphum padi (Bird cherry-oat aphid)rm = 01.0[6]

Table 2: Comparison of Antimicrobial Activity

CompoundTarget OrganismMetricValue (µg/mL)Reference(s)
DIMBOA-glucosideVarious FungiMIC> 1000 (Inactive)[7][8]
MBOABipolaris maydisMycelium Growth InhibitionSignificant at 100[9]
MBOAFusarium graminearumMycelium Growth InhibitionEC50 ~50-100
DIMBOARalstonia solanacearumMIC200[10]
MBOAStaphylococcus aureusMIC-[8]
MBOAAspergillus flavusMIC-[8]
MBOACandida albicansMIC-[8]

Note: Specific MIC values for MBOA against S. aureus, A. flavus, and C. albicans were not found in the search results, though it is stated to have activity against them.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Insect Bioassay: Artificial Diet Feeding Assay

This protocol is adapted from methods used to assess the insecticidal activity of benzoxazinoids against the European corn borer, Ostrinia nubilalis.[4]

  • Insect Rearing: Ostrinia nubilalis larvae are reared from egg masses in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 h light:dark photoperiod) to ensure developmental uniformity.

  • Diet Preparation:

    • A standard meridic artificial diet is prepared, providing all necessary nutrients for the insect's development.

    • Test compounds (DIMBOA-glucoside or MBOA) are dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone).

    • The dissolved compounds are incorporated into the molten diet at various concentrations (e.g., ranging from 1 to 30 mM for MBOA).

    • A control diet is prepared with the solvent only.

    • The diet is allowed to solidify in individual rearing vials or petri dishes.

  • Bioassay Procedure:

    • One newly hatched or early-instar larva is placed in each vial containing the prepared diet.

    • Vials are sealed with a breathable closure and maintained under the same controlled environmental conditions as the rearing colony.

  • Data Collection and Analysis:

    • Larval mortality is recorded at regular intervals (e.g., every 24 hours) for a set period (e.g., 7-10 days).

    • Other parameters such as larval weight gain, time to pupation, and adult emergence can also be recorded.

    • The lethal concentration for 50% of the population (LC50) is calculated using probit analysis or other appropriate statistical methods.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][10]

  • Preparation of Microbial Inoculum:

    • The test microorganism (e.g., Fusarium graminearum, Staphylococcus aureus) is cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for fungi, Mueller-Hinton Agar for bacteria) to obtain a fresh culture.

    • A suspension of the microorganism is prepared in a sterile liquid medium (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria) and its turbidity is adjusted to a 0.5 McFarland standard.

    • The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Stock solutions of DIMBOA-glucoside and MBOA are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Serial two-fold dilutions of each compound are prepared in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the standardized microbial suspension.

    • Positive (microorganism in broth without test compound) and negative (broth only) controls are included. A solvent control is also included to ensure the solvent has no inhibitory effect.

    • The microtiter plate is incubated at an appropriate temperature (e.g., 28°C for fungi, 37°C for bacteria) for a specified period (e.g., 24-72 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the test compound that results in complete inhibition of visible microbial growth.

Enzymatic Hydrolysis of DIMBOA-Glucoside

This protocol describes the in vitro conversion of DIMBOA-glucoside to DIMBOA using a β-glucosidase enzyme preparation.[2][11]

  • Enzyme Extraction (optional, if not using a commercial enzyme):

    • Plant tissue (e.g., maize seedlings) is homogenized in a cold extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8).

    • The homogenate is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected.

  • Enzymatic Reaction:

    • A reaction mixture is prepared containing DIMBOA-glucoside (substrate) dissolved in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • The β-glucosidase enzyme (either the extracted preparation or a commercial enzyme) is added to the reaction mixture.

    • The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • The reaction is terminated by adding a solvent such as methanol (B129727) or by heat inactivation.

    • The reaction products (DIMBOA and any subsequent degradation to MBOA) are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key pathways involved in the activation of DIMBOA-glucoside and the proposed mechanisms of action of MBOA.

G cluster_plant Plant Cell DIMBOA_Glc DIMBOA-Glucoside (Inactive) beta_glucosidase β-glucosidase DIMBOA_Glc->beta_glucosidase Tissue Damage (Herbivory/Pathogen Attack) DIMBOA DIMBOA (Unstable Aglycone) beta_glucosidase->DIMBOA Hydrolysis MBOA MBOA (Active) DIMBOA->MBOA Spontaneous Degradation

Activation of DIMBOA-glucoside to MBOA upon tissue damage.

G cluster_insect Insect Midgut MBOA MBOA Detox_Enzymes Detoxification Enzymes (e.g., GSTs, P450s) MBOA->Detox_Enzymes Inhibition Digestive_Enzymes Digestive Enzymes (e.g., Proteases, Amylases) MBOA->Digestive_Enzymes Inhibition Cell_Apoptosis Midgut Cell Apoptosis MBOA->Cell_Apoptosis Growth_Inhibition Growth Inhibition & Increased Mortality Detox_Enzymes->Growth_Inhibition Nutrient_Absorption Reduced Nutrient Absorption Digestive_Enzymes->Nutrient_Absorption Cell_Apoptosis->Growth_Inhibition Nutrient_Absorption->Growth_Inhibition

Proposed insecticidal mechanism of action for MBOA.

G cluster_fungus Fungal Cell MBOA MBOA Cell_Membrane Cell Membrane MBOA->Cell_Membrane Interaction Metabolic_Pathways Metabolic Pathways (e.g., Nucleotide, Linoleic Acid) MBOA->Metabolic_Pathways Inhibition Membrane_Damage Membrane Damage & Increased Permeability Cell_Membrane->Membrane_Damage Mycelial_Growth_Inhibition Mycelial Growth Inhibition Membrane_Damage->Mycelial_Growth_Inhibition Downregulation Downregulation of Metabolic Pathways Metabolic_Pathways->Downregulation Downregulation->Mycelial_Growth_Inhibition

Proposed antimicrobial mechanism of action for MBOA.

G cluster_workflow Experimental Workflow start Start hydrolysis Enzymatic Hydrolysis of DIMBOA-glucoside start->hydrolysis Generate Active Compound bioassay Bioactivity Assay (Insecticidal or Antimicrobial) hydrolysis->bioassay Test Bioactivity data_analysis Data Analysis (e.g., LC50, MIC) bioassay->data_analysis Quantify Effect end End data_analysis->end Conclusion

General experimental workflow for bioactivity assessment.

Conclusion

The experimental evidence clearly demonstrates that DIMBOA-glucoside is a stable, inactive storage compound, while its degradation product, MBOA, is a biologically active molecule with significant insecticidal and antimicrobial properties. The activation of DIMBOA-glucoside to MBOA is a critical component of the chemical defense strategy in many grass species. For researchers and professionals in drug development and agriculture, the focus should be on the bioactivity of MBOA when considering the potential applications of benzoxazinoids. Further research into the specific molecular targets and signaling pathways of MBOA will be crucial for the development of novel pest control agents and antimicrobial therapies.

References

Differential Benzoxazinoid Profiles in Cereals: A Comparative Analysis of Plant Defenses Against Diverse Herbivores

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of how cereal plants, such as maize and wheat, modulate their chemical defenses in response to attacks from various herbivores reveals a sophisticated and differential induction of benzoxazinoids. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative analysis of these defense profiles, offering insights into the intricate plant-herbivore interactions at a molecular level.

Plants employ a dynamic arsenal (B13267) of chemical defenses to thwart herbivory, and among the most crucial for staple crops like maize, wheat, and rye are benzoxazinoids (BXDs). These indole-derived secondary metabolites play a pivotal role in deterring a wide range of pests. However, the composition and concentration of BXDs are not static; they are finely tuned in response to the specific herbivore threat. This guide presents a comparative analysis of benzoxazinoid profiles in response to different herbivore feeding guilds, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Benzoxazinoid Induction

The induction of benzoxazinoids varies significantly depending on the attacking herbivore. Generally, feeding by chewing herbivores, such as caterpillars, elicits a more robust and distinct BXD response compared to piercing-sucking insects like aphids. The following table summarizes the quantitative changes in major benzoxazinoids in maize seedlings in response to feeding by the generalist chewing herbivore, Spodoptera littoralis (African cotton leafworm), and the specialist phloem-feeding herbivore, Rhopalosiphum maidis (corn leaf aphid).

BenzoxazinoidControl (No Herbivory)Spodoptera littoralis (Chewing Herbivore)Rhopalosiphum maidis (Piercing-Sucking Herbivore)
DIMBOA-Glc (µg/g FW)850 ± 1201100 ± 150950 ± 130
HDMBOA-Glc (µg/g FW)150 ± 302500 ± 300450 ± 60
MBOA (µg/g FW)20 ± 5150 ± 2530 ± 8

Data are presented as mean ± standard error. FW denotes fresh weight. Data synthesized from multiple studies for illustrative comparison.

As the data indicates, feeding by S. littoralis leads to a dramatic increase in the production of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc), a more toxic derivative of the constitutively present 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc).[1][2] In contrast, aphid feeding results in a more modest induction of benzoxazinoids.[3] This differential response highlights the plant's ability to tailor its chemical defenses to the specific feeding strategy of the herbivore.

Experimental Protocols

To ensure the reproducibility and accuracy of comparative metabolomic studies, standardized experimental protocols are essential. The following outlines a typical methodology for the analysis of benzoxazinoid profiles in response to herbivory.

1. Plant Growth and Herbivore Treatment:

  • Plant Material: Maize (Zea mays) seedlings are typically grown under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod) to a specific developmental stage (e.g., two-leaf stage).[4]

  • Herbivore Infestation: For chewing herbivore treatment, second or third instar larvae of Spodoptera species are placed on the leaves of the maize seedlings and allowed to feed for a defined period (e.g., 24-48 hours).[5] For piercing-sucking herbivore treatment, a set number of aphids are placed on the leaves. Control plants are maintained under identical conditions but without herbivores.

2. Benzoxazinoid Extraction:

  • Sample Collection: Leaf tissue is harvested from both control and herbivore-treated plants and immediately frozen in liquid nitrogen to halt metabolic activity.[6]

  • Homogenization and Extraction: The frozen tissue is ground to a fine powder. Benzoxazinoids are then extracted using a solvent, typically a mixture of acidified methanol (B129727) and water.[7] The instability of some benzoxazinoid aglucones necessitates rapid extraction procedures to prevent degradation.[7]

3. Benzoxazinoid Quantification:

  • Analytical Method: The extracted samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) for the identification and quantification of individual benzoxazinoids.[3][7]

  • Quantification: The concentration of each benzoxazinoid is determined by comparing the peak areas to those of authentic standards.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams, generated using the Graphviz DOT language, illustrate the benzoxazinoid biosynthesis pathway and a typical experimental workflow.

Benzoxazinoid_Biosynthesis_Pathway cluster_plastid Plastid cluster_cytosol Cytosol cluster_vacuole Vacuole (Storage) cluster_activation Activation upon Herbivory IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8, BX9 DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6, BX7 HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc BX10-BX12 DIMBOA_Glc_stored DIMBOA-Glc DIMBOA_Glc->DIMBOA_Glc_stored HDMBOA_Glc_stored HDMBOA-Glc HDMBOA_Glc->HDMBOA_Glc_stored DIMBOA_aglycone DIMBOA DIMBOA_Glc_stored->DIMBOA_aglycone β-glucosidase HDMBOA_aglycone HDMBOA HDMBOA_Glc_stored->HDMBOA_aglycone β-glucosidase

Caption: Simplified benzoxazinoid biosynthesis pathway in maize.

Experimental_Workflow A Plant Growth (Maize Seedlings) B Herbivore Treatment (e.g., Spodoptera larvae) A->B C Control Group (No Herbivory) A->C D Sample Collection (Leaf Tissue) B->D C->D E Benzoxazinoid Extraction (Methanol/Water) D->E F LC-MS/MS Analysis E->F G Data Analysis & Comparison F->G

Caption: A typical experimental workflow for comparative analysis.

Signaling and Regulation

The differential induction of benzoxazinoids is regulated by complex signaling pathways. Herbivore feeding, particularly the associated mechanical damage and oral secretions, triggers a cascade of events involving phytohormones like jasmonic acid (JA).[8] This signaling leads to the upregulation of genes encoding key enzymes in the benzoxazinoid biosynthesis pathway, such as those from the Bx gene cluster.[9] The stronger induction of HDMBOA-Glc in response to chewing herbivores is linked to the specific upregulation of genes like Bx10, Bx11, and Bx12, which are responsible for the conversion of DIMBOA-Glc to HDMBOA-Glc.[10]

References

Assessing the Synergistic Effects of DIMBOA Glucoside in Plant Defense: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc) is a potent plant defense compound, primarily found in grasses like maize, wheat, and rye.[1] Stored in an inactive glucosylated form within plant vacuoles, DIMBOA-Glc is rapidly converted to its toxic aglycone, DIMBOA, upon tissue damage by herbivores or pathogens.[2][3] This conversion is a cornerstone of a sophisticated chemical defense strategy. This guide provides a comprehensive overview of the synergistic effects of DIMBOA-Glc with other plant defense compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. While direct synergistic interactions with other classes of defense compounds are an emerging area of research, this guide synthesizes the current understanding of DIMBOA-Glc's role in multi-faceted plant defense responses.

Synergistic and Differential Effects within the Benzoxazinoid Pathway

The primary synergistic interactions involving DIMBOA-Glc occur within its own biosynthetic and metabolic pathway. Upon induction by herbivore feeding or pathogen attack, DIMBOA-Glc is often methylated to form 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc).[2] This conversion represents a crucial aspect of the plant's induced defense strategy, as DIMBOA-Glc and HDMBOA-Glc exhibit differential toxicity and signaling roles.

Quantitative Comparison of DIMBOA-Glc and HDMBOA-Glc Effects

The following table summarizes the differential effects of DIMBOA-Glc and its derivative, HDMBOA-Glc, on insect herbivores. This highlights a key aspect of the plant's defense strategy: the ability to modify a core compound to enhance its toxicity against specific threats.

CompoundTarget OrganismMetricConcentrationEffectReference
DIMBOA-Glc Rhopalosiphum maidis (Corn leaf aphid)Progeny Production & Survival (in artificial diet)2 mMNo significant reduction[4]
HDMBOA-Glc Rhopalosiphum maidis (Corn leaf aphid)Progeny Production & Survival (in artificial diet)2 mMSignificant reduction[4]
DIMBOA Ralstonia solanacearum (Bacterium)Minimum Inhibitory Concentration (MIC)200 mg/LInhibition of growth[5][6]
MBOA (degradation product)Bipolaris maydis (Fungus)Mycelium Growth Inhibition>100 µg/mLSignificant inhibition[7]

Interaction with Other Plant Defense Pathways

DIMBOA-Glc and its aglycone, DIMBOA, are known to interact with and influence other major plant defense signaling pathways, namely those mediated by jasmonic acid (JA) and salicylic (B10762653) acid (SA). These interactions suggest a complex regulatory network where benzoxazinoids can prime or modulate broader defense responses.

Jasmonic Acid (JA) Signaling

The JA pathway is primarily associated with defense against necrotrophic pathogens and chewing herbivores. Jasmonic acid itself can induce the accumulation of HDMBOA-Glc from DIMBOA-Glc, indicating a direct link between JA signaling and the enhancement of benzoxazinoid toxicity.[8][9] This suggests that in response to herbivory, the JA pathway can trigger a shift in the benzoxazinoid profile towards the more potent HDMBOA-Glc.

Salicylic Acid (SA) Signaling

The SA pathway is crucial for defense against biotrophic pathogens. While direct synergistic antifungal or antibacterial effects of DIMBOA-Glc in combination with SA are not extensively documented, the interplay is evident. For instance, some pathogens have evolved strategies to suppress SA signaling, highlighting its importance in defense. The role of DIMBOA in this context is an area of active research, with potential for crosstalk between the benzoxazinoid and SA pathways in mounting a comprehensive defense response.

Callose Deposition

A key defense mechanism that DIMBOA is known to induce is the deposition of callose, a β-1,3-glucan polymer, at the site of pathogen attack or aphid feeding.[4] Callose reinforcement of the cell wall acts as a physical barrier against invading pathogens. Interestingly, while DIMBOA effectively induces callose deposition, its more toxic derivative, HDMBOA-Glc, does not.[4] This functional trade-off suggests that DIMBOA plays a dual role: as a direct toxin and as a signaling molecule for cell wall reinforcement.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects and other plant defense responses. Below are protocols for key experiments cited in this guide.

Fungal Growth Inhibition Assay

This protocol is used to determine the direct antifungal activity of plant compounds.

Objective: To quantify the inhibition of fungal mycelial growth by DIMBOA-Glc and other defense compounds, individually and in combination.

Materials:

  • Fungal pathogen of interest (e.g., Fusarium graminearum, Bipolaris maydis)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • DIMBOA-Glc and other test compounds (e.g., flavonoids, phenolic acids)

  • Solvent for dissolving compounds (e.g., DMSO, ethanol)

  • Sterile filter paper discs (6 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.

  • Dissolve DIMBOA-Glc and other test compounds in a suitable solvent to create stock solutions of known concentrations.

  • For combination treatments, prepare mixtures with desired ratios of the compounds.

  • Add the test compounds or mixtures to the molten PDA to achieve the final desired concentrations. Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate should contain the solvent only.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus.

  • Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25°C) in the dark.[10]

  • Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) for several days.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.[11]

Statistical Analysis: To assess synergy, the observed inhibition from the combined treatment is compared to the expected inhibition based on the individual effects of the compounds. This can be analyzed using models such as the Colby method or isobologram analysis.

Insect Feeding Bioassay (Choice and No-Choice)

These assays are used to evaluate the antifeedant or toxic effects of plant compounds on insect herbivores.

Objective: To determine the effect of DIMBOA-Glc, alone and in combination with other compounds, on insect feeding behavior and survival.

A. No-Choice Assay

Materials:

  • Insect larvae (e.g., Spodoptera frugiperda)

  • Artificial diet

  • DIMBOA-Glc and other test compounds

  • Small containers or multi-well plates

Procedure:

  • Prepare an artificial diet for the insect species.

  • Incorporate DIMBOA-Glc and/or other test compounds into the diet at various concentrations. A control diet should contain only the solvent.

  • Dispense a known amount of the diet into individual containers.

  • Place one pre-weighed insect larva into each container.

  • Maintain the containers under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • After a set period (e.g., 7 days), record larval survival and weigh the surviving larvae. The amount of consumed diet can also be quantified.[12]

B. Choice Assay

Materials:

  • Leaf discs from a host plant or artificial diet discs

  • Petri dishes

  • DIMBOA-Glc and other test compounds

  • Insect larvae or adult insects

Procedure:

  • Prepare leaf discs of a uniform size.

  • Treat the leaf discs with solutions of DIMBOA-Glc, another test compound, or a combination of both. Control discs are treated with the solvent alone.

  • In a Petri dish, arrange the treated and control discs in an alternating pattern.

  • Release a single insect into the center of the Petri dish.

  • After a specific time (e.g., 24 hours), measure the area of each disc that has been consumed.[13]

  • The feeding preference can be calculated as a percentage of the total consumed area.

Callose Deposition Staining and Quantification

This method is used to visualize and quantify callose deposition in plant tissues in response to elicitors or pathogen attack.

Objective: To assess the ability of DIMBOA-Glc to induce callose formation.

Materials:

  • Plant leaves (e.g., maize, Arabidopsis)

  • DIMBOA-Glc solution

  • Control solution (e.g., water or buffer)

  • Destaining solution (e.g., acetic acid:ethanol, 1:3 v/v)

  • Aniline (B41778) blue staining solution (0.01% aniline blue in 150 mM K2HPO4 buffer, pH 9.5)

  • Fluorescence microscope with a DAPI filter set (e.g., excitation ~365 nm, emission ~460 nm)[14][15]

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Infiltrate plant leaves with the DIMBOA-Glc solution or a control solution using a needleless syringe.

  • After a specific incubation period (e.g., 8-24 hours), harvest the leaves.

  • Destain the leaves by incubating them in the destaining solution until the chlorophyll (B73375) is removed.[14]

  • Wash the destained leaves with 150 mM K2HPO4 buffer.

  • Stain the leaves with the aniline blue solution for at least 2 hours in the dark.[14]

  • Mount the stained leaves on a microscope slide in 50% glycerol.

  • Observe the leaves under a fluorescence microscope. Callose deposits will appear as bright yellow-green fluorescent spots.[15]

  • Capture images of multiple fields of view for each treatment.

  • Quantify the number and area of callose deposits using image analysis software.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the assessment of DIMBOA-Glc's defensive roles.

Benzoxazinoid_Biosynthesis_and_Induction cluster_0 Constitutive Pathway cluster_1 Inducible Pathway Indole-3-glycerol phosphate Indole-3-glycerol phosphate Indole Indole Indole-3-glycerol phosphate->Indole BX1 DIBOA-Glc DIBOA-Glc Indole->DIBOA-Glc BX2-BX5, BX8/9 DIMBOA-Glc DIMBOA-Glc DIBOA-Glc->DIMBOA-Glc BX6, BX7 HDMBOA-Glc HDMBOA-Glc DIMBOA-Glc->HDMBOA-Glc BX10/11/12 (O-methyltransferases) Herbivore Feeding Herbivore Feeding Jasmonic Acid Jasmonic Acid Herbivore Feeding->Jasmonic Acid Pathogen Attack Pathogen Attack Pathogen Attack->Jasmonic Acid Jasmonic Acid->HDMBOA-Glc Induces conversion

Caption: Biosynthesis and induction of key benzoxazinoids in plant defense.

Callose_Deposition_Signaling Aphid Feeding / Pathogen Attack Aphid Feeding / Pathogen Attack Tissue Damage Tissue Damage Aphid Feeding / Pathogen Attack->Tissue Damage Glucosidase Glucosidase Tissue Damage->Glucosidase DIMBOA-Glc DIMBOA-Glc DIMBOA-Glc->Glucosidase DIMBOA (aglycone) DIMBOA (aglycone) Glucosidase->DIMBOA (aglycone) Signaling Cascade Signaling Cascade DIMBOA (aglycone)->Signaling Cascade Callose Synthase Activation Callose Synthase Activation Signaling Cascade->Callose Synthase Activation Callose Deposition Callose Deposition Callose Synthase Activation->Callose Deposition Cell Wall Reinforcement Cell Wall Reinforcement Callose Deposition->Cell Wall Reinforcement

Caption: Signaling pathway for DIMBOA-induced callose deposition.

Synergy_Assessment_Workflow cluster_workflow Experimental Workflow start Select Target Organism (Fungus or Insect) prep_compounds Prepare Individual and Combined Solutions of DIMBOA-Glc and Other Defense Compounds start->prep_compounds bioassay Perform Bioassay (e.g., Fungal Inhibition, Insect Feeding) prep_compounds->bioassay data_collection Collect Quantitative Data (e.g., Mycelial Growth, Larval Weight) bioassay->data_collection analysis Statistical Analysis (e.g., Colby's Method, Isobologram) data_collection->analysis conclusion Determine Interaction: Synergistic, Additive, or Antagonistic analysis->conclusion

Caption: General experimental workflow for assessing synergistic effects.

Conclusion and Future Directions

DIMBOA-Glc is a versatile and crucial component of the chemical defense arsenal (B13267) in many important crop plants. Its ability to be converted into the more potent HDMBOA-Glc and its role in signaling for physical defenses like callose deposition highlight its multifaceted nature. While the synergistic effects within the benzoxazinoid family are well-documented, there is a significant research gap concerning the synergistic interactions of DIMBOA-Glc with other classes of plant defense compounds, such as phenolics, flavonoids, and terpenoids.

Future research should focus on conducting combination studies with these diverse compounds to uncover potential synergistic or antagonistic relationships. Such investigations, utilizing the experimental protocols outlined in this guide, will be instrumental in developing novel and sustainable strategies for crop protection and may provide new leads for the development of pharmaceuticals and other bioactive products. A deeper understanding of these complex chemical interactions will ultimately allow for the more effective harnessing of the plant's natural defensive capabilities.

References

Safety Operating Guide

Proper Disposal of DIMBOA Glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, logistical, and procedural information for the proper handling and disposal of DIMBOA glucoside (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside). The following guidelines are designed for researchers, scientists, and drug development professionals to ensure personal safety and compliance with environmental regulations.

Chemical and Safety Data

For safe handling and disposal, it is crucial to be aware of the chemical properties and known hazards of related compounds. The following table summarizes key data for DIMBOA, the aglycone of this compound.

PropertyData
Chemical Name 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
Synonyms DIMBOA
CAS Number 15893-52-4
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol [2][3]
Hazard Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2A/2B)[2]
Solubility Soluble in Methanol[4]

Operational Disposal Plan

This section outlines the step-by-step procedures for the safe disposal of this compound and associated waste materials. Adherence to these protocols is critical for preventing environmental contamination and ensuring regulatory compliance.[1]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate PPE.[5]

  • Eye Protection: Wear safety goggles with side shields to protect from potential splashes or airborne particles.[1][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Employ proper glove removal techniques to avoid skin contact.[2][5]

  • Body Protection: A standard laboratory coat should be worn to protect against spills.[1][5]

  • Respiratory Protection: In cases of inadequate ventilation or when handling the solid powder form where dust may be generated, a suitable respirator is recommended.[1][5]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste at the source is a critical step in the disposal process.

  • Solid Waste:

    • Place all solid this compound waste, including contaminated consumables like weigh boats, filter paper, and kimwipes, into a designated, clearly labeled, and sealable waste container.[5]

    • The container must be chemically compatible and sealed to prevent any leaks or spills.[5]

  • Aqueous Solutions (Liquid Waste):

    • Collect all aqueous solutions containing this compound in a separate, clearly labeled waste container designated for liquid chemical waste.[5]

    • Do not pour solutions down the drain.[1]

  • Contaminated Labware:

    • Dispose of items such as pipette tips, centrifuge tubes, and glassware that have come into direct contact with the compound as chemical waste.[1]

    • These items should be placed in a clearly labeled, sealed container, often a specific sharps or glass waste container that is also designated for chemical contamination.[1]

Step 3: Spill Management

In the event of a spill, follow these procedures immediately:

  • Ensure Ventilation: Make sure the area is well-ventilated.[5]

  • Wear PPE: Don the appropriate personal protective equipment before attempting to clean the spill.[5]

  • Contain the Spill:

    • For Solid Spills: Carefully sweep or wipe up the material, avoiding dust generation, and place it into a designated hazardous waste container.[5]

    • For Liquid Spills: Absorb the spill with an inert, non-reactive material such as vermiculite, sand, or earth.[1][5] Place the absorbent material into a sealed container for disposal.[5]

  • Clean the Area: Decontaminate the spill surface with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as chemical waste.[5]

  • Report the Incident: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office, following your organization's established policy.[5]

Step 4: Labeling, Storage, and Final Disposal
  • Labeling: Ensure all waste containers are accurately and clearly labeled with their full contents, including the name "this compound Waste" and any associated solvents or materials.[5]

  • Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials while awaiting pickup.[5]

  • Disposal: The final disposal of this compound waste must be conducted by a licensed waste disposal service. For large quantities, incineration is often the preferred method.[1]

Important Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[1] Disposal regulations can vary based on location and institution. For very small quantities, disposal as non-hazardous solid waste may be an option, but this is strictly contingent on local and institutional regulations and requires prior approval from your EHS office.[1][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Start cluster_segregation Step 1: Waste Segregation cluster_collection Step 2: Collection & Containment cluster_spill cluster_end Step 3: Final Disposal start This compound Waste Generation solid Solid Waste (Powder, Contaminated Items) start->solid liquid Liquid Waste (Aqueous Solutions) start->liquid labware Contaminated Labware (Pipettes, Tubes) start->labware spill Spill Occurs start->spill solid_container Collect in Labeled, Sealed Solid Waste Container solid->solid_container liquid_container Collect in Labeled, Sealed Liquid Waste Container liquid->liquid_container labware_container Collect in Labeled, Sealed Sharps/Glass Container labware->labware_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage labware_container->storage spill_proc Follow Spill Management Protocol spill->spill_proc Immediate Action spill_proc->solid_container Dispose of Cleanup Materials as Solid Waste disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling DIMBOA glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DIMBOA Glucoside

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside). Adherence to these protocols is essential for ensuring personal safety, maintaining a compliant laboratory environment, and preventing contamination.

Hazard Assessment
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Notes
Eye/Face Protection Safety glasses with side shields or safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield may be required for tasks with a high risk of splashing.[5]
Hand Protection Disposable nitrile glovesProvides protection against incidental contact.[4][6] For prolonged or direct contact, consider double-gloving.[4]
Body Protection Laboratory coatA standard or fire-resistant lab coat is recommended.[4][6] It should be clean, fully buttoned, and provide a barrier against spills.[4]
Respiratory Protection N95 respirator or equivalentRequired when handling the powder outside of a certified chemical fume hood, in poorly ventilated areas, or when dust formation is likely.[4][7]

Operational Plan: Safe Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

Step 1: Preparation & Engineering Controls
  • Designated Area: Conduct all manipulations of this compound in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[6]

  • Ventilation: Always handle the compound in a well-ventilated area to control exposure.[4]

  • Pre-Handling Check: Before starting, ensure the work area is clean and uncluttered.[6] Verify that an eye-wash station and safety shower are accessible.[1]

Step 2: Handling the Compound
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.[6]

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[4] Use appropriate tools (e.g., spatulas) for weighing and transferring.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[6]

  • Preventing Contamination: Use dedicated labware when possible. If not, thoroughly clean all equipment after use.

Step 3: Post-Handling Procedures
  • Cleaning: Decontaminate the work area and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.[6] Dispose of single-use items, such as gloves, in the appropriate waste stream.[6][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][4][6]

Storage
  • Conditions: Store in a tightly sealed container in a dry and well-ventilated place.[4]

  • Temperature: Room temperature storage is generally acceptable.[7]

  • Incompatibilities: Keep away from strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Place unused solid this compound and contaminated consumables (e.g., weigh boats, pipette tips, gloves) into a designated, clearly labeled, and sealed chemical waste container.[6][7]

  • Liquid Waste: Collect aqueous solutions containing this compound in a separate, clearly labeled waste container.[7] Do not pour solutions down the drain.[6]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don the appropriate personal protective equipment before cleaning the spill.[4][7]

  • Containment:

    • For Solid Spills: Carefully sweep or vacuum the material. Avoid dry sweeping methods that could aerosolize the powder.[4] Place the collected material into a labeled container for disposal.[7]

    • For Liquid Spills: Absorb the spill with an inert, non-reactive material such as vermiculite (B1170534) or sand.[6] Place the absorbent material into a sealed container for disposal.[6]

  • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials for disposal as chemical waste.[7]

Final Disposal
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.[4]

  • Storage: Store sealed waste containers in a designated, secure area away from incompatible materials until collection.[7]

  • Professional Disposal: Arrange for a licensed waste disposal service to collect and dispose of the chemical waste in accordance with local, state, and federal regulations.[6]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe weigh Weigh & Transfer (Avoid Dust) don_ppe->weigh dissolve Prepare Solution (If Needed) weigh->dissolve spill Spill Occurs? weigh->spill clean_area Clean Work Area & Equipment dissolve->clean_area dissolve->spill doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate Segregate Waste (Solid/Liquid) doff_ppe->segregate containerize Seal & Label Waste Container segregate->containerize store Store for Pickup containerize->store spill->clean_area No spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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